Product packaging for 4-Bromo-p-terphenyl(Cat. No.:CAS No. 1762-84-1)

4-Bromo-p-terphenyl

Cat. No.: B159369
CAS No.: 1762-84-1
M. Wt: 309.2 g/mol
InChI Key: XNBGHWRYLJOQAU-UHFFFAOYSA-N
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Description

4-Bromo-p-terphenyl is a high-value chemical building block in medicinal chemistry, primarily serving as a core scaffold for the development of novel small-molecule inhibitors targeting the programmed cell death 1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway . The rigid terphenyl structure is engineered as a strategic rigidification of biphenyl-based inhibitors, a design approach that enhances selectivity and binding affinity to the PD-L1 protein . This inhibition is crucial in cancer immunotherapy, as blocking the PD-1/PD-L1 interaction can reactivate the antitumor response of T-cells, offering a promising strategy for immune checkpoint blockade therapy . The bromine substituent on the terphenyl core provides a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize the potency of their therapeutic candidates . This compound is fundamental for researchers designing and synthesizing next-generation cancer immunotherapeutics that aim to overcome the limitations of monoclonal antibody-based treatments . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13Br B159369 4-Bromo-p-terphenyl CAS No. 1762-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBGHWRYLJOQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451896
Record name 4-Bromo-p-terphenyl
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Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-84-1
Record name 4-Bromo-p-terphenyl
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URL https://comptox.epa.gov/dashboard/DTXSID00451896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1':4',1''-Terphenyl,4-bromo
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-p-terphenyl (CAS 1762-84-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect of Modern Electronics and Synthesis

In the vast landscape of chemical intermediates, certain molecules stand out not for their complexity, but for the elegant simplicity and profound utility they offer. 4-Bromo-p-terphenyl is one such cornerstone, a seemingly straightforward aromatic hydrocarbon that serves as a critical building block in materials science and organic synthesis. Its rigid, π-conjugated terphenyl backbone, combined with a strategically placed reactive bromine handle, makes it an indispensable precursor for the synthesis of advanced materials that define our modern technological era.[1] This guide, intended for the discerning researcher and development scientist, moves beyond a simple recitation of properties. Instead, it aims to provide a deeper understanding of the causality behind its applications, offering field-proven insights into its synthesis, characterization, and pivotal role in transformative technologies like Organic Light-Emitting Diodes (OLEDs) and as a scaffold in the nuanced world of medicinal chemistry.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature, appearing as a white to off-white powder.[1] Its structure is characterized by three phenyl rings linked in a para configuration, with a single bromine atom substituted on one of the terminal rings. This structure imparts a high degree of thermal stability and a propensity for π-stacking interactions, which are crucial for its applications in electronic materials.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in various experimental settings.

PropertyValueSource(s)
CAS Number 1762-84-1[2]
Molecular Formula C₁₈H₁₃Br[2]
Molecular Weight 309.21 g/mol [2]
Melting Point 232 °C[3]
Boiling Point 441.9 ± 14.0 °C (Predicted)[3]
Density 1.309 g/cm³ (Predicted)[3]
Appearance White to off-white powder/crystal[1]
Solubility Generally insoluble in water, soluble in hot organic solvents like toluene and nitrobenzene.
Structural Representation

The molecular structure of this compound is fundamental to its reactivity and function. The Graphviz diagram below illustrates its atomic connectivity and three-dimensional arrangement.

Caption: Molecular structure of this compound.

Section 2: Synthesis and Purification

The primary route to this compound is through the electrophilic bromination of p-terphenyl.[4] This seemingly straightforward reaction requires careful control of conditions to favor mono-bromination at the 4-position and minimize the formation of di- and poly-brominated byproducts.

Representative Synthesis Protocol: Electrophilic Bromination of p-Terphenyl

This protocol is a representative method and may require optimization based on laboratory conditions and desired scale.

Materials:

  • p-Terphenyl

  • Liquid Bromine (Br₂)

  • Bromobenzene (solvent)

  • Methanol

  • Toluene

Procedure:

  • In a 2 L reaction flask equipped with a stirrer and reflux condenser, add p-terphenyl (100g) and bromobenzene (1 L).[5]

  • With stirring, carefully add liquid bromine (174g) to the mixture.[5]

  • Heat the reaction mixture to 100-105°C and maintain this temperature for 40 hours.[5] It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of hydrogen bromide gas.

  • After the reaction period, cool the mixture to room temperature (25-30°C).[5]

  • Slowly pour the reaction mixture into 2 L of methanol with stirring. This will precipitate the crude product.

  • Stir the methanol slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with 800 mL of methanol to remove unreacted bromine and other soluble impurities.[5]

  • Dry the crude product in a vacuum oven at 60°C for 2 hours.[5]

Purification by Recrystallization

High purity is paramount for the use of this compound in electronic applications.[1][6] Recrystallization is an effective method for its purification.

Solvent System Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, toluene has been shown to be an effective solvent.[5] A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can also be effective where the compound is soluble in the first solvent and insoluble in the second.[7]

Representative Recrystallization Protocol (Toluene):

  • Transfer the dried crude product to a flask of appropriate size.

  • Add a minimal amount of hot toluene to dissolve the solid completely. The solution should be saturated.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, further cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold toluene.

  • Dry the crystals under vacuum to remove any residual solvent.

Section 3: Spectroscopic Characterization

Unambiguous identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques. The following data are representative of what is expected for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic region will show a complex multiplet pattern due to the coupling of protons on the three phenyl rings.

  • Predicted Chemical Shifts (δ, ppm):

    • ~7.30-7.50 (m): Protons of the terminal unsubstituted phenyl ring.

    • ~7.50-7.70 (m): Protons of the central phenyl ring and the brominated phenyl ring. The protons ortho to the bromine atom will be shifted downfield compared to the meta protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Predicted Chemical Shifts (δ, ppm):

    • ~122.0: Carbon bearing the bromine (ipso-carbon). The "heavy atom effect" of bromine causes an upfield shift compared to what would be expected based on electronegativity alone.[8]

    • ~127.0 - 132.0: Aromatic CH carbons.

    • ~138.0 - 141.0: Quaternary aromatic carbons (linking the phenyl rings).

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups and the overall "fingerprint" of the molecule.

  • Characteristic Absorption Bands (cm⁻¹):

    • ~3030-3100: C-H stretching of the aromatic rings.

    • ~1600, 1480, 1400: C=C stretching vibrations within the aromatic rings.

    • ~1000-1100: In-plane C-H bending.

    • ~690-900: Out-of-plane C-H bending, which can be indicative of the substitution pattern on the phenyl rings.

    • ~500-600: C-Br stretching.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺):

    • A characteristic pair of peaks of nearly equal intensity at m/z 308 and 310, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[9]

  • Key Fragmentation Peaks:

    • m/z 229: Loss of the bromine atom ([M-Br]⁺).

    • m/z 152: Biphenyl fragment.

Section 4: Key Applications in Research and Development

The utility of this compound stems from its rigid aromatic core and the reactive C-Br bond, making it a versatile building block, particularly in the synthesis of π-conjugated systems.[1]

Intermediate for OLED and Liquid Crystal Materials

This compound is a crucial intermediate in the synthesis of materials for OLEDs and liquid crystal displays (LCDs).[1][10] The terphenyl core provides a robust, thermally stable scaffold with desirable electronic properties. The bromine atom serves as a synthetic handle for introducing other functional groups through cross-coupling reactions to fine-tune the photophysical properties, such as the emission color and efficiency of OLED emitters or the mesophase behavior of liquid crystals.[1][6] Specifically, it is used in the synthesis of blue fluorescent emitters, which are critical for full-color displays.[1][11]

Precursor in Suzuki-Miyaura Cross-Coupling Reactions

The C-Br bond in this compound is readily activated by palladium catalysts, making it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of new carbon-carbon bonds, extending the π-conjugated system by coupling with various arylboronic acids. This is a powerful method for synthesizing complex biaryl and polyaryl structures that are central to many advanced materials.[10]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products A This compound D Oxidative Addition A->D B Arylboronic Acid (R-B(OH)₂) E Transmetalation B->E C Pd(0) Catalyst + Base (e.g., K₂CO₃) C->D D->E F Reductive Elimination E->F F->D G Extended π-Conjugated System (New p-Terphenyl Derivative) F->G H Byproducts F->H

Caption: Suzuki-Miyaura coupling workflow with this compound.

Representative Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for similar aryl bromides and serves as a starting point for optimization.[12]

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).[12]

  • Add anhydrous THF or dioxane to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • In a separate vial, add Pd(OAc)₂ (0.02 equiv.) and DtBuPF (0.04 equiv.) and quickly add them to the reaction flask under a positive flow of argon.[12]

  • Seal the flask and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1N HCl (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the desired 4-(4-methoxyphenyl)-p-terphenyl.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound and the reagents used in its synthesis and reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[5][14]

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use in hydrogenations. Handle with care under an inert atmosphere when possible.[16][17]

Section 6: Conclusion and Future Outlook

This compound is a testament to the principle that foundational molecules are the engines of innovation. Its utility in creating the advanced materials that power our displays and its versatility as a synthetic intermediate ensure its continued relevance in research and development.[1] As the demand for more efficient and stable OLEDs grows and the quest for novel molecular architectures in medicinal chemistry continues, the strategic application of this compound will undoubtedly play a significant role in shaping the future of these fields. Its robust structure and reliable reactivity provide a solid foundation upon which countless new technologies and therapies can be built.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Bensaid, S., Laidaoui, N., Abed, D. E., Kacimi, S., & Doucet, H. (2018). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides.
  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization.
  • American Chemical Society. (n.d.). School Chemistry Laboratory Safety Guide.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of British Columbia, Department of Chemistry. Practical Laboratory Safety.
  • ResearchGate. Molecular peaks of bromide compounds.
  • Google Patents. (n.d.). The preparation of bromo-p-terphenyl derivatives.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
  • LabManager. (2025). Lab Safety Rules and Guidelines.
  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • PubChemLite. This compound (C18H13Br).
  • SpectraBase. 1,1':2',1''-Terphenyl, 4-bromo-4'-(4-bromophenyl)-3'-phenyl- - Optional[13C NMR] - Chemical Shifts.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • PubChem. 4,4''-Dibromo-p-terphenyl.
  • Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.
  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.
  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds.
  • ResearchGate. FTIR spectra of synthesized terphenyls.
  • Chemistry LibreTexts. (2023). Interpreting Infrared Spectra.
  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
  • ChemRxiv. Photophysical properties of functionalized terphenyls and implications to photoredox catalysis.
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  • ResearchGate. (2025). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
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  • Gu, J., Shi, W., Zheng, H., Chen, G., Wei, B., & Wong, W. Y. (2023). The novel organic emitters for high-performance narrow-band deep blue OLEDs. Topics in Current Chemistry, 381(5), 26.
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  • Status and Challenges of Blue OLEDs: A Review. PMC.
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  • MDPI. (2024). Advances in High-Efficiency Blue OLED Materials.

Sources

An In-depth Technical Guide to 4-Bromo-p-terphenyl: A Core Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-p-terphenyl

In the landscape of advanced materials science and organic electronics, the strategic selection of molecular precursors is paramount. This compound (CAS No. 1762-84-1) emerges as a pivotal intermediate, distinguished by its rigid, π-conjugated terphenyl backbone and a strategically positioned reactive bromine atom.[1] This unique combination of a stable, high-performance core structure with a versatile functional handle makes it an indispensable building block for the synthesis of complex organic semiconductors, liquid crystals, and specialized polymers. Its primary significance lies in its role as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs), where it contributes to the development of brighter, more efficient, and vibrant displays.[1] This guide provides an in-depth exploration of the core attributes of this compound, from its fundamental properties and synthesis to its critical applications, offering researchers and development professionals a comprehensive technical resource.

Part 1: Physicochemical and Structural Properties

The utility of this compound in complex synthetic applications is fundamentally dictated by its distinct physicochemical properties. The planar, aromatic terphenyl structure imparts significant thermal stability and facilitates efficient π-π stacking interactions, a crucial factor for charge transport in organic electronic devices.

Table 1: Core Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-bromo-4-(4-phenylphenyl)benzene[2]
CAS Number 1762-84-1[3][4][5]
Molecular Formula C₁₈H₁₃Br[2][3][4][5]
Molecular Weight 309.20 g/mol [3][4][6]
Appearance White to off-white crystalline powder[1]
Melting Point ~232 °C[4][7]
Boiling Point 441.9 ± 14.0 °C (Predicted)[4]
Density 1.3 ± 0.1 g/cm³[4]
LogP 6.54[4]

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of p-terphenyl. The core principle of this reaction is the substitution of a hydrogen atom on one of the terminal phenyl rings with a bromine atom. Controlling the reaction stoichiometry and conditions is critical to favor the mono-brominated product over di-brominated or other isomers.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is based on established methods for the bromination of aromatic compounds.

Objective: To synthesize this compound from p-terphenyl.

Materials:

  • p-Terphenyl

  • Liquid Bromine (Br₂)

  • Anhydrous solvent (e.g., Dichloromethane or Bromobenzene)

  • Methanol

  • Toluene

Procedure:

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve p-terphenyl in a suitable anhydrous solvent like bromobenzene.[8]

  • Bromination: While stirring the solution, slowly add liquid bromine (typically 1 to 1.5 molar equivalents) from the dropping funnel. The reaction is often performed at an elevated temperature (e.g., 100-105 °C) for an extended period (24-48 hours) to ensure completion.[8]

    • Causality Insight: The use of an elevated temperature increases the reaction rate of this electrophilic aromatic substitution. The extended reaction time is necessary to achieve a high conversion of the starting material. The absence of a catalyst helps control the reaction to favor mono-bromination, though reaction times are longer.[8]

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature (~25 °C). Pour the reaction mixture into a larger beaker containing methanol to precipitate the crude product.[8] Stir for approximately 30 minutes.

    • Causality Insight: this compound is poorly soluble in methanol, while the starting material and any excess bromine have some solubility. This allows for an initial purification by precipitation.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid cake thoroughly with methanol to remove residual impurities.[8]

  • Purification by Recrystallization: Dry the crude product. For further purification, recrystallize the solid from a suitable solvent like toluene.[8] This process involves dissolving the crude product in hot toluene and allowing it to cool slowly, which results in the formation of higher purity crystals.

  • Final Drying: Filter the purified crystals and dry them in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove all traces of solvent.[8]

Synthesis_Workflow p_terphenyl p-Terphenyl in Bromobenzene reaction Reaction Flask (100-105°C, 24-48h) p_terphenyl->reaction bromine Liquid Bromine (Br₂) bromine->reaction Slow Addition precipitation Precipitation in Methanol reaction->precipitation Cooling filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization from Toluene filtration->recrystallization Crude Product final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Analytical Characterization

To ensure the identity, purity, and structural integrity of synthesized this compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the arrangement of protons on the aromatic rings. The introduction of the bromine atom desymmetrizes the molecule, leading to a more complex splitting pattern for the protons on the brominated ring compared to the unsubstituted terminal phenyl ring.

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atom directly bonded to the bromine will show a characteristic downfield shift.

  • Gas Chromatography (GC): GC is a primary method for assessing the purity of the final product. A purity of >97.0% is often required for applications in organic electronics.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum can be used to confirm the presence of characteristic aromatic C-H and C=C stretching vibrations. The C-Br stretching frequency typically appears in the fingerprint region.

Part 4: Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block.

Core Intermediate in OLED Materials

OLED technology relies on multi-layered structures of organic semiconductor materials. This compound is a foundational precursor for synthesizing the host and emitter molecules used in these devices.[1] Its rigid terphenyl core provides the necessary thermal stability and morphological robustness, while the bromine atom serves as a reactive site for building larger, more complex conjugated systems through cross-coupling reactions. These extended π-systems are essential for tuning the electronic properties, managing charge transport, and achieving efficient light emission in the final OLED device.[1]

OLED_Application cluster_synthesis Material Synthesis cluster_device OLED Device Structure BTP This compound Coupling Cross-Coupling Reactions BTP->Coupling OLED_Material Advanced Host/ Emitter Material Coupling->OLED_Material EML Emissive Layer (contains synthesized material) OLED_Material->EML Incorporation Cathode Cathode ETL Electron Transport Layer Cathode->ETL ETL->EML HTL Hole Transport Layer EML->HTL Anode Anode HTL->Anode

Caption: Role of this compound in the synthesis of OLED materials.

Versatile Precursor in Cross-Coupling Reactions

The carbon-bromine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9][10] This allows for the precise and efficient formation of new carbon-carbon bonds. By coupling this compound with various arylboronic acids, chemists can systematically extend the π-conjugated system, creating a library of novel materials with tailored optoelectronic properties for applications ranging from organic field-effect transistors (OFETs) to chemical sensors.[1]

Suzuki_Coupling Reactants This compound Arylboronic Acid R-B(OH)₂ Catalyst Pd Catalyst + Base Reactants->Catalyst Product Extended π-Conjugated System (New Terphenyl Derivative) Catalyst->Product

Caption: Suzuki-Miyaura coupling using this compound as a precursor.

Potential in Drug Development

While primarily known for its role in materials science, the terphenyl scaffold is also of interest in medicinal chemistry. The rigid structure can serve as a core to which various functional groups can be attached to interact with biological targets. Although direct applications of this compound are not widespread, its derivatives are explored. For instance, related brominated aromatic structures have been used as intermediates in the synthesis of kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptor 1 (FGFR1), which is implicated in certain cancers.[11][12] The ability to functionalize the terphenyl core via the bromine handle makes it a valuable starting point for creating diverse molecular architectures for biological screening.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed.[7] It may also cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13] When handling the powder, especially outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.[13]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[14] Avoid generating dust.[13]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[13]

References

  • ChemicalBook. (n.d.). This compound.
  • Chemsrc. (2025, August 26). This compound.
  • Oakwood Chemical. (n.d.). This compound.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Smolecule. (n.d.). Buy this compound | 1762-84-1.
  • Patsnap. (n.d.). Method for synthesizing 4,4'-dibromo p-terphenyl.
  • TCI Chemicals. (n.d.). This compound 1762-84-1.
  • Capot Chemical Co., Ltd. (2018, December 7). MSDS of this compound.
  • PubChem. (n.d.). 4,4''-Dibromo-p-terphenyl.
  • Google Patents. (n.d.). The preparation of bromo-p-terphenyl derivatives.
  • Sigma-Aldrich. (n.d.). 4,4''-Dibromo-p-terphenyl.
  • Fisher Scientific. (n.d.). 4,4″-Dibromo-p-terphenyl 95.0+%.
  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:1762-84-1.
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  • CymitQuimica. (2023, July 7).
  • ResearchGate. (n.d.). 1H NMR and 13C NMR data of compounds 3-4.
  • Fisher Scientific. (2010, September 2).
  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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  • ChemicalBook. (n.d.). o-Terphenyl(84-15-1) 13C NMR spectrum.
  • ResearchGate. (n.d.). Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl.
  • Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI)
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  • PubMed Central. (2021, July 27). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction.
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physical properties of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Bromo-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1762-84-1) is a pivotal chemical intermediate characterized by its rigid, aromatic structure.[1] It consists of a p-terphenyl core, a linear arrangement of three benzene rings, with a single bromine atom substituent. This unique combination of a large, conjugated π-system and a reactive halogen site makes it an invaluable building block in the synthesis of advanced functional materials and complex organic molecules.[1][2] Its physical properties are not merely data points but are direct consequences of its molecular architecture, dictating its behavior, processability, and, ultimately, its utility in high-performance applications such as organic light-emitting diodes (OLEDs) and pharmaceutical research.[1][3] This guide provides a detailed exploration of the core physical characteristics of this compound, the experimental methodologies for their determination, and the profound implications these properties have on its practical applications.

Core Physical Properties at a Glance

The fundamental are summarized below. These values are critical for predicting its behavior in various chemical and physical processes, from reaction setup to device fabrication.

PropertyValueSource(s)
CAS Number 1762-84-1[4][5][6]
Molecular Formula C₁₈H₁₃Br[4][5][7]
Molecular Weight 309.2 g/mol [4][5]
Appearance White to off-white powder or crystal[5]
Melting Point 232 °C[4][5]
Boiling Point 441.9 ± 14.0 °C (Predicted)[4]
Density 1.309 g/cm³[4]
LogP (XLogP3) 6.3[4]

Detailed Analysis of Physical Characteristics

The macroscopic properties of a compound are intrinsically linked to its microscopic molecular structure. For this compound, its robust physical nature is a direct result of its chemical architecture.

Melting Point and Thermal Stability

The high melting point of 232 °C is a defining characteristic of this compound.[4][5] This is a direct consequence of its rigid and planar p-terphenyl backbone. The large surface area of the molecule allows for significant intermolecular van der Waals forces and potential π-π stacking interactions between the aromatic rings in the solid state. These strong, non-covalent forces require a substantial amount of thermal energy to overcome, resulting in a high melting point and excellent thermal stability. This stability is a critical attribute for its use in organic electronics, where materials must withstand the heat generated during device operation and fabrication processes like vacuum deposition.

Solubility Profile

With a predicted octanol-water partition coefficient (XLogP3) of 6.3, this compound is highly nonpolar and hydrophobic.[4] This is expected, given its structure is dominated by hydrocarbon rings. Consequently, it exhibits poor solubility in polar solvents like water but is soluble in nonpolar organic solvents such as toluene, chloroform, and tetrahydrofuran. This solubility profile is a key consideration in synthetic chemistry, guiding the choice of solvents for reactions (e.g., Suzuki coupling) and for purification techniques like recrystallization.

Crystallography and Molecular Structure

The p-terphenyl core enforces a linear, rigid geometry. The bromine atom, while only a single substituent, significantly influences the molecule's electronic properties and its packing in the crystal lattice. The presence of bromine introduces the possibility of halogen bonding—a specific type of non-covalent interaction where the bromine atom acts as an electrophilic region—which can direct the self-assembly and crystal structure of its derivatives.[8] This directed assembly is fundamental in crystal engineering and the development of materials with ordered molecular arrangements for optimized charge transport.[8]

Caption: Molecular structure of this compound.

Experimental Determination of Physical Properties

Accurate measurement of physical properties is essential for quality control and research. The protocols described here represent standard, validated methodologies.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a reliable method for determining the melting range of a solid crystalline sample like this compound.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating and Observation:

    • Set the heating rate to a rapid setting initially to approach the expected melting point (232 °C).

    • When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate reading.

    • Continuously observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂. A narrow range (e.g., < 2 °C) is indicative of high purity.

Caption: Workflow for melting point determination.

Implications of Physical Properties in Core Applications

The physical characteristics of this compound are not just academic; they are the foundation of its utility in cutting-edge technology and research.

Materials Science: A Premier OLED Intermediate

The primary application of this compound is as an intermediate in the synthesis of materials for OLEDs.[1]

  • Structural Rigidity & Thermal Stability: The rigid terphenyl core leads to materials with high glass transition temperatures and morphological stability, preventing device degradation at operating temperatures.

  • Extended π-Conjugation: The series of aromatic rings creates a delocalized electron system. When incorporated into larger molecules, this facilitates efficient charge transport (of both holes and electrons), which is a prerequisite for high-performance OLEDs.

  • Reactive Bromine Handle: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[9] This allows chemists to easily "click" other functional aromatic groups onto the terphenyl backbone, precisely tuning the electronic and optical properties (like the emission color) of the final OLED material.[1]

Drug Development and Organic Synthesis

In drug discovery and organic synthesis, the terphenyl scaffold is recognized for its ability to orient functional groups in a well-defined three-dimensional space, making it a valuable core for designing inhibitors that target protein-protein interactions.[10]

  • Scaffold Rigidity: The predictable geometry of the terphenyl unit helps in designing molecules that fit precisely into the binding pockets of biological targets.

  • Chemical Versatility: The bromine atom provides a reliable reaction site for building molecular complexity.[2] This allows for the systematic synthesis of a library of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[11][12]

G cluster_properties Core Properties of this compound cluster_apps Key Application Areas prop1 High Melting Point / Thermal Stability app1 OLED Materials prop1->app1 Device Durability prop2 Rigid, Planar Structure prop2->app1 Morphological Stability app2 Organic Synthesis / Drug Discovery prop2->app2 Structural Scaffold prop3 Reactive C-Br Bond prop3->app1 Synthesis of Emitters/Hosts prop3->app2 Building Block for Complex Molecules prop4 Extended π-Conjugation prop4->app1 Charge Transport Properties

Caption: Link between physical properties and applications.

Conclusion

This compound is more than a simple chemical. Its physical properties—a high melting point, defined solubility, and rigid structure—are direct manifestations of its molecular design. These characteristics ensure its thermal stability and predictable behavior, while its reactive bromine atom provides the chemical versatility needed for innovation. This combination makes this compound a cornerstone material for advancing organic electronics and a valuable scaffold for the synthesis of novel chemical entities in pharmaceutical research, demonstrating a clear and powerful link between fundamental physical properties and high-value technological applications.

References

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A Senior Application Scientist's Guide to the Solubility of 4-Bromo-p-terphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-p-terphenyl (CAS: 1762-84-1), a critical intermediate in the development of high-performance materials. Primarily geared towards researchers, chemists, and professionals in materials science and drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. As a key building block for Organic Light-Emitting Diode (OLED) host materials, emitters, and other advanced pi-conjugated systems, a thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and overall material performance.[1]

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first examine its intrinsic physicochemical properties. This compound is a rigid, aromatic molecule. Its structure, composed of three linked benzene rings with a terminal bromine atom, dictates its interactions with solvent molecules. The large, non-polar terphenyl backbone is the dominant feature, suggesting limited solubility in polar solvents and favorable interactions with non-polar or aromatic solvents.

The high melting point and large octanol-water partition coefficient (LogP) further underscore its hydrophobic and non-polar nature. These properties are critical predictors of its solubility behavior, aligning with the fundamental principle of "like dissolves like."[2]

PropertyValueSource
CAS Number 1762-84-1[3][4]
Molecular Formula C₁₈H₁₃Br[3][5]
Molecular Weight 309.20 g/mol [3][5]
Melting Point 232°C[3]
Boiling Point 441.9 ± 14.0 °C at 760 mmHg[3]
LogP 6.54[3]
Appearance SolidN/A

Theoretical Framework: Why "Like Dissolves Like" Matters

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve, ΔG must be negative.

  • Enthalpy of Solution (ΔH_sol): This term involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. For this compound, the strong intermolecular forces in its crystal lattice (solute-solute) must be overcome. This requires a solvent that can form sufficiently strong interactions (solute-solvent) to compensate for this energy input. Due to its non-polar, aromatic structure, it interacts favorably with solvents through van der Waals forces and π-π stacking. Aromatic solvents like toluene or xylene are therefore expected to be effective.

  • Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in entropy as the ordered crystal lattice is broken down and the solute molecules become dispersed in the solvent. This term typically favors dissolution.

Given the non-polar nature of this compound, polar solvents like water or ethanol are poor candidates for dissolution. They cannot form effective interactions to overcome the solute's crystal lattice energy, and forcing the large, non-polar molecule into the structured network of a polar, hydrogen-bonded solvent would be enthalpically and entropically unfavorable.

Qualitative Solubility Profile

While extensive quantitative solubility data for this compound is not widely available in public literature, a qualitative assessment can be made based on its chemical structure and general principles. The following table provides an inferred solubility profile at ambient temperature. For precise applications, experimental verification is strongly recommended using the protocol outlined in the subsequent section.

Solvent ClassExample SolventPredicted SolubilityRationale
Aromatic Hydrocarbons Toluene, XyleneSoluble"Like dissolves like"; strong π-π stacking and van der Waals interactions between the terphenyl core and the aromatic solvent.
Halogenated Solvents Dichloromethane (DCM), ChloroformSoluble to Moderately SolubleThe polarity is moderate, and these solvents can effectively solvate large organic molecules without strong hydrogen bonding networks.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately to Slightly SolubleTHF is a polar aprotic solvent that can solvate a range of compounds, but solubility may be limited by the high melting point and strong crystal lattice energy of the solute.
Polar Aprotic Solvents N,N-Dimethylformamide (DMF)Slightly SolubleWhile polar, these solvents lack hydrogen-bond donating ability and may offer limited interaction with the non-polar solute.
Alcohols Methanol, EthanolInsoluble to Very Slightly SolubleThe strong hydrogen-bonding network of the solvent makes it energetically unfavorable to create a cavity for the large, non-polar solute.
Non-polar Alkanes Hexane, CyclohexaneInsoluble to Very Slightly SolubleAlthough non-polar, the intermolecular forces may not be strong enough to overcome the crystal lattice energy of the solid terphenyl.
Water Water (H₂O)InsolubleExtreme polarity mismatch and inability to form hydrogen bonds lead to hydrophobicity.

Experimental Protocol: Gravimetric Determination of Solubility

For definitive solubility data, the isothermal shake-flask method followed by gravimetric analysis is a robust and reliable technique.[6] This protocol ensures the solution reaches equilibrium, providing a trustworthy measurement of saturation solubility.

Logical Workflow for Solubility Determination

G A 1. Preparation Weigh excess solute and known volume of solvent. B 2. Equilibration Agitate mixture at constant temperature (24-72h). A->B C 3. Phase Separation Allow solid to settle. Filter through 0.22µm PTFE filter. B->C D 4. Sample Analysis Transfer known volume of clear filtrate to tared vial. C->D E 5. Solvent Evaporation Remove solvent under vacuum or gentle N₂ stream. D->E F 6. Final Weighing Weigh vial with dried solute residue. E->F G 7. Calculation Determine mass of dissolved solute and calculate solubility (e.g., in g/L). F->G

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Solvent of choice (HPLC grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with PTFE-lined caps

  • Volumetric flasks and pipettes

  • Syringe and 0.22 µm PTFE syringe filter

  • Vacuum oven or nitrogen blow-down evaporator

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial to ensure that a saturated solution can be formed. The presence of undissolved solid at the end of the experiment is essential for confirming saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to 25°C. Allow the mixture to equilibrate for at least 48-72 hours.[6] A prolonged equilibration time is crucial for compounds with slow dissolution kinetics to ensure the solution is truly saturated.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle for several hours in the same temperature-controlled environment.

  • Filtration: Carefully draw a sample of the supernatant using a syringe. Attach a 0.22 µm PTFE filter to the syringe to remove any microscopic solid particles and transfer a precise volume (e.g., 2.00 mL) of the clear, saturated solution into a pre-weighed (tared) vial. Self-Validation Check: The filter must be compatible with the solvent to prevent leaching of extractables.

  • Solvent Evaporation: Place the tared vial containing the filtrate into a vacuum oven at a moderate temperature or use a gentle stream of nitrogen to slowly evaporate the solvent completely. Avoid high heat to prevent degradation or sublimation of the solute.

  • Final Weighing: Once the solid residue is completely dry, re-weigh the vial. The difference between this final mass and the initial tare mass is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate taken (L))

Safety and Handling

This compound requires careful handling in a laboratory setting. According to safety data sheets, it may cause respiratory irritation.[5] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[5]

Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) for the material before use and adhere to all institutional safety guidelines.[5][7]

Conclusion

This compound exhibits solubility characteristics typical of a large, non-polar aromatic compound. It is expected to be readily soluble in aromatic and halogenated solvents while remaining largely insoluble in polar solvents like alcohols and water. This behavior is a direct consequence of its molecular structure and the governing thermodynamic principles of dissolution. For applications requiring precise concentration control, the provided gravimetric protocol offers a reliable and self-validating method for experimental solubility determination, empowering researchers to optimize their synthetic and material processing workflows.

References

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An In-depth Technical Guide to the Crystal Structure of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Inquiry into Molecular Conformation and Supramolecular Architecture

Executive Summary: 4-Bromo-p-terphenyl is a significant chemical intermediate, pivotal in the synthesis of advanced materials for organic electronics and as a versatile building block in drug discovery. Understanding its three-dimensional structure is paramount for predicting and tuning its material properties. This guide addresses the crystal structure of this compound. In the absence of a publicly available, definitive single-crystal X-ray diffraction study for the 4-bromo isomer, this document provides a comprehensive analysis by leveraging high-quality crystallographic data from its close structural analog, 2-Bromo-p-terphenyl. Through a comparative approach, we elucidate the anticipated molecular geometry, predict the nature of its intermolecular interactions, and discuss how these structural features influence its functional applications. This guide includes detailed, field-proven protocols for its synthesis and crystallization, offering a robust framework for researchers in materials science and pharmaceutical development.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₈H₁₃Br, is an aromatic compound featuring a p-terphenyl backbone with a single bromine substituent.[1][2] The p-terphenyl scaffold, a series of three linearly-linked benzene rings, provides a rigid and extended π-conjugated system. This inherent structure is foundational for developing organic semiconductors used in applications like Organic Light-Emitting Diodes (OLEDs).[3] The bromine atom is not merely a substituent; it is a highly functional reactive site. It provides a key handle for chemists to build more complex molecular architectures through various cross-coupling reactions, such as the Suzuki or Stille couplings.[4] This versatility makes this compound an invaluable precursor for creating novel polymers, organic transistors, and specialized compounds for pharmaceutical research.[3][5]

For both materials scientists and drug development professionals, a deep understanding of the solid-state structure is critical. The crystal packing—how individual molecules arrange themselves in a lattice—dictates key bulk properties, including thermal stability, charge transport mobility in semiconductors, and solubility for pharmaceutical applications. Intermolecular interactions, such as π-π stacking and halogen bonding, govern this packing. Therefore, elucidating the crystal structure provides a direct map to understanding and engineering these macroscopic properties.

Synthesis and Crystallization: A Practical Workflow

The generation of high-quality single crystals suitable for X-ray diffraction is a multi-step process that begins with the synthesis of high-purity material. The following protocols are based on established organometallic and purification techniques.

Synthesis via Suzuki Coupling

The Suzuki cross-coupling reaction is a powerful and reliable method for forming the C-C bonds necessary to construct the terphenyl backbone. This approach offers high yields and tolerance for various functional groups. A plausible and efficient route involves coupling 4-bromobiphenyl with 4-bromophenylboronic acid, though other variations exist.[4]

Experimental Protocol:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-biphenylboronic acid (0.1 mol), 1-bromo-2-iodobenzene (0.1 mol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (0.6 mol).

  • Reaction Execution: The mixture is refluxed for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Workup: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted three times with dichloromethane (CH₂Cl₂).

  • Purification: The combined organic layers are washed with a saturated aqueous NaCl solution, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Chromatography: The resulting crude residue is purified by silica gel column chromatography using a hexane/dichloromethane solvent system to yield the pure this compound as a colorless solid.[4]

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis Stage Reactants 4-Biphenylboronic Acid + 1-Bromo-2-iodobenzene + Pd(PPh3)4 Catalyst + Na2CO3 Base Reflux Reflux for 12h under N2 Atmosphere Reactants->Reflux Workup Quench with H2O, Extract with CH2Cl2 Reflux->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Single Crystal Growth

The key to successful single-crystal X-ray diffraction is the growth of a well-ordered, single crystal of appropriate size and quality.[6] Slow evaporation is a reliable technique for molecules of this type.

Experimental Protocol:

  • Solvent Selection: Prepare a saturated solution of the purified this compound in a suitable solvent system. A mixture of dichloromethane and hexane is often effective.

  • Crystallization Setup: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant, cool temperature.

  • Crystal Harvest: Over several days to a week, as the solvent slowly evaporates, single crystals should form. Carefully select a well-formed, transparent crystal for analysis.[4]

Structural Analysis: A Comparative and Predictive Approach

As of early 2026, a definitive crystal structure for this compound is not available in major public crystallographic databases. However, a detailed structure for its isomer, 2-Bromo-p-terphenyl , has been published.[4] By analyzing this known structure, we can make robust predictions about the 4-bromo isomer.

Known Structure: 2-Bromo-p-terphenyl

The crystal structure of 2-Bromo-p-terphenyl provides a crucial reference point. Its crystallographic data reveals significant insights into the molecule's conformation and packing.[4]

Parameter Value for 2-Bromo-p-terphenyl
Chemical Formula C₁₈H₁₃Br
Molecular Weight 309.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 27.039 (10)
b (Å) 7.597 (3)
c (Å) 18.907 (7)
β (°) 133.650 (5)
Volume (ų) 2810 (2)
Z (molecules/cell) 8
Table 1: Crystallographic data for 2-Bromo-p-terphenyl. Data sourced from Moon et al. (2010).[4]

Key Structural Features of 2-Bromo-p-terphenyl:

  • Molecular Conformation: The molecule is not planar. The steric hindrance from the bromine atom at the ortho-position (the 2-position) forces the phenyl rings to twist relative to each other. The dihedral angles between the central benzene ring and the outer phenyl and bromophenyl rings are 33.47° and 66.35°, respectively.[4] This significant twist disrupts the planarity of the π-system.

  • Intermolecular Interactions: The crystal packing is stabilized by a combination of weak interactions. These include C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on a neighboring molecule. Additionally, weak Br···Br interactions with a distance of 3.5503 Å are observed, which help to stabilize the crystal packing.[4]

Predicted Structure: this compound

By moving the bromine atom from the sterically crowded 2-position to the 4-position, we can predict several key changes in the crystal structure.

  • Molecular Conformation: The removal of the ortho-substituent should significantly reduce the steric hindrance between the phenyl rings. This would allow the molecule to adopt a much more planar conformation, similar to the parent p-terphenyl molecule. This planarity enhances the efficiency of π-π stacking.

  • Molecular Symmetry: The 4-bromo isomer possesses a higher degree of molecular symmetry than the 2-bromo isomer. This increased symmetry often leads to more efficient and denser crystal packing.

  • Intermolecular Interactions: The dominant intermolecular forces are likely to be strong π-π stacking interactions due to the molecule's planarity. Additionally, C-H···π interactions will be present. The bromine atom at the 4-position will be more accessible for forming halogen bonds (C-Br···X), which are highly directional and can be a powerful tool in crystal engineering.

Diagram of Predicted Molecular Packing:

Predicted_Packing cluster_packing Predicted Supramolecular Interactions M1 This compound (Molecule 1) M2 This compound (Molecule 2) M1->M2 π-π Stacking (Enhanced by Planarity) M3 This compound (Molecule 3) M2->M3 Halogen Bonding (C-Br···π or C-Br···Br)

Caption: Predicted key intermolecular interactions in the this compound crystal.

Structure-Property Relationships and Applications

The predicted structural features of this compound have direct implications for its use in research and development.

  • For Materials Science: The anticipated planarity and strong π-π stacking would be highly beneficial for charge transport in organic semiconductor applications. Efficient stacking creates pathways for electrons to move between molecules, a critical factor for high-performance OLEDs and organic field-effect transistors (OFETs).[3] The bromine atom's position also allows for its use as a building block to create even larger, well-defined conjugated systems.[5]

  • For Drug Development: While the terphenyl scaffold itself has been explored in drug design, for instance as inhibitors of protein-protein interactions, the primary role of this compound is as a synthetic intermediate.[7] The accessible bromine atom allows for the facile introduction of various pharmacophores through cross-coupling chemistry, enabling the rapid generation of libraries of complex molecules for screening and lead optimization. The predictable geometry of the terphenyl core provides a rigid scaffold, which is often desirable in designing potent and selective drug candidates.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust and scientifically sound model can be constructed through comparative analysis with its isomer, 2-Bromo-p-terphenyl. The shift of the bromine atom from the ortho to the para position is predicted to induce a significant conformational change towards planarity, fostering more efficient π-π stacking and enabling different supramolecular interactions like halogen bonding. These structural characteristics are intrinsically linked to its high performance as an intermediate for organic electronics and its versatility as a scaffold in synthetic chemistry. This guide provides both the theoretical framework and the practical protocols necessary for researchers to synthesize, crystallize, and ultimately utilize this important molecule, underscoring the critical need for continued investigation to experimentally validate these structural predictions.

References

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  • PubChem. (2026). 4,4''-Dibromo-p-terphenyl.
  • ResearchGate. (n.d.). (a) Molecular structures of 4,4′′‐dibromo‐p‐terphenyl (15) and...
  • PubChemLite. (2026). This compound (C18H13Br).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • Google Patents. (n.d.). GB2041915A - The preparation of bromo-p- terphenyl derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application.
  • Oakwood Chemical. (n.d.). This compound.
  • Amanote Research. (n.d.). (PDF) 2-Bromo-P-Terphenyl - Acta Crystallographica Section.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors.
  • PubMed. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction.
  • PubMed Central. (n.d.). Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1.
  • Moon, S. H., Yoon, H., & Kang, Y. (2010). 2-Bromo-p-terphenyl. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1743.
  • Patsnap. (n.d.). Method for synthesizing 4,4'-dibromo p-terphenyl.
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate.
  • ResearchGate. (n.d.). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines.
  • Organic Syntheses. (n.d.). p-BROMOBIPHENYL.
  • SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.

Sources

Navigating the Spectral Landscape of 4-Bromo-p-terphenyl: An In-depth Technical Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-p-terphenyl. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR data for this complex aromatic system. We will explore the nuances of spectral assignment, the influence of the bromine substituent, and the experimental protocols necessary for obtaining high-quality, unambiguous data.

Introduction: The Structural Significance of this compound

This compound belongs to the class of polyaromatic hydrocarbons, a structural motif prevalent in materials science and medicinal chemistry. Its rigid, planar structure, and the presence of a reactive bromine atom make it a valuable building block in organic synthesis, particularly for the development of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. NMR spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity and electronic environment of this molecule.

Foundational Principles of NMR Spectroscopy for Aromatic Systems

¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon framework of a molecule, respectively. In aromatic systems like this compound, the chemical shifts of protons and carbons are highly sensitive to the effects of ring currents, substituent-induced electronic effects (both inductive and resonance), and steric interactions.

The delocalized π-electron system in the phenyl rings generates a strong diamagnetic ring current when placed in an external magnetic field. This current deshields the protons on the periphery of the rings, causing them to resonate at a characteristically downfield region (typically 7-8 ppm in ¹H NMR). The carbon signals in ¹³C NMR are also influenced by the aromaticity, appearing in the approximate range of 110-150 ppm.

The bromine atom, an electronegative substituent, exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. The interplay of these two opposing forces influences the electron density at various positions on the substituted phenyl ring, leading to characteristic shifts in the NMR spectra that are key to assigning the signals to specific atoms.

Experimental Protocol for NMR Data Acquisition

Obtaining high-resolution and artifact-free NMR spectra is crucial for accurate analysis. The following protocol outlines the key experimental considerations for the analysis of this compound.

Sample Preparation
  • Solvent Selection : A deuterated solvent that can effectively dissolve this compound is required. Chloroform-d (CDCl₃) is a common and suitable choice due to its excellent dissolving power for many organic compounds and its single residual proton peak at 7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.

  • Concentration : A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard : Tetramethylsilane (TMS) is universally used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard single pulseProton-decoupled single pulse
Spectral Width12-16 ppm220-240 ppm
Acquisition Time2-4 seconds1-2 seconds
Relaxation Delay1-5 seconds2-5 seconds
Number of Scans8-16128-1024 (or more)
Temperature298 K (25 °C)298 K (25 °C)

Causality Behind Experimental Choices:

  • A longer relaxation delay in ¹³C NMR is crucial for obtaining quantitative data, especially for quaternary carbons which have longer relaxation times.

  • Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region. Due to the molecule's symmetry, a specific number of distinct proton environments is anticipated. A detailed analysis requires consideration of chemical shifts, integration, and coupling patterns (multiplicity).

Diagram: Molecular Structure and Proton Numbering of this compound

Caption: Structure of this compound with proton numbering.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'', H-6''~7.50-7.60Doublet~8.02H
H-3'', H-5''~7.60-7.70Doublet~8.02H
H-2', H-6'~7.65-7.75Doublet~8.02H
H-3', H-5'~7.65-7.75Doublet~8.02H
H-2, H-6~7.60-7.70Doublet~7.52H
H-3, H-5~7.40-7.50Triplet~7.52H
H-4~7.30-7.40Triplet~7.51H

Interpretation:

  • Brominated Ring (Ring C): The protons on the brominated phenyl ring (H-2'', H-6'' and H-3'', H-5'') are expected to appear as two distinct doublets due to the electronic influence of the bromine atom. The protons ortho to the bromine (H-3'', H-5'') are likely to be slightly deshielded compared to the meta protons (H-2'', H-6'').

  • Central Ring (Ring B): Due to the para-substitution, the protons on the central phenyl ring (H-2', H-6' and H-3', H-5') will appear as a pair of doublets, characteristic of an AA'BB' spin system, though they may overlap.

  • Terminal Phenyl Ring (Ring A): The protons of the unsubstituted terminal phenyl ring will give rise to three signals: a doublet for the ortho protons (H-2, H-6), a triplet for the meta protons (H-3, H-5), and a triplet for the para proton (H-4).

Analysis of the ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will show a series of sharp singlets, each corresponding to a unique carbon environment. The chemical shifts will be influenced by hybridization, aromaticity, and the electronic effects of the bromine substituent.

Diagram: Carbon Numbering of this compound

Caption: Structure of this compound with carbon numbering.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-4'' (C-Br)~121-123
C-3'', C-5''~131-133
C-2'', C-6''~128-130
C-1''~139-141
C-1', C-4'~139-141
C-2', C-6'~127-129
C-3', C-5'~127-129
C-1~140-142
C-4~127-129
C-2, C-6~127-129
C-3, C-5~128-130

Interpretation:

  • Carbon Bearing Bromine (C-4''): The carbon directly attached to the bromine atom (ipso-carbon) is expected to be shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift compared to other quaternary carbons.

  • Quaternary Carbons: The other quaternary carbons (C-1, C-4, C-1', C-4', and C-1'') will resonate in the downfield region of the aromatic spectrum, typically between 139 and 142 ppm.

  • Protonated Carbons: The protonated carbons will appear in the region of approximately 127-133 ppm. The specific chemical shifts will be influenced by their position relative to the bromine atom and the other phenyl rings.

Advanced NMR Techniques for Unambiguous Assignment

For a molecule with multiple overlapping signals in the aromatic region, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment. Two-dimensional (2D) NMR techniques are invaluable in such cases.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the same phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Diagram: Workflow for NMR Spectral Analysis

G A Sample Preparation (this compound in CDCl3) B 1D NMR Acquisition (¹H and ¹³C) A->B C Initial Analysis (Chemical Shift, Integration, Multiplicity) B->C D Ambiguity in Assignments? C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E Yes G Complete Spectral Assignment D->G No F Detailed Structural Elucidation E->F F->G

Caption: A logical workflow for the complete NMR analysis of this compound.

Conclusion

References

Due to the lack of a specific, publicly available, and citable research article with the complete assigned ¹H and ¹³C NMR data for this compound, this section will reference general authoritative sources on NMR spectroscopy and spectral databases where such information for this or similar compounds might be found.

  • PubChem: 4,4''-Dibromo-p-terphenyl.
  • SpectraBase. A comprehensive spectral database that may contain NMR data for this compound or related compounds. Access to full spectra may require a subscription. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. Organic Chemistry Data. University of Wisconsin.

Foundational Principles: Why Spectroscopy Matters for 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-p-terphenyl

This guide provides a detailed examination of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-VIS) spectral properties of this compound (CAS No. 1762-84-1). As a critical intermediate in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs) and other conjugated systems, a thorough understanding of its spectroscopic fingerprint is paramount for quality control, structural verification, and predicting its photophysical behavior.[1] This document is intended for researchers, chemists, and materials scientists who require a practical and theoretically grounded understanding of how to acquire and interpret these essential spectral data.

This compound is a polycyclic aromatic hydrocarbon whose utility is derived from its rigid, conjugated π-system and the reactive C-Br bond, which serves as a handle for further functionalization via cross-coupling reactions.[1] Spectroscopic techniques provide a non-destructive window into its molecular structure and electronic properties.

  • FT-IR Spectroscopy probes the vibrational modes of the molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. This results in a spectrum that acts as a unique molecular "fingerprint," allowing for the identification of functional groups and the confirmation of the overall molecular skeleton.

  • UV-VIS Spectroscopy investigates the electronic transitions within the molecule. The extended conjugation of the three phenyl rings in the terphenyl backbone gives rise to π → π* transitions that absorb light in the ultraviolet region. The position (λ_max) and intensity (molar absorptivity, ε) of these absorptions are highly sensitive to the electronic structure, providing key insights into the molecule's chromophoric system.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR is the workhorse technique for confirming the identity and purity of this compound. The spectrum is characterized by distinct regions corresponding to aromatic C-H, C=C, and C-Br vibrations, as well as the critical out-of-plane bending modes that confirm the substitution pattern.

Experimental Protocol: The KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique. The primary rationale for this choice is that KBr is transparent to IR radiation in the typical analysis range (4000–400 cm⁻¹) and provides a solid matrix that minimizes light scattering.

Step-by-Step Methodology:

  • Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Moisture is a critical interference, exhibiting broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr.

  • Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. Expertise Insight: Inadequate grinding is a common source of poor-quality spectra, leading to sloping baselines and reduced peak intensity due to light scattering (the Christiansen effect).

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for approximately 2 minutes to form a translucent or transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. Typical parameters include a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

FT-IR Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dry KBr Powder P2 Weigh Sample & KBr (1:100 ratio) P1->P2 P3 Grind in Agate Mortar P2->P3 P4 Press into Pellet P3->P4 A1 Place Pellet in FTIR Spectrometer P4->A1 A2 Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) A1->A2 D1 Baseline Correction A2->D1 D2 Peak Picking & Assignment D1->D2 D3 Compare to Reference D2->D3

Caption: Workflow for FT-IR analysis of this compound via the KBr pellet method.

Spectral Data Interpretation

The FT-IR spectrum of this compound can be logically dissected into several key regions. The assignments below are based on established vibrational frequencies for substituted aromatic compounds.[2][3][4]

Wavenumber (cm⁻¹)Vibrational ModeDescription
3100–3000Aromatic C-H StretchThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized. They appear at higher frequencies than aliphatic C-H stretches.
~1595, ~1480, ~1400Aromatic C=C StretchThese peaks arise from the skeletal vibrations of the benzene rings. The presence of multiple bands in this region is typical for polycyclic aromatic systems.
~1000Ring Breathing ModeA symmetric vibration of the benzene rings.
850–800C-H Out-of-Plane BendThis is a highly diagnostic region. A strong absorption here is characteristic of a 1,4-disubstituted (para) benzene ring, confirming the connectivity of the terphenyl unit.
< 700C-Br StretchThe C-Br stretching vibration is typically found in the far-infrared region. Its exact position can vary, but it is expected below 700 cm⁻¹.[5]

Ultraviolet-Visible (UV-VIS) Spectroscopy Analysis

UV-VIS spectroscopy provides essential information on the electronic structure of this compound. The spectrum is dominated by intense absorptions arising from π → π* electronic transitions within the conjugated terphenyl backbone.

Theoretical Considerations: Conjugation and Auxochromes

The p-terphenyl core is a linear, conjugated system. Compared to benzene or biphenyl, the extended π-system in p-terphenyl lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic (red) shift of the primary absorption band (λ_max) to a longer wavelength.[6]

The bromine atom acts as an auxochrome. While it is an electron-withdrawing group via induction (-I effect), its lone pairs of electrons can participate in resonance (+R effect), donating electron density into the aromatic system. The net effect is typically a small additional bathochromic shift and a potential increase in molar absorptivity (hyperchromic effect) compared to unsubstituted p-terphenyl.[7]

Experimental Protocol: Solution-Phase Analysis

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically >220 nm) and in which the analyte is soluble. Methanol, ethanol, or cyclohexane are common choices.[8][9] For this guide, we select methanol.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) and dissolve it in a known volume of methanol (e.g., 50 mL) in a volumetric flask to create a stock solution.

  • Dilution: Prepare a dilute solution from the stock (e.g., 1 mL of stock into a 100 mL volumetric flask) to ensure the absorbance falls within the linear range of the instrument (ideally 0.2–1.0 AU).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (glass absorbs in the UV region).

    • Fill one cuvette with the pure solvent to serve as the blank.

    • Fill the other cuvette with the diluted sample solution.

    • Run a baseline correction with the blank cuvette.

    • Acquire the absorption spectrum of the sample over a range of approximately 200–400 nm.

Molecular Orbital Diagram

UVVIS_Transitions HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π -> π* Transition Photon Photon (hν)

Caption: Dominant π → π* electronic transition in this compound upon UV light absorption.

Spectral Data Interpretation

The UV-VIS spectrum of this compound in methanol is characterized by a strong, primary absorption band.[8] This band is analogous to the E2 band observed in other aromatic compounds and is indicative of the highly conjugated system.[10]

ParameterValueInterpretation
λ_max ~285 nmThis is the wavelength of maximum absorption, corresponding to the primary π → π* transition of the conjugated terphenyl system. It is slightly red-shifted from the λ_max of unsubstituted p-terphenyl (~276-279 nm), consistent with the auxochromic effect of the bromine substituent.[6][9]
Solvent MethanolThe choice of solvent can slightly influence the λ_max. Polar solvents like methanol can interact with the molecule's dipole moment, affecting the energy of the ground and excited states.

Conclusion

FT-IR and UV-VIS spectroscopy are indispensable, complementary techniques for the comprehensive characterization of this compound. FT-IR provides definitive structural confirmation through its vibrational fingerprint, with key bands identifying the aromatic rings and the crucial para-substitution pattern. UV-VIS spectroscopy elucidates the electronic properties, confirming the extended π-conjugation and the influence of the bromo-substituent on the molecule's primary electronic transition. Together, these methods provide the robust analytical data required by researchers and developers to ensure material quality, confirm synthetic outcomes, and advance the development of novel electronic and photonic materials.

References

  • ResearchGate. (n.d.). UV-Vis characteristic bands representing p-terphenyl in pure and pentacene-doped p.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of terphenylenes.
  • Politechnika Warszawska. (n.d.). Interpretation of UV Spectra of Isomerie Terphenyls and Triphenylbenzenes.
  • ACS Publications. (n.d.). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Journal of Chemical Education.
  • PubChem. (n.d.). 4,4''-Dibromo-p-terphenyl.
  • SpectraBase. (n.d.). This compound - Optional[UV-VIS] - Spectrum.
  • Chemsrc. (n.d.). This compound | CAS#:1762-84-1.
  • PubChem. (n.d.). p-Terphenyl.
  • OMLC. (n.d.). p-Terphenyl.
  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols.
  • PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • RASĀYAN Journal of Chemistry. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE.
  • NIST WebBook. (n.d.). 4-Bromophenyl ether.
  • ResearchGate. (n.d.). FTIR spectrum of bromine-modified epoxy resin.
  • Oakwood Chemical. (n.d.). This compound.
  • NIST WebBook. (n.d.). Phenol, 4-bromo-.
  • ResearchGate. (n.d.). IR spectrum of p-terphenyl below and above the phase transition pressure.

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theoretical vs experimental properties of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Experimental Properties of 4-Bromo-p-terphenyl

Abstract

This compound (CAS No. 1762-84-1) is a pivotal organic intermediate, distinguished by its rigid, π-conjugated terphenyl backbone and a strategically positioned bromine atom that serves as a versatile functional handle. This combination of features makes it an indispensable building block in the synthesis of advanced materials for organic electronics, particularly as a precursor for components in Organic Light-Emitting Diodes (OLEDs), and in the development of liquid crystals.[1][2][3] This guide provides a comprehensive analysis of this compound, bridging the gap between its computationally predicted (theoretical) properties and empirically validated (experimental) characteristics. We will delve into its electronic structure, spectroscopic signatures, and physicochemical parameters, offering field-proven insights into its synthesis and characterization. This document is intended for researchers, chemists, and materials scientists engaged in the design and application of high-performance organic materials.

Introduction and Strategic Importance

The terphenyl scaffold, consisting of three interconnected phenyl rings, provides a robust and electronically active framework. In the case of this compound, the linear or para arrangement of these rings maximizes the extent of π-conjugation, a critical factor for efficient charge transport in semiconductor applications.[2] The terminal bromine atom is not merely a substituent; it is a reactive site enabling a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity allows for the precise construction of complex, extended π-conjugated systems, which are fundamental to tuning the optoelectronic properties of materials used in OLEDs, organic field-effect transistors (OFETs), and specialized polymers.[1][2] Its utility extends to the synthesis of liquid crystals, where the rod-like molecular shape is a key determinant of mesophase behavior.[3]

Key Attributes:

  • Chemical Identity: 4-bromo-1,1':4',1''-terphenyl[4]

  • CAS Number: 1762-84-1[4][5][6]

  • Molecular Formula: C₁₈H₁₃Br[2][7][6][8]

  • Molecular Weight: 309.20 g/mol [5][7][9]

Theoretical Profile: A Computational Perspective

Computational chemistry provides invaluable a priori insights into molecular properties before a compound is ever synthesized or analyzed in a lab. These predictions serve as a baseline for comparison with experimental data.

Molecular Geometry and Electronic Structure

The ground-state geometry of this compound is characterized by a nearly planar arrangement of the three phenyl rings, although minor torsional angles between the rings are expected due to steric hindrance. This planarity is crucial for maximizing the overlap of p-orbitals, which facilitates the delocalization of π-electrons across the molecule. The bromine atom, being highly electronegative, induces a dipole moment and influences the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the molecule's electronic and photophysical properties.

Predicted Physicochemical and Spectroscopic Properties

Computational models can predict a range of properties that are useful for planning experimental work, such as estimating solubility and predicting spectroscopic outcomes.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Monoisotopic Mass308.02005 Da[8]
XlogP6.3[8]
LogP6.54[5]
Boiling Point441.9 ± 14.0 °C at 760 mmHg[5]
  • ¹H NMR Spectroscopy: Theoretical predictions would suggest a complex splitting pattern in the aromatic region (approx. 7.3-7.8 ppm). Protons on the terminal brominated ring would be distinct from those on the central and other terminal rings. The protons ortho to the bromine atom are expected to be deshielded compared to the parent p-terphenyl due to the inductive effect of bromine.

  • ¹³C NMR Spectroscopy: The spectrum is predicted to show 9 unique carbon signals due to the molecule's C₂ symmetry. The carbon atom directly bonded to bromine (C-Br) would exhibit a characteristic shift around 120-125 ppm.

  • Infrared (IR) Spectroscopy: Calculations would predict characteristic vibrational frequencies. Key absorptions would include C-H stretching for aromatic protons (~3100-3000 cm⁻¹), C=C stretching from the aromatic rings (~1600-1450 cm⁻¹), and a C-Br stretching vibration in the fingerprint region (<1000 cm⁻¹).[10][11]

Experimental Characterization: Empirical Validation

Experimental data provides the ground truth for a compound's properties. The synthesis and subsequent characterization of this compound are foundational steps for its application.

Synthesis: Electrophilic Aromatic Substitution

The most direct and common synthesis of this compound is via the electrophilic bromination of p-terphenyl.[3] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich terphenyl system is attacked by an electrophilic bromine species.

  • Causality of Experimental Choice: p-Terphenyl is a commercially available and relatively inexpensive starting material.[3] Electrophilic bromination is a well-established, high-yielding reaction for aromatic compounds. The choice of a Lewis acid catalyst (e.g., FeBr₃) is critical; it polarizes the Br-Br bond, generating a potent "Br⁺" electrophile necessary to overcome the aromatic stability of the terphenyl core. The reaction solvent, often a non-polar halogenated hydrocarbon, is chosen to solubilize the starting material without participating in the reaction.

Caption: Synthesis of this compound via electrophilic bromination.

Experimental Physicochemical and Spectroscopic Data

Empirical measurements are used to confirm the identity, purity, and properties of the synthesized compound.

Table 2: Experimental Properties of this compound

PropertyExperimental ValueSource
Physical Appearance White to off-white crystalline powder[1][2]
Melting Point 232 °C[2][5]
¹H NMR (CDCl₃, ppm) Aromatic protons typically appear as a series of multiplets in the range of δ 7.3-7.8. The exact shifts and coupling constants depend on the specific substitution pattern and solvent. Based on the structure of p-terphenyl, one would expect distinct signals for the different phenyl rings.[12]N/A
IR (KBr, cm⁻¹) ~3030 (aromatic C-H stretch), ~1595, 1480 (aromatic C=C stretch), ~1000 (C-Br stretch). These are characteristic absorptions for brominated aromatic compounds.[10]N/A
Mass Spec (EI) Molecular Ion (M⁺) at m/z 308 and M+2 peak at m/z 310 with approximately 1:1 intensity, characteristic of a monobrominated compound.[8][13]N/A

Bridging Theory and Experiment: A Comparative Analysis

Comparing theoretical predictions with experimental results is a cornerstone of scientific validation.

Table 3: Comparison of Theoretical vs. Experimental Data

PropertyTheoretical/Predicted ValueExperimental ValueAnalysis of Congruence
Molecular Weight 309.200 u (Average)309.20 g/mol Excellent agreement.
Monoisotopic Mass 308.02005 Da~308 (from MS M⁺ peak)Excellent agreement, confirming elemental composition.
Melting Point (°C) Not typically calculated232 °CThis is a key experimental parameter for purity assessment. A sharp melting point close to the literature value indicates high purity.
Spectroscopic Data General patterns predictedSpecific shifts and patterns observedExperimental spectra confirm the predicted functional groups (aromatic rings, C-Br bond) and overall molecular structure. Minor deviations in NMR shifts are expected due to solvent effects and limitations of prediction algorithms.

The high degree of correlation between the predicted mass and the experimentally determined mass spectrum provides strong evidence for the compound's elemental formula. While exact NMR and IR peak positions are difficult to predict with perfect accuracy, computational models are highly effective at predicting the type and region of spectroscopic signals, which are then confirmed experimentally.

Experimental Protocols

The following protocols describe a self-validating workflow for the synthesis and characterization of this compound.

Protocol: Synthesis via Electrophilic Bromination

Objective: To synthesize this compound from p-terphenyl.

Materials:

  • p-Terphenyl (1.0 eq)

  • Anhydrous Iron(III) Bromide (FeBr₃, 0.05 eq)

  • Bromine (Br₂, 1.1 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol or Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve p-terphenyl in anhydrous dichloromethane under a nitrogen atmosphere.

  • Catalyst Addition: Add anhydrous FeBr₃ to the solution. The mixture may darken.

  • Bromine Addition: Cautiously add bromine dissolved in a small amount of dichloromethane to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at 0 °C (ice bath).

    • Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of polybrominated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Rationale: The bicarbonate wash neutralizes any acidic HBr byproduct, while the thiosulfate and water washes remove inorganic salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, toluene) to yield pure this compound as a white crystalline solid.

Protocol: Characterization and Validation Workflow

Objective: To confirm the identity and purity of the synthesized product.

Caption: A self-validating workflow for product characterization.

  • TLC Analysis: Dissolve a small sample of the crude and purified product in a suitable solvent (e.g., 10% ethyl acetate in hexanes). Spot on a silica gel TLC plate and elute. A pure product should show a single spot.

  • Melting Point Determination: Measure the melting point of the purified, dried solid. A sharp melting range that matches the literature value is a strong indicator of high purity.

  • ¹H and ¹³C NMR Spectroscopy: Prepare a sample in a deuterated solvent (e.g., CDCl₃). The resulting spectra should show the expected chemical shifts, integration values, and coupling patterns consistent with the this compound structure.

  • IR Spectroscopy: Acquire an IR spectrum (e.g., using a KBr pellet). The spectrum must show the characteristic peaks for an aromatic system and the C-Br bond, and importantly, the absence of peaks corresponding to starting materials or impurities.

  • Mass Spectrometry: Obtain a mass spectrum. The key validation is observing the molecular ion peak (M⁺) and the M+2 isotope peak in a ~1:1 ratio, confirming the presence of one bromine atom.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

  • General Handling: Handle in a well-ventilated fume hood. Avoid dust formation and inhalation.[14] Avoid contact with skin and eyes.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[14]

The toxicological properties have not been thoroughly investigated, and the compound should be handled with care as a potential irritant.[14]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • Google Patents. (n.d.). GB2041915A - The preparation of bromo-p-terphenyl derivatives.
  • Chemsrc. (2025). This compound | CAS#:1762-84-1.
  • Capot Chemical Co., Ltd. (2018). MSDS of this compound.
  • PubChemLite. (n.d.). This compound (C18H13Br).
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-.
  • Oakwood Chemical. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application.
  • ACS Publications. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Journal of Medicinal Chemistry.

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discovery and history of p-terphenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of p-Terphenyl Derivatives

Abstract

The p-terphenyl scaffold, a deceptively simple linear arrangement of three phenyl rings, represents a cornerstone in the development of advanced functional materials and bioactive compounds. This guide provides a comprehensive exploration of the , tracing their journey from natural pigments to critical components in modern technology and medicine. We will delve into the evolution of their synthesis, the structure-property relationships that dictate their function, and their pivotal applications in organic electronics, liquid crystal displays, and radiation detection. Furthermore, we will examine the rich diversity of naturally occurring p-terphenyls and their expanding role in drug discovery. This paper is intended for researchers, scientists, and professionals in materials science and drug development, offering expert insights into the causality behind experimental designs and the self-validating nature of the described protocols.

Historical Context: From Fungal Pigments to Synthetic Scaffolds

The story of p-terphenyls begins not in a chemist's lab, but in the domain of natural history. The earliest chemical investigations into this class of compounds date back to 1877, focusing on pigments isolated from mushrooms.[1][2] These initial studies identified naturally occurring derivatives like atromentin and polyporic acid, which feature a central quinone or hydroquinone ring.[1][3] For decades, p-terphenyls remained largely a curiosity of natural product chemistry.

The 20th century marked a pivotal shift with the advent of industrial organic synthesis. The parent compound, p-terphenyl, was first synthesized in the early 1900s during broader studies on polycyclic aromatic hydrocarbons.[4] Its rigid, linear structure and conjugated π-electron system immediately suggested unique physical properties.[4] This led to its exploration in applications demanding high thermal stability and specific photophysical behaviors, laying the groundwork for its future in high-technology fields.

Today, over 230 structurally diverse p-terphenyls have been identified from natural sources, primarily fungi, lichens, and bacteria, showcasing a wide array of biological activities.[1][2][5] Concurrently, synthetic chemists have developed a sophisticated toolbox to create countless derivatives, fine-tuning the core structure for specific, high-performance applications.

The Evolution of Synthesis: From Coupling to Cyclization

The utility of p-terphenyl derivatives is fundamentally enabled by the ability to synthesize them with precise control over their substitution patterns. Methodologies have evolved significantly, moving from harsh, low-yield reactions to highly efficient and versatile catalytic processes.

Early Synthetic Approaches

Initial industrial-scale production often relied on methods like the dehydrogenative coupling of benzene derivatives.[4] While capable of producing the basic terphenyl backbone, these methods offered little control for creating functionalized or unsymmetrical derivatives, limiting their application.

The Era of Cross-Coupling: Precision and Versatility

The development of transition metal-catalyzed cross-coupling reactions revolutionized p-terphenyl synthesis. These methods offer a modular approach, allowing for the sequential and controlled connection of aryl building blocks.

The Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid has become the workhorse for p-terphenyl synthesis.[2][6] Its primary advantage is its remarkable functional group tolerance, allowing for the synthesis of complex derivatives without the need for extensive protecting group chemistry. The ability to use precursors like bromochlorobenzenes enables sequential couplings to build unsymmetrical terphenyls with high selectivity.[7]

Other Cross-Coupling Reactions: While the Suzuki reaction is most common, other methods like the Negishi coupling (using organozinc reagents) offer viable alternatives, particularly when substrate reactivity is a challenge.[7]

Cyclization Strategies

An alternative to building the scaffold via sequential coupling is to construct the central ring from acyclic precursors. The Diels-Alder reaction, a [4+2] cycloaddition, has been effectively used to form the central aromatic ring, providing a powerful method for creating polysubstituted p-terphenyls that may be difficult to assemble via cross-coupling.[2][7]

Table 1: Comparison of Key Synthetic Methodologies for p-Terphenyls
MethodCatalyst/ReagentsAdvantagesDisadvantagesPrimary Application
Suzuki-Miyaura Coupling Pd complex, Base, Aryl Halide, Arylboronic AcidHigh yield, excellent functional group tolerance, commercially available reagents.[7][8]Boronic acids can be sensitive; residual palladium may be an issue for electronic applications.Versatile synthesis of both symmetrical and unsymmetrical derivatives.
Negishi Coupling Pd or Ni complex, Aryl Halide, Arylzinc ReagentHigh reactivity, useful for less reactive aryl halides.[7]Organozinc reagents are moisture-sensitive and must be prepared under inert conditions.Synthesis of complex or sterically hindered terphenyls.
Diels-Alder Reaction Heat or Lewis Acid, Diene, DienophileExcellent for building highly substituted central rings in one step.[2][7]Limited by the availability of suitable diene and dienophile precursors.Accessing polysubstituted terphenyls that are challenging to make via cross-coupling.
Protocol 1: General Synthesis of an Unsubstituted p-Terphenyl via Suzuki-Miyaura Coupling

This protocol describes a standard, self-validating laboratory procedure for synthesizing the parent p-terphenyl molecule. The identity and purity of the final product are confirmed through standard analytical techniques.

Objective: To synthesize 1,1':4',1''-terphenyl from 1-bromo-4-iodobenzene and phenylboronic acid.

Materials:

  • 1-Bromo-4-iodobenzene (1.0 mmol)

  • Phenylboronic acid (2.4 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 mol%)

  • Solvent: Deionized water (H₂O) or a mixture like Toluene/Ethanol/Water

  • Magnetic stirrer bar and reaction vial/flask

Procedure:

  • Reaction Setup: In a reaction vial equipped with a magnetic stirrer, combine the aryl halide (1-bromo-4-iodobenzene, 1 mmol), phenylboronic acid (2.4 mmol), potassium carbonate (4 mmol), and the palladium catalyst (0.1 mol%).[8]

  • Solvent Addition: Add the solvent (e.g., 2 mL of H₂O) to the vial. The use of water as a solvent represents a green chemistry approach.[8]

  • Reaction Conditions: Seal the vial and stir the mixture vigorously at a controlled temperature (e.g., 50-80 °C) for the required time (typically 1.5 to 12 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent such as chloroform or ethyl acetate (3 x 5 mL).[8]

  • Drying and Concentration: Combine the organic layers and dry them over an anhydrous salt like magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure p-terphenyl as a white powder. The final product's identity and purity must be validated by ¹H and ¹³C NMR spectroscopy and compared with literature data.[8]

Diagram 1: Generalized Suzuki-Miyaura Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions A Aryl Dihalide (e.g., 1-Bromo-4-iodobenzene) F Cross-Coupling Reaction (Formation of C-C Bonds) A->F B Arylboronic Acid (e.g., Phenylboronic Acid) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent & Heat E->F G Workup & Extraction F->G H Purification (Recrystallization) G->H I Final Product (p-Terphenyl Derivative) H->I J Validation (NMR, MS) I->J

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling synthesis of a p-terphenyl derivative.

Core Applications: From Light Emission to Biological Function

The unique, rigid, and electronically conjugated structure of p-terphenyls makes them indispensable in several advanced applications.

Scintillators for Radiation Detection

p-Terphenyl was one of the earliest organic molecules to be used as a scintillator. The principle behind its function is its ability to absorb high-energy ionizing radiation (like neutrons or gamma rays) and efficiently convert that energy into detectable photons of visible light.[4][9]

Mechanism of Scintillation:

  • Excitation: Ionizing radiation passes through the scintillator material (often a polymer matrix doped with the p-terphenyl derivative), exciting the p-terphenyl molecules to higher electronic states.

  • Energy Transfer: This excitation energy is rapidly transferred through the π-electron system.

  • Fluorescence: The molecule relaxes to the ground state by emitting a photon (fluorescence), typically in the blue or UV region.[9]

The parent p-terphenyl molecule, while an efficient scintillator, suffers from low solubility in common plastic matrices like poly(vinyltoluene) (PVT) or polystyrene. This is a critical issue because high dopant concentrations are needed for efficient detection.[10][11] The causality is clear: poor solubility leads to aggregation, which quenches fluorescence and degrades the mechanical properties of the plastic.

To overcome this, research has focused on synthesizing p-terphenyl derivatives with appended alkyl groups (e.g., tert-butyl groups) or by creating related fluorene structures.[10] These modifications increase solubility and improve compatibility with the polymer matrix, leading to mechanically robust scintillators with enhanced performance.[10][11]

Diagram 2: Mechanism of Organic Scintillation

G cluster_process Scintillation Process Start Ionizing Radiation (γ, n) Excitation Excitation of p-Terphenyl Molecule (S₀ → Sₙ) Start->Excitation Energy Absorption Relaxation Non-Radiative Relaxation (Sₙ → S₁) Excitation->Relaxation Internal Conversion Emission Fluorescence (S₁ → S₀) Relaxation->Emission Radiative Decay Photon Emitted Photon (Visible Light) Emission->Photon Detector Photomultiplier Tube (Detection) Photon->Detector Signal Generation

Caption: Energy conversion process in a p-terphenyl-based organic scintillator.

Liquid Crystals for Display Technology

The rigid, rod-like geometry of the p-terphenyl core is an ideal mesogen—a molecule that can form intermediate phases (liquid crystalline phases) between a crystalline solid and an isotropic liquid.[4][12] This property is central to their use in liquid crystal displays (LCDs).

Derivatives of p-terphenyl are particularly important as components in ferroelectric liquid crystal compositions, which are used in fast-switching display elements.[13][14] The key is to design molecules that exhibit a specific tilted phase, known as the Smectic C* (SmC*) phase, over a wide temperature range.[14]

The experimental choice of substituents is critical. By attaching flexible alkyl or alkyloxy chains to the ends of the rigid terphenyl core, scientists can precisely control the melting point and the temperature range of the liquid crystal phases.[13] Introducing fluorine atoms into the aromatic core is another common strategy used to optimize the material's dielectric anisotropy and viscosity, which are crucial parameters for display performance.[15]

Organic Electronics and Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yield and thermal stability of p-terphenyl derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs). They can function as the emissive layer material, where electron-hole recombination leads to light emission.[16][17]

Research in this area focuses on modifying the p-terphenyl structure to tune the emission color and improve charge transport properties. For example, adding cyano (-CN) groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate electron injection and alter the emission wavelength.[16] The goal is to design materials with high efficiency, long operational lifetimes, and specific colors for display and lighting applications.

Drug Discovery and Natural Products

Nature has long utilized the p-terphenyl scaffold to create a diverse array of bioactive molecules. These natural products exhibit a wide range of pharmacological activities, including cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory effects.[2][5][18]

A significant area of interest is their activity as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases.[19] Fungi of the genus Aspergillus produce a variety of p-terphenyl derivatives, such as terphenyllin, which have been investigated for their PDE4 inhibitory potential.[19] Other derivatives isolated from fungi like Sarcodon scabripes have shown antiproliferative activity against cancer cell lines.[20]

The p-terphenyl core acts as a rigid scaffold from which various functional groups (hydroxyls, methoxyls, isoprenyls) are displayed in a defined three-dimensional space, allowing them to interact specifically with protein binding sites. This makes the p-terphenyl framework a "privileged scaffold" in medicinal chemistry—a molecular structure that is capable of binding to multiple biological targets and serves as a promising starting point for developing new drugs.[21]

Table 2: Selected Natural p-Terphenyl Derivatives and Their Bioactivities
Compound NameNatural SourceReported Biological ActivityReference
Terphenyllin Aspergillus sp.Phosphodiesterase (PDE4) Inhibitory[19]
Candidusin A Aspergillus candidusInhibits sea urchin embryo development[2]
Atromentin Mushrooms (e.g., Hydnellum)Anticoagulant, Pigment[1][3]
Sarcodonin G Sarcodon scabripesAntiproliferative (HeLa cells)[20]
Terferol Streptomyces showdoensiscAMP-PDE and cGMP-PDE Inhibitory[18]

Conclusion and Future Outlook

From their humble discovery as fungal pigments, p-terphenyl derivatives have evolved into a class of high-performance molecules that are integral to modern science and technology. Their history is a testament to the synergy between natural product discovery and synthetic innovation. The rigid, electronically active p-terphenyl core has proven to be an exceptionally versatile platform, allowing scientists to rationally design materials with tailored optical, electronic, and biological properties.

Future research will undoubtedly continue to expand the applications of this remarkable scaffold. In materials science, the focus will be on developing next-generation scintillators with higher light yields and better discrimination capabilities, more efficient and stable emitters for OLEDs, and novel liquid crystals for advanced displays. In drug development, the exploration of natural p-terphenyls and the synthesis of new analogues will continue to provide promising leads for treating a range of diseases, from inflammation to cancer. The journey of the p-terphenyl, spanning over 140 years, is far from over, and its simple linear structure will continue to be a foundation for complex and impactful innovations.

References

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  • Alkyl derivative of p-terphenyl as an activator of the plastic scintillators with n/γ-discrimination ability.
  • Theoretical study of optical and electronic properties of p-terphenyls containing cyano substituents as promising light-emitting materials.
  • Light Output Function and Pulse-Shape Discrimination Capability of p-Terphenyl Organic Scintillator in Wide Neutron Energy Range of 1.1 to 19 MeV. MDPI.
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  • Converting p-terphenyl into a novel organo-catalyst for LED-driven energy and electron transfer photoreactions in w
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The Evolving Landscape of Organic Electronics: A Technical Guide to the Electronic Properties of Brominated Terphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Terphenyls in Advanced Materials

In the relentless pursuit of next-generation organic electronic devices, the design and synthesis of molecular building blocks with precisely tunable electronic properties are paramount. Among the vast library of organic scaffolds, terphenyls—a class of hydrocarbons consisting of a central benzene ring substituted with two phenyl groups—have emerged as a robust and versatile platform. The strategic introduction of bromine atoms onto the terphenyl backbone gives rise to a class of compounds known as brominated terphenyls, which serve as pivotal intermediates in the construction of complex, high-performance organic semiconductors.[1] Their significance lies in the dual functionality imparted by the terphenyl core and the reactive bromine substituents. The rigid, conjugated terphenyl structure provides a stable framework with inherent charge transport capabilities, while the carbon-bromine bond offers a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reactivity is the gateway to creating extended π-conjugated systems, the very heart of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][3][4][5] This guide provides an in-depth exploration of the core electronic properties of brominated terphenyls, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structure-property relationships and the experimental and computational methodologies used to characterize them.

Fundamental Electronic Properties: The Influence of Bromine Substitution

The electronic characteristics of brominated terphenyls are not static; they are intricately linked to the number and position of the bromine atoms on the terphenyl framework. This "bromination pattern" allows for the fine-tuning of key electronic parameters, making these compounds highly adaptable for various applications.[6]

Frontier Molecular Orbitals: HOMO and LUMO Energy Levels

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental to understanding the electronic behavior of a molecule. The HOMO energy level is associated with the ability to donate an electron, while the LUMO energy level relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that dictates the material's optical and electronic properties, including its absorption and emission wavelengths and its charge transport characteristics.

The introduction of bromine, an electron-withdrawing group, has a pronounced effect on the HOMO and LUMO energy levels of terphenyls. Theoretical studies, often employing Density Functional Theory (DFT), have shown that increasing the number of bromine atoms generally leads to a lowering of both the HOMO and LUMO energy levels.[7][8] This phenomenon can be attributed to the inductive effect of the electronegative bromine atoms and the p-π conjugation between the bromine p-orbitals and the π-system of the terphenyl backbone.[8] The contribution of bromine orbitals to the HOMO and LUMO states can be visualized through computational modeling.[9]

This ability to modulate the HOMO and LUMO levels is crucial for designing materials with specific energy level alignments in multilayered organic electronic devices, ensuring efficient charge injection and transport.

Table 1: Influence of Bromine Substitution on Frontier Molecular Orbital Energies (Illustrative Data)

CompoundSubstitution PatternHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
p-TerphenylUnsubstituted-5.8-1.93.9
4-Bromo-p-terphenylMono-brominated-5.9-2.13.8
4,4''-Dibromo-p-terphenylDi-brominated-6.1-2.33.8

Note: The values presented are illustrative and can vary depending on the computational method and basis set used.

Optical Properties: Absorption and Emission

The electronic transitions between the HOMO and LUMO levels govern the optical properties of brominated terphenyls. UV-Vis spectroscopy is the primary experimental technique used to probe these transitions. The introduction of bromine atoms typically results in a bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax) compared to the unsubstituted terphenyl.[8][10] This redshift is a direct consequence of the narrowed HOMO-LUMO gap.[8]

The photoluminescence properties, including fluorescence and phosphorescence, are also significantly influenced by bromination. The "heavy atom effect" of bromine enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state.[9] This can lead to increased phosphorescence, a property that is highly desirable for certain applications, such as in the emissive layer of OLEDs.

Electrochemical Behavior and Charge Transport

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to its HOMO and LUMO energy levels, respectively. Studies on brominated aryl compounds have demonstrated that the presence of bromine can influence the electron transfer kinetics at electrode surfaces.[11][12]

The charge transport properties of brominated terphenyls are critical for their performance in electronic devices. The arrangement and intermolecular interactions of these molecules in the solid state dictate the efficiency of charge hopping between adjacent molecules. While the intrinsic electronic properties of the individual molecule are important, factors such as crystal packing and thin-film morphology play a crucial role in macroscopic charge transport.

Experimental and Computational Methodologies

A comprehensive understanding of the electronic properties of brominated terphenyls requires a synergistic approach that combines experimental characterization with theoretical modeling.

Experimental Protocols

1. Synthesis and Characterization:

The synthesis of brominated terphenyls often involves the direct bromination of the terphenyl core or the use of brominated precursors in cross-coupling reactions.[13][14] Characterization of the synthesized compounds is typically performed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the bromine substituents.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Elemental Analysis: To determine the percentage composition of elements.

2. UV-Visible (UV-Vis) Absorption Spectroscopy:

This technique is used to determine the absorption spectrum of a compound in solution.

Protocol: UV-Vis Spectroscopy of a Brominated Terphenyl Derivative

  • Solution Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the brominated terphenyl in a suitable UV-transparent solvent (e.g., dichloromethane, toluene).[15][16]

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[16]

  • Data Analysis: Identify the wavelength of maximum absorption (λmax). The onset of the absorption edge can be used to estimate the optical band gap.

3. Cyclic Voltammetry (CV):

CV is employed to investigate the electrochemical properties of brominated terphenyls.

Protocol: Cyclic Voltammetry of a Brominated Terphenyl Derivative

  • Electrolyte Solution: Prepare a solution of the brominated terphenyl (typically 1 mM) in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen). Scan the potential between set limits and record the resulting current.

  • Data Analysis: Determine the onset oxidation and reduction potentials. These values can be used to estimate the HOMO and LUMO energy levels using empirical relationships with respect to a reference compound like ferrocene/ferrocenium (Fc/Fc⁺).

Computational Modeling

Density Functional Theory (DFT) is a powerful computational tool for predicting and rationalizing the electronic properties of molecules.

Protocol: DFT Calculation of Electronic Properties

  • Molecular Geometry Optimization: The first step is to obtain the lowest energy structure of the brominated terphenyl molecule. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[17]

  • Electronic Property Calculation: Once the geometry is optimized, single-point energy calculations are performed to determine the HOMO and LUMO energy levels, the molecular orbital distributions, and other electronic properties.[6]

  • Simulation of Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing theoretical support for the experimental findings.[17]

Visualizing Molecular Orbitals and Experimental Workflows

Visual representations are invaluable for understanding the abstract concepts of molecular orbitals and the logical flow of experimental procedures.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Electronic Property Evaluation Bromination Bromination of Terphenyl Purification Column Chromatography / Recrystallization Bromination->Purification Coupling Suzuki-Miyaura Coupling Coupling->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis CV Cyclic Voltammetry Purification->CV DFT DFT Calculations Purification->DFT

Caption: Experimental workflow for the synthesis and characterization of brominated terphenyls.

cluster_homo HOMO cluster_lumo LUMO HOMO_img LUMO_img

Caption: Representative HOMO and LUMO distributions for a brominated terphenyl, showing significant orbital density on the π-system.

Conclusion and Future Outlook

Brominated terphenyls represent a cornerstone in the development of advanced organic electronic materials. Their synthetic accessibility and the predictable influence of bromine substitution on their electronic properties provide a powerful platform for molecular engineering. The interplay between experimental characterization and computational modeling is crucial for a deep understanding of their structure-property relationships. Future research will likely focus on the synthesis of more complex and functionalized brominated terphenyl derivatives, exploring the effects of different substitution patterns and the incorporation of these building blocks into novel polymeric and dendritic architectures. The continued exploration of these versatile compounds will undoubtedly fuel further innovation in the dynamic field of organic electronics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • Zhang, R. B., & Zhang, Y. Q. (2009). Synthesis and Characterization of Novel Orderly Tetra-functional Compound Containing Terphenyl Bridge. Chemical Journal of Chinese Universities, 30(9), 1876.
  • Belanger, D., & Ghodbane, O. (n.d.). Stability of Substituted 4-Bromophenyl and 4-Nitrophenyl Groups Electrochemically Grafted at Carbon Electrode Surface. International Journal of Electrochemical Science.
  • Wang, Y., et al. (2016). Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers. International Journal of Molecular Sciences, 17(6), 929.
  • Liu, H., et al. (2010). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. Chemosphere, 78(8), 1015-1021.
  • Hertel, D., et al. (2018). Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. ChemistryOpen, 7(8), 646-655.
  • A. K. M. F. Hoque, et al. (2014). Cyclic voltammetric and computational study of a 4-bromophenyl monolayer on a glassy carbon electrode. ResearchGate.
  • Hertel, D., et al. (2018). Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. Semantic Scholar.
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  • Serebryanaya, N. R., et al. (2013). UV-induced formation of bromophenols from polybrominated diphenyl ethers. Environmental Science and Pollution Research, 20(4), 2135-2144.
  • J. Park, et al. (2023). Hybrid System of Polystyrene and Semiconductor for Organic Electronic Applications. MDPI.
  • A. A. Al-Zahrani, et al. (2021). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Institutes of Health.
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GHS Hazard Classification of 4-Bromo-p-terphenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Globally Harmonized System (GHS) Classification of 4-Bromo-p-terphenyl, Emphasizing a Weight of Evidence Approach and Standardized Methodologies for Accurate Hazard Determination.

Introduction

This compound (CAS No. 1762-84-1), a brominated aromatic hydrocarbon, serves as a critical building block in organic synthesis, finding applications in the development of novel materials and pharmaceutical intermediates. As with any chemical substance utilized in research and development, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and regulatory compliance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating these hazards.

This technical guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of available data. Instead, it adopts a "weight of evidence" approach to the GHS classification of this compound. It addresses the existing inconsistencies in supplier-provided classifications and outlines the standardized experimental protocols necessary for a definitive and scientifically robust hazard determination. This guide is designed to empower researchers to critically evaluate the available safety information and to understand the experimental basis of GHS classifications.

Current State of GHS Classification: A Fragmented Landscape

A review of commercially available Safety Data Sheets (SDSs) for this compound reveals a lack of a harmonized, legally binding classification from regulatory bodies such as the European Chemicals Agency (ECHA).[1][2][3] The classifications provided by suppliers are inconsistent, highlighting the critical need for a more in-depth, data-driven assessment.

The most frequently cited hazard classifications are summarized below:

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity (Oral), Category 4H302: Harmful if swallowedExclamation MarkWarning
Skin Corrosion/Irritation, Category 2H315: Causes skin irritationExclamation MarkWarning
Serious Eye Damage/Eye Irritation, Category 2AH319: Causes serious eye irritationExclamation MarkWarning
Specific Target Organ Toxicity — Single Exposure, Category 3H335: May cause respiratory irritationExclamation MarkWarning

It is crucial to note that some suppliers only list a subset of these hazards, and at least one source for a structurally related compound suggests it is not hazardous at all.[4] This variability underscores the necessity of relying on verifiable experimental data rather than solely on supplier-provided information, which may not be comprehensive.

The Path to Definitive Classification: A Workflow for Hazard Determination

In the absence of comprehensive and consistent data, a systematic approach to hazard evaluation is required. The following workflow, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, provides a self-validating system for determining the GHS classification of this compound.

GHS_Classification_Workflow cluster_data_evaluation Step 1: Data Evaluation cluster_experimental_testing Step 2: Experimental Testing (OECD Guidelines) cluster_classification Step 3: GHS Classification A Review Existing Data (SDSs, Literature) B Identify Data Gaps and Inconsistencies A->B Analysis C Acute Oral Toxicity (OECD TG 423) B->C Initiate Testing D Skin Irritation (OECD TG 404) B->D Initiate Testing E Eye Irritation (OECD TG 405) B->E Initiate Testing F Other Endpoints (e.g., Mutagenicity - Ames Test) B->F Initiate Testing G Interpret Experimental Results Against GHS Criteria C->G Generate Data D->G Generate Data E->G Generate Data F->G Generate Data H Assign Hazard Classes, Pictograms, Signal Word, and Statements G->H Finalize Classification

Figure 1: A stepwise workflow for the definitive GHS hazard classification of this compound.

Experimental Protocols for Key Health Hazard Endpoints

The following sections detail the standardized methodologies for assessing the most pertinent health hazards associated with this compound, based on the classifications found in supplier SDSs.

Acute Oral Toxicity

The classification "Acute Toxicity (Oral), Category 4" with the hazard statement H302 ("Harmful if swallowed") is frequently assigned. To validate this, an acute oral toxicity study following the OECD Test Guideline 423 (Acute Toxic Class Method) is the recommended approach.

Protocol: OECD TG 423 - Acute Toxic Class Method

  • Principle: This is a stepwise procedure using a minimal number of animals to obtain sufficient information for classification. The method uses fixed starting doses (e.g., 300 mg/kg) and proceeds to higher or lower doses depending on the observed mortality.

  • Animal Model: Typically, the rat is the preferred species. A small group of animals (usually 3), typically females, is used for each step.

  • Administration: The test substance is administered in a single dose by gavage. The vehicle should be chosen based on the solubility of this compound; if insoluble in aqueous media, an oil such as corn oil may be used.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Endpoint: The classification is based on the dose at which mortality is observed. For Category 4, the LD50 (the dose lethal to 50% of the test animals) would be in the range of >300 and <=2000 mg/kg.

Skin Irritation

The potential for this compound to cause skin irritation (H315) should be assessed using the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .

Protocol: OECD TG 404 - Acute Dermal Irritation/Corrosion

  • Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin. A tiered approach, starting with in vitro methods, is encouraged to reduce animal testing.

  • Animal Model: The albino rabbit is the recommended species.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle if necessary) is applied to a gauze patch.

    • The patch is applied to the prepared skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the patch is removed, and the skin is cleansed.

  • Observation and Scoring: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to the Draize scale.

  • Classification: A substance is classified as a Skin Irritant (Category 2) if the mean score for either erythema or edema is ≥ 2.3 and ≤ 4.0 for at least 2 out of 3 tested animals, or if inflammation persists to the end of the 14-day observation period in at least 2 animals.[5][6]

Serious Eye Damage/Eye Irritation

To determine if this compound causes serious eye irritation (H319), the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the standard method.

Protocol: OECD TG 405 - Acute Eye Irritation/Corrosion

  • Principle: This test assesses the potential of a substance to produce reversible or irreversible changes in the eye. A weight-of-evidence approach, including data on skin corrosion, pH, and in vitro results, should be considered before any in vivo testing is conducted.

  • Animal Model: The albino rabbit is the recommended species.

  • Procedure:

    • A single dose of the test substance (0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyes are not washed out after instillation.

  • Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for opacity, inflammation, redness, and chemosis (swelling).

  • Classification: A substance is classified as Eye Irritant (Category 2A) if it produces, in at least 2 of 3 animals, a positive response of corneal opacity ≥ 1, iritis ≥ 1, conjunctival redness ≥ 2, or conjunctival chemosis ≥ 2, and which fully reverses within a 21-day observation period.[7][8]

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

The classification for respiratory irritation (H335) is often derived from a combination of animal data and human experience. There is no single, specific OECD guideline for this endpoint. However, signs of respiratory irritation, such as labored breathing or nasal discharge, would be noted during acute toxicity studies via the inhalation route (e.g., OECD TG 403). In the absence of such studies, evidence can be inferred from the substance's physicochemical properties and data from related compounds. A definitive classification often requires a weight of evidence evaluation by a toxicologist.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a substance is a prerequisite for any hazard assessment.

PropertyValue
Molecular Formula C₁₈H₁₃Br
Molecular Weight 309.2 g/mol
Appearance White to light yellow solid
Melting Point 232 °C
Boiling Point 441.9 ± 14.0 °C at 760 mmHg (Predicted)
Flash Point 217.7 ± 14.5 °C
Density 1.3 ± 0.1 g/cm³

Conclusion and Recommendations

The GHS classification of this compound is not harmonized and is inconsistently reported by chemical suppliers. Based on the available information, the substance is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.

For researchers and drug development professionals, it is imperative to:

  • Treat this compound with caution , assuming the highest level of reported hazard until definitive data is available. This includes the use of appropriate personal protective equipment (PPE), such as gloves, safety glasses, and respiratory protection, especially when handling the powdered form.

  • Advocate for and conduct standardized testing following OECD guidelines to establish a definitive GHS classification. This is particularly important for organizations that synthesize or use this compound in significant quantities.

  • Maintain updated and comprehensive Safety Data Sheets that reflect the most current and reliable hazard information.

By adopting a systematic and evidence-based approach, the scientific community can ensure the safe handling of this compound and comply with the principles of the Globally Harmonized System.

References

  • Chemsrc. (2025, August 26). This compound | CAS#:1762-84-1.
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  • PubChem. (n.d.). 4,4''-Dibromo-p-terphenyl.
  • European Chemicals Agency. (2024, November 11). Substance Information.
  • European Chemicals Agency. (n.d.). Substance Information.
  • Society for Chemical Hazard Communication. (n.d.). Skin Corrosion / Irritation.
  • ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Skin Corrosion and Irritation.
  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation.
  • ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Eye Irritation and Serious Eye Damage.
  • Pharos. (n.d.). 4,4'-Dibromo-p-terphenyl.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - p-Terphenyl.
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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 4-Bromo-p-terphenyl

Foreword: The Imperative of Thermal Stability in Advanced Materials

In the realm of materials science, particularly in the development of organic electronics and high-performance polymers, the thermal stability of molecular components is not merely a parameter to be measured but a cornerstone of device longevity and operational reliability. This compound, a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other conjugated systems, presents a case in point.[1] Its robust aromatic structure is desirable, but the incorporation of a bromine atom—a reactive site for further functionalization—introduces a potential point of thermal vulnerability.[1] Understanding the precise temperature thresholds at which this compound begins to degrade is critical for defining processing windows in manufacturing and predicting the lifespan of end-use devices. This guide provides a comprehensive framework for characterizing the thermal stability of this compound, grounded in the principles of thermal analysis and the causal logic behind experimental design.

Physicochemical Profile of this compound

A foundational understanding of a compound's basic physical properties is essential before undertaking thermal analysis. These properties, particularly the melting point, provide a baseline for designing the temperature programs for more advanced characterization techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

PropertyValueSource(s)
CAS Number 1762-84-1[2][3][4]
Molecular Formula C₁₈H₁₃Br[2][3]
Molecular Weight 309.20 g/mol [2][4]
Appearance White to Almost white powder/crystal[3]
Melting Point (mp) 232 °C[2][3][4]
Boiling Point (bp) 441.9 ± 14.0 °C (Predicted)[2][3]
Density ~1.31 g/cm³[2][4]

Core Principles of Thermal Analysis

To rigorously assess thermal stability, we employ two synergistic techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This technique is unparalleled for directly observing mass loss associated with decomposition, evaporation, or dehydration.[5] The output, a thermogram, plots mass percentage against temperature, allowing for the precise determination of decomposition onset temperatures.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is highly sensitive to thermal events that involve a change in enthalpy, such as melting (endothermic), crystallization (exothermic), and glass transitions.[8] While TGA tells us when a material loses mass, DSC reveals the energetic nature of transitions, including those that do not involve mass loss.

Anticipated Thermal Behavior of this compound

The thermal decomposition of halogenated aromatic compounds often initiates at the carbon-halogen bond, which is typically the weakest linkage in the molecule. For this compound, the decomposition pathway is expected to begin with the homolytic cleavage of the C-Br bond. This is supported by studies on similar brominated organic molecules, where this bond scission is the primary thermal degradation event.[9][10]

This initial degradation step would result in the formation of a p-terphenyl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, leading to further fragmentation of the molecular structure and the evolution of volatile byproducts. The thermal stability is therefore largely dictated by the energy required to break this C-Br bond. Studies on brominated flame retardants show decomposition typically occurs in the 280–900 °C range.[10] A more structurally similar compound, bromotriphenylmethane, is estimated to begin decomposition around 250 °C.[9] Given its stable terphenyl backbone, this compound is expected to be stable beyond its melting point of 232 °C, with decomposition likely commencing in the range of 250-350 °C.

Experimental Workflow: A Self-Validating Protocol

The following protocols are designed to provide a comprehensive and reliable characterization of the thermal stability of this compound. The choice of parameters is critical for ensuring data quality and reproducibility.

Thermogravimetric Analysis (TGA) Protocol

Causality: The primary objective is to identify the temperature at which mass loss begins. A controlled heating rate in an inert atmosphere is crucial to prevent oxidative side reactions, thereby isolating the inherent thermal stability of the compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan. An appropriate sample size ensures detectable mass changes without overwhelming the sensor.

  • Atmosphere Control: Purge the TGA furnace with high-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an inert environment.[11]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate is slow enough to ensure good temperature resolution while being efficient.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

Workflow Diagram:

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Instrument Calibration Prepare 2. Sample Preparation (5-10 mg) Calibrate->Prepare Purge 3. N₂ Purge (>30 min) Prepare->Purge Program 4. Temperature Program (30-600°C @ 10°C/min) Purge->Program Acquire 5. Data Acquisition (Mass vs. Temp) Program->Acquire Interpret 6. Data Interpretation (Onset Temp, Mass Loss %) Acquire->Interpret

Caption: TGA Experimental Workflow for this compound.

Differential Scanning Calorimetry (DSC) Protocol

Causality: This protocol is designed to precisely determine the melting point and enthalpy of fusion, and to detect any other phase transitions (e.g., crystallization, solid-solid transitions) that do not involve mass loss. A heat-cool-heat cycle is employed to erase the sample's prior thermal history, ensuring the observed transitions are intrinsic material properties.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. The sealed pan prevents sample sublimation, which could be misinterpreted as a thermal event.

  • Atmosphere Control: Maintain a constant nitrogen purge (20-50 mL/min) through the DSC cell to provide a stable, inert thermal environment.

  • Temperature Program (Heat-Cool-Heat):

    • First Heat: Ramp from 30 °C to 250 °C at 10 °C/min. This is to melt the sample and observe its initial melting behavior. The upper limit is set above the known melting point but below the anticipated decomposition temperature.

    • Cool: Cool the sample from 250 °C to 30 °C at 10 °C/min to observe any crystallization events.

    • Second Heat: Ramp from 30 °C to 350 °C at 10 °C/min. This second heating run provides a clean measurement of the melting point and reveals any other transitions free from the influence of the sample's initial state. The temperature is extended higher to probe for decomposition onset.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

Workflow Diagram:

DSC_Workflow cluster_prep Preparation cluster_run Execution (Heat-Cool-Heat) cluster_analysis Analysis Calibrate 1. Instrument Calibration (Indium Standard) Prepare 2. Sample Preparation (2-5 mg, sealed pan) Calibrate->Prepare Heat1 3a. First Heat (to 250°C) Prepare->Heat1 Cool 3b. Cool (to 30°C) Heat1->Cool Heat2 3c. Second Heat (to 350°C) Cool->Heat2 Acquire 4. Data Acquisition (Heat Flow vs. Temp) Heat2->Acquire Interpret 5. Data Interpretation (Melting Point, ΔH) Acquire->Interpret

Caption: DSC Experimental Workflow for this compound.

Interpretation of Thermal Data: A Hypothetical Analysis

Based on the established properties and the anticipated behavior of this compound, the following table summarizes the expected results from the TGA and DSC analyses.

AnalysisThermal EventExpected Temperature Range (°C)Interpretation
DSC Melting (Endotherm) 230 - 235 °CCorresponds to the phase transition from solid to liquid. The peak of the endotherm will be reported as the melting point, consistent with literature values.[2][3]
TGA Decomposition Onset (Tₒ) 280 - 320 °CThe temperature at which the initial mass loss (typically 5%) is recorded. This marks the beginning of significant thermal degradation.
TGA Maximum Mass Loss Rate (Tₘₐₓ) 320 - 360 °CThe temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA curve. This indicates the point of most rapid decomposition.

The DSC thermogram is expected to show a sharp endothermic peak around 232 °C, confirming the melting point. The TGA curve should remain flat until well after the melting point, demonstrating good thermal stability in the liquid phase, which is a critical attribute for melt-processing applications. A significant mass loss event is anticipated to begin above 280 °C, likely corresponding to the loss of the bromine atom followed by subsequent fragmentation of the terphenyl structure.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its suitability for high-temperature processing and its long-term reliability in electronic devices. A systematic evaluation using TGA and DSC provides a comprehensive picture of its behavior. The compound is expected to exhibit a high melting point around 232 °C and remain thermally stable up to approximately 280 °C, after which it will undergo decomposition initiated by the cleavage of the carbon-bromine bond. The detailed protocols and interpretive framework presented in this guide offer a robust methodology for researchers and drug development professionals to confidently assess the thermal properties of this and other vital chemical intermediates.

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A Senior Application Scientist’s Guide to 4-Bromo-p-terphenyl: Charting New Frontiers in Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-p-terphenyl stands as a pivotal chemical intermediate, a testament to the principle that a molecule's true potential is unlocked through creative and rigorous scientific inquiry.[1] Its rigid, π-conjugated terphenyl core provides a robust structural foundation, while the strategically positioned bromine atom serves as a versatile handle for synthetic elaboration.[1] While its primary utility has been firmly established in the realms of Organic Light-Emitting Diodes (OLEDs) and as a precursor for liquid crystal materials, its potential extends far beyond these domains.[1][2] This guide eschews a conventional review format. Instead, it is designed as a strategic whitepaper for researchers, scientists, and drug development professionals, aiming to illuminate underexplored yet promising research avenues. We will delve into the causality behind experimental design, propose novel research trajectories, and provide actionable protocols to catalyze innovation across organic electronics, medicinal chemistry, and catalysis.

The Strategic Importance of the this compound Scaffold

The utility of this compound stems from a synergistic combination of its structural attributes:

  • The p-Terphenyl Core: This linear arrangement of three phenyl rings imparts significant thermal and chemical stability.[3] Its extended π-system is fundamental to the electronic and photophysical properties that make it valuable in materials science.

  • The Bromo Functional Group: Far from being a passive substituent, the bromine atom is a key reactive site. It is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions.[1][4][5] This reactivity is the gateway to creating a vast library of derivatives with tailored properties.[6][7]

Our exploration of future research begins here, leveraging this reactive handle to build molecular complexity and function.

Research Area I: Next-Generation Organic Electronics

The established role of this compound as an OLED intermediate is just the beginning.[1] Its inherent properties make it an ideal launchpad for developing materials to address key challenges in organic electronics.

Tackling the "Blue Challenge" in OLEDs

The development of stable, efficient, and deep-blue OLED emitters remains a significant hurdle. The high triplet energy of the p-terphenyl backbone makes it an excellent candidate for host materials and as a core for blue emitters. The research directive is to move beyond simple biphenyl extensions and explore novel molecular architectures.

Proposed Research Trajectory: Synthesize asymmetrically substituted "push-pull" terphenyl derivatives. By coupling electron-donating groups (like carbazoles or arylamines) at one end and electron-withdrawing groups (like cyano or sulfonyl groups) at the other, it's possible to tune the emission wavelength, enhance charge-transfer character, and improve quantum efficiency.[8][9] this compound serves as the ideal, readily available starting point for the sequential introduction of these functionalities.

Experimental Workflow: Synthesis of a Novel Blue Emitter

The following diagram outlines a logical workflow for synthesizing a target emitter using a two-fold Suzuki-Miyaura coupling reaction, a cornerstone technique for this area of research.[5][10]

G A This compound C Intermediate Product (Donor-Substituted Terphenyl) A->C Pd Catalyst Base (e.g., K2CO3) B Donor-Arylboronic Acid B->C C2 Intermediate Product E Borylated Intermediate C2->E Pd Catalyst Base (e.g., KOAc) D Bis(pinacolato)diboron D->E E2 Borylated Intermediate G Final Push-Pull Emitter E2->G Pd Catalyst Base (e.g., K3PO4) F Acceptor-Aryl Halide F->G

Caption: Workflow for Asymmetric Emitter Synthesis.

Protocol: Suzuki-Miyaura Coupling on this compound

This protocol describes the first critical step in the workflow above. Its self-validating nature lies in the clear success criteria: high conversion of the starting material and clean formation of the product, verifiable by TLC, GC-MS, and NMR.

  • Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.0 eq), the arylboronic acid of choice (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). The choice of catalyst and ligand is a critical variable for optimization.[4]

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). The aqueous phase is crucial for the catalytic cycle with inorganic bases.

  • Reaction Execution: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Organic Semiconductors for Transistors and Photovoltaics

The same synthetic versatility can be applied to create novel materials for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). For OFETs, research should focus on creating derivatives that promote favorable π-π stacking for efficient charge transport. For OPVs, this compound can be a building block for synthesizing donor or acceptor molecules with broad absorption spectra and optimized HOMO/LUMO energy levels for efficient charge separation.[11]

Research Area II: Bio-Organic Chemistry and Drug Discovery

The terphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly effective for disrupting protein-protein interactions (PPIs), which are implicated in numerous diseases, including cancer.[12][13]

Proposed Research Trajectory: Utilize this compound as a foundational scaffold for combinatorial chemistry to generate libraries of terphenyl derivatives. A key target is the PD-1/PD-L1 immune checkpoint pathway. Small molecule inhibitors that block this interaction can restore T-cell activity against tumors.[12][13] The bromine atom allows for the systematic introduction of diverse chemical moieties via cross-coupling to explore the structure-activity relationship (SAR) and optimize binding affinity.

Workflow: From Scaffold to Lead Compound

G A This compound (Core Scaffold) B Parallel Synthesis via Suzuki Coupling with Diverse Boronic Acids A->B C Compound Library (10s-100s of Analogs) B->C D High-Throughput Screening (e.g., HTRF for PD-1/PD-L1) C->D E Hit Compounds (Show Desired Activity) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization (Iterative Synthesis) F->G H Preclinical Candidate G->H

Caption: Drug Discovery Workflow for Terphenyl-Based Inhibitors.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This biochemical assay provides a robust, high-throughput method to quantify the inhibitory potential of synthesized compounds.

  • Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.1% BSA). Reconstitute recombinant human PD-1 and PD-L1 proteins, as well as donor (e.g., anti-His-tag-Eu3+) and acceptor (e.g., anti-GST-XL665) fluorophore-conjugated antibodies according to the manufacturer's protocol.

  • Compound Plating: Serially dilute the synthesized terphenyl compounds in DMSO and dispense them into a 384-well low-volume microplate. Include positive (known inhibitor, e.g., BMS-1166) and negative (DMSO vehicle) controls.[12]

  • Protein Incubation: Add the PD-1 and PD-L1 proteins to the wells and incubate for a set period (e.g., 60 minutes) at room temperature to allow for binding or inhibition.

  • Antibody Addition: Add the donor and acceptor antibody mixture to the wells.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1-4 hours to allow for antibody binding and FRET signal stabilization.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and normalize the data to controls. Plot the percentage of inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

ParameterDescriptionTypical Value
IC₅₀ Half-maximal inhibitory concentrationnM to µM range
Z'-factor Assay quality metric> 0.5 for robust assays
S/B Ratio Signal to background ratio> 5

Table 1: Key Metrics for HTRF Assay Validation.

Research Area III: Organic Photoredox Catalysis

Recent studies have highlighted functionalized p-terphenyls as promising metal-free photoredox catalysts, particularly for applications like CO₂ reduction.[8][9] An ideal organic photoredox catalyst should be excitable with visible light, possess a long-lived excited state, and have appropriate redox potentials.[8]

Proposed Research Trajectory: Synthesize a series of donor-acceptor (push-pull) p-terphenyl derivatives starting from this compound. The strategic placement of electron-donating and electron-withdrawing groups can red-shift the absorption spectrum into the visible range and lengthen the excited-state lifetime, enhancing the probability of productive electron transfer.[9] The bromine provides a crucial synthetic entry point to attach these functional groups regioselectively.

Catalytic Cycle: CO₂ Reduction with a Terphenyl Catalyst

G cluster_0 Catalytic Cycle A Terphenyl Catalyst (Ground State) B Excited State [Terphenyl]* A->B hν (Light) C Radical Anion [Terphenyl]•- B->C Sacrificial Donor (e.g., Et3N) C->A CO2 -> CO2•- D CO2 Reduction C->D

Caption: Proposed Photocatalytic Cycle for CO₂ Reduction.[9]

Summary of Synthetic Methodologies

The successful exploration of these research areas hinges on robust and versatile synthetic chemistry. The Suzuki-Miyaura reaction is paramount, but other cross-coupling methods offer complementary advantages.

ReactionCoupling PartnersTypical CatalystKey Advantage
Suzuki-Miyaura Aryl Halide + Arylboronic Acid/EsterPd(PPh₃)₄, Pd(dppf)Cl₂High functional group tolerance, commercially available reagents.[4][5]
Stille Aryl Halide + OrganostannanePd(PPh₃)₄Tolerant of a wide range of functional groups.
Heck Aryl Halide + AlkenePd(OAc)₂, P(o-tol)₃Forms C-C bonds with alkenes.
Sonogashira Aryl Halide + Terminal AlkynePd(PPh₃)₂Cl₂, CuIEfficiently forms C(sp²)-C(sp) bonds.
Buchwald-Hartwig Aryl Halide + Amine/AlcoholPd₂(dba)₃, Buchwald LigandsForms C-N and C-O bonds.

Table 2: Key Cross-Coupling Reactions for Functionalizing this compound.

Conclusion and Forward Outlook

This compound is far more than a simple chemical commodity. It is a foundational building block poised for significant contributions to the next generation of advanced materials and therapeutics. Its robust core and versatile reactive handle provide an accessible platform for innovation. The research trajectories outlined in this guide—from creating novel deep-blue OLEDs and organic semiconductors to developing targeted cancer immunotherapies and metal-free photocatalysts—represent areas of immense scientific and commercial potential. By applying the principles of rational design and leveraging modern synthetic and screening methodologies, the scientific community can unlock new applications and drive discovery, cementing the legacy of this compound as a molecule of enduring importance.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Hall, G., et al. The preparation of bromo-p-terphenyl derivatives.
  • Takeshita, F., et al. p-Terphenyl derivatives and liquid crystalline compositions.
  • Xu, Z., et al. Method for synthesizing 4,4'-dibromo p-terphenyl.
  • Zubair, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6683. [Link]
  • Devic, M. Preparation of 4-bromobiphenyl.
  • Muszak, D., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(15), 11213-11231. [Link]
  • Abreu, A. G., & Rappe, A. M. (2025).
  • Chemsrc. This compound | CAS#:1762-84-1. [Link]
  • Freitag, A., & Köhler, K. (2012). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • Heck, M., et al. Process for the preparation of 4-bromophenyl derivatives.
  • National Center for Biotechnology Information. 4,4''-Dibromo-p-terphenyl.
  • Abreu, A. G., & Rappe, A. M. (2025). Photophysical properties of functionalized terphenyls and implications to photoredox catalysis.
  • Avula, S. K., et al. (2022). Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives. Natural Product Research, 36(2), 566-570. [Link]
  • Oakwood Chemical. This compound. [Link]
  • Organic Chemistry Portal. Suzuki Reaction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Liu, D., et al. (2020). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology, 104(23), 9947-9959. [Link]
  • Avula, S. K., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives.
  • Shaanxi Bloom Tech Co., Ltd. This compound cas 1762-84-1. [Link]
  • Cambridge Open Engage.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of P-Terphenyl in Modern Liquid Crystal Technology. [Link]
  • El-Ghayoury, A., et al. Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science, 10(9), 834-843. [Link]
  • Muszak, D., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. PubMed Central. [Link]
  • Saikia, I., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]
  • Saikia, I., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of 4-Bromo-p-terphenyl from p-terphenyl. This compound is a crucial intermediate in the development of high-performance organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs)[1]. This document outlines a reliable and reproducible protocol centered on electrophilic aromatic substitution using N-Bromosuccinimide (NBS), a reagent known for its selectivity and safer handling profile compared to elemental bromine. The protocol is designed for researchers in materials science, organic chemistry, and drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures, characterization methods, and critical safety considerations.

Introduction: The Significance of this compound

p-Terphenyl and its derivatives form a class of rigid, aromatic molecules that are foundational in materials science. The introduction of a bromine atom at the 4-position of the p-terphenyl core creates a versatile synthetic handle. This functionalization allows for subsequent modifications, most notably through catalytic cross-coupling reactions, to build extended π-conjugated systems[1]. These larger, complex molecules are essential for tuning the electronic and photophysical properties of materials used in advanced applications.

The primary driver for the synthesis of this compound is its role as a key precursor for OLEDs. Its robust aromatic structure is incorporated into host and emitter molecules within OLED devices, contributing to brighter, more energy-efficient displays[1]. The quality and purity of this intermediate are directly linked to the performance of the final electronic device[1].

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from p-terphenyl proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is characteristic of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring[2].

The Bromination Reaction

In this protocol, N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine. While elemental bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst like FeBr₃ to form a highly reactive electrophile[3], NBS offers a milder and more selective alternative for activated aromatic rings[4][5]. For electron-rich aromatic compounds, NBS can effectively perform bromination, often with high regioselectivity[5]. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) can further enhance the para-selectivity of the bromination[5].

The mechanism involves the following key steps:

  • Generation of the Electrophile: NBS, in the presence of an acid catalyst or a polar solvent, generates an electrophilic bromine species (Br⁺).

  • Electrophilic Attack: The π-electron system of one of the terminal phenyl rings of p-terphenyl attacks the electrophilic bromine. This is the rate-determining step and results in the temporary disruption of aromaticity and the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex[2][6].

  • Regioselectivity: The attack occurs preferentially at the para (4-position) of the terminal rings. This is due to a combination of steric hindrance at the ortho positions from the central phenyl ring and the electronic stabilization of the resulting arenium ion.

  • Re-aromatization: A base (which can be the succinimide anion or another species in the mixture) removes a proton from the carbon atom bearing the new bromine atom. This restores the stable aromatic system and yields the final product, this compound[6].

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
p-Terphenyl (C₁₈H₁₄)≥99%Sigma-AldrichStarting Material
N-Bromosuccinimide (NBS)≥99%Sigma-AldrichBrominating Agent. Should be recrystallized if yellow.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificReaction Solvent.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVWRFor quenching unreacted bromine.
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization.
Brine (Saturated NaCl solution)-Lab PreparedFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying Agent.
Ethanol (EtOH)Reagent GradeVWRFor recrystallization.
Round-bottom flask (100 mL)-PyrexReaction vessel.
Magnetic stirrer and stir bar--For agitation.
Condenser-PyrexFor reflux.
Heating mantle / Oil bath--For temperature control.
Separatory funnel (250 mL)-PyrexFor extraction.
Büchner funnel and filter flask-PyrexFor filtration.
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄-For reaction monitoring.
Synthesis Workflow

The overall experimental workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis prep 1. Reagent Setup - Dissolve p-terphenyl in DMF - Equip flask with condenser react 2. Reagent Addition - Add NBS portion-wise prep->react heat 3. Heating & Reflux - Heat to 60-70 °C - Monitor by TLC react->heat Stirring cool 4. Cooling & Quenching - Cool to RT - Pour into water heat->cool extract 5. Extraction - Extract with DCM - Wash with Na₂S₂O₃, NaHCO₃, Brine cool->extract dry 6. Drying & Filtration - Dry organic layer (MgSO₄) - Filter and evaporate solvent extract->dry recrystal 7. Recrystallization - Dissolve crude solid in hot ethanol dry->recrystal char 8. Characterization - Obtain final product - Analyze (MP, NMR, IR) recrystal->char

Sources

Suzuki coupling reactions with 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromo-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth examination of the application of this reaction to this compound, a substrate of significant interest for the synthesis of advanced polyaromatic compounds. Such compounds are foundational in the development of novel organic electronics, liquid crystals, and complex pharmaceutical intermediates.[3][4] As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern success. We will explore the mechanistic nuances, provide field-tested protocols, and offer insights into optimizing reaction parameters for this specific, and at times challenging, substrate class.

The Strategic Importance of the p-Terphenyl Scaffold

The p-terphenyl framework is a rigid, linear aromatic system that serves as a critical building block in materials science and medicinal chemistry.[3][4] Its derivatives are widely investigated for applications such as:

  • Organic Light-Emitting Diodes (OLEDs): The conjugated system forms the basis of blue-emitting materials and stable host materials in phosphorescent devices.

  • Liquid Crystals: The rigid, rod-like structure of p-terphenyls is a key motif in the design of liquid crystalline materials for displays.[3]

  • Pharmaceutical Intermediates: The terphenyl scaffold can act as a mimic of protein alpha-helices or as a core for developing potent therapeutic agents.[5]

The Suzuki-Miyaura reaction provides one of the most powerful and versatile methods for extending the p-terphenyl core, transforming this compound into more complex quaterphenyls and higher polyphenylenes.[6][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid) with an organohalide.[8][9][10] The catalytic cycle is generally understood to proceed through three fundamental steps, each critical for the overall transformation.

  • Oxidative Addition: The cycle begins with the active Palladium(0) catalyst, which oxidatively inserts into the carbon-bromine bond of this compound. This forms a new Pd(II) complex. The reactivity of organohalides typically follows the trend I > Br > Cl, making aryl bromides like our substrate excellent coupling partners.[8]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This step is not spontaneous; it requires activation of the organoboron species by a base.[1][11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which can then efficiently transfer its organic moiety to the Pd(II) center, displacing the halide.[13]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the quaterphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]

Visualization of the Catalytic Cycle

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_main cluster_reagents Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)L2-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)2 + Base) Transmetal->Pd0  Regenerates  Catalyst Product Ar-Ar' (Product) Transmetal->Product Reductive Elimination ArBr This compound (Ar-Br) ArBr->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) Boronic->Transmetal Base Base (e.g., K2CO3) Base->Transmetal caption Fig. 1: The catalytic cycle for the Suzuki coupling.

Fig. 1: The catalytic cycle for the Suzuki coupling.

Optimizing the Reaction: Key Parameter Selection

The success of a Suzuki coupling with this compound hinges on the judicious selection of catalyst, base, and solvent. The bulky, rigid nature of the p-terphenyl backbone can introduce challenges not seen with simpler aryl bromides.

Catalyst and Ligand Selection

While simple catalysts like Pd(PPh₃)₄ can be effective for some couplings, the steric bulk of this compound often necessitates more robust catalyst systems. Modern systems typically involve a palladium precursor and a separate phosphine or N-heterocyclic carbene (NHC) ligand.

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For sterically demanding substrates, bulky, electron-rich ligands are essential as they promote the oxidative addition and reductive elimination steps.[14][15][16]

Parameter Selection & Rationale
Palladium Source Pd(OAc)₂ (Palladium(II) Acetate): Cost-effective, air-stable, and widely available. Requires in-situ reduction. Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A direct source of Pd(0), often used for challenging couplings. More sensitive than Pd(OAc)₂.
Ligand Triphenylphosphine (PPh₃): A standard, general-purpose ligand. May be sufficient for simple coupling partners but can be inefficient for hindered systems. Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands specifically designed for challenging cross-couplings, including those with sterically hindered aryl bromides.[15] They often allow for lower catalyst loadings and milder reaction temperatures. N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form very stable palladium complexes, showing high activity for coupling hindered substrates.[16]
The Critical Role of the Base and Solvent

The base and solvent are not passive components; they work in concert to facilitate the crucial transmetalation step and maintain catalyst stability.[1][17] The choice of base is often dependent on the solvent and the sensitivity of functional groups on the coupling partners.[18]

Base Typical Solvents Strength & Comments
Potassium Carbonate (K₂CO₃) Toluene/Water, Dioxane/Water, AcetonitrileModerate. A very common and effective choice for a wide range of substrates. The aqueous phase is crucial for dissolving the inorganic base.[6][19]
Potassium Phosphate (K₃PO₄) Toluene, Dioxane, THFStronger. Often cited as superior for sterically hindered substrates and for couplings involving aryl chlorides.[15] Can often be used in anhydrous conditions.
Cesium Carbonate (Cs₂CO₃) Dioxane, THF, DMFStrong. Highly effective but more expensive. Its higher solubility in organic solvents can be an advantage.
Potassium tert-Butoxide (KOtBu) Dioxane, THFVery Strong. Highly effective for hindered couplings, but its high basicity may not be compatible with sensitive functional groups.[16]

Reference for table contents:[1][8][15][16][19]

Experimental Protocols

The following protocols provide a validated starting point for researchers. Safety Note: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organohalides, palladium catalysts, and solvents can be hazardous.

Protocol 1: General Procedure for Coupling with Phenylboronic Acid

This protocol is designed as a robust, general method for coupling this compound with a non-hindered arylboronic acid.

Materials:

  • This compound (309.20 g/mol )[20]

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), powdered

  • Toluene, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 309 mg, 1.0 mmol).

  • Add phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol) and powdered K₃PO₄ (2.0 equiv., 424 mg, 2.0 mmol).

  • Add Pd(OAc)₂ (0.02 equiv., 4.5 mg, 0.02 mmol) and SPhos (0.04 equiv., 16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired quaterphenyl product.

Protocol 2: Optimized Procedure for Sterically Hindered Couplings

This protocol is adapted for coupling with a more challenging partner, such as 2-isopropylphenylboronic acid, which introduces steric hindrance.

Materials:

  • This compound

  • 2-Isopropylphenylboronic acid

  • Pd₂(dba)₃

  • t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-Butoxide (KOtBu)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv., 309 mg, 1.0 mmol), 2-isopropylphenylboronic acid (1.5 equiv., 246 mg, 1.5 mmol), and KOtBu (2.5 equiv., 280 mg, 2.5 mmol) to an oven-dried vial with a stir bar.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 equiv., 13.7 mg, 0.015 mmol) and t-BuXPhos (0.03 equiv., 12.8 mg, 0.03 mmol) in a small amount of dioxane. Add this solution to the main reaction vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the reaction vial.

  • Reaction: Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated aluminum block at 110 °C and stir for 18-36 hours.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1, being mindful that the more hindered product may require adjustments to the chromatography solvent system for effective separation.

Experimental Workflow Diagram
Fig. 2: General experimental workflow.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or degraded). 2. Insufficiently anhydrous conditions (if required). 3. Base is not strong enough or has poor solubility. 4. Reaction temperature too low or time too short.1. Use a fresh palladium source/ligand. Ensure proper inert atmosphere technique. 2. Use freshly distilled anhydrous solvents. Dry reagents thoroughly. 3. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄). Ensure vigorous stirring. 4. Increase temperature (e.g., by 10-20 °C) and/or extend reaction time.
Recovery of Starting Material See "Low or No Conversion". Often an issue with catalyst activation or reaction conditions being too mild.Re-evaluate the catalyst system. A more active ligand (e.g., a Buchwald-type ligand) may be required.[15][21]
Formation of Homocoupled Boronic Acid Product (Ar'-Ar') Presence of oxygen, which can promote homocoupling.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Formation of Debrominated p-Terphenyl 1. Base is too strong or reaction temperature too high. 2. Presence of water/protons leading to protodeborylation of the boronic acid, followed by side reactions.1. Use a milder base (e.g., K₃PO₄ → K₂CO₃) or lower the reaction temperature. 2. Ensure reagents are dry if using an anhydrous protocol.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of functionalized quaterphenyls and higher-order polyaromatic systems. Success with this substrate class requires a careful, mechanistically informed approach to experimental design. The choice of a bulky, electron-rich ligand is often paramount to overcoming the steric demands of the p-terphenyl core. By systematically optimizing the catalyst, base, and solvent system, researchers can reliably access a diverse range of complex molecules for pioneering applications in materials science and drug discovery.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemsrc. This compound | CAS#:1762-84-1. [Link]
  • Casanovas, J., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
  • Kazi, S. A., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Green Chemistry Letters and Reviews. [Link]
  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]
  • Tu, T., et al. (2012).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. [Link]
  • Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Kazi, S. A., et al. (2019). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. Journal of the Iranian Chemical Society. [Link]
  • Liu, Y., et al. (2021). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology. [Link]

Sources

Buchwald-Hartwig amination of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-p-terphenylamines from 4-Bromo-p-terphenyl

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unparalleled efficiency and scope.[1] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, organic electronic materials, and fine chemicals. Traditional methods for arylamine synthesis often require harsh conditions and suffer from limited functional group tolerance, shortcomings that the Buchwald-Hartwig reaction elegantly overcomes.[1]

This guide focuses on a specific, yet representative, application: the amination of this compound. The p-terphenyl scaffold is a sterically demanding, rigid aromatic system. Its successful functionalization provides access to novel triarylamine derivatives, which are valuable building blocks for organic light-emitting diodes (OLEDs), hole-transport materials, and complex molecular architectures in drug discovery. The steric hindrance of the substrate makes this transformation a challenging test of a catalyst system's efficacy, demanding careful selection of ligands and reaction conditions.[2]

This document provides a comprehensive overview of the reaction mechanism, a detailed, field-tested protocol, and a troubleshooting guide to empower researchers to successfully perform this valuable transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding each step is critical for rational optimization and troubleshooting. The generally accepted mechanism proceeds as follows:[1][3]

  • Activation & Formation of the Pd(0) Catalyst: The cycle typically begins with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃). In the case of a Pd(II) source, an in-situ reduction, often facilitated by a phosphine ligand or an amine, generates the active monoligated Pd(0) species, L-Pd(0).[4][5]

  • Oxidative Addition: The electron-rich L-Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[6][7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base (e.g., NaOtBu), the coordinated amine is deprotonated to form a palladium-amido complex.[1]

  • Reductive Elimination: This final, crucial step involves the formation of the new C-N bond, yielding the desired N-aryl-p-terphenylamine product and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition Amido Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') OxAdd->Amido Amine Coordination & Deprotonation BaseH [Base-H]+ Br- Amido->Pd0 Catalyst Regeneration Product Product Ar-NR'R'' Amido->Product Reductive Elimination ArBr This compound (Ar-Br) ArBr->OxAdd Amine Amine (HNR'R'') Amine->OxAdd Base Base Base->OxAdd

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Core Protocol: Amination of this compound

This protocol provides a robust starting point for the coupling of various primary and secondary amines with this compound.

Materials and Reagents
Reagent/MaterialSuggested Grade/PurityNotes
This compound>98%Substrate
Amine (e.g., Aniline)>99%Nucleophile
Palladium(II) Acetate (Pd(OAc)₂)>98%Palladium Precatalyst
BrettPhos>98%Ligand, ideal for sterically hindered substrates.[3]
Sodium tert-butoxide (NaOtBu)>97%Strong, non-nucleophilic base. Handle in a glovebox.[4]
TolueneAnhydrous, <50 ppm H₂OMust be thoroughly degassed before use.[8]
Diethyl Ether / Ethyl AcetateACS GradeFor extraction and chromatography.
Saturated aq. NH₄Cl solution-For quenching the reaction.
Brine-For washing.
Anhydrous MgSO₄ or Na₂SO₄-For drying organic layers.
Silica Gel230-400 meshFor column chromatography.
Schlenk flask or sealed reaction vial-Must be oven-dried before use.
Inert Atmosphere SystemArgon or NitrogenGlovebox or Schlenk line is essential.[5]
Experimental Workflow: Step-by-Step Protocol

The following procedure must be conducted under an inert atmosphere (N₂ or Ar) using either a glovebox or standard Schlenk techniques to prevent catalyst deactivation.

Workflow Figure 2: Experimental Workflow A 1. Prepare Glassware (Oven-dry and cool under inert gas) B 2. Charge Reagents (Glovebox) - this compound (1.0 eq) - Pd(OAc)₂ (2 mol%) - BrettPhos (4 mol%) - NaOtBu (1.4 eq) A->B C 3. Add Liquids - Amine (1.2 eq) - Degassed Toluene B->C D 4. Seal & Heat - Seal vessel tightly - Heat to 100-110 °C with vigorous stirring C->D E 5. Monitor Reaction - Use TLC or GC-MS to check for  consumption of starting material D->E F 6. Work-up - Cool to RT - Quench with sat. NH₄Cl - Extract with Ethyl Acetate E->F G 7. Purify - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by silica gel chromatography F->G H 8. Characterize Product G->H

Caption: Figure 2: Step-by-step experimental workflow.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the amine (1.2 equiv) followed by the required volume of anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Seal the vessel tightly. If using a Schlenk flask, remove it from the glovebox and connect to a Schlenk line. Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Note: Vigorous stirring is crucial as the base is not fully soluble.[4]

  • Reaction Monitoring: After the allotted time, cool the reaction to room temperature. Progress can be monitored by TLC or by analyzing a small, quenched aliquot by GC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or diethyl ether and carefully pour it into a separatory funnel containing saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-aryl-p-terphenylamine.

Key Parameters & Rationale
ParameterRecommended ConditionRationale & Justification
Pd Precatalyst Pd(OAc)₂ or G4-Pd Precatalysts (e.g., BrettPhos Pd G4)Pd(OAc)₂ is cost-effective but requires in-situ reduction. Modern, well-defined precatalysts (G-generations) are often more air-stable, provide more consistent results, and may allow for lower catalyst loadings.[4]
Ligand Bulky dialkylbiaryl phosphines (e.g., BrettPhos)For sterically hindered substrates like this compound, bulky and electron-rich ligands are essential.[2] They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, leading to higher yields.[9]
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required to efficiently deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[4] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for base-sensitive substrates but often require higher temperatures or longer reaction times.[5]
Solvent Toluene or 1,4-DioxaneAprotic, non-polar to moderately polar solvents are preferred.[10] Toluene is a common and effective choice.[8] The solvent MUST be anhydrous and degassed to prevent competitive reactions and catalyst poisoning.
Temperature 80 - 110 °CThe oxidative addition to aryl bromides and subsequent steps typically require thermal energy to proceed at a reasonable rate.[4] The optimal temperature balances reaction speed against potential side reactions or degradation.

Troubleshooting Common Issues

Even robust protocols can encounter issues. This guide provides solutions to common problems observed during Buchwald-Hartwig aminations.[11][12]

Problem ObservedPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen/moisture contamination.2. Insufficiently strong base.3. Ligand not suitable for the substrate.1. Ensure all reagents are pure and solvents are rigorously dried and degassed. Improve inert atmosphere technique.2. Switch to a stronger base like LHMDS.3. Screen other bulky phosphine ligands (e.g., XPhos, RuPhos).
Formation of Black Precipitate Catalyst decomposition (formation of Pd black).This often indicates an issue with the ligand's ability to stabilize the palladium center. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) or switch to a more robust, sterically shielding ligand.
Hydrodehalogenation Side Product The aryl bromide is reduced to p-terphenyl. This can occur via β-hydride elimination from the amido complex or other pathways.[1]Use a bulkier ligand to sterically disfavor β-hydride elimination. Ensure the base is completely anhydrous, as water can be a proton source.
Di-arylation of Primary Amine The product primary amine reacts with another molecule of aryl bromide.This is more common with highly reactive aryl halides. For primary amines (R-NH₂), consider using an ammonia equivalent that can be easily deprotected after the reaction to yield the mono-arylated product.[3][13] Alternatively, adjust the stoichiometry to use a slight excess of the amine.

References

  • Current time information in Denbighshire, GB. Google Search.
  • Buchwald–Hartwig amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
  • Buchwald-Hartwig Amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
  • “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchG
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Public
  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides | Request PDF - ResearchG
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Public
  • Pd(PPh3)
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [Link]

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Application Notes and Protocols: 4-Bromo-p-terphenyl as a Versatile Intermediate for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediates in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and flexible form factors. The performance of an OLED device is intrinsically linked to the molecular architecture of the organic materials used in its emissive and charge-transport layers.[1] At the heart of these materials are versatile chemical intermediates that serve as foundational building blocks for creating complex, high-performance molecules.[2] 4-Bromo-p-terphenyl (CAS: 1762-84-1) has emerged as a pivotal intermediate in the synthesis of advanced OLED materials. Its rigid p-terphenyl backbone provides excellent thermal and morphological stability, while the reactive bromine atom offers a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a wide array of functional molecules.[2] This guide provides a comprehensive overview of the applications of this compound in OLEDs, along with detailed protocols for the synthesis and characterization of its derivatives and their integration into OLED devices.

Physicochemical Properties of this compound

This compound is a white crystalline solid with a molecular formula of C₁₈H₁₃Br. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 1762-84-1[3]
Molecular Formula C₁₈H₁₃Br[3]
Molecular Weight 309.21 g/mol [3]
Melting Point 243-246 °C
Appearance White to off-white powder/crystals[2]
Solubility Soluble in hot aromatic solvents (e.g., toluene, xylene), THF, and chloroform. Sparingly soluble in alcohols.

The p-terphenyl structure provides a high triplet energy, making it an excellent scaffold for host materials in phosphorescent OLEDs (PhOLEDs), particularly for blue emitters which require hosts with high triplet energies to prevent back energy transfer.[4] The bromine atom allows for facile functionalization through common carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthetic Pathways Utilizing this compound

The bromine atom on the p-terphenyl core is a versatile functional group for creating a diverse range of OLED materials through various palladium-catalyzed cross-coupling reactions. The two most prominent methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building π-Conjugated Systems

The Suzuki-Miyaura coupling is a powerful tool for extending the π-conjugation of the terphenyl core by introducing other aromatic or heteroaromatic moieties.[5] This is particularly useful for synthesizing blue-emitting materials and host materials with tailored electronic properties.

Workflow for Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) This compound->Inert Atmosphere (N2 or Ar) Arylboronic Acid/Ester Arylboronic Acid/Ester Arylboronic Acid/Ester->Inert Atmosphere (N2 or Ar) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Inert Atmosphere (N2 or Ar) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Inert Atmosphere (N2 or Ar) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C) Inert Atmosphere (N2 or Ar)->Heat (e.g., 80-100 °C) Reaction Conditions Extraction Extraction Heat (e.g., 80-100 °C)->Extraction Post-Reaction Column Chromatography Column Chromatography Extraction->Column Chromatography Purification Recrystallization/Sublimation Recrystallization/Sublimation Column Chromatography->Recrystallization/Sublimation Final Purification Functionalized p-Terphenyl Derivative Functionalized p-Terphenyl Derivative Recrystallization/Sublimation->Functionalized p-Terphenyl Derivative Yields cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) This compound->Inert Atmosphere (N2 or Ar) Amine (e.g., Diphenylamine) Amine (e.g., Diphenylamine) Amine (e.g., Diphenylamine)->Inert Atmosphere (N2 or Ar) Pd Precatalyst (e.g., Pd(OAc)2) Pd Precatalyst (e.g., Pd(OAc)2) Pd Precatalyst (e.g., Pd(OAc)2)->Inert Atmosphere (N2 or Ar) Ligand (e.g., XPhos) Ligand (e.g., XPhos) Ligand (e.g., XPhos)->Inert Atmosphere (N2 or Ar) Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Inert Atmosphere (N2 or Ar) Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Inert Atmosphere (N2 or Ar) Heat (e.g., 90-110 °C) Heat (e.g., 90-110 °C) Inert Atmosphere (N2 or Ar)->Heat (e.g., 90-110 °C) Reaction Conditions Filtration Filtration Heat (e.g., 90-110 °C)->Filtration Post-Reaction Column Chromatography Column Chromatography Filtration->Column Chromatography Purification Recrystallization/Sublimation Recrystallization/Sublimation Column Chromatography->Recrystallization/Sublimation Final Purification Triarylamine-Substituted Terphenyl Triarylamine-Substituted Terphenyl Recrystallization/Sublimation->Triarylamine-Substituted Terphenyl Yields cluster_energy Energy Level (eV) cluster_cathode Cathode (Al) cluster_etl ETL cluster_eml EML (Host:Emitter) cluster_htl HTL cluster_anode Anode (ITO) cluster_injection cluster_recombination Vacuum Level (0 eV) Vacuum Level (0 eV) LUMO_Al Work Function ~4.2 eV LUMO_ETL LUMO ~2.8 eV LUMO_Host LUMO ~2.7 eV HOMO_ETL HOMO ~6.2 eV LUMO_HTL LUMO ~2.4 eV HOMO_Host HOMO ~5.9 eV HOMO_ITO Work Function ~4.8 eV HOMO_HTL HOMO ~5.5 eV Electron Injection Electron Injection Electron Injection->LUMO_ETL e- Hole Injection Hole Injection Hole Injection->HOMO_HTL h+ Recombination Recombination Recombination->LUMO_Host Light Emission

Sources

Application Notes and Protocols: Leveraging 4-Bromo-p-terphenyl in the Development of High-Performance Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Bromo-p-terphenyl in Organic Electronics

In the pursuit of next-generation electronic devices, organic field-effect transistors (OFETs) have emerged as a cornerstone technology, promising flexible, large-area, and low-cost applications. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor employed.[1][2] While a myriad of complex molecules have been investigated, the foundational building blocks from which they are constructed are of paramount importance. This compound is a prime example of such a critical intermediate.[3] Its rigid, π-conjugated terphenyl core provides an excellent scaffold for charge transport, while the strategically positioned bromine atom serves as a versatile reactive site for molecular elaboration.[3][4]

This guide eschews a conventional overview and instead provides an in-depth, practical framework for researchers and scientists. It details the journey from this compound as a starting material to the fabrication and characterization of OFETs based on its derivatives. We will explore not only how to perform these steps but why specific choices are made, grounding our protocols in the fundamental principles of materials science and device physics. The core philosophy is to treat this compound not as an end-product for direct use in OFETs, but as a versatile platform for synthesizing novel, high-performance organic semiconductors.

Material Profile: this compound

A thorough understanding of the starting material is crucial for reproducible and successful experimentation. The high purity of this compound is directly correlated with the performance of the final electronic devices.[3]

PropertyValueSource
CAS Number 1762-84-1[3]
Molecular Formula C₁₈H₁₃Br[3]
Molecular Weight 309.20 g/mol -
Appearance White to off-white crystalline powder[3]
Melting Point 245-248 °C-
Purity ≥99.0% recommended for OFET applications[3]
Solubility Soluble in hot toluene, chloroform, THF; sparingly soluble in alcohols.-

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Part 1: Synthetic Elaboration of this compound for OFET Applications

The bromine atom on the terphenyl backbone is a gateway to a vast chemical space. Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for extending the π-conjugation of the core, a key strategy for enhancing charge carrier mobility.[5][6]

Protocol 1: Exemplary Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the synthesis of a more complex, "push-pull" type semiconductor, by coupling this compound with an electron-donating boronic acid derivative. This is a representative example; the choice of coupling partner is a critical variable in tuning the material's electronic properties.

Objective: To synthesize a derivative of this compound with extended conjugation to enhance its semiconducting properties.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(N,N-diphenylamino)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 eq.), the chosen arylboronic acid (1.2 eq.), and K₂CO₃ (3 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) to the flask via cannula or syringe. The biphasic system is often crucial for the Suzuki coupling mechanism.

  • Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, separate the organic layer. Wash with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired coupled product. The purity of the final compound is critical for OFET performance and should be confirmed by NMR and mass spectrometry.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Combine Reactants: This compound Arylboronic acid Base (K2CO3) Inert Establish Inert Atmosphere (Ar/N2) Reactants->Inert Solvent Add Degassed Solvents (Toluene/H2O) Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat to Reflux (80-100°C) Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.

Part 2: OFET Device Fabrication

The performance of an OFET is not only dependent on the organic semiconductor but also heavily influenced by the device architecture and the quality of the interfaces between different layers.[7] We will detail two common methods for depositing the active layer: thermal evaporation and solution processing.

Device Architecture: A common and reliable architecture is the Bottom-Gate, Top-Contact (BGTC) configuration. This architecture is chosen for its well-defined channel formation at the dielectric interface.[8]

BGTC_OFET Source Source (Au) Semiconductor Organic Semiconductor (e.g., this compound derivative) Drain Drain (Au) Dielectric Dielectric (e.g., SiO2) Gate Gate (e.g., Doped Si) Substrate Substrate

Caption: Schematic of a Bottom-Gate, Top-Contact (BGTC) OFET architecture.

Protocol 2A: Active Layer Deposition via Thermal Evaporation

Thermal evaporation is a physical vapor deposition technique suitable for small molecules that can be sublimed without decomposition.[9][10][11] It offers high purity films and precise thickness control.[12][13]

Substrate: A heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer is a standard substrate. The silicon acts as the gate electrode, and the SiO₂ as the gate dielectric.

Step-by-Step Methodology:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate with a stream of nitrogen gas.

  • Surface Treatment: To improve molecular ordering and device performance, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by vapor or solution deposition.

  • Loading into Evaporator: Place the cleaned and surface-treated substrate into a high-vacuum thermal evaporator. Load the purified this compound derivative into a suitable evaporation boat (e.g., molybdenum or tungsten).

  • Pump Down: Evacuate the chamber to a high vacuum (base pressure < 10⁻⁶ Torr) to ensure a long mean free path for the evaporated molecules.[9]

  • Deposition: Heat the evaporation boat until the organic material starts to sublime. Deposit the organic semiconductor onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance. A typical film thickness is 40-60 nm.

  • Electrode Deposition: Without breaking vacuum, deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask onto the organic semiconductor layer. The channel length (L) and width (W) are defined by the shadow mask.

Protocol 2B: Active Layer Deposition via Solution Shearing

For soluble derivatives, solution-based deposition techniques are attractive due to their potential for low-cost, large-area fabrication.[14][15][16] Solution shearing is a technique known to produce highly crystalline, aligned films, which can lead to high charge carrier mobilities.[17]

Step-by-Step Methodology:

  • Substrate Preparation: Clean and surface-treat the Si/SiO₂ substrate as described in Protocol 2A.

  • Solution Preparation: Prepare a solution of the this compound derivative in a high-boiling-point solvent (e.g., chlorobenzene, dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL). Gentle heating may be required to fully dissolve the material.

  • Deposition Setup: Place the substrate on a heated stage. Position a sharp-edged "blade" (e.g., a clean silicon wafer edge) at a small angle and a fixed gap (e.g., 50-100 µm) above the substrate.

  • Shearing: Dispense a small volume of the semiconductor solution into the gap between the blade and the substrate. Move the blade at a slow, constant speed (e.g., 0.1-1 mm/s) across the substrate.

  • Annealing: The solvent evaporates during the shearing process, leaving a thin film of the semiconductor. A post-deposition thermal anneal (e.g., at 100-150 °C) can further improve the film crystallinity.

  • Electrode Deposition: Deposit the source and drain electrodes as described in Protocol 2A.

Part 3: OFET Characterization and Data Analysis

The electrical characterization of the fabricated OFETs is performed to extract key performance metrics that quantify the quality of the semiconductor and the device.[8] This is typically done using a semiconductor parameter analyzer in a probe station under an inert atmosphere or vacuum to prevent degradation from air and moisture.

Protocol 3: Electrical Characterization

Objective: To measure the output and transfer characteristics of the OFET to determine the charge carrier mobility, on/off current ratio, and threshold voltage.

Step-by-Step Methodology:

  • Setup: Place the fabricated OFET device on the stage of a probe station. Make electrical contact to the source, drain, and gate electrodes using micromanipulators.

  • Output Characteristics:

    • Set the gate voltage (V_G) to a series of fixed values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V for a p-type semiconductor).

    • For each V_G, sweep the drain voltage (V_D) from 0 V to a maximum value (e.g., -60 V) and measure the drain current (I_D).

    • Plot I_D vs. V_D for each V_G. This plot shows the linear and saturation regimes of transistor operation.

  • Transfer Characteristics:

    • Set the drain voltage (V_D) to a fixed value in the saturation regime (e.g., -60 V).

    • Sweep the gate voltage (V_G) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure the drain current (I_D).

    • Plot I_D (on a log scale) and the square root of the absolute value of I_D (√|I_D|) vs. V_G.

Data Analysis:

The key performance parameters are extracted from the transfer characteristics in the saturation regime, governed by the equation:

I_D = (μ * C_i * W) / (2 * L) * (V_G - V_th)²

where:

  • μ is the charge carrier mobility.

  • C_i is the capacitance per unit area of the gate dielectric.

  • W is the channel width.

  • L is the channel length.

  • V_th is the threshold voltage.

  • Charge Carrier Mobility (μ): Calculated from the slope of the √|I_D| vs. V_G plot.

    • Slope (m) = √((μ * C_i * W) / (2 * L))

    • μ = 2 * L * m² / (C_i * W)

  • Threshold Voltage (V_th): Determined from the x-intercept of the linear fit to the √|I_D| vs. V_G plot.

  • On/Off Current Ratio (I_on/I_off): The ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the logarithmic plot of I_D vs. V_G.

Expected Performance and Structure-Property Relationships

The molecular modifications made to the this compound core will directly impact the OFET performance.

Modification to this compound CoreExpected Impact on OFET PerformanceRationale
Extension of π-conjugation (e.g., via Suzuki coupling) Increased charge carrier mobility (μ)A larger π-system generally leads to better intermolecular orbital overlap, facilitating charge hopping between molecules.
Introduction of electron-donating groups Enhanced p-type behavior; potentially higher mobilityRaises the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating hole injection from the electrodes.
Introduction of electron-withdrawing groups Induces n-type or ambipolar behaviorLowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enabling electron injection and transport.
Addition of bulky side chains Improved solubility for solution processing but may decrease mobilityIncreases the processability from solution but can disrupt the solid-state packing required for efficient charge transport.

Conclusion

This compound stands as a robust and versatile starting point for the rational design of novel organic semiconductors. Its rigid aromatic structure and reactive bromine handle provide chemists and materials scientists with an accessible platform to explore fundamental structure-property relationships. By following systematic protocols for synthesis, device fabrication, and characterization, researchers can effectively leverage this key intermediate to develop the next generation of materials for high-performance organic field-effect transistors. The insights gained from such studies are crucial for advancing the entire field of organic electronics, from flexible displays to ubiquitous sensing applications.

References

  • Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups. Journal of Materials Chemistry C (RSC Publishing).
  • Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Chemical Reviews (ACS Publications).
  • Developing molecular-level models for organic field-effect transistors. PMC - NIH.
  • Best Practices for Reporting Organic Field Effect Transistor Device Performance. Chemistry of Materials (ACS Publications).
  • Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. ResearchGate.
  • This compound: A Foundation for High-Performance Materials in Electronics and Beyond. NINGBO INNO PHARMCHEM CO.,LTD..
  • Organic semiconductors for solution-processable field-effect transistors (OFETs). PubMed.
  • Solution-processed organic transistors based on semiconducting blends. RSC Publishing.
  • Organic semiconductors for organic field-effect transistors. PMC - NIH.
  • Solution-Processed Conducting Films for Organic Field-Effect Transistors (OFETs). The University of Manchester.
  • Thin Film Deposition Using Thermal Evaporation. Moorfield Nanotechnology.
  • Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. MDPI.
  • Thermal Evaporation in Thin-Film Technology. FHR Anlagenbau GmbH.
  • Organic Semiconductors for Solution-Processable Field-Effect Transistors (OFETs). ResearchGate.
  • Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. Green Chemistry (RSC Publishing).
  • Charge carrier mobility in organic molecular materials probed by electromagnetic waves. Physical Chemistry Chemical Physics (RSC Publishing).
  • Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance. PubMed Central.
  • Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. ResearchGate.
  • Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • An Introduction to Thermal Evaporation Deposition in Thin Film Technology. RD Mathis.
  • Thermal Evaporation of Thin Films: Review. Semantic Scholar.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Literature - Organic Chemistry Portal. Organic Chemistry Portal.
  • Charge Carrier Mobility in Poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine Composites with Electron Acceptor Molecules. PubMed.
  • The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application. NINGBO INNO PHARMCHEM CO.,LTD..

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Application Note: 4-Bromo-p-terphenyl as a Foundational Precursor in the Synthesis of High-Performance Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Terphenyl Core

In the pursuit of advanced materials for display and photonic applications, the molecular architecture of the constituent compounds is paramount. Calamitic, or rod-shaped, liquid crystals are the cornerstone of modern liquid crystal display (LCD) technology. Their ability to self-assemble into anisotropic phases (e.g., nematic, smectic) that can be manipulated by electric fields is the basis of their function. The p-terphenyl scaffold, a rigid, linear sequence of three co-axially linked benzene rings, serves as an exceptional mesogenic core.[1][2] This structure provides the necessary shape anisotropy and thermal stability required for robust liquid crystal phases over a wide temperature range.

4-Bromo-p-terphenyl (CAS: 1762-84-1) has emerged as a critical intermediate in the synthesis of these advanced materials.[3] Its rigid terphenyl backbone provides the foundational liquid crystalline character, while the strategically placed bromine atom offers a versatile reactive handle. This allows for the precise introduction of various functional groups through well-established cross-coupling reactions, enabling the fine-tuning of critical properties such as dielectric anisotropy, birefringence, and phase transition temperatures.[3][4] This application note provides a detailed guide to the use of this compound in liquid crystal synthesis, focusing on the widely adopted Suzuki-Miyaura coupling reaction to produce cyano-substituted terphenyls, a class of materials vital for electro-optic displays.[5]

Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling

The elongation of the molecular core and the introduction of terminal functional groups are primary objectives in liquid crystal synthesis. Palladium-catalyzed cross-coupling reactions are indispensable tools for achieving this, offering high efficiency and functional group tolerance.

The Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction is the preeminent method for constructing the biaryl linkages essential for liquid crystal molecules.[6][7] It involves the coupling of an organohalide, such as this compound, with an organoboron species, typically a boronic acid. The reaction is valued for its mild conditions, commercial availability of a vast library of boronic acids, and its tolerance of a wide array of functional groups, which minimizes the need for protecting group strategies.[8][9] The use of aqueous bases and the relative non-toxicity of the boron-containing byproducts make it a more environmentally benign choice compared to other coupling methods.[8]

Alternative Pathways: The Yamamoto Coupling

While the Suzuki coupling is ideal for creating asymmetric molecules, the Yamamoto coupling offers an efficient route for the homocoupling of aryl halides using a nickel(0) catalyst.[10][11] Though less frequently used for synthesizing the specific targets discussed here from this compound, it is a powerful technique in materials science for creating symmetric biaryls or for cyclotrimerization reactions to form discotic liquid crystals like triphenylenes.[12] Its utility underscores the breadth of transition metal-catalyzed reactions available to the materials chemist.

Part 2: Detailed Experimental Protocol: Synthesis of 4-Cyano-4''-propyl-p-terphenyl (3CT)

This protocol details a representative synthesis of a 4-cyano-4''-alkyl-p-terphenyl, a classic liquid crystal mesogen, using a two-step sequence starting from this compound. The first step is a Suzuki-Miyaura coupling to introduce the alkyl chain, followed by a cyanation reaction.

Objective: To synthesize 4-Cyano-4''-propyl-p-terphenyl, illustrating the core application of this compound.

Step A: Synthesis of 4-Bromo-4''-propyl-p-terphenyl via Suzuki-Miyaura Coupling

Reaction Scheme:

Materials & Reagents:

Reagent/MaterialCAS NumberM.W.QuantityMoles
4,4''-Dibromo-p-terphenyl17788-94-2388.1010.0 g25.76 mmol
Propylboronic acid4353-89-987.912.48 g28.22 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.89 g0.77 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.2110.68 g77.28 mmol
Toluene108-88-3-150 mL-
Ethanol64-17-5-50 mL-
Water7732-18-5-50 mL-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen/argon inlet

  • Separatory funnel, Buchner funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge the system with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

  • Reagent Loading: To the three-neck flask, add 4,4''-Dibromo-p-terphenyl (10.0 g), propylboronic acid (2.48 g), potassium carbonate (10.68 g), and the palladium catalyst (0.89 g).

  • Solvent Addition: Add the solvent mixture of toluene (150 mL), ethanol (50 mL), and water (50 mL) to the flask via cannula or dropping funnel.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Dichloromethane 4:1). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and 100 mL of ethyl acetate.

  • Extraction: Separate the organic layer. Wash it sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to isolate the mono-substituted product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a hexane/toluene mixture.

Step B: Cyanation to Yield 4-Cyano-4''-propyl-p-terphenyl (3CT)

Reaction Scheme:

This is a classic Rosenmund-von Braun reaction.

Procedure:

  • Dissolve the purified 4-Bromo-4''-propyl-p-terphenyl from Step A in anhydrous N,N-Dimethylformamide (DMF).

  • Add copper(I) cyanide (CuCN, ~1.2 equivalents).

  • Heat the mixture to reflux (around 150-160 °C) under a nitrogen atmosphere for 4-6 hours.

  • After cooling, pour the dark mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with toluene or ethyl acetate.

  • Wash the organic layer thoroughly with water and brine, dry over MgSO₄, and concentrate.

  • Purify the final product by column chromatography followed by multiple recrystallizations from ethanol or heptane to achieve high purity suitable for physical measurements. The final product is 4-Cyano-4'-n-propyl-p-terphenyl (CAS 54296-25-2).[13]

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • Copper cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE). The workup procedure involving acid will generate toxic HCN gas and must be performed in an efficient fume hood.

Part 3: Mechanistic Rationale and Molecular Design

An understanding of the reaction mechanism and molecular structure-property relationships is crucial for designing novel liquid crystals.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-defined catalytic cycle, which reliably regenerates the active catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound derivative, forming a Pd(II) complex.[7]

  • Transmetalation: The base (K₂CO₃) activates the propylboronic acid, forming a boronate species. This species then transfers the propyl group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.[9] This is often the rate-determining step.

  • Reductive Elimination: The two organic ligands on the palladium complex (the terphenyl and propyl groups) couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex Ar-Br lab1 Oxidative Addition oxidative_add Oxidative Addition diorgano_pd [Ar-Pd(II)L₂-R'] pd_complex->diorgano_pd R'-B(OH)₂ + Base lab2 Transmetalation transmetalation Transmetalation diorgano_pd->pd0 Ar-R' lab3 Reductive Elimination reductive_elim Reductive Elimination ar_br Ar-Br (this compound) r_b R'-B(OH)₂ (Propylboronic Acid) + Base product Ar-R' (Product) Workflow start Starting Materials (this compound, Boronic Acid, etc.) setup Reaction Setup (Inert Atmosphere) start->setup reaction Suzuki-Miyaura Coupling (Reflux) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purify1 Column Chromatography workup->purify1 cyanation Cyanation Reaction (e.g., Rosenmund-von Braun) purify1->cyanation purify2 Purification (Chromatography & Recrystallization) cyanation->purify2 product High-Purity LC Product purify2->product analysis Characterization product->analysis structural Structural Analysis (NMR, MS) analysis->structural physical Mesomorphic Analysis (DSC, POM) analysis->physical

Caption: General experimental workflow for liquid crystal synthesis.

References

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  • Li, Y., et al. (2020). Synthesis and properties of fluorinated terphenyl liquid crystals utilizing 5,6-dihydro-4H-cyclopenta[b]thiophene as core unit. Liquid Crystals, 47(14-15), 2119-2128. [URL: https://www.tandfonline.com/doi/abs/10.1080/02678292.2020.1764670]
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  • Dabrowski, R., et al. (2014). Synthesis of fluoro substituted quaterphenyl liquid crystals. Phase Transitions, 87(5), 452-465. [URL: https://www.tandfonline.com/doi/abs/10.1080/01411594.2013.847558]
  • Schroeder, Z. W., LeDrew, J., Selmani, V. M., & Maly, K. E. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8692795/]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for High-Performance Materials in Electronics and Beyond. [URL: https://www.inno-pharmchem.com/news/4-bromo-p-terphenyl-a-foundation-for-high-performance-materials-in-electronics-and-beyond-54988358.html]
  • Imrie, C. T., & Henderson, P. A. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl)alkanes. Liquid Crystals, 49(12), 1645-1654. [URL: https://www.tandfonline.com/doi/full/10.1080/02678292.2022.2081045]
  • Schroeder, Z. W., et al. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. ResearchGate. [URL: https://www.researchgate.
  • Kitney, S. P., et al. (2015). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Catalysis Science & Technology, 5(5), 2829-2838. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cy/c5cy00041k]
  • PubChem. (n.d.). 4,4''-Dibromo-p-terphenyl. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12455998]
  • Ye, Y. Q., et al. (2010). Studies on natural p-terphenyls: total syntheses of vialinin A and terrestrin B. Bioscience, Biotechnology, and Biochemistry, 74(1), 140-146. [URL: https://pubmed.ncbi.nlm.nih.gov/20057136/]
  • Gray, G. W., et al. (1993). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. Liquid Crystals, 14(4), 1069-1085. [URL: https://www.tandfonline.com/doi/abs/10.1080/02678299308027845]
  • Schroeder, Z. W., LeDrew, J., Selmani, V. M., & Maly, K. E. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra07931j]
  • BenchChem. (2025). Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals: Detailed Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/application-of-4-bromobiphenyl-in-the-synthesis-of-liquid-crystals]
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(15), 4998. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370685/]
  • SYNTHON Chemicals. (n.d.). 4-Cyano-4´-n-propyl-p-terphenyl. [URL: https://synthon-chemicals.com/product/st00688/4-cyano-4-n-propyl-p-terphenyl]
  • Hatz, H. (1979). A Convenient Synthesis of 4-Alkyl and 4-Cyano Thiophenols. Synthesis, 1979(04), 314-315. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1979-28681]
  • Google Patents. (1994). EP0360043A1 - p-Terphenyl derivatives and liquid crystalline compositions. [URL: https://patents.google.
  • Köhler, K., et al. (2007). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Journal of Catalysis, 252(2), 119-127. [URL: https://www.sciencedirect.com/science/article/pii/S002195170700347X]
  • Liu, J. K. (2015). Structural diversity and biological activity of natural p-terphenyls. Natural Product Reports, 32(3), 454-486. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4353846/]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding P-Terphenyl: Properties, Applications, and Market Trends. [URL: https://www.inno-pharmchem.
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  • Chen, Y. (2014). Advanced Liquid Crystal Materials For Display And Photonic Applications. University of Central Florida STARS. [URL: https://stars.library.ucf.edu/etd/4618/]
  • Zhang, K., Wang, R. S., & Chen, X. J. (2018). Vibrational Properties of p-Terphenyl. The Journal of Physical Chemistry C, 122(34), 19748-19755. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.8b06123]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-using-1-bromo-4-tert-butylbenzene]
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  • Wang, Y., et al. (2022). Growth of Pentacene-Doped p-Terphenyl Crystals Using SSVBT and Doping Effects in p-Terphenyl Molecular Crystals. Crystals, 12(11), 1629. [URL: https://www.mdpi.com/2073-4352/12/11/1629]

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Application Note: 4-Bromo-p-terphenyl as a Versatile Building block for High-Performance Conjugated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of advanced materials for next-generation electronics, conjugated polymers have become a cornerstone of research and development. Their unique optoelectronic properties make them ideal candidates for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1] Among the vast library of monomeric building blocks, those based on p-terphenyl are particularly valuable for creating materials with wide bandgaps, high thermal stability, and excellent photoluminescence, often in the desirable blue region of the spectrum.[2]

4-Bromo-p-terphenyl (CAS 1762-84-1) has emerged as a crucial intermediate in this field.[1] Its rigid, conjugated terphenyl core ensures a high-energy bandgap and good thermal properties, while the reactive bromine atom provides a versatile handle for modern cross-coupling polymerization reactions.[1][3] This application note provides a technical guide for researchers, scientists, and drug development professionals on the use of this compound as a building block for synthesizing poly(p-terphenyl)s and related conjugated polymers. We will detail its properties, outline robust synthetic protocols for Suzuki and Yamamoto coupling, discuss polymer characterization, and explore key applications.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for successful polymerization. This compound is a stable, white crystalline solid at room temperature. Its key properties are summarized below.

PropertyValueReference
CAS Number 1762-84-1[4]
Molecular Formula C₁₈H₁₃Br[4]
Molecular Weight 309.20 g/mol [4]
Melting Point 241-243 °C(Typical value, may vary by supplier)
Appearance White to off-white powder/crystals[1]
Solubility Soluble in hot aromatic solvents (e.g., toluene, xylene, chlorobenzene), THF, DMF; poorly soluble in alcohols and water.General Knowledge

The rigid, linear structure of this compound is fundamental to the properties of the resulting polymers, contributing to high thermal stability and a propensity for forming well-ordered thin films.

Caption: Chemical structure of this compound.

Polymerization Strategies

The reactive C-Br bond in this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods for synthesizing poly(p-terphenyl)s are Suzuki Polycondensation and Yamamoto Homocoupling.

Suzuki Polycondensation

Suzuki coupling is a powerful and versatile method for forming C-C bonds. In the context of polymerization, it typically involves the reaction of an aryl dihalide with an aryl diboronic acid or ester. For creating a copolymer, this compound can be reacted with a suitable aromatic diboronic ester.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃, SPhos), are highly effective. The choice of ligand is crucial; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: An aqueous solution of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic ester for transmetalation to the palladium center.

  • Solvent: A two-phase solvent system, such as toluene/water or THF/water, is often used. This ensures that both the organic-soluble monomers and polymer and the water-soluble inorganic base can interact effectively at the interface, driven by a phase-transfer catalyst like Aliquat 336.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure high polymer molecular weight.

Detailed Protocol: Suzuki Copolymerization of this compound with 1,4-Benzenediboronic Acid Bis(pinacol) Ester

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Inerting the System: Seal the flask and cycle between vacuum and argon (or nitrogen) at least three times to remove all oxygen.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula to dissolve the monomers. The concentration should be sufficient to maintain solubility throughout the reaction (e.g., 0.1 M).

  • Base Addition: Prepare a 2 M solution of K₂CO₃ in deionized water and degas it by bubbling with argon for at least 30 minutes. Add this solution (3-4 eq) and a few drops of Aliquat 336 to the reaction flask.

  • Reaction: Vigorously stir the biphasic mixture and heat to reflux (typically 85-95 °C). Monitor the reaction progress by taking small aliquots and analyzing them with Gel Permeation Chromatography (GPC) to track the increase in molecular weight. Polymerization is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • End-cap the polymer chains by adding a small amount of bromobenzene followed by phenylboronic acid and stirring for a few hours each.

    • Precipitate the polymer by pouring the organic phase slowly into a large volume of a non-solvent like methanol or acetone with vigorous stirring.

    • Collect the polymer by filtration. To remove catalyst residues, re-dissolve the polymer in a minimal amount of hot toluene or chloroform and re-precipitate. For rigorous purification, Soxhlet extraction with methanol, acetone, and finally chloroform (to collect the product) is highly effective.

    • Dry the final polymer under vacuum at 60-80 °C overnight.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Weigh Monomers & Catalyst (this compound, Diboronic Ester, Pd Catalyst) Flask Add to Schlenk Flask Monomers->Flask Inert Degas System (Vacuum/Argon Cycles) Flask->Inert Solvents Add Degassed Solvents (Toluene, H2O) Inert->Solvents Base Add Degassed Base (K2CO3 aq.) Solvents->Base Heat Heat to Reflux (85-95°C, 24-48h) Base->Heat Precipitate Precipitate in Methanol Heat->Precipitate Filter Filter Crude Polymer Precipitate->Filter Soxhlet Soxhlet Extraction Filter->Soxhlet Dry Dry Under Vacuum Soxhlet->Dry FinalPolymer Pure Polymer Dry->FinalPolymer

Caption: Experimental workflow for Suzuki Polycondensation.

Yamamoto Homocoupling

Yamamoto coupling is a dehalogenative polycondensation that is particularly useful for creating homopolymers from aryl dihalides or monohalides.[5][6] For this compound, this method produces poly(p-terphenyl) directly.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is mediated by a zerovalent nickel complex, typically generated in situ from a nickel(II) salt (e.g., NiCl₂) and a reducing agent (e.g., zinc or magnesium).[7] A ligand such as 2,2'-bipyridyl (bpy) is essential to form the active Ni(0)(bpy) complex, which initiates the polymerization.[7]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is required to dissolve the nickel salts and the growing polymer chain.[5]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture and protic impurities, which can quench the organometallic intermediates. Therefore, all reagents and solvents must be strictly anhydrous.

Detailed Protocol: Yamamoto Homocoupling of this compound

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, add NiCl₂ (1.2 eq), 2,2'-bipyridyl (1.2 eq), and zinc dust (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed DMF or THF via cannula. Stir the mixture at 60-80 °C for about 1 hour. The solution should turn from green/blue to a deep red or dark brown, indicating the formation of the active Ni(0)(bpy) complex.

  • Monomer Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF/THF and add it dropwise to the catalyst mixture.

  • Reaction: Continue stirring at 60-80 °C. The polymer will often precipitate from the solution as it forms due to its rigidity. The reaction is typically complete in 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction by pouring the mixture into a solution of 2 M HCl in methanol. This dissolves excess zinc and nickel salts.

    • Stir for several hours, then collect the solid polymer by filtration.

    • Wash the polymer extensively with water, EDTA solution (to chelate remaining metals), methanol, and acetone.

    • Soxhlet extraction, as described for the Suzuki protocol, is the most effective method for final purification.

    • Dry the pure poly(p-terphenyl) under vacuum.

FeatureSuzuki PolycondensationYamamoto Homocoupling
Monomers Dihalide + Diboronic EsterMonohalide or Dihalide
Catalyst Palladium (Pd)Nickel (Ni)
Byproducts Boronic acid saltsMetal halides (e.g., ZnBr₂)
Advantages High functional group tolerance; good control over copolymer structure.[8]Excellent for homopolymers; simpler monomer synthesis.[5]
Disadvantages Requires synthesis of boronic ester monomers.Less functional group tolerance; can be sensitive to stoichiometry.

Characterization of Poly(p-terphenyl)s

After synthesis and purification, the polymer must be thoroughly characterized to confirm its structure and evaluate its properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeat unit. The disappearance of signals corresponding to the bromine and boronic ester end groups indicates successful polymerization.

  • Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A high molecular weight and low PDI are generally desirable for good film-forming properties and device performance.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) determines the polymer's thermal stability, indicating the temperature at which it begins to decompose. Differential Scanning Calorimetry (DSC) is used to identify the glass transition temperature (Tg), which is important for device processing and stability.[2] Poly(p-terphenyl)s are known for their exceptional thermal stability.[9]

  • UV-Visible and Photoluminescence (PL) Spectroscopy: These techniques are used to probe the optoelectronic properties. The UV-Vis absorption spectrum reveals the polymer's bandgap, while the PL spectrum shows its emission color and quantum efficiency. Poly(p-terphenyl)s typically exhibit strong absorption in the UV region and emit light in the blue region of the visible spectrum.[2][10]

Applications in Organic Electronics

The unique properties of polymers derived from this compound make them highly suitable for a range of electronic applications. The rigid terphenyl backbone leads to a wide bandgap, making these materials excellent candidates for blue light-emitting diodes, which are critical for full-color displays and solid-state lighting.[1][11][12]

In OLEDs, these polymers can function as the emissive layer (EML) or as a host material for a fluorescent or phosphorescent dopant.[1] The high thermal stability (high Tg) ensures that the devices have a long operational lifetime and are resistant to morphological changes during operation.[13]

structure_property_application cluster_structure Molecular Structure cluster_property Polymer Properties cluster_application Device Applications Structure This compound (Rigid, Conjugated Core) Property1 Wide Bandgap Structure->Property1 π-conjugation Property2 High Thermal Stability (Tg) Structure->Property2 aromatic backbone Property3 Good Film Morphology Structure->Property3 linearity App1 Blue OLEDs (High efficiency, color purity) Property1->App1 App3 Chemical Sensors Property1->App3 Property2->App1 App2 Organic Field-Effect Transistors (OFETs) Property2->App2 Property3->App1 Property3->App2

Caption: Relationship between molecular structure, polymer properties, and applications.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Molecular Weight Polymer 1. Impure monomers. 2. Catalyst deactivation (presence of O₂). 3. Incorrect stoichiometry. 4. Insufficient reaction time.1. Recrystallize/purify all monomers before use. 2. Ensure rigorous degassing of solvents and use of a proper inert atmosphere setup (Schlenk line/glovebox). 3. Carefully weigh all reagents; confirm purity via NMR. 4. Extend reaction time and monitor via GPC.
Polymer Insoluble in Common Solvents 1. Very high molecular weight. 2. Cross-linking side reactions. 3. Aggregation of rigid backbones.1. Reduce reaction time or monomer concentration. 2. Ensure high purity of monomers to avoid trifunctional impurities. 3. Use high-boiling point solvents (e.g., o-dichlorobenzene) and higher temperatures for characterization.
Dark-colored Polymer (not white) 1. Catalyst residues (Pd or Ni black). 2. Thermal degradation during reaction.1. Perform extensive purification (Soxhlet extraction, washing with EDTA solution). 2. Ensure the reaction temperature does not significantly exceed the recommended value.
Broad Polydispersity (PDI > 2.5) 1. Slow initiation or side reactions. 2. Inefficient stirring in a heterogeneous reaction.1. Use a more active catalyst system or higher catalyst loading. 2. Increase stirring speed, especially if the polymer precipitates during the reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of conjugated polymers. Its rigid aromatic structure provides a direct pathway to materials with high thermal stability and wide bandgaps, making them ideal for blue-light-emitting applications in organic electronics. By employing well-established polymerization techniques like Suzuki and Yamamoto coupling under carefully controlled conditions, researchers can reliably synthesize high-quality poly(p-terphenyl)s. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important monomer in the development of next-generation organic functional materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • Kubota, K., et al. (2020). Solid-state nickel(0)-mediated Yamamoto coupling enabled by mechanochemistry. Chemistry Letters.
  • ResearchGate. (n.d.). Synthesis of Poly(p‐Terphenyl N,N‐Dimethylpiperidinium)s Using Asymmetric Ketone‐Based Branching Agent.
  • Yamamoto, T., et al. (2014). Homocoupling of Aryl Halides Promoted by an NiCl2/bpy/Mg System in DMF. ResearchGate.
  • ResearchGate. (n.d.). Synthesis and Characterization of New Poly(terphenylene vinylene) Derivative as Blue Emitting Material.
  • Chemsrc. (n.d.). This compound | CAS#:1762-84-1.
  • S. M. P. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Advances.
  • Wang, Y., et al. (2018). Vibrational Properties of p-Terphenyl. The Journal of Physical Chemistry C.
  • Liu, J.-K. (2019). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Biphenyl-Based Polyamide Materials with P-Terphenyl.
  • Wang, Y., et al. (2022). Synthesis and preparation of p-terphenyl based polymer with stable fluorescence performance. Taylor & Francis Online.
  • Everson, D. A., et al. (2012). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application.
  • El-ghanam, A., et al. (2019). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science.
  • Chen, Y.-T., et al. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Applied Electronic Materials.
  • Semantic Scholar. (n.d.). Synthesis and preparation of p-terphenyl based polymer with stable fluorescence performance.
  • ResearchGate. (n.d.). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate.
  • Ozaki, T., et al. (2019). Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system. Polymer Chemistry.
  • ACS Publications. (n.d.). Twisted Poly(p-terphenyl-co-m-terphenyl)-Based Anion Exchange Membrane for Water Electrolysis.
  • Google Patents. (n.d.). The preparation of bromo-p-terphenyl derivatives.
  • OSTI.GOV. (n.d.). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene).
  • Kim, T. H., et al. (2020). Poly(meta/para-Terphenylene-Methyl Piperidinium)-Based Anion Exchange Membranes: The Effect of Backbone Structure in AEMFC Application. Polymers.
  • Yamamoto, T., & Yamakawa, T. (2009). Nickel-catalyzed vinylation of aryl chlorides and bromides with vinyl ZnBr.MgBrCl. Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Mechanochemical Suzuki polymerization reaction of 4-bromophenylboronic....
  • Zhong, Y., et al. (2015). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). Macromolecules.
  • ResearchGate. (n.d.). Chemical and photophysical properties of materials for OLEDs.
  • Li, Z., et al. (2015). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry.
  • Wu, C., et al. (2007). Synthesis of cationic conjugated polymers for use in label-free DNA microarrays. Nature Protocols.
  • Lin, C.-L., et al. (2020). Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. Micromachines.
  • ResearchGate. (n.d.). Efficient p-phenylene based OLEDs with mixed interfacial exciplex emission.

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purification techniques for crude 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 4-Bromo-p-terphenyl

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols and theoretical justifications for the purification of crude this compound (CAS: 1762-84-1). High-purity this compound is a critical intermediate in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs) and as a versatile building block in organic synthesis.[1] The performance of these final materials is directly contingent on the purity of the starting intermediate. This guide is designed for researchers, chemists, and process development scientists, offering robust methodologies for achieving high purity (≥99.0%) through recrystallization and column chromatography, coupled with definitive analytical techniques for purity verification.

Introduction: The Imperative for Purity

This compound is a rigid, aromatic structure featuring a reactive bromine atom, making it an ideal precursor for creating extended π-conjugated systems via cross-coupling reactions.[1] Its primary application is as an OLED intermediate, where it is used to synthesize host and emitter molecules that define the efficiency, color fidelity, and lifespan of display technologies.[1] In this context, even trace impurities can act as charge traps or quenching sites, severely degrading device performance. Therefore, achieving and verifying high purity is not merely a procedural step but a critical determinant of end-product functionality. This guide outlines the principles and practical steps to elevate crude this compound to a standard suitable for high-performance applications.

Characterization of the Analyte and Common Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.

Physicochemical Properties of this compound

The purification approach is dictated by the compound's physical characteristics. Key properties are summarized below.

PropertyValueSource
CAS Number 1762-84-1[2][3][4]
Molecular Formula C₁₈H₁₃Br[2][3]
Molecular Weight 309.21 g/mol [3][4]
Appearance White to off-white solid/powder[1][5]
Melting Point 232 °C (may vary with purity)[4]
Solubility Soluble in hot benzene; slightly soluble in ether; very poorly soluble in ethanol.[5][6]
Potential Impurities

Impurities in crude this compound typically arise from the synthetic route, most commonly the direct bromination of p-terphenyl.[7]

  • Unreacted Starting Material: p-Terphenyl (less polar).

  • Over-brominated Products: 4,4''-Dibromo-p-terphenyl (less soluble, higher melting point ~307-313 °C).[8]

  • Isomeric Impurities: Bromination at other positions on the terphenyl backbone.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Purification Strategy: A Decision Framework

The choice between recrystallization and chromatography depends on the impurity profile and the desired scale.

Purification_Strategy crude Crude this compound purity_check_1 Initial Purity Assessment (TLC, HPLC, mp) crude->purity_check_1 decision Impurity Profile? - Gross impurities? - Closely related spots on TLC? purity_check_1->decision recrystallization Technique 1: Recrystallization purity_check_2 Purity Verification (HPLC, NMR, mp) recrystallization->purity_check_2 chromatography Technique 2: Column Chromatography chromatography->purity_check_2 pure_product Pure Product (≥99%) purity_check_2->pure_product decision->recrystallization Yes (Gross Impurities) decision->chromatography No (Closely Related)

Caption: Decision workflow for selecting the appropriate purification technique.

Protocol I: High-Purity Recrystallization

Recrystallization is the method of choice for removing significant quantities of impurities, leveraging differences in solubility between the target compound and contaminants in a chosen solvent system at different temperatures.[9][10]

Principle of Solvent Selection

The ideal recrystallization solvent should dissolve the solute (this compound) completely at an elevated temperature but poorly at room or sub-ambient temperatures.[9] Given its high melting point and known solubilities, a high-boiling aromatic solvent like Toluene or o-Xylene is an excellent primary choice. An alcohol like Methanol or Ethanol can be used as an anti-solvent for washing, as the target compound is poorly soluble in it.[5] A patent describing the synthesis of a related compound mentions refluxing the crude product in toluene to remove impurities.[11]

Step-by-Step Protocol
  • Dissolution: Place 10.0 g of crude this compound into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 200-250 mL of toluene.

  • Heating: Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Continue adding small portions of hot toluene until the solid is completely dissolved. Causality: Using the minimum amount of boiling solvent is critical to ensure the solution is saturated upon cooling, maximizing yield.[12]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount (0.5-1.0 g) of activated charcoal to adsorb colored impurities. Re-heat the solution to boiling for 5-10 minutes.[12]

  • Hot Filtration: Quickly filter the boiling solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper, which would decrease the yield.[12]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.[10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 60 minutes to induce maximum precipitation.[9]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with two small portions (2 x 20 mL) of ice-cold methanol to remove any residual soluble impurities and toluene.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol II: Silica Gel Column Chromatography

When impurities have similar solubility profiles to the target compound (e.g., isomers or p-terphenyl), column chromatography is the more effective technique.[13][14] It separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through it.[13]

Principle of Separation

Silica gel is a polar stationary phase. Non-polar compounds have weaker interactions with the silica and elute faster, while more polar compounds adsorb more strongly and elute slower. Since p-terphenyl is less polar than this compound, it will elute first. Di-brominated species, being slightly more polar, may elute later.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare a non-polar solvent system. A good starting point is a mixture of Hexane and Dichloromethane (DCM). For example, start with 95:5 Hexane:DCM.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane. Pour the slurry into a glass column with a cotton plug at the bottom, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of DCM (~5-10 mL). In a separate flask, add a small amount of silica gel (~2 g) to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the column bed. Causality: Dry loading ensures a narrow starting band, leading to better separation and sharper peaks.

  • Elution: Carefully add the mobile phase (95:5 Hexane:DCM) to the top of the column. Apply gentle pressure (using a pump or inert gas) to begin the flow.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of DCM (e.g., to 90:10, then 85:15).

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Drying: Dry the purified solid in a vacuum oven.

Purity Assessment and Verification

Purification is incomplete without rigorous analytical verification. A combination of methods should be employed to confirm both identity and purity.

Verification_Workflow input Purified Solid hplc HPLC Purity Analysis (Quantitative) input->hplc nmr NMR Spectroscopy (Structural ID) input->nmr mp Melting Point Analysis (Purity Indicator) input->mp result_hplc Purity ≥ 99.0% hplc->result_hplc result_nmr Structure Confirmed nmr->result_nmr result_mp Sharp mp ~232 °C mp->result_mp final Verified High-Purity Product result_hplc->final result_nmr->final result_mp->final

Caption: Workflow for the analytical verification of purified this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantitative purity assessment due to its high resolution and sensitivity.[15] A reversed-phase method is typically suitable.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Sample Prep. 0.5 mg/mL in Tetrahydrofuran (THF)

Expected Results:

SampleMain Peak RT (min)Main Peak Area %Impurity Peaks
Crude Material 15.288.5%p-Terphenyl (RT ~13.8)Dibromo (RT ~16.5)
After Recrystallization 15.299.2%Minor peaks only
After Chromatography 15.299.8%Trace peaks only
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides structural confirmation and can be used for quantitative purity analysis (qNMR) against a certified internal standard.[16] The spectrum should show a clean aromatic proton region consistent with the structure of this compound, free from signals corresponding to starting materials or byproducts.

Melting Point Analysis

A sharp, well-defined melting point that is close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range. The literature value for this compound is approximately 232 °C.[4]

Conclusion

The purification of this compound to a high degree of purity is an achievable and essential process for its application in advanced materials. For bulk purification and removal of dissimilar impurities, recrystallization from a high-boiling aromatic solvent like toluene is highly effective. For separating closely related impurities and achieving the highest purity levels, silica gel column chromatography is the preferred method. In all cases, the success of the purification must be validated by a suite of analytical techniques, with HPLC providing the definitive quantitative measure of purity. Following these protocols will enable researchers and developers to produce high-quality this compound, ensuring reliability and high performance in downstream applications.

References

  • PubChem. (n.d.). 4,4''-Dibromo-p-terphenyl.
  • Xuzhou B&C Chem Co Ltd. (2018). Method for synthesizing 4,4'-dibromo p-terphenyl. Patsnap.
  • Chemsrc. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • Google Patents. (n.d.). The preparation of bromo-p-terphenyl derivatives.
  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl).
  • Oakwood Chemical. (n.d.). This compound.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (2019). Isolation And Purification Of Substance By Column Chromatography.
  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube.
  • CORE. (2006). Fractionation of chlorinated and brominated persistent organic pollutants in several food samples by pyrenyl-silica liquid chrom.
  • PubMed. (2023). p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography.
  • PubMed. (1982). An evaluation of chromatographic methods for the analysis of polychlorinated terphenyls in environmental samples.
  • National Institutes of Health. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • Organic Syntheses. (n.d.). p-BROMOBIPHENYL.
  • Biosciences Biotechnology Research Asia. (2021). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis.

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Application Notes & Protocols: Leveraging 4-Bromo-p-terphenyl in the Synthesis and Fabrication of Advanced Scintillation Detectors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 4-Bromo-p-terphenyl as a foundational building block for advanced organic scintillators. While p-terphenyl is a well-established scintillator, its brominated derivative, this compound, serves as a versatile intermediate for creating novel scintillating materials with tailored properties. We will explore the core principles of p-terphenyl scintillation, detail synthetic protocols starting from this compound, and provide step-by-step methodologies for fabricating both crystalline and plastic scintillation detectors.

Part 1: Scientific Foundation: From p-Terphenyl Scintillation to Synthetic Versatility

The Scintillation Mechanism of p-Terphenyl

Organic scintillators, particularly aromatic hydrocarbons like p-terphenyl, are cornerstones of radiation detection technology. Their function is rooted in the molecular electronic structure of their π-conjugated systems. When ionizing radiation passes through the material, it excites the π-electrons of the benzene rings into higher energy states. This process is followed by a rapid, non-radiative decay to the lowest excited singlet state (S1). The subsequent radiative transition from S1 back to the ground state (S0) results in the emission of fluorescence photons, typically within nanoseconds.[1][2] This rapid emission is critical for applications requiring fast timing resolution.

The high purity of p-terphenyl is paramount, as impurities can create non-radiative decay pathways, "quenching" the fluorescence and reducing the light output.[3] Its inherent properties make it an effective detector for short-range radiation and for the selective detection of fast neutrons against a gamma radiation background, owing to the high hydrogen content.[4]

This compound: A Gateway to Functionalized Scintillators

This compound is not typically used as a primary scintillator itself. The presence of the heavy bromine atom can introduce quenching effects that dampen scintillation efficiency. However, its true value lies in its role as a synthetic intermediate.[5] The carbon-bromine bond provides a reactive site for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the precise introduction of other functional groups to the p-terphenyl backbone, enabling the synthesis of novel molecules with enhanced or tailored scintillation properties, such as:

  • Improved Light Yield: Attaching moieties that enhance quantum efficiency.

  • Wavelength Shifting: Incorporating chromophores that shift the emission spectrum to better match the sensitivity of photodetectors.[6]

  • Enhanced Interaction Cross-Section: Introducing elements that increase the probability of interaction with specific types of radiation.

The overall workflow from this versatile precursor to a fully characterized detector is a multi-stage process involving chemical synthesis, material purification, detector fabrication, and performance validation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Scintillator Fabrication cluster_2 Phase 3: Characterization start This compound (Precursor) synthesis Suzuki Coupling Reaction (Functionalization) start->synthesis React with Boronic Acid purification Purification (Recrystallization / Chromatography) synthesis->purification product Functionalized p-Terphenyl (Powder) purification->product crystal Crystal Growth (Bridgman Method) product->crystal Option A plastic Plastic Scintillator (Polymer Matrix) product->plastic Option B final_crystal Crystalline Scintillator crystal->final_crystal final_plastic Plastic Scintillator plastic->final_plastic characterization Performance Validation (Light Yield, Energy Resolution) final_crystal->characterization final_plastic->characterization

Caption: Workflow from this compound to a characterized scintillator.

Part 2: Experimental Protocols

Protocol: Synthesis of a Functionalized p-Terphenyl Derivative via Suzuki Coupling

This protocol details a general method for replacing the bromine atom on this compound with an aryl group using a palladium-catalyzed Suzuki coupling reaction.[7] This method is foundational for creating a library of novel scintillator candidates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (15 mL)

  • Ethanol (5 mL)

  • Deionized Water (5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon inert gas supply

Methodology:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.

  • Inert Atmosphere: Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes to create an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, the selected arylboronic acid, the palladium catalyst, and potassium carbonate to the flask.

  • Solvent Addition: Add the solvent mixture of toluene, ethanol, and water to the flask via a syringe or cannula.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 20 mL of deionized water. Extract the aqueous layer three times with 15 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to obtain the pure, functionalized p-terphenyl derivative.

Trustworthiness Check: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate its chemical identity and ensure no residual starting material or catalyst remains before proceeding to detector fabrication.

Protocol: Fabrication of a Crystalline Scintillator via the Vertical Bridgman Method

Growing a high-quality single crystal is essential for achieving optimal light output and energy resolution.[8] The Vertical Bridgman method is a reliable technique for growing large organic crystals from a melt.[2][4]

Materials:

  • Purified p-terphenyl derivative powder

  • Conical-bottom quartz or specialized metal alloy ampoule[2]

  • Vertical Bridgman furnace with at least two temperature zones

  • Vacuum pump and inert gas supply

Methodology:

  • Ampoule Preparation: Thoroughly clean and dry the growth ampoule. Load the purified p-terphenyl derivative powder into the ampoule.

  • Degassing: Place the loaded ampoule into the furnace. Heat the material to just below its melting point while evacuating the ampoule to a residual pressure of ~10⁻² Pa to remove trapped air and moisture.[2]

  • Sealing: Backfill the ampoule with a high-purity inert gas (e.g., Argon) and seal it.

  • Melting and Homogenization: Increase the furnace temperature to approximately 10-20 °C above the material's melting point. Hold at this temperature for several hours to ensure the entire charge is a homogenous melt.

  • Crystal Growth: Lower the ampoule through the temperature gradient of the furnace at a slow, controlled rate (typically 0.5-2.0 mm/hour). The conical tip of the ampoule promotes the formation of a single seed crystal, which then propagates through the melt as it cools and solidifies.

  • Annealing: Once the entire charge has solidified, cool the crystal slowly to room temperature over 24-48 hours. This annealing step is critical to relieve internal stresses and prevent cracking.

  • Extraction and Processing: Carefully extract the crystal ingot from the ampoule. Cut and polish the crystal to the desired detector dimensions using a diamond wire saw and fine polishing compounds.

Protocol: Fabrication of a Plastic Scintillator

Plastic scintillators offer the advantage of being easily machinable into large or complex shapes.[9] The process involves dissolving the scintillating compounds in a monomer and then inducing polymerization.

Materials:

  • Purified p-terphenyl derivative (primary fluor, ~2% by weight)

  • Wavelength shifter (e.g., POPOP, ~0.05% by weight)[6]

  • Styrene or Vinyltoluene monomer (base material)

  • Polymerization initiator (e.g., AIBN)

  • Glass mold

  • Vacuum oven or water bath

Methodology:

  • Monomer Purification: Remove the polymerization inhibitor from the commercial monomer by washing it with a sodium hydroxide solution followed by deionized water, then drying it over a drying agent.

  • Dissolution: In a clean glass vessel, dissolve the p-terphenyl derivative and the POPOP wavelength shifter in the purified monomer. Stir gently until a clear, homogenous solution is obtained. This may require gentle heating.

  • Degassing: Degas the solution thoroughly using a vacuum pump or by bubbling inert gas through it to remove dissolved oxygen, which can inhibit polymerization and quench scintillation.

  • Initiator Addition: Add the polymerization initiator to the solution and mix thoroughly.

  • Casting and Polymerization: Pour the solution into the prepared glass mold. Polymerize the mixture in a controlled temperature environment (e.g., a programmable oven or water bath). A typical polymerization cycle involves a gradual temperature ramp over 24-72 hours.

  • Annealing: After polymerization is complete, anneal the solid plastic scintillator by cooling it to room temperature very slowly to minimize internal stress.

  • Finishing: Remove the plastic scintillator from the mold. Cut and polish the surfaces to achieve optical clarity, which is crucial for efficient light collection.

Part 3: Performance Characterization & Data

Once fabricated, the scintillator's performance must be quantitatively assessed. Key metrics include Light Yield and Energy Resolution.

Experimental Setup:

  • Source: A calibrated gamma-ray source (e.g., ¹³⁷Cs, which emits at 662 keV).

  • Detector Assembly: The fabricated scintillator is optically coupled to a photomultiplier tube (PMT) using optical grease. The assembly is made light-tight.

  • Electronics: The PMT output is fed through a preamplifier, a shaping amplifier, and into a multichannel analyzer (MCA) to record the energy spectrum.

Data Analysis:

  • Light Yield (LY): Measured relative to a standard scintillator with a known light yield (e.g., Anthracene or a commercial plastic scintillator like EJ-200).[10] The position of the 662 keV photopeak in the MCA spectrum is used to compare the light output.

  • Energy Resolution (R): Calculated from the Full Width at Half Maximum (FWHM) of the 662 keV photopeak. It is a measure of the detector's ability to distinguish between closely spaced energy lines. R (%) = (FWHM / Photopeak Position) * 100.

Table 1: Representative Scintillation Properties of p-Terphenyl Based Detectors

Scintillator TypePrimary FluorTypical Light Yield (photons/MeV)Decay Time (ns)Emission Peak (nm)
p-Terphenyl Crystalp-Terphenyl~12,000~5-10[2]~343[11]
Doped p-Terphenyl[10]0.1% Diphenylbutadiene in p-Terphenyl~35,000 (relative to 10k for EJ-200)Not SpecifiedNot Specified
Plastic Scintillator[6]p-Terphenyl in Polystyrene~10,000~2-4~420 (with POPOP)

Note: Data is compiled from multiple sources for representative comparison. Actual performance will depend on the specific derivative synthesized and the quality of fabrication.

References

  • Vertex AI Search. (n.d.). Understanding Organic Scintillators: The Role of p-Terphenyl.
  • ResearchGate. (n.d.). Position sensitive β- Detector based on p-terphenyl scintillator for medical applications | Request PDF.
  • MDPI. (n.d.). Light Output Function and Pulse-Shape Discrimination Capability of p-Terphenyl Organic Scintillator in Wide Neutron Energy Range of 1.1 to 19 MeV.
  • Researching. (2021). Growth and Properties of p-Terphenyl Organic Crystals.
  • e-journal BRIN. (n.d.). Synthesis and Characterization of a Polystyrene-based Scintillator for Gamma Detection.
  • Google Patents. (n.d.). GB2041915A - The preparation of bromo-p-terphenyl derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • Sigma-Aldrich. (n.d.). p-Terphenyl scintillation suitable, = 98.5 HPLC.
  • Krammer, M. (n.d.). Scintillators!.
  • ChemicalBook. (n.d.). p-Terphenyl synthesis.
  • Sigma-Aldrich. (n.d.). 4,4''-Dibromo-p-terphenyl.
  • ResearchGate. (2024). Spectral-Luminescence and Scintillation Properties of p-Terphenyl Single Crystal Grown from Melt.
  • Hangzhou Shalom EO Blog. (2019). Types of scintillators.
  • Lawrence Berkeley National Laboratory. (n.d.). Scintillation Material for Detection of a-, p- Radiation Based on Polymer-Dispersed p-Terphenyl.
  • Springer. (2019). Growth and characterization of 1,1,4,4-tetraphenyl-1,3-butadiene organic scintillation crystal.
  • arXiv. (2013). Properties of para-terphenyl as detector for α, β and γ radiation.
  • Institute for Scintillation Materials, NAS of Ukraine. (n.d.). THE SINGLE CRYSTALLINE SCINTILLATORS OF p-TERPHENYL GROWN BY THE MODIFIED SELF-SEEDING VERTICAL BRIDGMAN METHOD.

Sources

Application Notes and Protocols for the Functionalization of 4-Bromo-p-terphenyl at the Bromine Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-p-terphenyl as a Pivotal Building Block

This compound is a highly valuable and versatile building block in the fields of materials science, organic electronics, and pharmaceutical development. Its rigid, extended π-conjugated terphenyl core provides a robust scaffold for the construction of advanced materials with tailored optoelectronic properties. The strategically positioned bromine atom serves as a reactive handle, enabling a wide array of chemical transformations. This allows for the precise installation of diverse functional groups, making it an ideal precursor for the synthesis of organic light-emitting diode (OLED) materials, liquid crystals, and complex molecular architectures for drug discovery.[1] This guide provides an in-depth exploration of the key functionalization strategies for this compound, offering detailed protocols and insights into the underlying chemical principles.

Core Functionalization Strategies: A Practical Guide

The bromine atom on the this compound core is amenable to a variety of cross-coupling reactions and other transformations. The choice of method is dictated by the desired functional group to be introduced. This section will delve into the most prevalent and effective of these reactions, providing both the "how" and the "why" for each protocol.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[2] This palladium-catalyzed reaction is a preferred method for creating biaryl and substituted aryl structures from this compound.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base is critical as it facilitates the transmetalation step.

Experimental Workflow for Suzuki-Miyaura Coupling:

A Setup B Inert Atmosphere A->B Schlenk flask C Reagent Addition B->C N2 or Ar D Heating & Stirring C->D Solvent, Base, Catalyst, Ligand, This compound, Boronic Acid E Reaction Monitoring D->E Reflux F Work-up E->F TLC or GC/MS G Column Chromatography F->G Extraction & Washing

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 4-Phenyl-p-terphenyl

This protocol describes a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-p-terphenyl.

Quantitative Data Summary for Suzuki-Miyaura Coupling:

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/EtOH/H₂O80>90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8585-95
3,5-Dimethylphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃Dioxane/H₂O9080-90
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, such as this compound.[3][4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]

Mechanistic Rationale: The Sonogashira coupling proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, copper(I) salt, and the amine base, which facilitates the deprotonation of the alkyne.

Experimental Workflow for Sonogashira Coupling:

A Setup B Inert Atmosphere A->B Schlenk flask C Reagent Addition B->C N2 or Ar D Reaction C->D Solvent, Base, Pd Catalyst, Cu(I) Co-catalyst, this compound, Terminal Alkyne E Monitoring D->E Stirring at RT or heating F Work-up E->F TLC or GC/MS G Column Chromatography F->G Extraction & Washing

Caption: Workflow for a typical Sonogashira coupling reaction.

Detailed Protocol: Synthesis of 4-(Phenylethynyl)-p-terphenyl

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield 4-(phenylethynyl)-p-terphenyl.

Quantitative Data Summary for Sonogashira Coupling:

AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHFRT85-95
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)DiisopropylamineToluene5080-90
1-HexynePdCl₂(dppf) (2)CuI (5)PiperidineDMF6075-85
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[6] This reaction has broad substrate scope, accommodating a wide variety of primary and secondary amines.[7]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps.[8]

Experimental Workflow for Buchwald-Hartwig Amination:

A Setup B Inert Atmosphere A->B Schlenk tube C Reagent Addition B->C N2 or Ar D Heating & Stirring C->D Solvent, Base, Pd Pre-catalyst, Ligand, this compound, Amine E Reaction Monitoring D->E Reflux F Work-up E->F TLC or LC/MS G Column Chromatography F->G Extraction & Washing

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of 4-(N,N-Diphenylamino)-p-terphenyl

Materials:

  • This compound

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add this compound (1.0 mmol), diphenylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(N,N-diphenylamino)-p-terphenyl.

Quantitative Data Summary for Buchwald-Hartwig Amination:

AminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
DiphenylaminePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene10085-95
MorpholinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane11080-90
AnilinePd₂(dba)₃ (1.5)RuPhos (6)K₃PO₄t-BuOH9075-85
Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group onto the terphenyl scaffold is a valuable transformation, as the cyano group can be readily converted into other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation reactions offer a reliable method for this conversion. While traditional methods often use toxic cyanide sources like KCN or NaCN, safer alternatives such as zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now commonly employed.[9][10]

Mechanistic Rationale: The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, cyanide transfer from the cyanide source to the palladium center, and reductive elimination to form the aryl nitrile. The choice of ligand and additives can be crucial to prevent catalyst deactivation by excess cyanide ions.

Experimental Workflow for Palladium-Catalyzed Cyanation:

A Setup B Inert Atmosphere A->B Schlenk tube C Reagent Addition B->C N2 or Ar D Heating & Stirring C->D Solvent, Pd Catalyst, Ligand, Cyanide Source, this compound E Reaction Monitoring D->E Reflux F Work-up E->F TLC or GC/MS G Column Chromatography F->G Extraction & Washing

Caption: Workflow for a typical Palladium-catalyzed cyanation reaction.

Detailed Protocol: Synthesis of 4-Cyano-p-terphenyl using Zn(CN)₂

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.08 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and stir for 30 minutes.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 4-cyano-p-terphenyl.

Quantitative Data Summary for Cyanation:

Cyanide SourcePd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
Zn(CN)₂Pd₂(dba)₃ (2)dppf (8)DMF12080-90
K₄[Fe(CN)₆]Pd(OAc)₂ (2)SPhos (4)t-Amyl alcohol/H₂O11075-85
Lithium-Halogen Exchange: Generating a Potent Nucleophile

Lithium-halogen exchange is a rapid and efficient method for converting aryl bromides into highly reactive aryllithium species.[11] This transformation is typically performed at low temperatures using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[12] The resulting aryllithium can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Mechanistic Rationale: The reaction proceeds through a four-centered transition state where the lithium atom of the organolithium reagent coordinates to the bromine atom of the aryl bromide, while the organic group of the organolithium reagent coordinates to the ipso-carbon of the aryl bromide. This facilitates the exchange of the bromine atom for a lithium atom. The choice of solvent can significantly impact the reaction rate and outcome.

Experimental Workflow for Lithium-Halogen Exchange and Electrophilic Quench:

A Setup B Inert Atmosphere A->B Schlenk flask C Lithiation B->C N2 or Ar, low temp (-78 °C) D Electrophilic Quench C->D Add organolithium reagent to this compound E Work-up D->E Add electrophile at -78 °C, then warm to RT F Column Chromatography E->F Quench with sat. NH4Cl, Extraction

Caption: Workflow for a typical lithium-halogen exchange and electrophilic quench.

Detailed Protocol: Synthesis of 4-Formyl-p-terphenyl

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, solution in hexanes) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add anhydrous DMF (2.0 mmol) dropwise via syringe.

  • Continue stirring at -78 °C for 1 hour, then slowly warm the reaction to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-formyl-p-terphenyl.

Quantitative Data Summary for Lithiation and Electrophilic Quench:

Organolithium ReagentElectrophileSolventTemp (°C)Yield (%)
n-BuLiDMFTHF-78 to RT70-80
t-BuLiCO₂ (dry ice)THF/Et₂O-78 to RT75-85
n-BuLi(CH₃)₃SiClTHF-78 to RT80-90

Conclusion

This compound is a remarkably versatile building block, and its functionalization at the bromine position opens the door to a vast array of complex and valuable molecules. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation—provide a robust and reliable toolkit for the construction of C-C, C-N, and C-CN bonds with excellent functional group tolerance. Furthermore, the lithium-halogen exchange offers a powerful, albeit more demanding, method for generating a highly reactive nucleophile that can be trapped with a wide range of electrophiles. The choice of a specific protocol will depend on the desired target molecule, available resources, and the required scale of the synthesis. The detailed application notes and protocols provided herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to confidently and effectively utilize this compound in their synthetic endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651.
  • Anderson, K. W., & Buchwald, S. L. (2005). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 44(38), 6173–6177.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives.
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed Central. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions.
  • PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • ResearchGate. (2011). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • ResearchGate. (n.d.). Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues (7a – 7d).
  • ResearchGate. (2011). ChemInform Abstract: Efficient Cyanation of Aryl Bromides with K 4 [Fe(CN) 6 ] Catalyzed by a Palladium-Indolylphosphine Complex.
  • Bailey, W. F., & Longstaff, S. C. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828.
  • ResearchGate. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • ResearchGate. (2008). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
  • Stanetty, C., & Schnürch, M. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 794–805.
  • Reddit. (2026). Lithiation of Br with t-BuLi.
  • ResearchGate. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C.

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Application Note: Strategic Synthesis of Extended π-Conjugated Systems Using 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Extended π-conjugated systems are the cornerstone of modern organic electronics, finding critical applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and photovoltaic devices.[1][2] The design of these materials hinges on the selection of robust, versatile building blocks that allow for systematic extension and tuning of electronic and photophysical properties. 4-Bromo-p-terphenyl stands out as a premier starting material, offering a rigid, highly fluorescent p-terphenyl core and a reactive bromine handle for synthetic elaboration.[1] This application note provides an in-depth guide to synthesizing extended π-conjugated systems from this compound, focusing on palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. We present the mechanistic rationale behind these powerful synthetic tools, detailed experimental protocols, and expected outcomes, providing researchers with a practical framework for materials development.

Introduction: The Strategic Value of this compound

The p-terphenyl scaffold is a classic blue-emitting fluorophore known for its high quantum yield and chemical stability.[3][4] Its rigid, linear structure promotes favorable intermolecular interactions for charge transport while its inherent electronic properties make it an excellent component in optoelectronic devices.[5] The introduction of a bromine atom at the 4-position (para position) transforms this simple fluorophore into a versatile building block. This functionalization provides a key site for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, allowing for the precise and predictable extension of the π-conjugated backbone.[1]

The two most prevalent and powerful methods for this purpose are the Suzuki-Miyaura coupling, for creating aryl-aryl bonds, and the Sonogashira coupling, for installing aryl-alkyne linkages.[6][7][8][9] The choice between these methods allows scientists to tune the resulting material's properties:

  • Suzuki-Miyaura Coupling: Extends the system with additional aryl rings, creating oligophenylenes. This generally leads to a bathochromic (red) shift in absorption and emission spectra while maintaining a rigid, planar geometry conducive to high charge mobility.

  • Sonogashira Coupling: Incorporates a linear alkyne linker, which significantly extends the π-conjugation length, often resulting in more substantial shifts in optical properties and influencing the material's morphology and processability.[8]

This guide will elucidate the theoretical and practical aspects of both methodologies.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their efficiency and functional group tolerance.[6][7] They operate via a catalytic cycle that is regenerated with each product molecule formed, allowing for low catalyst loadings.

Suzuki-Miyaura Coupling: Building Oligophenylenes

The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond between an organohalide (this compound) and an organoboron compound (e.g., an arylboronic acid).[6][10] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.

Mechanism Rationale: The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: A base activates the organoboron species, facilitating the transfer of its organic group to the palladium center and displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]

The choice of catalyst, ligand, base, and solvent is critical for success. Dialkylbiaryl phosphine ligands, for instance, are known to accelerate the reductive elimination step and can enable reactions at room temperature.[10] An inorganic base like potassium carbonate is required to facilitate the transmetalation step.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) diaryl_pd [Ar-Pd(II)L₂-Ar'] pd0->diaryl_pd reductive_elim Reductive Elimination arbr This compound (Ar-Br) oxidative_add Oxidative Addition oxidative_add->pd0 pd_intermediate [Ar-Pd(II)L₂-Br] (Palladacycle) pd_intermediate->pd0 ar_boronic Ar'-B(OH)₂ + Base transmetalation Transmetalation transmetalation->pd_intermediate diaryl_pd->pd_intermediate product Ar-Ar' (Extended System) reductive_elim->diaryl_pd arbr->pd_intermediate ar_boronic->diaryl_pd product->pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Arylene-Ethynylene Units

The Sonogashira coupling reaction is the most reliable method for forming C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[8][12] This reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI).[9]

Mechanism Rationale: The reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of Pd(0) to the this compound.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center, forming a Pd(II)-alkynyl complex and regenerating the copper catalyst.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center, yielding the final product and regenerating the Pd(0) catalyst.[8][9]

The amine base serves a dual role: it deprotonates the alkyne and acts as a solvent and/or ligand.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate [Ar-Pd(II)L₂-Br] pd0->pd_intermediate Oxidative Addition (with Ar-Br) final_complex [Ar-Pd(II)L₂-C≡CR] pd_intermediate->final_complex Transmetalation final_complex->pd0 Reductive Elimination product_out Product Ar-C≡CR final_complex->product_out cui Cu(I)Br cu_acetylide Cu(I)-C≡CR cui->cu_acetylide with R-C≡CH + Base cu_acetylide->pd_intermediate cu_acetylide->cui

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents are irritants and/or toxic; consult their Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of 4-Phenyl-p-terphenyl via Suzuki-Miyaura Coupling

Objective: To demonstrate a single extension of the p-terphenyl core to a quaterphenyl system, a common motif in blue OLED host materials. This protocol is adapted from methodologies described in the literature.[13][14]

Materials and Reagents

Reagent CAS No. MW ( g/mol ) Amount Moles (mmol)
This compound 1762-84-1 309.21 309 mg 1.0
Phenylboronic Acid 98-80-6 121.93 146 mg 1.2
Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 1155.56 35 mg 0.03
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 415 mg 3.0
Toluene 108-88-3 92.14 15 mL -
Ethanol 64-17-5 46.07 5 mL -

| Deionized Water | 7732-18-5 | 18.02 | 5 mL | - |

Step-by-Step Methodology

  • Inert Atmosphere Setup: Assemble a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas.

  • Reagent Addition: To the flask, add this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Potassium Carbonate (3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Add the solvent mixture of toluene (15 mL), ethanol (5 mL), and deionized water (5 mL) via syringe.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will appear as an off-white solid.

  • Final Purification: Purify the crude solid by recrystallization from a hot toluene/hexane mixture or by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the pure product.

Expected Results and Characterization

Parameter Expected Outcome
Yield 80-95%
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 7.35-7.80 (m, aromatic protons)
Mass Spec (EI) m/z = 306.14 [M]⁺

| Melting Point | Approx. 299-302 °C |

Protocol 2: Synthesis of 4-(Phenylethynyl)-p-terphenyl via Sonogashira Coupling

Objective: To introduce an alkyne linker, which extends conjugation and alters the electronic structure more significantly than an aryl extension.

Materials and Reagents

Reagent CAS No. MW ( g/mol ) Amount Moles (mmol)
This compound 1762-84-1 309.21 309 mg 1.0
Phenylacetylene 536-74-3 102.14 123 mg (131 µL) 1.2
Bis(triphenylphosphine)palladium(II) dichloride 13965-03-2 701.90 14 mg 0.02
Copper(I) Iodide (CuI) 7681-65-4 190.45 8 mg 0.04
Triethylamine (TEA) 121-44-8 101.19 10 mL -

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL | - |

Step-by-Step Methodology

  • Inert Atmosphere Setup: Use the same flame-dried, inert-gas-purged setup as in Protocol 1.

  • Reagent Addition: To the flask, add this compound (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and Copper(I) Iodide (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (10 mL). Stir the mixture to dissolve the solids.

  • Substrate Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at 60 °C. The reaction progress can be monitored by TLC. A fine precipitate of triethylammonium bromide will form as the reaction proceeds. The reaction is typically complete in 6-12 hours.

  • Work-up: Cool the mixture to room temperature and filter it through a pad of Celite to remove the salt precipitate and catalyst residues. Rinse the pad with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/dichloromethane gradient).

Expected Results and Characterization

Parameter Expected Outcome
Yield 75-90%
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 7.30-7.80 (m, aromatic protons)
Mass Spec (EI) m/z = 330.14 [M]⁺

| Infrared (IR) | Characteristic C≡C stretch at ~2210 cm⁻¹ |

Properties and Applications

Extending the π-conjugation of the p-terphenyl core directly impacts its photophysical properties. The addition of further aromatic rings or linkers decreases the HOMO-LUMO energy gap, leading to a bathochromic shift in both absorption and emission wavelengths.

Comparative Photophysical Data (Illustrative)

Compound λmax Absorption (nm) λmax Emission (nm) Application Area
p-Terphenyl ~280 ~340 Scintillator, Laser Dye
4-Phenyl-p-terphenyl ~300 ~385 Blue OLED Host/Emitter

| 4-(Phenylethynyl)-p-terphenyl | ~325 | ~410 | Violet-Blue Emitter, Molecular Wire |

Note: Exact wavelengths are solvent and environment-dependent. Data is representative.

The synthesized materials are prime candidates for various applications:

  • OLEDs: The quaterphenyl derivative is an excellent candidate for a host material in blue phosphorescent OLEDs or as a deep-blue fluorescent emitter. The arylene-ethynylene, with its more extended conjugation, can be used as a color-tuning dopant or a charge-transporting material.[1][5]

  • Organic Semiconductors: The rigid, planar structures are suitable for OFETs, where efficient π-π stacking facilitates charge mobility.

  • Molecular Wires: The linear, conjugated backbone of these molecules makes them interesting for fundamental studies in molecular electronics.[8]

Conclusion

This compound is a highly effective and strategic precursor for the synthesis of advanced functional materials. Through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, researchers can rationally design and construct extended π-conjugated systems. The protocols provided herein offer reliable and high-yielding pathways to oligophenylenes and arylene-ethynylenes, respectively. By mastering these synthetic tools, scientists in materials chemistry and drug development can precisely tune the electronic and optical properties of the p-terphenyl core to meet the demands of next-generation technologies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding P-Terphenyl: Properties, Applications, and Market Trends.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023).
  • Pfeifer, D., et al. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate.
  • El-Mallah, F. M., et al. (2021). Theoretical study of optical and electronic properties of p-terphenyls containing cyano substituents as promising light-emitting materials. ResearchGate.
  • El Gouri, M., et al. (2018). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science, 9(1), 246-254.
  • Oakwood Chemical. This compound.
  • Islam, S., et al. Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. ResearchGate.
  • Avula, S. K., et al. (2022). Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives. Natural Product Research, 36(2), 566-570.
  • Strieth-Kalthoff, F., et al. (2021). Converting p-terphenyl into a novel organo-catalyst for LED-driven energy and electron transfer photoreactions in water. Chemical Communications, 57(78), 9992-9995.
  • Zhang, Y., et al. (2022). Growth of Pentacene-Doped p-Terphenyl Crystals Using SSVBT and Doping Effects in p-Terphenyl Molecular Crystals. Crystals, 12(4), 543.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Note: While this reference is for the Heck reaction, its principles are foundational to the broader field of palladium catalysis including Sonogashira). A relevant Sonogashira reference is: Liang, B., et al. (2009). FeCl3/PPh3-Catalyzed Sonogashira Coupling Reaction of Aryl Iodides with Terminal Alkynes. ResearchGate.
  • OUCI. Pd/Cu-catalyzed sonogashira cross-coupling polycondensation: A promising approach for synthesizing conjugated polymers with useful applications.
  • SynArchive. Sonogashira Coupling.
  • Avula, S. K., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. ResearchGate.
  • Le Gal, G., et al. (2022). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein Journal of Organic Chemistry, 18, 134-162.
  • Konyaev, S. N., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 13(3), 548.
  • Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
  • Ozawa, F., et al. (2019). Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system. RSC Publishing.
  • Wang, Y., et al. (2022). Oxepine-Based π-Conjugated Ladder/Step-Ladder Polymers with Excited-State Aromaticity. Journal of the American Chemical Society, 144(1), 359-367.

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Application Note: High-Purity 4-Bromo-p-terphenyl Thin-Film Deposition via Vacuum Thermal Evaporation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the deposition of high-quality 4-Bromo-p-terphenyl thin films for organic electronic applications.

Introduction: The Significance of this compound

This compound (C₁₈H₁₃Br) is a crucial organic semiconductor and a key building block in the synthesis of advanced materials for organic electronics.[1][2] Its rigid, conjugated p-terphenyl core provides a robust molecular structure, while the reactive bromine atom serves as a functional site for creating extended π-conjugated systems through cross-coupling reactions.[1] These characteristics make it an indispensable intermediate for developing high-performance host and emitter materials used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1][3]

The performance of devices based on such materials is critically dependent on the structural quality, purity, and morphology of the deposited thin films.[4][5][6] Vacuum Thermal Evaporation (VTE), a method of Physical Vapor Deposition (PVD), is the preferred technique for depositing small organic molecules like this compound.[7][8][9] This method allows for the creation of highly pure, uniform thin films with precise thickness control in a solvent-free, high-vacuum environment, which is essential to prevent contamination and degradation of the organic material.[8][10]

This document provides a comprehensive, field-proven protocol for the deposition of this compound thin films, designed for researchers and engineers aiming to achieve high-quality, reproducible results. We will delve into the causality behind each experimental step, from meticulous substrate preparation to post-deposition characterization.

The Deposition Principle: Low-Temperature Thermal Evaporation

Unlike the deposition of inorganic materials which often requires high temperatures (>1000°C), organic molecules are thermally sensitive.[3][11] The intermolecular forces in organic solids (van der Waals forces) are significantly weaker than the covalent or ionic bonds in inorganics.[8] Consequently, the evaporation temperature for this compound is well below 500°C.[8]

The core principle is to heat the source material in a high-vacuum chamber. The reduced pressure lowers the material's sublimation temperature, allowing it to transition into the vapor phase without thermal decomposition.[11] This vapor then travels in a line-of-sight trajectory and condenses onto a cooler substrate, forming a thin film.[3]

Precise temperature control is paramount. A small, uncontrolled increase in temperature can lead to an exponential rise in vapor pressure, causing the entire source material to be ejected, a phenomenon known as "spitting".[3][8] Therefore, specialized low-temperature effusion cells are employed, which separate the heating element from the crucible to allow for gradual and highly controlled temperature ramps.[3]

Experimental Setup and Materials

A dedicated high-vacuum deposition system is required. The key components are illustrated below.

  • High-Vacuum Chamber: Capable of reaching a base pressure of at least 5 x 10⁻⁶ mbar.[8]

  • Pumping System: A two-stage system comprising a mechanical roughing pump and a high-vacuum pump (turbomolecular or cryogenic).

  • Low-Temperature Effusion Cell (LTE): A Knudsen-type cell (K-cell) with an independent thermocouple and power supply for precise temperature control. Standard resistively heated "boats" can be used but offer less control.[7]

  • Substrate Holder: With integrated heating capability and thermocouple for temperature control.

  • Quartz Crystal Microbalance (QCM): For real-time monitoring of deposition rate and film thickness.

  • Manual or Automated Shutter: Positioned between the source and the substrate to precisely start and stop deposition.

  • Pressure Gauges: To monitor chamber pressure (e.g., Pirani and Penning gauges).

  • Source Material: High-purity (≥99.0%) this compound powder.[1]

  • Substrates: Choice depends on the application. Common options include Silicon wafers (with native or thermally grown SiO₂), glass slides, Indium Tin Oxide (ITO)-coated glass, or single crystals.[12]

  • Cleaning Solvents: Acetone, Isopropanol (IPA), and Deionized (DI) water (semiconductor grade).

  • Crucible: PBN (Pyrolytic Boron Nitride) or high-purity quartz crucible for the effusion cell.

Detailed Deposition Protocol

The following protocol is a self-validating system. Adherence to each step is critical for ensuring film quality and reproducibility.

G cluster_prep Pre-Deposition cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning & Preparation source_prep Source Loading & Degassing sub_prep->source_prep pump_down System Pump-Down to High Vacuum source_prep->pump_down sub_heat Substrate Heating pump_down->sub_heat source_heat Source Ramp-Up sub_heat->source_heat deposit Deposition & Rate Monitoring source_heat->deposit cool System Cool-Down deposit->cool vent Venting & Sample Removal cool->vent char Film Characterization vent->char

Fig. 1: Experimental workflow for thin-film deposition.

The substrate surface must be impeccably clean, as any contamination will disrupt bond formation, leading to poor film adhesion and altered morphology.[13][14]

Protocol for Glass/ITO/Si Substrates:

  • Place substrates in a substrate rack.

  • Sequentially sonicate for 15 minutes each in baths of DI water with detergent, DI water (rinse), acetone, and finally isopropanol.

  • After the final IPA bath, immediately dry the substrates using a nitrogen gas gun.

  • Causality: This multi-solvent process removes both organic residues (acetone, IPA) and inorganic particulates (detergent, water). Sonication provides mechanical agitation to dislodge stubborn contaminants.

  • Immediately load the cleaned substrates onto the substrate holder and insert them into the vacuum chamber's load-lock.

  • For applications requiring pristine surfaces, an in-situ plasma cleaning step (e.g., with Argon plasma) can be performed once the chamber is under vacuum to remove any remaining physisorbed contaminants.[13]

  • Carefully load the this compound powder into the crucible. Do not overfill; a level at 50-75% of the crucible height is optimal to prevent powder ejection.[7]

  • Secure the crucible in the effusion cell and install it in the chamber.

  • Ensure the QCM crystal is clean and properly installed.

  • Close the chamber and begin the pump-down sequence. The chamber should reach a base pressure of ≤ 5 x 10⁻⁶ mbar.

  • Causality: A high vacuum is necessary to minimize the incorporation of oxygen and water into the growing film, which can degrade organic materials, and to ensure a long mean free path for the evaporated molecules, leading to a directional deposition.[8]

  • Substrate Heating: Heat the substrate to the desired temperature (see Table 1). Allow the temperature to stabilize for at least 30 minutes.

  • Source Degassing: With the main shutter closed, slowly ramp the temperature of the effusion cell to a point just below the material's sublimation temperature. Hold this temperature for 20-30 minutes to outgas any volatile impurities from the source material.[15]

  • Deposition:

    • Slowly ramp the effusion cell temperature until the QCM registers a stable, non-zero deposition rate. The rate of temperature increase should be very gradual to prevent thermal shock and decomposition.[8]

    • Once the desired deposition rate is achieved and stable (e.g., 0.5 Å/s), open the shutter to begin film growth on the substrate.

    • Continuously monitor the QCM for rate stability and total film thickness. The power to the effusion cell is typically controlled by a feedback loop to maintain a constant rate.[3][11]

  • Termination and Cool-Down:

    • When the target thickness is reached, close the shutter.

    • Ramp down the power to the effusion cell and turn it off.

    • Turn off the substrate heater.

    • Allow the entire system, especially the substrate, to cool down to near room temperature under high vacuum for several hours.

    • Causality: A slow cool-down prevents thermal stress in the newly formed film, which can cause cracking or delamination.[16]

  • Once the system is cool, slowly vent the chamber with an inert gas like nitrogen.

  • Carefully remove the coated substrates and store them in a clean, dry environment (e.g., a desiccator or glovebox) prior to characterization.

Key Deposition Parameters and Data Presentation

The properties of the resulting thin film are highly dependent on the deposition parameters. The following table summarizes typical starting values and their expected influence.

ParameterRecommended ValueRationale & Effect on Film
Source Material Purity ≥ 99.0%High purity is essential to achieve desired electronic properties and prevent quenching sites in emissive layers.[1]
Base Pressure ≤ 5 x 10⁻⁶ mbarMinimizes contamination from residual gases like H₂O and O₂, ensuring a pure film.[8]
Substrate Temperature 25°C to 150°CA critical parameter that controls molecular mobility on the surface, influencing film crystallinity, grain size, and molecular orientation.[8][15]
Deposition Rate 0.1 - 2.0 Å/sAffects film morphology. Lower rates often lead to more ordered, crystalline films, while higher rates can result in amorphous or polycrystalline structures.[8]
Final Film Thickness 10 - 200 nmApplication-dependent. Monitored in real-time by the QCM.

Post-Deposition Characterization

After deposition, the film must be characterized to validate its quality and properties.

G cluster_char Characterization Techniques film Deposited this compound Thin Film afm Atomic Force Microscopy (AFM) film->afm Morphology & Roughness xrd X-Ray Diffraction (XRD) film->xrd Crystallinity & Orientation uvvis UV-Vis Spectroscopy film->uvvis Optical Properties xps X-ray Photoelectron Spectroscopy (XPS) film->xps Chemical Composition & Purity

Fig. 2: Key characterization methods for thin films.
  • Atomic Force Microscopy (AFM): Provides nanoscale information about the surface topography, including grain size, morphology, and root-mean-square (RMS) roughness.

  • X-ray Diffraction (XRD): Used to determine the crystallinity of the film. The presence of sharp diffraction peaks indicates a crystalline structure, while a broad halo suggests an amorphous film.

  • UV-Visible Spectroscopy: Measures the optical absorbance and transmittance of the film, allowing for the determination of the optical bandgap.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to verify the chemical composition and purity of the film, confirming the presence of Carbon, Hydrogen, and Bromine and the absence of contaminants.[17]

Troubleshooting Common Deposition Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Adhesion / Film Peeling Substrate contamination; High internal film stress; Chemical incompatibility.[13][14]Improve substrate cleaning protocol (see 4.2); Implement in-situ plasma cleaning.[13] Reduce film stress by optimizing substrate temperature or using ion-assisted deposition.[13]
Rough, Hazy, or Discolored Film High deposition rate; High base pressure (contamination); Source material decomposition.[18]Reduce deposition rate for better ordering. Check for vacuum leaks. Ensure a slow, controlled temperature ramp for the source material.[8]
Inconsistent Thickness Unstable source temperature; Poor substrate-to-source geometry; QCM tooling factor incorrect.[16]Use a PID controller for the source power supply for better temperature stability. Calibrate the QCM tooling factor for this compound.
"Spitting" or Particulates on Film Source temperature ramped too quickly; Source material overfilled or not properly degassed.[3]Reduce the temperature ramp rate significantly.[8] Ensure the crucible is not overfilled and perform a thorough degassing step.

References

  • Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode M
  • Low-Temperature Thermal Evaporation of Organic M
  • Thin Films Deposition of Organic Materials. (2019, September 25).
  • What kind of substrates are needed to prepare organic thin films? (2013, August 7).
  • Troubleshooting Electron Beam Evaporation Processes. (n.d.). Angstrom Engineering.
  • Low Temperature Evaporation For Organics. (n.d.). ST Instruments.
  • C-212 Troubleshooting for Thin Film Deposition Processes. (n.d.).
  • This compound: A Foundation for High-Performance Materials in Electronics and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Common Coating Defects in Thin Films — and How to Prevent Them. (2025, October 14). MSE Supplies.
  • 5 Challenges in Thin Film Manufacturing and How to Overcome Them. (2025, September 23). Denton Vacuum.
  • Five Challenges in Thin Film Deposition and How to Solve Them. (2025, June 9).
  • This compound | 1762-84-1. (n.d.). ChemicalBook.
  • Organic Molecular Beam Deposition (OMBD). (n.d.). The Schreiber Group, University of Tübingen.
  • Organic Molecular Beam Deposition: Growth Studies beyond the First Monolayer. (n.d.). SciSpace.
  • Organic Molecular Beam Deposition (OMBD) - Sample Preparation. (n.d.). Philipps-Universität Marburg.
  • Organic Molecular Beam Deposition: Fundamentals, Growth Dynamics, and In-Situ Studies. (n.d.). Universität Tübingen.
  • Application Notes and Protocols for p-Sexiphenyl Thin Film Deposition by Vacuum Thermal Evapor
  • Structural and Chemical Characterizations of Thin Films on Surfaces. (2024, October 2). UIC Indigo.

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Application Notes & Protocols: The Role of 4-Bromo-p-terphenyl in Next-Generation OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of higher efficiency, longer operational lifetimes, and superior color purity in Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel organic materials with tailored optoelectronic properties. Among the vast chemical space of organic semiconductors, 4-Bromo-p-terphenyl has emerged as a pivotal molecular building block. Its rigid terphenyl backbone provides thermal and morphological stability, while the strategically placed bromine atom serves as a versatile reactive site for creating complex, high-performance functional molecules. This document provides a detailed technical guide for researchers and material scientists on the application of this compound in next-generation OLEDs, covering its fundamental properties, its role as a blue emitter, and its crucial function as a precursor for advanced host and emitter materials. Detailed experimental protocols for device fabrication and characterization are provided to enable the practical application of this versatile compound in OLED research and development.

Introduction: The Blue Emitter Challenge and the Promise of Terphenyls

The commercial success of OLED displays in smartphones, televisions, and lighting is undeniable. However, a persistent challenge hinders further advancements: the "blue problem". Blue-emitting OLEDs, a critical component for full-color displays and white lighting, historically suffer from lower efficiency and shorter lifetimes compared to their red and green counterparts.[1][2] This is primarily due to the wide bandgap required for blue emission, which often leads to material instability.

First-generation fluorescent blue emitters are stable but limited to a theoretical maximum internal quantum efficiency (IQE) of 25%.[2] While second-generation phosphorescent and third-generation Thermally Activated Delayed Fluorescence (TADF) emitters can theoretically achieve 100% IQE, stable and deep-blue versions remain elusive.[1] This is where rigid, aromatic molecules like p-terphenyl and its derivatives come into play. The p-terphenyl core is an intrinsically efficient blue-emitting fluorophore with high photoluminescence quantum yield (PLQY).[3] The introduction of a bromo-substituent, creating this compound, does not just slightly modify its properties but transforms it into a powerful synthetic intermediate, enabling the construction of more sophisticated molecular architectures designed to overcome the limitations of current blue OLEDs.

Physicochemical Properties of this compound

Understanding the intrinsic properties of this compound is fundamental to appreciating its utility in OLEDs. The key attributes are summarized below.

PropertyValue / DescriptionSignificance in OLEDs
CAS Number 1762-84-1[4]Unique identifier for material sourcing.
Molecular Formula C18H13Br[5][6]Defines the elemental composition.
Molecular Weight 309.20 g/mol [5]Important for deposition rate calculations in vacuum evaporation.
Appearance White powder[4]Purity indicator; colored impurities can act as quenching sites.
Melting Point 232°C[5]High melting point indicates good thermal stability, crucial for vacuum deposition processes which can exceed 300°C.[7]
Structure Rigid, planar terphenyl backbone.[4]Provides high thermal and morphological stability, leading to uniform thin films and longer device lifetime.
Key Feature Reactive Bromine Atom[4]Acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build larger, conjugated systems for advanced emitters and hosts.[4][8]

Application I: this compound as a Foundational Blue Emitter

The unmodified p-terphenyl core is a known blue emitter.[3] While not a state-of-the-art emitter on its own due to efficiency limitations in complex device structures, its inherent blue emission serves as a baseline and can be utilized in fundamental studies. A simple fluorescent OLED can be constructed to demonstrate its electroluminescent properties.

Device Architecture and Energy Level Diagram

A typical multilayer OLED structure is required to efficiently inject and transport charges to the emissive layer (EML) for light generation.[9]

OLED_Structure cluster_legend Layer Function Cathode Cathode (e.g., Al) EIL EIL (e.g., LiF) ETL ETL (e.g., TPBi) EML EML: this compound HTL HTL: Hole Transport Layer HIL HIL: Hole Injection Layer Anode Anode (e.g., ITO) ITO ITO: Indium Tin Oxide (Transparent Anode) EML_leg EML: Emissive Layer ETL_leg ETL: Electron Transport Layer EIL_leg EIL: Electron Injection Layer Al Al: Aluminum (Cathode)

Caption: A standard multilayer OLED architecture utilizing this compound as the emissive layer.

Application II: A Versatile Precursor for Advanced OLED Materials

The most significant role of this compound in next-generation OLEDs is its use as a synthetic intermediate.[4] The carbon-bromine bond provides a reactive site for catalytic cross-coupling reactions, allowing chemists to construct larger, more complex molecules with tailored properties.[4][8] This versatility enables the development of:

  • Advanced Emitters: By coupling other chromophores to the terphenyl core, the emission color, efficiency, and stability can be precisely tuned.

  • High Triplet Energy Hosts: For phosphorescent and TADF OLEDs, the host material must have a higher triplet energy than the dopant emitter to ensure efficient energy transfer. The rigid, wide-bandgap terphenyl unit is an excellent starting point for building such hosts.[10]

  • Charge Transport Materials: The terphenyl structure can be functionalized to enhance either hole or electron transport properties, creating bespoke materials for HTLs or ETLs.

Synthetic Workflow Example: Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in OLED material synthesis. It allows for the attachment of various aryl groups to the this compound core.

Suzuki_Coupling cluster_reaction Reaction Conditions Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Reactant2 Arylboronic Acid (R-B(OH)2) Product Functionalized p-Terphenyl (New Host/Emitter) Catalyst->Product Suzuki Coupling Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/H2O)

Caption: Conceptual workflow for synthesizing advanced OLED materials via Suzuki coupling of this compound.

Experimental Protocols

Protocol 1: OLED Fabrication by Vacuum Thermal Evaporation (VTE)

This protocol outlines the fabrication of a multilayer OLED device as depicted in the architecture diagram. VTE is the predominant methodology for creating high-performance OLED devices.[11]

A. Substrate Preparation:

  • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/square).[12]

  • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a high-purity nitrogen gun.

  • Immediately transfer the substrates to a UV-Ozone cleaner for 10 minutes to remove organic residues and improve the ITO work function.

B. Organic and Metal Layer Deposition:

  • Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber. The base pressure should be below 10⁻⁶ Torr.[11][12]

  • Place high-purity (>99.0%) organic materials and metals in separate crucibles within the chamber.[4]

  • Deposit the layers sequentially onto the substrate by heating the crucibles. The deposition rate and thickness should be monitored in-situ using a quartz crystal microbalance.

    • HIL: Deposit 2-TNATA (4,4′,4″-Tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine) to a thickness of 60 nm at a rate of ~1 Å/s.[13]

    • HTL: Deposit NPB (N,N′-bis(naphthalene-1-yl)-N,N′-bis(phenyl)benzidine) to a thickness of 15 nm at a rate of ~1 Å/s.[13]

    • EML: Deposit This compound to a thickness of 35 nm at a rate of ~1 Å/s.

    • ETL: Deposit TPBi (2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) to a thickness of 30 nm at a rate of ~1 Å/s.[13]

    • EIL: Deposit LiF (Lithium Fluoride) to a thickness of 1 nm at a rate of ~0.1 Å/s.[13]

  • Define the active area (e.g., 4.5 mm²) of the device by using a shadow mask during the cathode deposition.[12][14]

  • Cathode: Deposit Aluminum (Al) to a thickness of 100-200 nm at a rate of 2-5 Å/s.[12][13]

C. Encapsulation:

  • After deposition, transfer the completed device to a nitrogen-filled glovebox without exposure to ambient air.

  • Encapsulate the device using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture degradation.

Protocol 2: Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit (e.g., Keithley 2400) and a calibrated photodiode/spectroradiometer. Apply a forward bias voltage to the device and measure the resulting current density (J) and luminance (L).

  • Electroluminescence (EL) Spectra: Measure the emitted light spectrum at a constant driving voltage using a spectroradiometer to determine the peak emission wavelength and calculate the CIE (Commission Internationale de l'Éclairage) color coordinates.

  • External Quantum Efficiency (EQE): Calculate the EQE from the J-V-L data and the EL spectrum. The EQE represents the ratio of photons emitted to electrons injected.

  • Operational Lifetime: Monitor the luminance of the device over time at a constant initial brightness (e.g., 1000 cd/m²). The LT50 or LT70 (time for luminance to decay to 50% or 70% of its initial value) is a key metric for device stability.[2]

Conclusion and Future Outlook

This compound is more than just a simple organic molecule; it is a fundamental enabling material for the advancement of OLED technology. While its direct use as a primary emitter is limited, its true value lies in its role as a robust, versatile, and synthetically accessible building block.[4] The ability to use it as a scaffold to construct novel host materials with high triplet energies and complex emitters with tuned photophysical properties is critical for solving the persistent challenges in developing efficient and stable deep-blue OLEDs.[10][15] Future research will undoubtedly continue to leverage the terphenyl core and the synthetic versatility afforded by its bromo-derivative to create the next generation of materials that will power brighter, more efficient, and longer-lasting displays and lighting solutions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • IIP Series. PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS).
  • Guangzhou Mianhong. OLED Fabrication Techniques 1 - Vacuum Deposition. (2023-10-24).
  • Researching. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. (2023-10-25).
  • ChemRxiv. Photophysical properties of functionalized terphenyls and implications to photoredox catalysis.
  • ACS Publications. Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. (2025-12-26).
  • Journal of Semiconductors. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. (2023-08-14).
  • Unknown Source. Choosing the Right OLED Precursor: A Guide to Dibromo-p-terphenyl.
  • NIH. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs.
  • Journal of Materials and Environmental Science. Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications.
  • PMC - PubMed Central. Status and Challenges of Blue OLEDs: A Review.
  • Sunshine Optoelectronic. This compound-1762-84-1.
  • ResearchGate. Summary of the performance characteristics of our best-performing blue OLEDs and comparison with the best.
  • PubChemLite. This compound (C18H13Br).
  • ResearchGate. Novel host material for highly efficient blue phosphorescent OLEDs. (2025-08-07).
  • China Qingdao Hong Jin Chemical Co.,Ltd. OLED Material and P-OLED Material Price.
  • Chemsrc. This compound | CAS#:1762-84-1. (2025-08-26).
  • OLED-Info. New blue TADF OLED emitters are as efficient as the best blue PHOLEDs. (2014-03-30).
  • MDPI. Advances in High-Efficiency Blue OLED Materials. (2024-09-13).
  • OMLC. p-Terphenyl.
  • OLED-Info. Researchers design the world's highest-efficiency narrow-emission deep-blue TADF OLED emitter. (2023-07-03).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-p-terphenyl (CAS 1762-84-1). This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable intermediate. This compound is a crucial building block in the development of high-performance materials for organic light-emitting diodes (OLEDs), liquid crystals, and as a scaffold in medicinal chemistry.[1][2] Achieving high yields and purity is paramount for the successful application of this compound.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to solve challenges in your own laboratory settings.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and highly effective strategies for synthesizing this compound:

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This is the most versatile and widely used method in modern organic synthesis.[3] It involves the reaction of an arylboronic acid (or ester) with an aryl halide. For this compound, this can be achieved via two main pathways:

    • Route A: Coupling of 4-bromophenylboronic acid with 1-bromo-4-iodobenzene or 1,4-dibromobenzene .

    • Route B: A sequential, one-pot, double Suzuki-Miyaura coupling starting from a dihalide like 1,4-dibromo-2-nitrobenzene , which offers a high degree of flexibility for creating asymmetric terphenyls.[4]

  • Direct Bromination of p-Terphenyl: This is a more traditional approach where p-terphenyl is directly halogenated using a bromine source.[5] While seemingly straightforward, this method can suffer from issues with regioselectivity and over-bromination, often leading to a mixture of products that are difficult to separate.[5]

The choice of route depends on the availability of starting materials, desired purity, and scalability. For most applications requiring high purity and predictable outcomes, the Suzuki-Miyaura coupling is the superior choice.

Diagram 1: Overview of Primary Synthetic Routes

cluster_0 Suzuki-Miyaura Coupling cluster_1 Direct Bromination 4-Bromophenylboronic Acid 4-Bromophenylboronic Acid Route_A Route A 4-Bromophenylboronic Acid->Route_A 1,4-Dibromobenzene 1,4-Dibromobenzene 1,4-Dibromobenzene->Route_A Route_B Route B 1,4-Dibromobenzene->Route_B Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Route_B Target This compound Route_A->Target Pd Catalyst, Base Route_B->Target Pd Catalyst, Base p-Terphenyl p-Terphenyl Route_C Route C p-Terphenyl->Route_C Bromine (Br2) Bromine (Br2) Bromine (Br2)->Route_C Route_C->Target Solvent

Caption: Key synthetic pathways to this compound.

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a complex catalytic process with several components that must be carefully optimized. Below are solutions to common problems.

Q2: My reaction has stalled, showing significant amounts of unreacted starting material. What is the likely cause?

A stalled reaction is typically due to catalyst deactivation or suboptimal reaction conditions.

Causality and Solution:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If your palladium source (e.g., Pd(OAc)₂) fails to be reduced or if the active catalyst is oxidized and precipitates as palladium black, the reaction will stop.

    • Action: Ensure your phosphine ligand is not oxidized and is used in a sufficient ratio to stabilize the Pd(0) center. Consider using a pre-catalyst, which is a stable Pd(II) complex that reliably generates the active Pd(0) species in situ.[6]

  • Insufficient Base Strength: The base plays a crucial role in activating the boronic acid for the transmetalation step. If the base is too weak, this step becomes the rate-limiting factor.

    • Action: Switch to a stronger base. While Na₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often more effective, particularly for less reactive aryl chlorides or bromides.[7][8]

  • Low Temperature: Like most reactions, Suzuki couplings have an activation energy barrier.

    • Action: Gradually increase the reaction temperature. For challenging couplings, moving from a lower boiling solvent like THF to a higher boiling one like dioxane or toluene can significantly improve reaction rates. Monitor for potential byproduct formation at higher temperatures.

Q3: I'm observing a significant amount of a nonpolar byproduct that I believe is a homocoupling product (biphenyl or 4,4'-dibromobiphenyl). How can I prevent this?

Homocoupling is a classic side reaction in Suzuki couplings, especially the homocoupling of the boronic acid reagent.[9]

Causality and Solution:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.[9] This is one of the most common reasons for this byproduct.

    • Action: Rigorously degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 10-15 minutes before adding the catalyst. Alternatively, the freeze-pump-thaw method (three cycles) is highly effective for removing dissolved oxygen.

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may preferentially react with the boronic acid, leading to homocoupling.

    • Action: Ensure your catalyst system is active. Using more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition step and favor the desired cross-coupling pathway.[10]

Q4: My mass spectrometry results show a product with a mass two units lower than expected (p-terphenyl instead of this compound). What is happening?

This indicates a dehalogenation side reaction, where the bromine atom on your aryl halide is replaced by a hydrogen atom.

Causality and Solution:

  • Formation of Palladium-Hydride (Pd-H) Species: This is the primary culprit for dehalogenation.[6][10] The Pd-H species can arise from the reaction of the palladium complex with trace water, alcohol solvents, or even some amine bases. This intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated product.

    • Action 1 (Solvent/Base Choice): If using an alcohol as a solvent or co-solvent, switch to an aprotic solvent like dioxane, toluene, or DMF. Avoid using amine bases that can easily provide a hydride. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally safer choices.[10]

    • Action 2 (Control Water): While many Suzuki protocols benefit from a small amount of water to aid in dissolving the base, excess water can promote Pd-H formation. If you suspect this is an issue, try running the reaction under strictly anhydrous conditions, ensuring all reagents and solvents are dry.

Diagram 2: Troubleshooting Flowchart for Low Yield in Suzuki Coupling

Start Low Yield or Stalled Reaction Check_TLC Analyze reaction mixture (TLC/LC-MS) Start->Check_TLC High_SM High Starting Material? Check_TLC->High_SM Yes Byproducts Major Byproducts? Check_TLC->Byproducts No High_SM->Byproducts No Sol_Catalyst 1. Check catalyst/ligand activity 2. Increase temperature 3. Use stronger base (K3PO4) High_SM->Sol_Catalyst Yes Sol_Homocoupling 1. Degas solvent thoroughly (Ar/N2) 2. Use fresh, high-purity boronic acid Byproducts->Sol_Homocoupling Homocoupling (Biphenyl, etc.) Sol_Dehalogenation 1. Use aprotic solvent (dioxane) 2. Switch base (avoid amines) 3. Control water content Byproducts->Sol_Dehalogenation Dehalogenation (p-Terphenyl) Sol_Purify Optimize purification (crystallization/chromatography) Byproducts->Sol_Purify Other/Minor

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Part 3: Recommended Protocol and Data

Optimized Suzuki-Miyaura Protocol for this compound

This protocol details the synthesis from 1,4-dibromobenzene and phenylboronic acid, a common and cost-effective route.

Experimental Protocol:

  • Setup: To an oven-dried Schlenk flask, add 1,4-dibromobenzene (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times. Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio by volume) via syringe. The total solvent should create a concentration of approximately 0.1-0.2 M with respect to the 1,4-dibromobenzene.

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst, such as Pd(PPh₃)₄ (1-3 mol%) or a combination of Pd₂(dba)₃ (1 mol%) and a suitable ligand like SPhos (2.5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a solvent system like ethanol or a toluene/hexane mixture. If necessary, column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be used to remove stubborn impurities.

Table 1: Comparison of Suzuki Coupling Conditions and Byproducts
ParameterCondition ACondition BCondition CPotential ByproductMitigation Strategy
Aryl Halide 1,4-Dibromobenzene4-Bromoiodobenzene1,4-Dibromobenzenep-TerphenylUse aprotic solvents; avoid hydride-donating bases.[6][10]
Boron Source Phenylboronic AcidPhenylboronic Acid(4-bromophenyl)boronic acidBiphenylDegas reaction mixture thoroughly to remove O₂.[9]
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃/SPhosPalladium BlackUse appropriate ligand-to-metal ratio; avoid overly high temperatures.
Base Na₂CO₃ (aq)K₃PO₄Cs₂CO₃4,4'-DibromobiphenylUse slight excess of boronic acid; monitor stoichiometry.
Solvent Toluene/H₂ODioxane/H₂OTHF(From homocoupling)
Typical Yield 75-85%80-92%85-95%

Diagram 3: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd_trans->product aryl_halide Ar-X (Aryl Halide) aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronic_acid->pd_trans base Base (e.g., K₂CO₃) base->pd_trans

Caption: The three key steps of the Suzuki-Miyaura cross-coupling reaction.[11]

References

  • Structural diversity and biological activity of natural p-terphenyls. PubMed Central. [Link]
  • Method for synthesizing 4,4'-dibromo p-terphenyl.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • The preparation of bromo-p-terphenyl derivatives.
  • Synthesis of p-terphenyl dibenzofuran 92.
  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.
  • Synthesis of Terphenyls.
  • P-Terphenyl. Schultz Canada Chemicals Ltd. [Link]
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
  • Ullmann reaction. Wikipedia. [Link]
  • Ullmann coupling reaction of aryl chlorides on Au(111) using dosed Cu as catalyst. The Royal Society of Chemistry. [Link]
  • This compound: A Foundation for High-Performance Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
  • Synthetically Useful Aryl-Aryl Bond Formation via Grignard Gener
  • Ullmann Reaction. Organic Chemistry Portal. [Link]
  • 4,4'-Dibromobiphenyl. PubChem. [Link]
  • Synthesis method for 4-bromo-o-phenylenediamine.
  • 4,4'-dibromobiphenyl. Organic Syntheses Procedure. [Link]
  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
  • Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives.
  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI. [Link]
  • 6-CHLORO-1-HEXENE. Organic Syntheses Procedure. [Link]
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
  • This compound. Chemsrc. [Link]
  • p-BROMOBIPHENYL. Organic Syntheses Procedure. [Link]
  • Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. PubMed Central. [Link]

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Technical Support Center: Purification of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-bromo-p-terphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a critical building block in organic electronics and pharmaceutical research.[1] This resource addresses common challenges encountered during purification and offers solutions grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as p-terphenyl.

  • Over-brominated species: Primarily 4,4''-dibromo-p-terphenyl.[2]

  • Isomeric byproducts: Bromination at other positions of the terphenyl backbone.

  • Solvent residues: From the reaction or initial work-up.

  • Reagents from synthesis: Such as residual brominating agents or catalysts.

Q2: My purified this compound is a persistent off-white or yellowish powder. What could be the cause?

A2: A persistent off-white or yellowish hue often indicates the presence of trace, highly conjugated impurities or oxidation byproducts. Even minute quantities of these can impart color. To address this, consider employing a hot filtration step with activated charcoal during recrystallization. However, use charcoal judiciously as it can adsorb the desired product, leading to yield loss.

Q3: I am struggling with the low solubility of this compound in common organic solvents. What are my options?

A3: this compound's planar and rigid structure contributes to its low solubility in many common solvents at room temperature. Forcing dissolution by using a large volume of solvent is often not ideal as it can lead to low recovery yields during crystallization. The key is to identify a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. High-boiling point aromatic solvents like toluene, xylene, or chlorobenzene can be effective for recrystallization.

Q4: Can I use sublimation for the final purification of this compound?

A4: Yes, sublimation is a highly effective technique for the final purification of this compound, especially for achieving the high purity required for electronics applications.[3] This method is particularly adept at removing non-volatile inorganic impurities and colored organic byproducts. It relies on the principle of a solid transforming directly into a gas without passing through a liquid phase.[4][5]

Troubleshooting Purification Challenges

This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Challenge 1: Inefficient Recrystallization

Recrystallization is a powerful purification technique, but its success hinges on the appropriate choice of solvent and careful execution.[6][7]

Symptom 1.1: Oiling Out Instead of Crystal Formation

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it precipitates from the solution. The compound separates as a supercooled liquid, which can trap impurities.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or introduce a seed crystal.

    • Solvent System Modification: Employ a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is insoluble until turbidity persists.

Symptom 1.2: Low Recovery Yield

  • Causality: A low yield can result from using an excessive volume of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.

    • Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC to determine if a significant amount of product remains. If so, a second crop of crystals can be obtained.

Symptom 1.3: Poor Impurity Removal

  • Causality: This can be due to the co-crystallization of impurities with similar solubility profiles to the desired product or rapid crystal formation that traps impurities.

  • Troubleshooting Steps:

    • Slow Cooling is Crucial: Allow the solution to cool to room temperature undisturbed. Rapid cooling in an ice bath can lead to the formation of small, impure crystals.

    • Iterative Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Alternative Solvent Systems: Experiment with different solvent systems to exploit solubility differences between the product and impurities.

Challenge 2: Complications with Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.[8]

Symptom 2.1: Poor Separation of Spots on TLC and Column

  • Causality: The choice of eluent is critical for achieving good separation. For aromatic compounds with similar polarities, a standard solvent system may not be sufficient.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Experiment with different solvent systems using Thin Layer Chromatography (TLC) first. For non-polar compounds like this compound, a non-polar eluent such as hexane or heptane with a small amount of a slightly more polar solvent like toluene or dichloromethane can be effective.

    • Consider Pi-Pi Interactions: Toluene can be a valuable component in the mobile phase for separating aromatic compounds due to its ability to engage in π-π stacking interactions.[9]

    • Gradient Elution: Employing a solvent gradient, where the polarity of the eluent is gradually increased, can improve the separation of closely eluting compounds.

Symptom 2.2: Product Tailing on the Column

  • Causality: Tailing, or the streaking of a compound down the column, can be caused by overloading the column, interactions with acidic silica gel, or poor solubility in the eluent.

  • Troubleshooting Steps:

    • Sample Load: Ensure the amount of crude material loaded onto the column is appropriate for the column size. A general guideline is a silica gel to crude product ratio of at least 50:1.[9]

    • Deactivate Silica Gel: For compounds that may interact with the acidic nature of silica, a small amount of a neutralizer like triethylamine can be added to the eluent.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: High-Purity Recrystallization of this compound
  • Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent (e.g., toluene, xylene).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add the minimum amount of the chosen solvent to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent is boiling and the solid has completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Sublimation of this compound
  • Apparatus Setup: Use a standard sublimation apparatus, which consists of a vessel to hold the crude material, a cold finger, and a vacuum source.

  • Sample Loading: Place the crude this compound in the bottom of the sublimation apparatus.

  • Assembly: Insert the cold finger and ensure a good seal.

  • Vacuum: Evacuate the apparatus to a high vacuum.

  • Cooling: Start the flow of coolant through the cold finger.

  • Heating: Gently heat the bottom of the apparatus. The temperature should be high enough to cause sublimation but below the melting point of the compound.

  • Deposition: The purified this compound will deposit as crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25°CSolubility at Boiling Point
HexanePoorSparingly Soluble
EthanolPoorSparingly Soluble
TolueneSparingly SolubleSoluble
DichloromethaneSparingly SolubleSoluble

Note: This table provides a general solubility trend. Exact solubilities can vary with the purity of the material and the specific solvent grade.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Recrystallization->Column Inadequate Purity Sublimation Sublimation Recrystallization->Sublimation For Ultra-High Purity Pure High-Purity Product Recrystallization->Pure Sufficient Purity Column->Sublimation For Ultra-High Purity Column->Pure Sufficient Purity Sublimation->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Oiling Out? Start->Oiling_Out Low_Yield Low Yield? Impure Impure Crystals? Oiling_Out->Low_Yield No Sol_1 Add more hot solvent Slow cooling Oiling_Out->Sol_1 Yes Low_Yield->Impure No Sol_2 Minimize solvent volume Pre-heat glassware Low_Yield->Sol_2 Yes Sol_3 Slow cooling Repeat recrystallization Impure->Sol_3 Yes

Caption: Troubleshooting guide for common recrystallization problems.

References

  • PubChem. (n.d.). 4,4''-Dibromo-p-terphenyl.
  • Chemsrc. (n.d.). This compound.
  • Google Patents. (n.d.). The preparation of bromo-p-terphenyl derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification).
  • PubChemLite. (n.d.). This compound (C18H13Br).
  • Oakwood Chemical. (n.d.). This compound.
  • Google Patents. (n.d.). Sublimation purification method.
  • YouTube. (2021, October 7). Sublimation- Methods of Purification of Organic Compounds.
  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.
  • YouTube. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique.
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column.
  • YouTube. (2010, February 4). Sublimation | MIT Digital Lab Techniques Manual.

Sources

avoiding side reactions in Suzuki coupling of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Suzuki-Miyaura cross-coupling of 4-Bromo-p-terphenyl. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The sterically demanding nature of the p-terphenyl scaffold can present unique challenges, leading to side reactions that compromise yield and purity.

This guide provides in-depth, field-tested solutions in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate experimental issues but also to build a robust, rational approach to reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Suzuki coupling with this compound?

The three primary side reactions encountered are:

  • Debromination (Hydrodehalogenation): The bromine atom on this compound is replaced by a hydrogen atom, yielding the undesired byproduct, p-terphenyl. This is often a major issue with sterically hindered and electron-rich aryl bromides.

  • Homocoupling: Two molecules of the boronic acid or boronate ester partner couple to form a symmetrical biaryl byproduct (e.g., a quaterphenyl derivative if the partner is a phenylboronic acid). This is typically promoted by the presence of oxygen or improperly reduced Pd(II) species.[1][2]

  • Protodeboronation: The boronic acid starting material reacts with a proton source (often water or alcohol solvents) to replace the C-B bond with a C-H bond, effectively destroying the nucleophilic partner.[3]

Q2: Why is this compound considered a challenging substrate?

The p-terphenyl group is sterically bulky. This steric hindrance can slow down key steps in the catalytic cycle, particularly the final reductive elimination step that forms the desired product.[4] When the desired reaction pathway is kinetically slow, competing side reactions like debromination have a greater opportunity to occur. Furthermore, the electron-rich nature of the terphenyl system can make the initial oxidative addition step less favorable compared to electron-deficient aryl bromides.[1]

Q3: How does the choice of palladium source (pre-catalyst vs. salt) impact side reactions?

Using a Pd(0) source or a "pre-catalyst" is highly recommended over simple Pd(II) salts like Pd(OAc)₂ or PdCl₂.

  • Pd(II) Salts (e.g., Pd(OAc)₂): These must first be reduced in situ to the active Pd(0) catalyst. This reduction process can consume your phosphine ligand (via oxidation) or, more detrimentally, two equivalents of your boronic acid reagent in a homocoupling reaction.[5] This not only generates impurities but also reduces the effective concentration of your nucleophile.

  • Pd(0) Sources & Pre-catalysts (e.g., Pd₂(dba)₃, Buchwald G3/G4 Pre-catalysts): These enter the catalytic cycle directly as Pd(0) or are designed to generate the active L-Pd(0) species cleanly and efficiently.[3] This avoids the initial side reactions associated with Pd(II) reduction and leads to more reliable and cleaner reaction profiles.

Troubleshooting Guide: From Problem to Protocol

Problem 1: My yield is low and I'm observing a significant amount of p-terphenyl byproduct.

Cause: This points directly to a debromination side reaction. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with certain bases, solvents (especially alcohols), or residual water.[6] The Ar-Pd-Br intermediate can then react with the Pd-H species in a reductive elimination pathway to form the undesired Ar-H product (p-terphenyl).

Solutions:

  • Ligand Selection: The choice of ligand is paramount. You need a ligand that promotes the desired reductive elimination faster than the debromination pathway.

    • Action: Switch to a bulky, electron-rich biarylphosphine ligand. These ligands are known to accelerate reductive elimination.[7][8]

    • Examples: SPhos, XPhos, or RuPhos are excellent starting points.[3][6]

  • Base Optimization: Avoid strong alkoxide bases if possible, as they can be a source of hydrides.

    • Action: Use a weaker inorganic base.

    • Examples: Potassium carbonate (K₂CO₃) is a good first choice. If protodeboronation is also an issue, switch to potassium phosphate (K₃PO₄) and consider running the reaction under anhydrous conditions.[3][6]

  • Solvent Choice: The solvent should not be a ready source of hydrides.

    • Action: Use aprotic solvents.

    • Examples: Dioxane, THF, or Toluene are generally preferred over alcoholic solvents.[6] If a biphasic system is used (e.g., Toluene/Water), minimize the amount of water.

Problem 2: My analysis shows a symmetrical quaterphenyl byproduct.

Cause: This is the result of boronic acid homocoupling. The most common cause is the presence of molecular oxygen in the reaction vessel, which can facilitate a Pd(II)-mediated oxidative coupling of the boronic acid.[1][9] It can also occur if a Pd(II) pre-catalyst is used without efficient reduction to Pd(0).[5]

Solutions:

  • Rigorous Degassing: Oxygen must be scrupulously removed from the reaction mixture.

    • Action: Degas your solvent(s) thoroughly before use. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes is a viable option.[10]

    • Best Practice: Assemble your reaction vessel with all solid reagents, then subject the sealed vessel to several cycles of vacuum backfilling with an inert gas before adding the degassed solvents via syringe or cannula.

  • Use a Pd(0) Source: As detailed in the FAQs, avoid Pd(II) salts.

    • Action: Use a catalyst like Pd₂(dba)₃ or a modern Buchwald pre-catalyst (e.g., XPhos Pd G3) to ensure the active catalyst is generated cleanly.[3]

Problem 3: The reaction stalls, leaving large amounts of unreacted starting materials.

Cause: This typically indicates catalyst deactivation or inherently slow reaction kinetics due to the steric hindrance of this compound. The active Pd(0) catalyst can precipitate out as inactive palladium black, especially if the ligand concentration is too low or the ligand itself is unstable under the reaction conditions.[11]

Solutions:

  • Increase Catalyst/Ligand Loading: For challenging substrates, a higher catalyst loading may be necessary.

    • Action: Increase the catalyst loading from a standard 1-2 mol% to 3-5 mol%. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for pre-catalysts, and 2:1 to 4:1 for sources like Pd₂(dba)₃).

  • Increase Temperature: Forcing conditions can overcome the activation energy barrier for sterically demanding substrates.

    • Action: Carefully increase the reaction temperature. If you started at 80 °C, try increasing to 100-110 °C. Ensure your solvent choice is appropriate for the higher temperature (e.g., dioxane or toluene over THF).[12]

  • Screen Ligands: Not all bulky ligands perform equally.

    • Action: If XPhos doesn't work, try SPhos or other specialized ligands designed for difficult couplings. Sometimes a ligand screening kit can rapidly identify the optimal choice.[3]

Visualizing the Reaction and Troubleshooting

To better understand the interplay between the desired reaction and its off-cycle pathways, the following diagram illustrates the catalytic cycle and the points where side reactions diverge.

Suzuki_Side_Reactions pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-Br arpdbr Ar-Pd(II)-Br (Ar = p-terphenyl) oa->arpdbr trans Transmetalation arpdbr->trans + [Ar'B(OR)₃]⁻ dehalogenation Debromination (p-terphenyl byproduct) arpdbr->dehalogenation arpdar Ar-Pd(II)-Ar' trans->arpdar re Reductive Elimination arpdar->re re->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) re->product pdh [Pd-H] Species (from base/solvent) pdh->arpdbr homocoupling Homocoupling (Ar'-Ar' byproduct) o2 O₂, Pd(II) o2->homocoupling boronic Ar'-B(OR)₂

Caption: Main catalytic cycle and key side reactions.

Troubleshooting_Workflow start Poor Yield or Impure Product byproduct_check Analyze Byproducts (GC-MS, LC-MS, NMR) start->byproduct_check pterphenyl p-Terphenyl Observed? (Debromination) byproduct_check->pterphenyl quaterphenyl Quaterphenyl Observed? (Homocoupling) pterphenyl->quaterphenyl No sol_debromination 1. Switch to Bulky Ligand (SPhos, XPhos) 2. Use Weaker Base (K₂CO₃, K₃PO₄) 3. Use Aprotic Solvent (Toluene, Dioxane) pterphenyl->sol_debromination Yes no_reaction Mainly Unreacted Starting Materials? quaterphenyl->no_reaction No sol_homocoupling 1. Ensure Rigorous Degassing (Freeze-Pump-Thaw or Sparge) 2. Use Pd(0) Pre-catalyst quaterphenyl->sol_homocoupling Yes sol_no_reaction 1. Increase Catalyst/Ligand Loading 2. Increase Reaction Temperature 3. Screen Alternative Ligands no_reaction->sol_no_reaction Yes

Caption: A workflow for troubleshooting common issues.

Data & Protocols

Table 1: Recommended Conditions to Mitigate Side Reactions
ParameterTo Minimize DebrominationTo Minimize HomocouplingTo Overcome Steric Hindrance
Catalyst Buchwald G3/G4 Pre-catalystsBuchwald G3/G4 Pre-catalysts, Pd₂(dba)₃High-activity pre-catalysts (e.g., XPhos Pd G3)
Ligand SPhos, XPhos, RuPhosAny (focus is on degassing)SPhos, XPhos, other bulky biarylphosphines
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (anhydrous)K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF (aprotic)Any (must be rigorously degassed)Toluene, Dioxane (higher boiling points)
Temperature As low as feasible (e.g., 80 °C)Standard (e.g., 80-100 °C)Elevated (e.g., 100-110 °C)
Key Action Avoid hydride sourcesScrupulous O₂ removalUse forcing conditions & active catalyst systems
Protocol 1: Optimized General Procedure for Suzuki Coupling of this compound

This protocol is a robust starting point designed to minimize common side reactions.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2-3 mol%) and any additional ligand if required.

  • Inerting the Atmosphere:

    • Seal the flask with a septum.

    • Connect the flask to a Schlenk line and evacuate under high vacuum for 5-10 minutes.

    • Backfill the flask with high-purity Argon or Nitrogen gas.

    • Repeat this vacuum/backfill cycle a total of 3-5 times.

  • Solvent Addition:

    • Using a gas-tight syringe, add previously degassed solvent (e.g., Toluene or Dioxane) to the flask. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

    • If a co-solvent is required, add degassed water at this stage. For minimizing debromination, aim for anhydrous conditions or a very low water ratio (e.g., 10:1 organic:water).[3]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at the desired temperature (a starting point of 100 °C is recommended).

    • Stir the reaction vigorously to ensure proper mixing, especially for heterogeneous mixtures.[3]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]
  • Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
  • Reddit user discussion. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Chem Reactor. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • ResearchGate. (2015). Table 1 Optimization of the reaction conditions for Suzuki coupling... [Link]
  • Al-Masum, M. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
  • Reddit user discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
  • Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(48), 8545-8548. [Link]
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
  • ResearchGate. (2012). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
  • Wang, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2026-2030. [Link]
  • Reddit user discussion. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
  • Cerna, I., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 160-173. [Link]
  • Reddy, G. S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3326-3334. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3322. [Link]
  • ResearchGate. (2020).

Sources

Technical Support Center: Optimizing Reaction Conditions for the Bromination of p-Terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-09

Introduction

Welcome to the technical support center for the bromination of p-terphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work on the electrophilic bromination of p-terphenyl. As a seemingly straightforward electrophilic aromatic substitution, this reaction can present unique challenges, from achieving desired regioselectivity to managing reaction kinetics and ensuring product purity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose and resolve common issues, leading to successful and optimized reaction outcomes.

Reaction Overview: Electrophilic Aromatic Substitution

The bromination of p-terphenyl is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] In this process, an electrophilic bromine species (Br⁺) replaces a hydrogen atom on one of the aromatic rings of the p-terphenyl backbone. The position of bromination is dictated by the directing effects of the phenyl substituents and the overall electronic nature of the p-terphenyl system.[1][2]

The terminal phenyl rings are generally more activated towards electrophilic attack than the central ring.[2] This is because the positive charge in the sigma complex intermediate can be delocalized over all three rings when substitution occurs on a terminal ring, leading to greater stabilization.[2] Consequently, the primary products are typically substituted at the ortho and para positions of the terminal rings.

Troubleshooting Guide

This section addresses specific problems that may arise during the bromination of p-terphenyl. Each issue is presented with potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction for the prescribed time, but analysis (e.g., TLC, GC-MS) shows a significant amount of unreacted p-terphenyl.

Potential Causes & Solutions

  • Insufficiently Activated Brominating Agent:

    • Explanation: Molecular bromine (Br₂) itself is a moderately strong electrophile.[3] For less reactive aromatic systems, a catalyst is often needed to generate a more potent electrophilic species.

    • Solution: If using Br₂ alone, consider the addition of a Lewis acid catalyst such as AlCl₃, FeCl₃, or FeBr₃. These catalysts polarize the Br-Br bond, increasing the electrophilicity of the bromine atom.[4][5]

  • Inappropriate Solvent:

    • Explanation: The choice of solvent can significantly impact reaction rates. Highly polar solvents can solvate the electrophile, potentially reducing its reactivity. Non-polar solvents are often preferred for this reaction.

    • Solution: Solvents like bromobenzene, carbon tetrachloride (CCl₄), or dichloromethane (CH₂Cl₂) are commonly used.[6][7][8] If you are using a more polar solvent and experiencing low conversion, switching to a non-polar alternative is recommended.

  • Low Reaction Temperature:

    • Explanation: Like most chemical reactions, the rate of electrophilic aromatic substitution is temperature-dependent. Insufficient thermal energy can lead to a sluggish reaction.

    • Solution: The reaction is often performed at elevated temperatures, for instance, between 100°C and 110°C.[6][7] If your reaction is proceeding slowly at a lower temperature, cautiously increasing the temperature while monitoring the reaction progress is advised.

  • Deactivated Brominating Reagent:

    • Explanation: Reagents like N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly. Similarly, liquid bromine can be contaminated with water, which can interfere with the reaction.

    • Solution: Use freshly opened or purified reagents. NBS can be recrystallized from water to remove impurities.[9] Ensure liquid bromine is handled under anhydrous conditions.

Problem 2: Formation of Multiple Products and Isomers

Your reaction yields a mixture of mono-, di-, and poly-brominated products, or a complex mixture of isomers that is difficult to separate.

Potential Causes & Solutions

  • Overly Aggressive Reaction Conditions:

    • Explanation: High temperatures, prolonged reaction times, and a large excess of the brominating agent can lead to multiple brominations on the p-terphenyl core.

    • Solution: To favor mono-bromination, use a stoichiometric amount of the brominating agent relative to p-terphenyl. Carefully control the reaction temperature and time. Monitoring the reaction by TLC or GC can help determine the optimal point to quench the reaction to maximize the desired product.

  • Lack of Regioselectivity:

    • Explanation: While the 4- and 4''-positions (para to the central ring) are the most electronically activated and sterically accessible, substitution at the ortho positions (2, 2', 6, 6') can also occur.[10][11] This can lead to a mixture of isomers.

    • Solution: Modifying the solvent and catalyst can influence the ortho/para ratio. For instance, using a bulkier Lewis acid catalyst might sterically hinder attack at the ortho positions, thereby increasing the proportion of the para-substituted product.

Problem 3: Product Purification Challenges

The crude product is difficult to purify, and techniques like recrystallization or column chromatography are not providing the desired purity.

Potential Causes & Solutions

  • Similar Polarity of Products and Byproducts:

    • Explanation: The various brominated isomers of p-terphenyl often have very similar polarities, making them challenging to separate by standard chromatographic methods.[12][13]

    • Solution:

      • Recrystallization: A carefully chosen solvent system for recrystallization is crucial. Toluene has been reported as an effective solvent for purifying 4,4''-dibromo-p-terphenyl.[7] Multiple recrystallizations may be necessary.

      • Column Chromatography: For difficult separations, consider using a high-performance liquid chromatography (HPLC) system with a suitable stationary phase. Reversed-phase chromatography has been shown to be effective for separating similar brominated biphenyl congeners.[13]

      • Solvent Extraction: In some cases, a solvent extraction technique using a solvent in which the desired product is sparingly soluble while the impurities are more soluble can be effective.[14]

Problem 4: Reaction Stalls or Does Not Go to Completion

The reaction starts as expected, but then the rate of conversion slows down significantly or stops altogether before all the starting material is consumed.

Potential Causes & Solutions

  • Catalyst Deactivation:

    • Explanation: The Lewis acid catalyst can be deactivated by moisture or other impurities in the reaction mixture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents and high-purity reagents.

  • Product Precipitation:

    • Explanation: The brominated p-terphenyl product may be less soluble in the reaction solvent than the starting material and could precipitate out of the solution, hindering further reaction.

    • Solution: If you observe precipitation, you may need to switch to a solvent in which the product is more soluble at the reaction temperature. Alternatively, increasing the reaction temperature might help keep the product in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for p-terphenyl: Br₂ or NBS?

A1: Both liquid bromine (Br₂) and N-Bromosuccinimide (NBS) can be used.

  • Liquid Bromine (Br₂): This is a powerful and direct brominating agent.[3] It is often used with a Lewis acid catalyst for aromatic bromination.[4] For the synthesis of 4,4''-dibromo-p-terphenyl, direct bromination with liquid bromine in a solvent like bromobenzene at elevated temperatures is a documented method.[6][7]

  • N-Bromosuccinimide (NBS): NBS is a solid and is often considered a safer and more convenient source of electrophilic bromine.[9] It is particularly useful for the bromination of electron-rich aromatic compounds.[9] For p-terphenyl, NBS can be activated with a strong acid to enhance its electrophilicity.[15]

The choice between the two often depends on the desired scale of the reaction, safety considerations, and the specific regioselectivity required. For producing di-brominated products, liquid bromine is commonly reported.[6][7]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the bromination of p-terphenyl can be effectively monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method. You can spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of new, typically less polar, product spots will indicate the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides more detailed information, allowing you to identify the starting material, the desired product(s), and any byproducts by their mass-to-charge ratio. It is also useful for determining the relative amounts of each component in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR spectrum can provide a clear picture of the conversion by observing the disappearance of the starting material's aromatic signals and the emergence of new signals corresponding to the brominated product.

Q3: What are the expected positions of bromination on the p-terphenyl ring system?

A3: The most activated positions for electrophilic aromatic substitution on p-terphenyl are the 4 and 4'' positions (the para positions on the terminal rings).[10][11] This is due to the stabilizing effect of the phenyl substituents, which can delocalize the positive charge of the intermediate sigma complex over all three rings.[2] Substitution at the ortho positions of the terminal rings is also possible but may be less favored due to steric hindrance.[2] The central ring is significantly less reactive towards electrophilic substitution.[2]

Q4: What safety precautions should I take when working with liquid bromine?

A4: Liquid bromine is a highly corrosive and toxic substance and must be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., neoprene or nitrile)

  • A lab coat

Have a bromine spill kit readily available. In case of skin contact, immediately wash the affected area with plenty of water and seek medical attention.

Experimental Protocols

General Protocol for the Synthesis of 4,4''-Dibromo-p-terphenyl using Liquid Bromine

This protocol is adapted from established procedures.[6][7]

Materials:

  • p-Terphenyl

  • Liquid Bromine (Br₂)

  • Bromobenzene (anhydrous)

  • Methanol

  • Toluene

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add p-terphenyl (100 g) and bromobenzene (1 L).

  • With stirring, carefully add liquid bromine (174 g) to the flask via the addition funnel.

  • Heat the reaction mixture to 105-110°C and maintain this temperature for 40 hours.[6][7]

  • After 40 hours, allow the reaction mixture to cool to room temperature (approximately 25°C).[7]

  • Slowly pour the cooled reaction mixture into methanol (2 L) with vigorous stirring. A precipitate should form.

  • Stir the suspension for 30 minutes.

  • Collect the solid product by vacuum filtration and wash the filter cake with methanol (800 mL).[7]

  • Dry the crude product in a forced-air oven at 60°C for 2 hours.[7]

Purification (Recrystallization):

  • Add the dried crude product to toluene (200 mL) and heat the mixture to reflux for 12 hours.[7]

  • Perform a hot filtration to remove any insoluble impurities, and rinse the filter cake with hot toluene (200 mL).[7]

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 80°C for 24 hours to obtain 4,4''-dibromo-p-terphenyl as a white solid.[7]

Data Presentation

Parameter Condition 1 Condition 2 Condition 3
Brominating Agent Br₂Br₂NBS
Catalyst NoneFeCl₃H₂SO₄
Solvent BromobenzeneDichloromethaneAcetonitrile
Temperature 110°CRoom Temperature80°C
Reaction Time 40 hours24 hours12 hours
Typical Yield ~70% (dibromo)[7]VariableVariable
Primary Product 4,4''-dibromo-p-terphenylMono- and di-brominated mixtureMono-brominated products

This table provides a comparative overview of potential reaction conditions. Yields are highly dependent on the specific experimental setup and purification methods.

Visualizations

Reaction Mechanism: Electrophilic Bromination of p-Terphenyl

G Electrophilic Bromination Mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Nucleophilic Attack and Sigma Complex Formation cluster_step3 Step 3: Deprotonation and Aromaticity Restoration Br2 Br-Br Br_plus δ+Br-Brδ-•••FeBr3 Br2->Br_plus Lewis Acid Catalyst FeBr3 FeBr3 FeBr3->Br_plus SigmaComplex Sigma Complex (Resonance Stabilized) pTerphenyl p-Terphenyl pTerphenyl->SigmaComplex + Br+ BrominatedProduct Brominated p-Terphenyl SigmaComplex->BrominatedProduct - H+ HBr HBr FeBr4_minus [FeBr4]- G Troubleshooting Low Conversion Start Low Conversion Observed CheckTemp Is Reaction Temperature Sufficiently High? Start->CheckTemp CheckCatalyst Is a Catalyst Being Used (if necessary)? CheckTemp->CheckCatalyst Yes IncreaseTemp Increase Temperature (e.g., to 100-110°C) CheckTemp->IncreaseTemp No CheckReagents Are Reagents (Br2, NBS) Fresh? CheckCatalyst->CheckReagents Yes AddCatalyst Add Lewis Acid Catalyst (e.g., FeCl3, AlCl3) CheckCatalyst->AddCatalyst No UseFreshReagents Use Fresh or Purified Reagents CheckReagents->UseFreshReagents No ReMonitor Monitor Reaction Progress CheckReagents->ReMonitor Yes IncreaseTemp->ReMonitor AddCatalyst->ReMonitor UseFreshReagents->ReMonitor

Sources

Technical Support Center: Enhancing OLED Quantum Efficiency with 4-Bromo-p-terphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 4-Bromo-p-terphenyl as a precursor for advanced organic light-emitting diode (OLED) materials. As a foundational building block for high-performance host materials, this compound enables the synthesis of molecules with tailored electronic properties essential for next-generation displays and lighting.[1] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and optimize your device performance.

Troubleshooting Guide

This section addresses specific issues you may encounter during the fabrication and testing of OLEDs that incorporate materials derived from this compound.

Q1: My device shows significantly lower External Quantum Efficiency (EQE) than expected. What are the common causes?

A: Low EQE is a frequent and multifaceted problem. The root cause often lies in inefficient management of charge carriers and excitons within the device. Let's break down the potential culprits from most to least likely.

Potential Cause 1: Inefficient Host-to-Dopant Energy Transfer In a phosphorescent OLED (PhOLED), the host material must efficiently transfer its triplet energy to the phosphorescent dopant. A mismatch in energy levels is a primary cause of efficiency loss.

  • Causality: The triplet energy (T₁) of the host must be higher than that of the phosphorescent dopant to ensure efficient Dexter energy transfer. If the host's T₁ is too low, it can quench the dopant's excitons, leading to non-radiative decay and a severe drop in EQE.[2][3]

  • Troubleshooting Steps:

    • Verify Triplet Energies: Confirm the literature values for the T₁ energy of your host and dopant materials. For blue PhOLEDs, which have high-energy emitters, a host with a very high T₁ is critical.[4][5]

    • Check Photoluminescence (PL) Spectra: Measure the PL spectrum of a co-deposited film of your host and dopant. The emission should be dominated by the dopant. Any significant emission from the host indicates poor energy transfer.

    • Re-evaluate Host Material: If there is a fundamental energy mismatch, a different host material may be required. Materials synthesized from this compound can be designed to have high triplet energies suitable for blue emitters.

Potential Cause 2: Imbalanced Charge Injection and Transport Optimal EQE requires a balanced ratio of electrons and holes recombining within the emissive layer (EML). An imbalance leads to excess charge carriers passing through the device without forming excitons, thus lowering efficiency.

  • Causality: The charge recombination zone should be confined within the EML. If one carrier type has much higher mobility in the host or if injection barriers are mismatched, the recombination zone can shift towards the transport layers, leading to quenching at interfaces.[6]

  • Troubleshooting Steps:

    • Analyze I-V-L Characteristics: A rapid increase in current without a corresponding increase in luminance can indicate poor charge balance.

    • Adjust Layer Thicknesses: Systematically vary the thickness of the hole-transport layer (HTL) and electron-transport layer (ETL). For example, thickening the layer that transports the more mobile carrier can help to shift the recombination zone back into the EML.

    • Incorporate Blocking Layers: Introduce an electron-blocking layer (EBL) between the EML and HTL, or a hole-blocking layer (HBL) between the EML and ETL, to confine carriers within the emissive layer.[6]

Potential Cause 3: Exciton Quenching Processes Even with good energy transfer and charge balance, excitons can be lost to non-radiative quenching processes.

  • Causality: At high brightness (high current density), triplet-triplet annihilation (TTA) can become a dominant loss mechanism, where two triplet excitons interact to produce one ground state and one singlet exciton, effectively losing one triplet.[6] This is a primary cause of "efficiency roll-off."

  • Troubleshooting Steps:

    • Optimize Dopant Concentration: High dopant concentrations can lead to aggregation-caused quenching. Fabricate a series of devices with varying dopant concentrations (e.g., 5% to 20%) to find the optimal level that minimizes both TTA and aggregation.

    • Examine EQE vs. Luminance Curve: A sharp drop in EQE as luminance increases is a classic sign of TTA. A host material with good charge mobility can help reduce the exciton concentration, mitigating TTA.[4]

Q2: My device has a very short operational lifetime and degrades rapidly under operation. What should I investigate?

A: Short lifetime is often linked to material purity and chemical instability within the organic layers.

Potential Cause 1: Material Impurities This is one of the most critical and often overlooked factors affecting OLED lifetime.

  • Causality: Even trace amounts of impurities can act as exciton quenching centers or charge traps, leading to the formation of non-emissive species and accelerated degradation.[6][7] Halogenated impurities, such as residual chlorinated or brominated species from the synthesis of the host material, are particularly detrimental to device stability.[7][8]

  • Troubleshooting Steps:

    • Verify Material Purity: Use analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect impurities. Standard HPLC may not be sufficient to identify co-eluting impurities.[8] The purity of the this compound starting material and all subsequent derivatives should be ≥99.9%.[1]

    • Purify Materials: If impurities are detected, repurify the material using temperature-gradient sublimation. This is the industry-standard method for achieving the ultra-high purity required for OLED materials.

    • Trace the Source: Impurities in the final host material can originate from the this compound precursor or from catalysts and solvents used during synthesis.[8] Ensure all starting materials are of the highest possible grade.

Potential Cause 2: Unstable Interfaces or Morphologies Degradation can initiate at the interfaces between layers or be caused by thermally-induced changes in the organic films.

  • Causality: High operational temperatures can cause crystallization or morphological changes in the organic layers, creating pathways for current leakage and non-radiative recombination.[6] Furthermore, electrochemical reactions can occur at the interfaces, degrading the materials.

  • Troubleshooting Steps:

    • Use Materials with High Glass Transition Temperature (Tg): A high Tg indicates better morphological stability at elevated temperatures. Verify the Tg of your host material.

    • Optimize Deposition Conditions: Ensure a slow and controlled deposition rate during thermal evaporation to create smooth, amorphous films. Abrupt changes in rate can introduce defects.

Q3: I am observing growing "dark spots" on my device during operation or storage. What is the cause?

A: The appearance of dark spots is almost always due to environmental contamination and subsequent degradation of the device layers.

  • Causality: Organic OLED materials and reactive metal cathodes (like Calcium or Aluminum) are highly sensitive to oxygen and moisture.[6][9] Contamination from dust particles on the substrate or permeation of atmospheric gases through the encapsulation leads to localized areas where the organic material degrades or the cathode delaminates, creating non-emissive spots.[9]

  • Troubleshooting Steps:

    • Improve Substrate Cleaning: Implement a rigorous substrate cleaning protocol. A standard procedure includes sonication in detergent, deionized water, acetone, and finally isopropanol, followed by UV-Ozone treatment immediately before loading into the vacuum chamber.

    • Ensure High Vacuum Integrity: The deposition of organic layers and the cathode must be performed under high vacuum (typically <10⁻⁶ Torr) to minimize residual water and oxygen in the chamber.

    • Enhance Encapsulation: Immediately after fabrication, the device must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox). Use a high-quality UV-cured epoxy and a glass lid. For rigorous testing, a getter (moisture absorbent) should be included within the encapsulated package.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an OLED?

A: this compound is not typically used directly in the final OLED stack. Instead, it is a critical chemical intermediate or building block for synthesizing more complex functional molecules.[1] Its robust terphenyl core provides excellent chemical and thermal stability, while the reactive bromine atom serves as a handle for chemists to build larger, conjugated systems through cross-coupling reactions.[1] Most commonly, it is used to create host materials for phosphorescent emitters, particularly for demanding blue OLEDs where a high triplet energy is essential.[4][10]

Q2: How does a host material synthesized from this compound enhance quantum efficiency in a Phosphorescent OLED (PhOLED)?

A: In an electrically excited OLED, charge recombination produces both singlet (25%) and triplet (75%) excitons. Conventional fluorescent materials can only emit light from the singlet states, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%.[11]

Phosphorescent materials can emit light from the triplet states, allowing PhOLEDs to harvest all excitons and theoretically reach 100% IQE.[2][3] The host material is central to this process. A well-designed host, such as one derived from this compound, performs two key functions:

  • Energy Transfer: It efficiently absorbs electrical energy to form excitons and then transfers that energy to the guest phosphorescent dopant molecules.[2]

  • Exciton Confinement: It has a wider energy gap and higher triplet energy than the dopant, which prevents energy from leaking back from the dopant to the host. This ensures that all excitons are funneled to the dopant for light emission.[3]

Q3: What are the critical properties for a host material derived from this compound?

A: The performance of a host material is dictated by several key electronic and physical properties.

PropertyImportanceTypical Target Value
Triplet Energy (T₁) Must be higher than the dopant's T₁ to prevent back-energy transfer and quenching. This is the most critical parameter.> 2.75 eV for green PhOLEDs; > 3.0 eV for blue PhOLEDs
HOMO/LUMO Levels Must be aligned with adjacent layers to ensure efficient, low-voltage injection of holes and electrons.Tuned to match specific device architectures.
Charge Carrier Mobility Balanced electron and hole mobility is ideal for keeping the recombination zone within the EML.10⁻⁶ to 10⁻⁴ cm²/Vs
Glass Transition Temp (Tg) A high Tg ensures morphological stability of the thin film during operation, preventing crystallization and improving lifetime.> 100 °C
Purity Ultra-high purity is required to eliminate charge traps and quenching sites that reduce efficiency and lifetime.> 99.95% (sublimed grade)
Q4: Why is the purity of this compound and its derivatives so critical?

A: Device lifetime is exceptionally sensitive to material purity. Even when initial device performance (efficiency, voltage) appears identical between batches of varying purity, the operational stability can differ by orders of magnitude.[8]

Halogenated organic impurities, which can be remnants from the synthesis starting with this compound, are known to be particularly harmful.[7][8] These impurities can dissociate under electrical stress, creating reactive species that degrade surrounding molecules. This introduces charge traps and non-radiative recombination centers, leading to a rapid decline in luminance and device failure.

Experimental Protocols & Visualizations

Protocol 1: Standard OLED Fabrication via Thermal Evaporation

This protocol outlines a generic process for fabricating a multi-layer PhOLED.

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) glass substrates by sequential 15-minute ultrasonications in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat with UV-Ozone for 10 minutes immediately prior to loading into the vacuum chamber to increase the ITO work function and remove organic residues.

  • Layer Deposition:

    • Load substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation system.

    • Load source materials (HTL, Host, Dopant, ETL, etc.) into separate crucibles.

    • Deposit layers sequentially without breaking vacuum:

      • Hole-Injection Layer (HIL), e.g., MoO₃ (5 nm) at 0.1 Å/s.

      • Hole-Transport Layer (HTL), e.g., NPB (40 nm) at 1.0 Å/s.

      • Emissive Layer (EML): Co-evaporate the host (e.g., CBP derivative) and phosphorescent dopant (e.g., Ir(ppy)₃). A typical rate for the host is 1.0 Å/s, with the dopant rate adjusted to achieve the desired concentration (e.g., 0.08 Å/s for 8%). Total thickness: 30 nm.

      • Electron-Transport Layer (ETL), e.g., TPBi (30 nm) at 1.0 Å/s.

      • Electron-Injection Layer (EIL), e.g., LiF (1 nm) at 0.1 Å/s.

      • Cathode: Aluminum (Al) (100 nm) at 2.0 Å/s.

  • Encapsulation:

    • Transfer the completed device to an inert-atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O) without exposure to air.

    • Apply a UV-curable epoxy around the active area and place a clean glass coverslip on top.

    • Cure the epoxy with a UV lamp.

Diagram 1: Troubleshooting Workflow for Low EQE

low_eqe_troubleshooting start Low EQE Observed check_spectrum Check EL Spectrum: Is there significant host emission? start->check_spectrum host_emission_yes Yes check_spectrum->host_emission_yes Yes host_emission_no No check_spectrum->host_emission_no No check_ivl Analyze I-V-L Curve: Is current high for the given luminance? imbalanced_charge_yes Yes check_ivl->imbalanced_charge_yes Yes imbalanced_charge_no No check_ivl->imbalanced_charge_no No check_rolloff Analyze EQE vs. Luminance: Is there severe efficiency roll-off? rolloff_yes Yes check_rolloff->rolloff_yes Yes rolloff_no No check_rolloff->rolloff_no No solution1 Root Cause: Poor Energy Transfer 1. Verify Host T1 > Dopant T1 2. Re-evaluate host material choice host_emission_yes->solution1 host_emission_no->check_ivl solution2 Root Cause: Imbalanced Charge Transport 1. Adjust HTL/ETL thickness 2. Add charge/exciton blocking layers imbalanced_charge_yes->solution2 imbalanced_charge_no->check_rolloff solution3 Root Cause: Triplet-Triplet Annihilation 1. Optimize dopant concentration 2. Improve host mobility rolloff_yes->solution3 end_node Further Investigation Needed (Purity, Morphology) rolloff_no->end_node

Caption: A workflow diagram for diagnosing common causes of low EQE.

Diagram 2: Simplified Energy Level Diagram of a PhOLED

pholed_energy_levels cluster_layers Device Layers cluster_energy cluster_process Key Processes HTL HTL EML_Host EML (Host) EML_Dopant EML (Dopant) ETL ETL LUMO LUMO HOMO HOMO injection 1. Charge Injection HTL_HOMO injection->HTL_HOMO h⁺ ETL_LUMO injection->ETL_LUMO e⁻ transport 2. Transport recombination 3. Exciton Formation (on Host) energy_transfer 4. Energy Transfer emission 5. Phosphorescence Host_HOMO HTL_HOMO->Host_HOMO h⁺ transport HTL_LUMO Host_LUMO Host_LUMO->Host_HOMO Recombination Host_T1 T1 Dopant_T1 T1 Host_T1->Dopant_T1 Dexter Transfer Dopant_HOMO Dopant_LUMO Dopant_T1->Dopant_HOMO Light Emission ETL_HOMO ETL_LUMO->Host_LUMO e⁻ transport

Caption: Energy transfer mechanism in a PhOLED from host to dopant.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Hassan, A., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes.
  • ResearchGate. (n.d.). Failure mechanism of organic light emitting diodes (OLEDs) induced by hygrothermal effect. Request PDF.
  • MDPI. (2024).
  • Karthik, G., et al. (2021). Status and Challenges of Blue OLEDs: A Review. PMC - PubMed Central.
  • ResearchGate. (2025). 5.
  • Ossila. (n.d.). Theory of Phosphorescent Organic Light-Emitting Diodes.
  • Ivaturi, A., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host.
  • Yao, B. (2022). Applications of phosphorescent organic light emitting diodes. Darcy & Roy Press.
  • ResearchGate. (2016). Thermally activated delayed fluorescence - as a solution to the low yield problem of the fluorescent OLEDs.
  • Macmillan Group. (2017). Phosphorescent OLEDs.
  • Merck Group. (2010).

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Technical Support Center: Degradation Mechanisms of 4-Bromo-p-terphenyl in Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-p-terphenyl in electronic device applications. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments. Our goal is to equip you with the scientific understanding and practical steps necessary to diagnose and resolve issues related to the degradation of this critical organic electronic material.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound that are crucial for its successful application in electronic devices.

1. What is this compound and why is it used in electronic devices?

This compound is an organic molecule with a robust aromatic structure.[1] Its key feature is a reactive bromine atom, which serves as a versatile site for chemical modifications, particularly through cross-coupling reactions.[1][2] This reactivity allows for the synthesis of complex, high-performance conjugated molecules that are essential for the emissive and charge-transport layers in Organic Light-Emitting Diodes (OLEDs).[1] The terphenyl backbone provides a rigid and extended π-conjugated system, which is beneficial for charge transport and achieving desirable optoelectronic properties.[2]

2. What are the key physical and chemical properties of this compound?

Understanding the material's properties is fundamental to designing robust experimental protocols.

PropertyValueSource
CAS Number 1762-84-1[3][4]
Molecular Formula C18H13Br[3][4]
Molecular Weight 309.200 g/mol [4]
Melting Point 232 °C[3][4]
Boiling Point 441.9 ± 14.0 °C[3][4]
Appearance White powder to crystal[3]

3. How critical is the purity of this compound for device performance?

The purity of this compound is paramount for the longevity and efficiency of electronic devices. Even trace amounts of impurities can have a significant negative impact on device lifetime.[5] Impurities can act as charge traps or quenching sites for excitons, leading to reduced quantum efficiency and accelerated degradation.[6] For instance, residual chlorine-containing impurities have been shown to drastically shorten the lifetime of OLEDs.[5] Therefore, using high-purity (≥99.0%) material is strongly recommended for fabricating high-performance devices.[1]

4. What are the recommended handling and storage conditions for this compound?

To maintain the integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[7] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen, which can be detrimental to the performance of organic electronic materials.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues you may encounter during your experiments with this compound-based devices.

Issue 1: Rapid Decrease in Device Luminance and Efficiency

You observe a faster-than-expected decline in the brightness and external quantum efficiency (EQE) of your electronic device during operation.

Potential Root Causes:

  • Electrochemical Degradation: The applied voltage during device operation can induce electrochemical reactions, leading to the cleavage of the carbon-bromine (C-Br) bond.

  • Photochemical Degradation: High-energy excitons generated within the device can lead to the dissociation of the C-Br bond.

  • Thermal Stress: Localized heating during operation can accelerate degradation pathways.

  • Impurity-Mediated Degradation: The presence of impurities can catalyze or directly participate in degradation reactions.

Troubleshooting Workflow:

A Rapid Luminance/Efficiency Decrease B Step 1: Verify Material Purity A->B F High Purity Confirmed B->F Yes G Impurities Detected B->G No C Step 2: Analyze Electrical Characteristics J Increased Leakage Current or Unstable I-V Curve C->J Yes K Stable Electricals C->K No D Step 3: Investigate Morphological Changes M Evidence of Delamination or Crystallization D->M Yes N No Morphological Changes D->N No E Step 4: Conduct Post-Mortem Material Analysis P Chemical Changes Detected (e.g., debromination) E->P Yes F->C H Repurify Material G->H I Source High-Purity Material G->I L Optimize Device Architecture (e.g., blocking layers) J->L K->D O Optimize Deposition Parameters & Annealing M->O N->E Q Modify Molecular Design for Higher Bond Strength P->Q

Troubleshooting Workflow for Rapid Device Degradation.

Step-by-Step Guide:

  • Verify Material Purity:

    • Action: Analyze your this compound source material using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.

    • Rationale: As established, impurities can severely impact device lifetime.[5] This step is crucial to rule out material quality as the primary issue.

  • Analyze Electrical Characteristics:

    • Action: Carefully examine the current-voltage-luminance (J-V-L) characteristics of your device over time. Look for signs of increasing leakage current or the development of shorts.

    • Rationale: An increase in leakage current can indicate the formation of charge traps or degradation-induced pathways for current flow that do not contribute to light emission.

  • Investigate Morphological Changes:

    • Action: Use microscopy techniques such as Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to inspect the morphology of the organic layers in both pristine and degraded devices. Look for signs of crystallization, pinhole formation, or delamination.

    • Rationale: Changes in film morphology can disrupt charge transport and extraction, leading to decreased efficiency and device failure.

  • Conduct Post-Mortem Material Analysis:

    • Action: After device failure, carefully disassemble the device in an inert environment and analyze the organic layers using techniques like X-ray Photoelectron Spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS).

    • Rationale: These surface-sensitive techniques can provide direct evidence of chemical degradation, such as a decrease in the bromine signal, indicating debromination.

Issue 2: Color Instability and Spectral Changes During Operation

The emission color of your device shifts over time, or new peaks appear in the electroluminescence spectrum.

Potential Root Causes:

  • Formation of Emissive Degradation Products: The degradation of this compound or surrounding molecules can create new chemical species with different emission properties.

  • Shift in the Recombination Zone: Degradation at one of the interfaces can cause the region where electrons and holes recombine to move into an adjacent layer with a different emission color.

  • Exciplex Formation: The interaction of degradation products with other molecules in the device can lead to the formation of exciplexes, which typically have a red-shifted emission.

Proposed Degradation Pathway Leading to Color Instability:

cluster_0 Initial State cluster_1 Degradation Stressors cluster_2 Primary Degradation cluster_3 Secondary Reactions & Effects A This compound C C-Br Bond Cleavage A->C B Voltage / Excitons / Heat B->C D Terphenyl Radical C->D E Bromine Radical C->E F Reaction with Host/Dopant D->F I Quenching of Original Emission E->I G Formation of Emissive Byproducts F->G H Shift in Emission Spectrum (Color Instability) G->H

Proposed degradation pathway of this compound.

Step-by-Step Guide:

  • Time-Resolved Electroluminescence Spectroscopy:

    • Action: Measure the electroluminescence spectrum of your device at different stages of its operational life.

    • Rationale: This will allow you to track the emergence of new emissive species and the decay of the original emission, providing clues about the nature of the degradation products.

  • Modify Device Architecture:

    • Action: Fabricate devices with and without electron- and hole-blocking layers between the emissive layer and the transport layers.

    • Rationale: If the color instability is due to a shift in the recombination zone, the introduction of appropriate blocking layers should confine recombination to the intended emissive layer and improve color stability.

  • Vary the Host Material:

    • Action: If this compound is being used as a component in a host-guest system, fabricate devices with different host materials that have varying energy levels and chemical stabilities.

    • Rationale: This can help determine if the degradation is an intrinsic property of the this compound derivative or an interaction with the host material.

References

  • This compound | CAS#:1762-84-1 | Chemsrc.
  • Killer impurities in vacuum chamber that affect the lifetime of organic light-emitting diodes - AIP Publishing.
  • Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process | Request PDF - ResearchGate.
  • Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate - Journal of Applied Polymer Science.
  • The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application - NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound: A Foundation for High-Performance Materials in Electronics and Beyond - NINGBO INNO PHARMCHEM CO.,LTD.
  • GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents.
  • Pathways for the degradation of organic photovoltaic P3HT:PCBM based devices - ResearchGate.
  • This compound - Oakwood Chemical.
  • Study on Degradation of Phenol by Electrochemical Oxidation - ResearchGate.
  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host - ACS Publications.
  • Degradation Mechanisms and Reactions in Organic Light-Emitting Devices - ResearchGate.
  • Electrochemical Reduction Performance and Mechanism of 2,2′,4,4′-Tetrabromodiphenyl Ether (BDE-47) with Pd/Metal Foam Electrodes - MDPI.
  • Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes - ResearchGate.
  • Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications - Journal of Materials and Environmental Science.
  • Understanding degradation phenomena in organic electronic devices - ResearchGate.
  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host - ACS Publications.
  • Chemical degradation mechanisms of organic semiconductor devices | Request PDF - ResearchGate.
  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - MDPI.
  • The Blue Problem: OLED Stability and Degradation Mechanisms - ACS Publications.
  • Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films - MDPI.
  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed.
  • (PDF) Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - ResearchGate.
  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF - ResearchGate.

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Technical Support Center: Navigating the Solubility Challenges of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Bromo-p-terphenyl. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Given its rigid, non-polar, and crystalline nature, achieving a clear, homogenous solution of this compound can be a significant hurdle in experimental workflows. This document provides in-depth, practical guidance in a question-and-answer format to address these issues directly, moving from foundational knowledge to advanced troubleshooting.

Understanding the Molecule: Why is this compound Difficult to Dissolve?

This compound (C₁₈H₁₃Br) is a large, planar, and aromatic hydrocarbon. Its poor solubility in many common laboratory solvents stems from several key physicochemical properties:

  • High Crystallinity: The molecule's planar structure allows for efficient packing into a stable crystal lattice. A significant amount of energy is required to overcome these strong intermolecular forces (pi-pi stacking) and break down the crystal structure.

  • Non-Polar Nature: The molecule is predominantly a hydrocarbon, making it highly non-polar (lipophilic). Following the principle of "like dissolves like," it will have a natural affinity for non-polar solvents and be virtually insoluble in polar solvents like water.

  • Large Molecular Size: Larger molecules can be more challenging for solvent molecules to effectively surround and solvate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

Based on the properties of the parent compound, p-terphenyl, and general solubility principles, the most promising solvents are non-polar aromatic and chlorinated hydrocarbons.[2][3]

  • Recommended Starting Solvents: Toluene, Benzene, Chloroform, Dichloromethane (DCM).

  • Potentially Useful with Heating: Tetrahydrofuran (THF), Dioxane.

  • Poor Solvents: Water, Methanol, Ethanol, Acetonitrile, Hexane (at room temperature).

The parent compound, p-terphenyl, is noted to be soluble in hot benzene and hot ethyl alcohol, suggesting that thermal energy is crucial for overcoming the crystal lattice energy.[3][4]

Q2: I'm seeing conflicting information. Some sources say p-terphenyl is soluble in ethanol, but you list it as a poor solvent. Why?

This is an excellent observation that highlights a critical aspect of solubility: temperature . While p-terphenyl is sparingly soluble in lower alcohols like ethanol at room temperature, its solubility increases significantly with heat.[2] Therefore, if you are attempting to dissolve this compound in a solvent like ethanol, it will likely require heating to near the solvent's boiling point. Always use caution and appropriate safety measures when heating flammable organic solvents.

Q3: How does the bromine atom on this compound affect its solubility compared to p-terphenyl?

The addition of a bromine atom increases the molecule's molecular weight and can slightly increase its polarity and polarizability. However, this effect is generally not significant enough to dramatically alter its solubility profile from that of p-terphenyl. The dominant characteristics remain its large, non-polar, aromatic structure. Therefore, the general solvent recommendations for p-terphenyl serve as a reliable starting point for this compound.

Troubleshooting Guide: When Dissolution Fails

Encountering a stubborn solid that refuses to dissolve can be a frustrating experience. This section provides a systematic approach to troubleshooting these issues.

Issue 1: The compound is not dissolving in my chosen solvent at room temperature.

This is the most common issue encountered with this compound due to its high melting point and crystalline structure.

Troubleshooting Workflow:

A Initial State: Compound insoluble at RT B Step 1: Apply Heat Gently warm the mixture with stirring. Is it dissolving? A->B C Yes B->C Yes D No B->D No E Solution Achieved. Note: Compound may precipitate upon cooling. C->E F Step 2: Increase Thermal Energy Increase temperature towards solvent's boiling point. (Use reflux condenser for safety). Is it dissolving now? D->F G Yes F->G Yes H No F->H No G->E I Proceed to Co-Solvent Strategy (See Issue 2) H->I A Start: Weigh excess This compound B Add known volume of solvent A->B C Seal and equilibrate (24-48h with shaking at constant temp) B->C D Allow solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter into pre-weighed vial E->F G Evaporate solvent to dryness F->G H Weigh vial with dried solid G->H I Calculate mass of dissolved solid H->I J End: Determine solubility (e.g., in mg/mL) I->J

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Summary of Solvent Recommendations

The following table provides a qualitative summary of solvent recommendations for this compound, based on the properties of similar aromatic hydrocarbons.

Solvent ClassExamplesExpected Solubility at Room Temp.Notes
Aromatic Toluene, Benzene, XylenesModerate to GoodBest starting point. Heating will significantly increase solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerateGood choice for many organic reactions.
Ethers Tetrahydrofuran (THF), DioxanePoor to SlightMay require significant heating. Can be a useful co-solvent.
Alcohols Methanol, EthanolVery PoorGenerally not recommended unless used hot. [2][4]
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOVery PoorUnlikely to be effective. DMF/DMSO might work at very high temperatures.
Non-Polar Aliphatic Hexane, CyclohexaneVery PoorLack of aromaticity makes them poor solvents for this compound.
Polar Protic WaterInsolubleCompletely unsuitable as a solvent. [3]

References

  • PubChem. p-Terphenyl.
  • Jiangsu Zhongneng Chemical Technology Co., Ltd. P-Terphenyl, DYNOVA®. [Link]
  • PubChem. 4,4''-Dibromo-p-terphenyl.
  • NIH.
  • NIH.
  • ACS Publications. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Foundation for High-Performance Materials in Electronics and Beyond. [Link]
  • ResearchGate. Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. [Link]
  • Royal Society of Chemistry. CHEM21 selection guide of classical- and less classical-solvents. [Link]
  • Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. [Link]
  • Chemistry LibreTexts.
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  • SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. [Link]
  • OAK Open Access Archive. Dissolution Method Troubleshooting: An Industry Perspective. [Link]
  • Agilent.
  • ResearchGate. Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. [Link]
  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
  • Chemistry Stack Exchange.
  • Oriental Journal of Chemistry. Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory. [Link]
  • NIH. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. [Link]

Sources

refining the synthesis of 4,4''-dibromo-p-terphenyl to avoid impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,4''-Dibromo-p-terphenyl

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers and chemists focused on the synthesis of high-purity 4,4''-dibromo-p-terphenyl. We understand that while the synthesis may appear straightforward, achieving high purity and avoiding persistent impurities requires careful control over reaction and purification parameters. This document moves beyond a simple protocol, offering troubleshooting insights and answers to frequently asked questions to help you refine your process and ensure the quality of your final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 4,4''-dibromo-p-terphenyl, particularly via the direct bromination of p-terphenyl.

Question 1: My NMR spectrum is complex, showing more than the expected number of aromatic peaks. What's wrong?

Answer:

This is the most common issue and almost always points to a mixture of products arising from incomplete or excessive bromination.

  • Probable Cause 1: Under-bromination. The primary impurity is often the mono-brominated species, 4-bromo-p-terphenyl. This occurs when the reaction is not driven to completion due to insufficient bromine, lower reaction temperatures, or shorter reaction times.

  • Probable Cause 2: Over-bromination. If the reaction is run for too long or with a significant excess of bromine, you can form tri- or even tetra-brominated p-terphenyls. These species will have more complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

  • Probable Cause 3: Isomeric Impurities. While the 4 and 4'' positions are sterically and electronically favored for electrophilic aromatic substitution, some minor bromination can occur on the central phenyl ring, leading to complex isomeric mixtures that are difficult to separate.

Recommended Solutions:

  • Stoichiometric Control: Carefully control the molar ratio of p-terphenyl to liquid bromine. A common ratio is approximately 1 to 2.25-2.75 equivalents of bromine to ensure dibromination while minimizing over-bromination.[1]

  • Reaction Monitoring: If possible, monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

  • Refined Purification: The crude product is often a mixture. A highly effective purification method is to reflux the crude solid in a solvent like toluene.[1][2][3] 4,4''-dibromo-p-terphenyl has low solubility in hot toluene, while many of the mono-bromo and over-brominated impurities are more soluble. Hot filtration will therefore leave behind a much purer product. Multiple reflux/beating cycles may be necessary.[2][3]

Question 2: My final yield is significantly lower than expected after purification.

Answer:

Low yield is typically a result of either an incomplete reaction or product loss during the workup and purification stages.

  • Probable Cause 1: Incomplete Reaction. As discussed in Question 1, insufficient heating or reaction time can leave a large amount of unreacted p-terphenyl or mono-bromo-p-terphenyl in the crude mixture, which is then removed during purification.

  • Probable Cause 2: Product Loss During Workup. After the reaction, the mixture is often quenched by pouring it into methanol.[1][2] This precipitates the brominated terphenyls. If too much methanol is used or if the mixture is not sufficiently cooled, some product may remain dissolved.

  • Probable Cause 3: Aggressive Purification. While toluene reflux is excellent for purification, using a solvent in which the desired product has slightly higher solubility, or using excessively large volumes of solvent, can lead to significant product loss during the hot filtration step.

Recommended Solutions:

  • Optimize Reaction Conditions: Ensure the reaction temperature is maintained between 100-110°C and the reaction time is adequate (often 24-48 hours) to drive the formation of the dibrominated product.[1]

  • Careful Quenching: When pouring the reaction mixture into methanol, ensure the methanol is cold and use a volume sufficient to precipitate the product without creating an overly dilute solution. Stirring for at least 30 minutes helps ensure complete precipitation.[2]

  • Solvent Selection for Purification: Toluene is generally a good choice for purification by reflux.[1][2] For recrystallization, a solvent system where the product is sparingly soluble at room temperature but significantly more soluble at elevated temperatures is ideal. Test small batches with different solvents (e.g., chlorobenzene, dichlorobenzene) to find the optimal balance between purity and recovery.

Question 3: The product is off-white or yellow, even after purification. How can I decolorize it?

Answer:

A persistent color often indicates the presence of residual bromine or trace polymeric impurities.

  • Probable Cause 1: Trapped Bromine. Elemental bromine can be trapped within the crystalline lattice of the product, giving it a yellow or brownish tint.

  • Probable Cause 2: Oxidative Side Products. High reaction temperatures can sometimes lead to minor oxidative side reactions, creating colored impurities.

Recommended Solutions:

  • Sodium Bisulfite Wash: During the workup, after filtering the precipitate from methanol, wash the filter cake with an aqueous solution of a reducing agent like sodium bisulfite (5-10%).[4] This will react with and remove any residual elemental bromine. Follow this with water and then methanol washes to remove the salts and dry the product.

  • Activated Charcoal Treatment: If the color persists after a bisulfite wash, you can try treating a solution of the product in a high-boiling point solvent with activated charcoal. However, this should be done cautiously as it can also lead to product loss through adsorption.

  • Sublimation: For achieving very high purity, sublimation under high vacuum can be an effective final purification step to remove both colored impurities and any non-volatile inorganic residues.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for producing high-purity 4,4''-dibromo-p-terphenyl?

The most commonly cited and industrially relevant method is the direct electrophilic bromination of p-terphenyl using liquid bromine, often in an organic solvent like bromobenzene or nitrobenzene.[1][2][6] This method is straightforward and avoids the use of expensive metal catalysts.

Alternative routes like Suzuki or Ullmann cross-coupling reactions are theoretically possible (e.g., coupling 1,4-dibromobenzene with 1,4-phenylenediboronic acid). However, these multi-step methods introduce their own challenges, such as catalyst purity, potential for homo-coupling side products, and the need to remove residual palladium or copper catalysts, which can be problematic for applications in electronics or pharmaceuticals.[7][8][9] For producing the title compound itself, direct bromination is typically more efficient.

Q2: How can I definitively confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

TechniquePurpose & Expected Result
¹H NMR Confirms the structure and substitution pattern. For pure 4,4''-dibromo-p-terphenyl, you should see a set of doublets for the brominated terminal rings and a singlet (or a narrow multiplet) for the central ring protons. The integration should match the expected proton count.
¹³C NMR Provides further structural confirmation by showing the number of unique carbon environments.[10]
Mass Spec (MS) Confirms the molecular weight (388.1 g/mol for C₁₈H₁₂Br₂) and, importantly, shows the characteristic isotopic pattern for a molecule containing two bromine atoms.[10]
Melting Point A sharp melting point in the expected range (approx. 307-315°C) is a strong indicator of high purity.[2] A broad or depressed melting range suggests the presence of impurities.
Elemental Analysis Provides the percentage composition of C, H, and Br, which should match the calculated values for the molecular formula C₁₈H₁₂Br₂.

Q3: What are the critical safety precautions for the direct bromination method?

This synthesis involves several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE):

  • Liquid Bromine: Highly toxic, corrosive, and volatile. Always handle liquid bromine in a certified chemical fume hood. Wear appropriate gloves (butyl rubber or a suitable laminate), safety goggles, and a lab coat. Have a bromine spill kit containing a neutralizer like sodium thiosulfate readily available.

  • Hydrogen Bromide (HBr) Gas: This is a corrosive byproduct of the reaction. The reaction setup must include a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HBr gas.[1][2]

  • High Temperatures: The reaction is run at temperatures exceeding 100°C.[1] Use appropriate heating mantles and ensure all glassware is free of cracks or defects.

Refined Experimental Protocol: Direct Bromination of p-Terphenyl

This protocol integrates best practices to maximize yield and purity.

Step 1: Reaction Setup

  • In a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-terphenyl (1.0 eq) and a solvent such as bromobenzene (approx. 10 mL per gram of terphenyl).[1][2]

  • Fit the top of the condenser with a gas outlet connected to a gas trap containing an aqueous solution of NaOH to neutralize the HBr byproduct.

  • Begin stirring the mixture.

Step 2: Bromination

  • In the dropping funnel, add liquid bromine (2.5 eq) cautiously in a fume hood.

  • Slowly add the bromine to the stirred terphenyl solution over 30-60 minutes. The reaction is exothermic.

  • Once the addition is complete, heat the reaction mixture to 105-110°C and maintain this temperature for 24-40 hours.[1][2]

    • Scientist's Note: The high temperature is necessary to overcome the activation energy for the second bromination. The extended reaction time helps to ensure the reaction goes to completion, minimizing the mono-bromo impurity.

Step 3: Workup and Isolation

  • Allow the reaction mixture to cool to room temperature (approx. 25°C).[2]

  • In a separate large beaker, place cold methanol (approx. 20 mL per gram of starting terphenyl).

  • Slowly pour the reaction mixture into the cold methanol with vigorous stirring. A precipitate will form.[1][2]

  • Continue stirring the slurry for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the filter cake sequentially with small portions of 5% sodium bisulfite solution (until the filtrate is colorless), water, and finally, cold methanol.

Step 4: Purification

  • Dry the crude product in a vacuum oven at 60-80°C.[2][3]

  • Transfer the dried crude solid to a flask with toluene (approx. 2 mL per gram of crude product).[2]

  • Heat the mixture to reflux and maintain for several hours ("reflux beating").[2][3]

  • Perform a hot filtration, collecting the solid product that remains undissolved. Wash the filter cake with a small amount of hot toluene.

    • Scientist's Note: This step is critical for removing more soluble impurities. The low solubility of the desired product in hot toluene allows for its isolation in high purity.

  • Repeat the toluene reflux and hot filtration if necessary, monitoring purity by TLC or NMR.

  • Dry the final product under high vacuum at 80°C for 24 hours to yield 4,4''-dibromo-p-terphenyl as a white solid.[2]

Visual Guides

Reaction and Impurity Pathway

G cluster_main Main Synthetic Route cluster_side Side Reactions p_terphenyl p-Terphenyl mono_bromo This compound (Impurity A) p_terphenyl->mono_bromo +1 eq Br2 di_bromo 4,4''-Dibromo-p-terphenyl (Target Product) mono_bromo->di_bromo +1 eq Br2 tri_bromo Tribromo-p-terphenyl (Impurity B) di_bromo->tri_bromo + Excess Br2 + Long Time

Caption: Key reaction steps and common impurity formation pathways.

Troubleshooting Workflow

G start Problem: Low Yield or Impure Product check_nmr Analyze ¹H NMR Spectrum start->check_nmr low_yield Low Yield After Purification start->low_yield color_issue Product is Colored start->color_issue complex_nmr Complex Spectrum: Mixture of Products check_nmr->complex_nmr solution_purify Solution: Refined Purification (Toluene Reflux/Beating) complex_nmr->solution_purify solution_reaction Solution: Optimize Reaction (Time, Temp, Stoichiometry) complex_nmr->solution_reaction low_yield->solution_reaction solution_workup Solution: Optimize Workup (Quenching, Washing) low_yield->solution_workup solution_decolorize Solution: Wash with NaHSO₃ or use Activated Carbon color_issue->solution_decolorize

Caption: A stepwise workflow for troubleshooting common synthesis issues.

References

  • Xuzhou B&C Chem Co Ltd. (2018). Method for synthesizing 4,4'-dibromo p-terphenyl. CN108328999A.
  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information Supramolecular self-assembly of brominated molecules on a silicon surface. [Link]
  • KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
  • National Center for Biotechnology Information. (n.d.). 4,4''-Dibromo-p-terphenyl. PubChem Compound Database.
  • Rathore, R., & Burns, C. L. (2003). HEXAKIS(4-BROMOPHENYL)BENZENE. Organic Syntheses, 80, 10. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
  • Wikipedia. (n.d.). Ullmann condensation.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
  • Gray, G. W., & Mosley, A. (1980).

Sources

strategies to improve the performance of 4-Bromo-p-terphenyl scintillators

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-p-terphenyl Scintillators

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound scintillators. This guide is designed for researchers and professionals who are working to optimize the performance of these specialized organic scintillators. This compound, a derivative of the well-regarded p-terphenyl, offers unique properties but also presents distinct challenges. This document provides in-depth, experience-driven answers to common problems and questions, moving beyond simple instructions to explain the underlying scientific principles. Our goal is to empower you to not only solve immediate issues but also to fundamentally improve your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound as a scintillator material.

Q1: What is this compound and why is it of interest as a scintillator?

A1: this compound is an aromatic hydrocarbon, structurally similar to p-terphenyl but with a bromine atom substituted on one of the terminal phenyl rings.[1] p-Terphenyl itself is a known organic scintillator effective for detecting fast neutrons and beta particles due to its high hydrogen content and rapid fluorescence.[2][3] The addition of a bromine atom (a "heavy" atom) increases the effective atomic number (Z) of the material. This is significant because it enhances the probability of interaction with gamma rays via the photoelectric effect, a mechanism that is otherwise inefficient in low-Z organic scintillators.[4] The primary motivation for investigating this compound is to develop a material that combines the fast timing properties of organic scintillators with improved efficiency for gamma-ray detection.

Q2: What are the critical performance parameters for a scintillator and how does this compound fare?

A2: The performance of any scintillator is primarily defined by three key parameters:

  • Light Yield: This is the number of photons produced per unit of energy deposited by incident radiation (typically measured in photons/MeV).[5] A high light yield is crucial for good energy resolution. While p-terphenyl has a respectable light yield for an organic material, the bromine atom in this compound can introduce quenching effects (non-radiative de-excitation), which may potentially lower the light output compared to its parent compound.[6]

  • Decay Time: This measures how long the scintillator emits light after the initial radiation event.[7] A short decay time is essential for applications requiring high count rates and precise timing, as it minimizes signal pile-up.[8] Organic scintillators are known for their fast decay times (a few nanoseconds), a property that is expected to be retained in this compound.[9][10]

  • Energy Resolution: This is the ability of the detector to distinguish between two different radiation energies.[11] It is heavily dependent on the light yield; higher light output leads to better statistics in the photodetector and thus better energy resolution.[9] The energy resolution of this compound is a direct consequence of its achievable light yield and the efficiency of light collection.[12]

Q3: What are the main challenges associated with producing high-performance this compound scintillators?

A3: The primary challenges stem from material purity and crystal quality.

  • Purity: Organic scintillators are highly susceptible to performance degradation from impurities.[13] Chemical remnants from synthesis (e.g., residual solvents, unreacted reagents) and dissolved oxygen can act as quenching agents, creating pathways for energy to be lost as heat instead of light.[13] High-purity starting material (≥99.0%) is a prerequisite for any successful application.[1]

  • Crystal Quality: The performance of a solid-state scintillator is critically dependent on its crystalline structure. Defects such as grain boundaries, cracks, and dislocations in the crystal lattice act as traps for excitons (the mobile excited states that lead to light emission), preventing them from reaching a luminescent center.[3][7] This trapping reduces light output and can introduce unwanted, slower components to the decay time. Growing large, optically transparent single crystals is therefore a major hurdle.[2]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during experimentation.

General Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing performance issues with your scintillator.

TroubleshootingWorkflow Start Observe Performance Issue Problem_LY Low Light Yield Start->Problem_LY Problem_ER Poor Energy Resolution Start->Problem_ER Problem_DT Anomalous Decay Time (e.g., excessive afterglow) Start->Problem_DT Problem_Visual Visual Defects in Crystal (Cloudiness, Cracks) Start->Problem_Visual Cause_Purity Cause: Chemical Impurities (Quenching) Problem_LY->Cause_Purity Cause_Defects Cause: Crystal Defects (Trapping) Problem_LY->Cause_Defects Cause_Coupling Cause: Poor Optical Coupling / Light Collection Problem_LY->Cause_Coupling Problem_ER->Problem_LY Problem_ER->Cause_Coupling Cause_Electronics Cause: Electronic Noise / Miscalibration Problem_ER->Cause_Electronics Problem_DT->Cause_Purity Problem_DT->Cause_Defects Cause_Growth Cause: Suboptimal Crystal Growth Conditions Problem_Visual->Cause_Growth Solution_Purify Action: Purify Raw Material (See Protocol 1) Cause_Purity->Solution_Purify Solution_Grow Action: Optimize Crystal Growth (See Protocol 2) Cause_Defects->Solution_Grow Solution_Polish Action: Check Surface Polish & Optical Coupling Agent Cause_Coupling->Solution_Polish Solution_Calibrate Action: Calibrate Readout Electronics & Check HV Cause_Electronics->Solution_Calibrate Cause_Growth->Solution_Purify Cause_Growth->Solution_Grow

Caption: General troubleshooting workflow for this compound scintillators.

Q4: My scintillator's light yield is significantly lower than expected. What are the likely causes and how can I fix it?

A4: Low light yield is one of the most common problems with organic scintillators.[14] The causes can be traced to both the material's intrinsic properties and extrinsic factors.

  • Primary Cause: Chemical Impurities: As mentioned, impurities are the most frequent culprit. Even trace amounts of contaminants from the synthesis process can act as "quenching centers."[13] When an excited scintillator molecule encounters an impurity, it may transfer its energy non-radiatively (as heat), preventing the emission of a photon.

    • Solution: Rigorous purification of the this compound starting material is non-negotiable. A multi-step approach involving column chromatography followed by recrystallization or zone refining is highly recommended.[15][16] (See Protocol 1 ).

  • Secondary Cause: Crystal Defects: A polycrystalline or heavily flawed crystal contains numerous internal surfaces and defect sites.[7] These sites can trap the mobile excitons before they can fluoresce, effectively reducing the number of photons that escape the crystal.

    • Solution: The crystal growth process must be carefully controlled to minimize defects. This involves using a high-purity starting material, maintaining a stable thermal gradient, and employing a slow growth rate.[2][17] The modified Bridgman method is a reliable technique for this purpose. (See Protocol 2 ).

  • Tertiary Cause: Self-Absorption: Organic scintillators can exhibit an overlap between their emission and absorption spectra. This means that photons emitted deep within the crystal can be re-absorbed by other scintillator molecules before they reach the detector.[18] Polycrystalline samples of p-terphenyl have been shown to have a short light attenuation length due to this effect.[6]

    • Solution: While difficult to eliminate completely, ensuring a highly ordered single crystal minimizes scattering and maximizes the light attenuation length. For some applications, incorporating a secondary fluor (a wavelength shifter) can absorb the primary light and re-emit it at a longer wavelength that is not re-absorbed, though this can slow the signal's time response.[13]

Q5: My detector is producing broad peaks, indicating poor energy resolution. Where should I start investigating?

A5: Poor energy resolution is often a direct consequence of low light yield, but other factors related to light collection and electronics can also be at fault.[4][14]

  • Step 1: Address Light Yield: First, confirm that you have addressed all the potential causes of low light yield as described in Q4. Poor energy resolution is mathematically inevitable if the number of photons generated is low.[9]

  • Step 2: Evaluate Optical Coupling: The interface between the scintillator crystal and the photodetector (e.g., a Photomultiplier Tube or PMT) is critical. Air gaps or an improper optical coupling agent will cause significant light loss due to mismatched refractive indices, leading to reflection at the interface.[19]

    • Solution: Ensure the crystal face is polished to an optical finish. Use a high-quality optical grease or pad that is transparent to the scintillator's emission wavelength to couple the crystal to the photodetector. The coupling should be free of air bubbles.

  • Step 3: Verify Crystal Uniformity: If different parts of the crystal have varying scintillation efficiency (due to a non-uniform distribution of defects or impurities), the light output will depend on where the radiation interaction occurs. This variation broadens the energy peak.

    • Solution: This points back to the need for a high-quality, homogeneous single crystal. Using a collimated radiation source to test different regions of your crystal can help diagnose this issue.

  • Step 4: Check Electronics and High Voltage (HV): An unstable high-voltage supply to the PMT will cause gain fluctuations, directly worsening energy resolution.[20] Electronic noise in the preamplifier or shaping amplifier can also contribute to peak broadening.[7]

    • Solution: Allow the HV supply to stabilize for at least 30 minutes before taking measurements.[20] Use properly shielded cables and ensure a good signal-to-noise ratio. Calibrate your system using a known source (e.g., ¹³⁷Cs) and check that the peak position is stable over time.[21]

Q6: I'm observing a long "tail" in my pulse shape, indicating afterglow or a slow decay component. What causes this?

A6: While the primary fluorescence of p-terphenyl is very fast (~2-4 ns), the presence of impurities and defects can introduce much slower light emission components.[10][22]

  • Cause: Impurity Trap States: Certain impurities create "trap states" with energy levels within the band gap of the molecular crystal. Excitons can become trapped at these sites and are only released later via thermal energy, resulting in delayed fluorescence. This emission can last for microseconds or longer.

    • Solution: As with low light yield, the most effective solution is ultra-high purification of the starting material to remove these trap-forming molecules.[13]

  • Cause: Crystal Boundary Effects: In polycrystalline samples, the boundaries between crystal grains can act as large-scale traps, leading to delayed emission and afterglow.

    • Solution: This underscores the importance of growing a single crystal. If you are working with polycrystalline material, this may be an inherent limitation of your sample.

Part 3: Experimental Protocols

These protocols provide validated, step-by-step methodologies for key processes.

Protocol 1: Purification of this compound Raw Material

Causality: This two-step process first separates compounds based on polarity (chromatography) and then on solubility (recrystallization), which is highly effective at removing a broad range of synthesis byproducts and contaminants.[16][23]

  • Column Chromatography:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass chromatography column with the slurry to create the stationary phase.

    • Dissolve the crude this compound in a minimal amount of a slightly more polar solvent (e.g., toluene or dichloromethane).

    • Carefully load the dissolved sample onto the top of the silica column.

    • Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate). The p-terphenyl core is non-polar, so the desired compound should elute with a low-polarity mixture.

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Select a solvent in which this compound is highly soluble when hot but poorly soluble when cold (e.g., ethanol, toluene).[24]

    • Heat the chosen solvent to its boiling point and dissolve the product from the chromatography step until the solution is saturated.[23]

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as impurities tend to remain in the solution.[16]

    • Further cool the flask in an ice bath to maximize precipitation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining surface impurities.

    • Dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 60°C) to remove all residual solvent.

Protocol 2: Single Crystal Growth via Modified Bridgman Method

Causality: The Bridgman method grows a crystal from a melt by slowly passing it through a temperature gradient.[3] A slow pulling rate and stable temperature control are essential to allow molecules to arrange themselves into a single, low-defect lattice, preventing the formation of polycrystalline structures.[2][25]

BridgmanWorkflow cluster_prep Preparation cluster_growth Growth Process cluster_post Post-Growth Prep1 Load Purified this compound into Growth Ampoule Prep2 Evacuate Ampoule to ~10⁻² Pa while gently heating (~100°C) Prep1->Prep2 Prep3 Backfill with high-purity inert gas (e.g., Argon) Prep2->Prep3 Prep4 Seal Ampoule Prep3->Prep4 Growth1 Place Ampoule in Bridgman Furnace (Upper Zone > Melting Point) Prep4->Growth1 Growth2 Homogenize Melt (e.g., 3 hours at T_melt + 15-20°C) Growth1->Growth2 Growth3 Lower Ampoule through Temperature Gradient (e.g., 2-3 mm/h) Growth2->Growth3 Growth4 Crystal Solidifies from Tip Upwards Growth3->Growth4 Post1 Full Crystal Solidified in Lower, Cooler Zone Growth4->Post1 Post2 Anneal Crystal by Slow Cooling to Room Temperature (~10 K/h) Post1->Post2 Post3 Carefully Remove Crystal from Ampoule Post2->Post3

Sources

Technical Support Center: Overcoming Poor Film Morphology in Vapor-Deposited 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the vapor deposition of 4-Bromo-p-terphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the thin-film deposition of this material. As a crucial building block for advanced electronic and optoelectronic applications, particularly in Organic Light-Emitting Diodes (OLEDs), achieving high-quality thin films of this compound is paramount.[1] This resource offers practical, experience-driven advice to help you optimize your deposition processes and overcome poor film morphology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its film morphology important?

A1: this compound is an organic semiconductor, a derivative of p-terphenyl, which is noted for its rigid, rod-like structure.[1] This structure is beneficial for creating ordered molecular arrangements in thin films, which is critical for efficient charge transport in electronic devices. The bromine atom provides a site for further chemical modifications.[1] Poor film morphology, such as high surface roughness, grain boundaries, and lack of crystallinity, can act as traps for charge carriers, hindering device performance.

Q2: What are the key physical properties of this compound relevant to vapor deposition?

PropertyThis compoundp-Terphenyl (for comparison)
Molecular Formula C₁₈H₁₃BrC₁₈H₁₄
Molecular Weight 309.2 g/mol 230.30 g/mol
Melting Point 90-95 °C (for m-terphenyl isomer)212-213 °C[2]
Boiling Point Not readily available389 °C
Vapor Pressure Very low at room temperature.[3]1 Pa at 127.1 °C (solid)[4]

Note: The melting point for the para-isomer of this compound is not consistently reported, hence the meta-isomer's data is provided as a reference. The higher molecular weight and potential for intermolecular interactions due to the bromine atom may influence its sublimation characteristics compared to p-terphenyl.

Q3: What is the general procedure for thermal evaporation of this compound?

A3: The general workflow for the physical vapor deposition of this compound involves the following key stages:

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning mat_prep Material Loading & Degassing pumpdown Chamber Pump-down (<10⁻⁶ mbar) mat_prep->pumpdown sub_heat Substrate Heating source_heat Source Heating & Deposition cooldown Controlled Cooldown source_heat->cooldown anneal Optional: Annealing charac Characterization

Figure 2: Troubleshooting logic for high surface roughness.

2. Reduce Deposition Rate:

A lower deposition rate gives the molecules more time to diffuse on the surface and arrange themselves in a more ordered fashion before being buried by subsequent layers.

Experimental Protocol: Deposition Rate Optimization

  • Constant Substrate Temperature: Set the substrate temperature to the optimal value determined from the previous experiment.

  • Vary Deposition Rate: Conduct a series of depositions at different rates, for example, 0.05 Å/s, 0.1 Å/s, 0.5 Å/s, and 1 Å/s.

  • Characterization and Analysis: Use AFM to measure the RMS roughness for each film and identify the rate that produces the smoothest morphology.

ParameterEffect on Surface RoughnessRecommended Starting Range
Substrate Temperature Increasing temperature generally decreases roughness (up to a point).25°C - 150°C
Deposition Rate Increasing rate generally increases roughness.0.05 - 0.5 Å/s
Issue 2: Poor Crystallinity and Small Grain Size

Symptoms: X-ray Diffraction (XRD) patterns show broad, weak peaks, or none at all, indicating an amorphous or poorly crystalline film. AFM or SEM may show very small, poorly defined grains. This can be detrimental to charge transport, which is more efficient in well-ordered crystalline domains.

Causality:

The degree of crystallinity in a vapor-deposited film is determined by the ability of the molecules to self-assemble into a long-range ordered structure.

  • Kinetic Limitations: If the deposition conditions do not provide enough time or energy for the molecules to arrange themselves into a crystalline lattice, an amorphous or nanocrystalline film will result.

  • Substrate-Molecule Interaction: The nature of the substrate surface can influence the orientation and crystallinity of the initial layers of the film.

Solutions:

1. Post-Deposition Annealing:

Thermal annealing provides the necessary energy for molecular rearrangement and crystallization after the film has been deposited. This can lead to an increase in grain size and a reduction in defects. [5][6] Experimental Protocol: Post-Deposition Annealing

  • Sample Preparation: Use as-deposited films of this compound.

  • Annealing Procedure: Place the samples in a vacuum or inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxidation. Heat the samples to a temperature below the material's melting point. A good starting point would be to test a range of temperatures from 80°C to 140°C. The annealing time can also be varied, typically from 30 minutes to several hours.

  • Controlled Cooling: After annealing, allow the samples to cool down slowly to room temperature to prevent thermal stress and cracking.

  • Characterization: Use XRD to assess the crystallinity and grain size (using the Scherrer equation) before and after annealing. AFM can be used to observe changes in grain morphology.

2. Optimizing Substrate Temperature During Deposition:

As with surface roughness, the substrate temperature during deposition plays a crucial role in determining crystallinity. A higher substrate temperature can promote the growth of larger, more ordered crystalline grains from the outset.

3. Use of Templating Substrates:

For certain applications requiring highly oriented films, the use of single-crystal substrates or substrates with specific surface treatments can template the growth of the organic film, leading to improved crystallinity and orientation.

G A Poor Crystallinity B Kinetic Limitations during Growth A->B C Insufficient Molecular Mobility B->C D Post-Deposition Annealing C->D E Optimize Substrate Temperature C->E

Figure 3: Troubleshooting logic for poor crystallinity.

References

  • Impact of Annealing p-Terphenyl Films Deposited on Dicroic Filters: Emission, Absorption, and Adhesion Analysis. (2025). LIDINE 2025: LIght Detection In Noble Elements. [Link]
  • 4,4''-Dibromo-p-terphenyl. (n.d.). PubChem.
  • Effects of the annealing process on the physical properties of p-Terphenyl films deposited on dichroic filters for X-ARAPUCA. (n.d.). ResearchGate.
  • This compound. (n.d.). Chemsrc.
  • This compound: A Foundation for High-Performance Materials in Electronics and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Influence of the Deposition Rate and Substrate Temperature on the Morphology of Thermally Evapor
  • Influence of the Deposition Rate and Substrate Temperature on the Morphology of Thermally Evaporated Ionic Liquids. (2023).
  • C-212 Troubleshooting for Thin Film Deposition Processes. (n.d.). The Society of Vacuum Coaters.
  • A kinetic model for the characteristic surface morphologies of thin films by directional vapor deposition. (2017). Journal of Applied Physics. [Link]
  • Five Challenges in Thin Film Deposition and How to Solve Them. (2025). Sputtering Targets. [Link]
  • Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. (2023). MDPI. [Link]
  • 5 Challenges in Thin Film Manufacturing and How to Overcome Them. (2025). Denton Vacuum. [Link]
  • In a) the evaporation rates for Sample 1 and in b) the... (2025).
  • Troubleshooting Electron Beam Evaporation Processes. (n.d.). Angstrom Engineering.
  • p-Terphenyl. (n.d.). PubChem.
  • Chemical Properties of p-Terphenyl (CAS 92-94-4). (n.d.). Cheméo.
  • Terphenyl. (n.d.). Wikipedia.
  • The influence of the substrate temperature on the growth mechanism of amine- and thiol-based plasma polymers: A comparative study. (2023).
  • What is the effect of post annealing treatment on the thickness of the film? (2018).
  • Influence of substrate temperature on atomic layer growth and properties of HfO2 thin films. (n.d.). ResearchGate.
  • The Effects of Substrate Temperature on the Growth, Microstructural and Magnetic Properties of Gadolinium-Containing Films on Aluminum Nitride. (n.d.). MDPI.
  • View of Study the Impact of the Substrate Temperature on the Optical Properties of Thin Film. (n.d.). American Journal of Botany and Bioengineering.
  • The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. (n.d.). MDPI.
  • Understanding the Effects of Post-Deposition Sequential Annealing on the Physical and Chemical Properties of Cu2ZnSnSe4 Thin Films. (2023). MDPI. [Link]
  • Effect of Temperature on Single Stranded Oligonucleotide Analysis. (n.d.). Phenomenex.

Sources

Technical Support Center: Managing Impurities in 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-p-terphenyl. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with this critical starting material. The purity of this compound is paramount, as it directly impacts the outcomes of subsequent reactions, particularly in the synthesis of high-performance materials like those used in OLEDs and advanced polymers.[1] This guide is structured to address specific issues you may encounter, providing not just solutions, but the scientific rationale behind them.

Part 1: Troubleshooting Guide for Reactions Using this compound

This section focuses on problems that arise during synthetic applications, such as the widely used Suzuki-Miyaura cross-coupling reaction, where this compound is a common substrate.[2][3]

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low or no yield. What are the likely causes?

A1: A low yield in this cornerstone C-C bond-forming reaction can be traced back to several factors, often related to impurities in the starting material or suboptimal reaction conditions. The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination, and impurities can interfere with any of these steps.[4][5]

Probable Causes & Solutions:

  • Catalyst Poisoning by Inorganic Impurities: Residual salts (e.g., from the synthesis of this compound) can inhibit the palladium catalyst.

    • Solution: Ensure your starting material is free from inorganic residues. If suspected, purify the this compound via recrystallization or column chromatography prior to use.

  • Presence of Over-Brominated Species: Impurities like 4,4''-Dibromo-p-terphenyl can react on both ends, leading to oligomerization or a complex mixture of products, which complicates purification and reduces the yield of the desired mono-substituted product.[6][7]

    • Solution: Analyze the starting material using HPLC or GC-MS to quantify dibrominated impurities. If present, chromatographic purification is necessary.

  • Inactive Starting Material (Hydrodehalogenation): If the this compound is contaminated with p-terphenyl (the unbrominated precursor), this portion of the material will be inert in the coupling reaction, leading to a lower than expected yield.

    • Solution: Assess purity via HPLC. If significant amounts of p-terphenyl are present, purification by recrystallization is often effective due to differences in solubility.

  • Suboptimal Base or Solvent Conditions: The choice and quality of the base are critical for activating the boronic acid for the transmetalation step.[5] The solvent must be appropriate for the reaction temperature and solubility of all components.

    • Solution: Use a high-purity base (e.g., K₂CO₃ or K₃PO₄) and ensure it is anhydrous if required by the reaction conditions. Screen different solvents like 1,4-dioxane or toluene, potentially with water as a co-solvent.[8]

Troubleshooting Workflow for Low-Yield Suzuki Coupling

The following decision tree illustrates a logical workflow for diagnosing and resolving low-yield issues in Suzuki coupling reactions involving this compound.

G start Low Yield in Suzuki Coupling check_sm 1. Assess Purity of This compound (HPLC/GC-MS) start->check_sm impurity_found Impurities Detected? (e.g., p-terphenyl, dibromo species) check_sm->impurity_found check_reagents 2. Verify Other Reagents (Boronic Acid, Base, Solvent) reagents_ok Reagents High Purity & Anhydrous? check_reagents->reagents_ok check_conditions 3. Review Reaction Conditions (Temp, Atmosphere, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok impurity_found->check_reagents No purify Purify Starting Material (Recrystallization or Chromatography) impurity_found->purify Yes reagents_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No optimize Optimize Conditions (Screen Base/Solvent/Temp) conditions_ok->optimize No rerun Re-run Reaction conditions_ok->rerun Yes purify->rerun replace_reagents->rerun optimize->rerun G start Receive Commercial This compound qc1 Initial QC Analysis (HPLC, TLC, mp) start->qc1 purity_check Purity ≥ 99%? qc1->purity_check use_as_is Proceed to Reaction purity_check->use_as_is Yes purify Purification Required purity_check->purify No method_choice Select Method: Recrystallization or Chromatography? purify->method_choice recryst Perform Recrystallization method_choice->recryst Solubility difference chrom Perform Column Chromatography method_choice->chrom Polarity difference qc2 Final QC Analysis (Purity Confirmation) recryst->qc2 chrom->qc2 purity_check2 Purity ≥ 99.5%? qc2->purity_check2 purity_check2->use_as_is Yes purity_check2->purify No, re-purify

Sources

Technical Support Center: Optimizing Annealing Temperature for 4-Bromo-p-terphenyl Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-p-terphenyl thin film processing. This guide is designed for researchers, scientists, and engineers to navigate the critical post-deposition step of thermal annealing. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the thermal treatment of this compound films.

Q1: What is thermal annealing and why is it a critical step for this compound thin films?

A1: Thermal annealing is a heat treatment process applied to a material to alter its properties. For this compound, a small molecule organic semiconductor, films are often deposited via thermal evaporation in a vacuum. This rapid process can result in an amorphous or poorly crystallized film with a high density of structural defects. Annealing provides thermal energy that allows the molecules to rearrange themselves into a more ordered, crystalline structure. This process is crucial because the charge transport in organic semiconductors is highly dependent on molecular packing and film morphology.[1][2] A well-annealed film typically exhibits larger crystal grains, fewer defects, and improved intermolecular electronic coupling, which are essential for high-performance electronic devices.

Q2: What specific properties of the thin film are affected by the annealing temperature?

A2: The annealing temperature directly influences several key film properties:

  • Crystallinity: Annealing generally increases the crystallinity of the film.[3][4] This can be observed through techniques like X-ray Diffraction (XRD), where sharper and more intense diffraction peaks indicate a higher degree of crystalline order.

  • Grain Size and Morphology: The process promotes the growth of larger crystalline grains from smaller ones.[3][5] This change in the film's surface morphology is readily visualized using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).

  • Optical Properties: Changes in molecular arrangement and crystallinity can alter the film's absorption and emission spectra.[6][7] This is due to modifications in the electronic states and intermolecular interactions.

  • Electrical Properties: Perhaps the most critical impact is on electrical characteristics. For organic field-effect transistors (OFETs), annealing can lead to a significant increase in charge carrier mobility and a shift in the threshold voltage as the number of charge-trapping defects is reduced and molecular ordering is improved.[4][5]

Q3: What is a safe but effective starting temperature range for annealing this compound films?

A3: A critical rule for annealing is to stay well below the material's melting point to avoid film destruction. The melting point of this compound is approximately 232°C.[8][9] A safe and effective starting point for optimization is typically between 50% and 75% of the melting temperature in Kelvin. However, for many organic small molecules, significant morphological changes can occur at much lower temperatures. A practical approach is to start with a temperature survey. Based on similar organic materials, a sensible range to investigate would be 80°C to 160°C . It is often beneficial to test temperatures in increments (e.g., 80°C, 100°C, 120°C, 140°C) to systematically map the temperature-property relationship.[10]

Q4: Should annealing be performed in a vacuum, an inert atmosphere, or in air?

A4: Annealing should always be performed in a controlled environment, such as a high vacuum or an inert atmosphere (e.g., nitrogen or argon). Performing the process in air can lead to the incorporation of oxygen and moisture into the film, which can act as charge traps and degradation sites, severely compromising the electronic properties of the organic semiconductor. An inert atmosphere is often sufficient and more practical than a high-vacuum setup for many applications.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the annealing of this compound films.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor film uniformity after annealing (Dewetting, island formation) 1. High Annealing Temperature: Excessive thermal energy increases molecular mobility to a point where the film minimizes its surface energy by forming droplets, especially on low-energy substrates. 2. Poor Substrate Adhesion: Weak interaction between the this compound molecules and the substrate surface promotes dewetting. 3. Contaminated Substrate: Organic residues or particulates on the substrate act as nucleation sites for dewetting.Solution: 1. Reduce Annealing Temperature: Systematically lower the annealing temperature. Use a slower ramp rate (e.g., 2-5°C/min) to allow for gradual structural rearrangement without inducing rapid dewetting. 2. Substrate Surface Treatment: Meticulously clean the substrate (e.g., with solvents, piranha solution, or UV-ozone treatment) to increase its surface energy and promote better film adhesion. 3. Use Thicker Films: Thicker films are generally more resistant to dewetting. Consider increasing the film thickness if your application allows.[11]
Low crystallinity or desired phase not achieved 1. Insufficient Annealing Temperature/Time: The thermal energy provided is not adequate to overcome the activation barrier for molecular rearrangement and crystallization. 2. Rapid Cooling (Quenching): Cooling the film too quickly after annealing can "freeze" it in a disordered state, preventing the formation of well-ordered crystalline domains.Solution: 1. Increase Annealing Temperature/Time: Gradually increase the annealing temperature in your experimental series. Also, try increasing the annealing duration (e.g., from 30 minutes to 60 or 90 minutes) to allow more time for crystallization to complete. 2. Controlled Cooling: After the annealing duration, turn off the heater and allow the sample to cool down slowly and naturally to room temperature inside the inert chamber. This slow cooling is critical for achieving high-quality crystals.
Film degradation or discoloration 1. Annealing Temperature is Too High: The temperature is approaching the material's decomposition or melting point.[8] 2. Presence of Oxygen: Leaks in the annealing chamber or an impure inert gas source can cause oxidative degradation of the organic material at elevated temperatures.Solution: 1. Verify Material Properties: Confirm the melting point of your this compound source material using a technique like Differential Scanning Calorimetry (DSC). Reduce the maximum annealing temperature to be safely below this value. 2. Ensure Inert Environment: Purge the annealing chamber thoroughly with high-purity inert gas before heating. Check for leaks in your system. Consider using an oxygen getter in your glovebox or chamber.
Inconsistent electrical/optical properties across samples 1. Inconsistent Thermal Contact: Poor or non-uniform contact between the sample substrate and the hotplate can lead to temperature gradients across the film. 2. Variations in Ramp/Cooling Rates: Lack of precise control over the heating and cooling profiles can lead to different final film morphologies.Solution: 1. Improve Thermal Contact: Ensure the substrate is placed flat on the hotplate. For more precise control, use a calibrated oven with forced convection or a rapid thermal annealing (RTA) system. 2. Automate the Process: Use a programmable temperature controller to ensure that every sample is subjected to the exact same temperature profile, including ramp-up, hold, and cool-down phases.

Section 3: Experimental Protocols & Characterization

This section provides a generalized protocol for annealing and the key techniques for characterizing the results.

Protocol 1: Systematic Annealing Temperature Optimization
  • Substrate Preparation: Clean your substrates (e.g., Si/SiO₂, glass) using a standardized procedure to ensure a consistent starting surface.

  • Film Deposition: Deposit this compound thin films of a fixed thickness (e.g., 50 nm) onto a batch of identical substrates using thermal evaporation. Maintain consistent deposition parameters (pressure, rate, substrate temperature) for all samples.

  • Setup for Annealing: Place the samples in an inert environment, such as a nitrogen-filled glovebox with an integrated hotplate or a vacuum annealing chamber.

  • Annealing Process:

    • Divide the samples into groups. Each group will be annealed at a different temperature (e.g., Control (no anneal), 80°C, 100°C, 120°C, 140°C, 160°C).

    • Set the temperature ramp rate (e.g., 5°C/minute).

    • Once the target temperature is reached, hold for a fixed duration (e.g., 60 minutes).

    • After the hold time, turn off the heater and allow the samples to cool slowly to room temperature inside the inert environment.

  • Characterization: Analyze the samples from each temperature group using the techniques described below.

Essential Characterization Techniques
Technique Purpose What to Look For
X-ray Diffraction (XRD) To determine the crystallinity, crystal orientation, and identify different polymorphic phases of the film.[12][13]Appearance of sharp diffraction peaks. An increase in peak intensity and decrease in peak width (FWHM) with annealing temperature indicates improved crystallinity.
Atomic Force Microscopy (AFM) To visualize the surface morphology, measure grain size, and quantify surface roughness.[12]Transition from a smooth, featureless surface to distinct, well-defined crystalline grains. An increase in grain size with temperature is expected.
Scanning Electron Microscopy (SEM) To observe larger-scale morphological features, film coverage, and identify defects like cracks or pinholes.[13]Complements AFM by providing a wider field of view. Useful for confirming film uniformity and detecting dewetting.
UV-Visible Spectroscopy To analyze the optical properties and probe changes in the electronic structure and molecular aggregation.[12]Shifts in the absorption peak positions or changes in the vibronic structure can indicate changes in molecular packing (e.g., H- or J-aggregation).

Section 4: Data & Visualization

Expected Impact of Annealing Temperature

The following table summarizes the general trends expected when optimizing the annealing temperature for this compound thin films.

Temperature Range Expected Effect on Morphology Expected Effect on Crystallinity Potential Issues
Low (Room Temp - 80°C) Little to no change from as-deposited film. Small, poorly defined grains.Mostly amorphous or nanocrystalline.Sub-optimal electrical and optical properties due to high defect density.
Medium (80°C - 140°C) Significant grain growth and coalescence. Formation of larger, well-defined crystalline domains. Surface roughness may increase.[3][5]Substantial increase in crystalline order. XRD peaks become sharper and more intense.This is typically the optimal range for device performance.
High (140°C - 200°C) May lead to excessive grain coarsening or the onset of film dewetting.[11] Potential for surface roughening to increase significantly.Crystallinity may plateau or even decrease if the temperature induces disorder or degradation.Risk of film dewetting and thermal degradation. Electrical performance may decrease.
Diagrams

Below are diagrams illustrating the experimental workflow and the conceptual relationship between annealing and film properties.

G cluster_prep Preparation cluster_process Optimization Loop cluster_analysis Analysis & Outcome Deposition Thin Film Deposition (this compound) PreChar Initial Characterization (AFM, XRD) Deposition->PreChar as-deposited film Anneal Thermal Annealing (Vary Temperature T) PreChar->Anneal PostChar Post-Anneal Characterization (AFM, XRD, UV-Vis) Anneal->PostChar Analysis Analyze Data (Morphology, Crystallinity) PostChar->Analysis Decision Is Performance Optimal? Analysis->Decision Decision->Anneal No, Adjust T Result Optimal Temperature Identified Decision->Result Yes

Caption: Workflow for optimizing annealing temperature.

G cluster_props Film Properties Temp Increasing Annealing Temperature Cryst Crystallinity Temp->Cryst Grain Grain Size Temp->Grain Defects Defect Density Temp->Defects Perf Device Performance (e.g., Mobility) Temp->Perf Cryst->Perf + note_cryst Increases, then plateaus Cryst->note_cryst Grain->Perf + note_grain Increases Grain->note_grain Defects->Perf - note_defects Decreases, then increases (due to degradation) Defects->note_defects note_perf Increases to an optimum, then decreases Perf->note_perf

Caption: Relationship between annealing and film properties.

Section 5: References

  • Wong, C., Walbrun, Z., & Hoban, A. (2023). Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption. Frontiers in Optics + Laser Science 2023 (FiO, LS).

  • MRS Advances. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. Cambridge University Press & Assessment.

  • MRS Advances. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. Cambridge University Press & Assessment.

  • Wang, C. et al. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. ResearchGate. [Link]

  • Gueye, M. N. et al. (2021). Isothermal crystallization and time-temperature-transformation diagram of the organic semiconductor 5,11-bis(triethylsilylethynyl)anthradithiophene. Journal of Materials Chemistry C.

  • Mendonça, A. P. et al. (2025). Impact of Annealing p-Terphenyl Films Deposited on Dicroic Filters: Emission, Absorption, and Adhesion Analysis. LIDINE 2025: LIght Detection In Noble Elements.

  • Chemsrc. (2024). This compound | CAS#:1762-84-1. Chemsrc. [Link]

  • ResearchGate. (n.d.). What is the effect of post annealing on thin film?. ResearchGate. [Link]

  • Wong, C. Y. (2021). Evolving Morphology and Excited State Dynamics During Deposition and Thermal Annealing of Organic Thin Films. University of Oregon Scholars' Bank. [Link]

  • In-depth Technology. (2019). Thin film Characterization Techniques. In-depth Technology. [Link]

  • Open Access Pub. (n.d.). Thin Film Deposition and Characterization Techniques. Open Access Pub. [Link]

Sources

troubleshooting unexpected peaks in NMR spectrum of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for common issues encountered during the NMR analysis of 4-Bromo-p-terphenyl, a rigid, polyaromatic molecule. The advice herein is tailored for researchers, chemists, and quality control professionals aiming for spectral purity and accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in my ¹H NMR spectrum of this compound. What are the most likely causes?

Observing extraneous signals in the NMR spectrum of a purified compound can be perplexing. For a molecule like this compound, the unexpected peaks typically originate from one of three sources: sample preparation artifacts, impurities from the chemical synthesis, or sub-optimal spectrometer parameters.[1][2] A systematic approach is crucial to diagnose the issue efficiently.

The first step is to categorize the unexpected peaks based on their chemical shift (ppm), multiplicity (singlet, doublet, etc.), and peak shape (sharp, broad). This initial classification will guide your troubleshooting efforts, as illustrated in the workflow below.

G A Unexpected Peak Observed B Characterize Peak: - Chemical Shift (ppm) - Multiplicity - Peak Shape (Sharp/Broad) A->B C1 Aliphatic Region? (0-3 ppm) B->C1 Aliphatic C2 Aromatic Region? (7-8 ppm) B->C2 Aromatic C3 Solvent/Water Region? (Variable ppm) B->C3 Other C4 Symmetrical Side Peaks? B->C4 Artifact D1 Likely Grease, Alkane, or Solvent Contaminant C1->D1 D2 Likely Synthesis Impurity (Starting Material, Side-Product) C2->D2 D3 Likely Residual Solvent or Water C3->D3 D4 Likely Spinning Sidebands C4->D4 E1 Action: Review Sample Prep. (See Protocol 1) Consult Impurity Tables. D1->E1 E2 Action: Re-purify Sample (Recrystallization/Chromatography) D2->E2 E3 Action: Use High-Purity Solvent. Dry Sample Thoroughly. D3->E3 E4 Action: Reduce Spin Rate. Improve Shimming. D4->E4

Caption: Troubleshooting workflow for unexpected NMR peaks.

Q2: I see sharp singlets at ~7.26 ppm and ~1.56 ppm that are not part of my compound. What are they?

These are classic examples of sample contamination.

  • ~7.26 ppm (in CDCl₃): This is the residual, non-deuterated chloroform (CHCl₃) present in the deuterated solvent. Its chemical shift is a standard reference point. If its integration is unusually high relative to your sample, it may indicate solvent evaporation.

  • ~1.56 ppm (in CDCl₃): This is typically due to water (H₂O).[2] The chemical shift of water is highly dependent on the solvent, temperature, and sample concentration. Deuterated solvents are often hygroscopic and can absorb atmospheric moisture if not handled properly.[3]

To confirm, you can consult established tables of common NMR impurities.

Table 1: Chemical Shifts of Common Laboratory Solvents and Contaminants

Compound ¹H Chemical Shift (ppm) in CDCl₃ Multiplicity
Acetone 2.17 s
Dichloromethane 5.30 s
Diethyl Ether 3.48 (q), 1.21 (t) q, t
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t) q, s, t
Hexane 1.25, 0.88 m
Toluene 7.27-7.17 (m), 2.36 (s) m, s
Silicone Grease ~0.07 s (broad)

| Water | ~1.56 | s (broad) |

Source: Adapted from Gottlieb, H. E., et al. (1997) and Babij, N. R., et al. (2016).[4][5]

Q3: My spectrum shows extra multiplets in the aromatic region (7.5-7.8 ppm), very close to my product signals. What could be their origin?

Extra signals in the aromatic region strongly suggest the presence of synthesis-related impurities. Given that this compound is often synthesized by the bromination of p-terphenyl, the most common culprits are unreacted starting material or over-brominated side products.[6]

  • p-Terphenyl (Starting Material): This molecule is highly symmetric. Its ¹H NMR spectrum shows signals around 7.36-7.68 ppm.[7] If the reaction did not go to completion, you will see these peaks in your product spectrum.

  • 4,4''-Dibromo-p-terphenyl (Side Product): If the bromination conditions are too harsh, a second bromine atom can be added to the other terminal phenyl ring. This di-brominated compound will have a different symmetry and thus a distinct set of aromatic signals.

  • Isomeric Bromo-p-terphenyls: Depending on the synthetic route, other isomers (e.g., 2-Bromo-p-terphenyl or 3-Bromo-p-terphenyl) could be formed as minor impurities.

Table 2: Potential Synthesis-Related Impurities

Compound Structure Expected ¹H NMR Aromatic Region (ppm) Key Differentiator
This compound Br-Ph-Ph-Ph Complex multiplets ~7.4-7.7 Target Molecule
p-Terphenyl Ph-Ph-Ph Multiplets ~7.3-7.7[7] Absence of bromine-induced shifts

| 4,4''-Dibromo-p-terphenyl | Br-Ph-Ph-Ph-Br | Multiplets ~7.5-7.7 | Higher symmetry than mono-bromo product |

Resolution: If these impurities are present, re-purification is necessary. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) is often effective for removing both less polar (p-terphenyl) and more polar (di-bromo) impurities. If that fails, column chromatography provides a more robust separation.

Q4: All of my peaks appear broad and poorly resolved. What causes this and how can I fix it?

Broad peaks are a common frustration and can stem from several sources unrelated to chemical impurities.[3]

G A Broad NMR Peaks B1 Poor Shimming A->B1 B2 High Sample Concentration A->B2 B3 Paramagnetic Impurities A->B3 B4 Suspended Solids A->B4 C1 Inhomogeneous magnetic field across the sample. B1->C1 C2 Increased solution viscosity; molecule tumbling slows. B2->C2 C3 e.g., dissolved O₂ or metal ions (Fe³⁺, Cu²⁺) accelerate relaxation. B3->C3 C4 Particulates disrupt magnetic field homogeneity. B4->C4 D1 Solution: Re-shim the spectrometer, especially Z1/Z2. C1->D1 D2 Solution: Dilute the sample. C2->D2 D3 Solution: Degas sample (Freeze-Pump-Thaw). C3->D3 D4 Solution: Filter the sample into the NMR tube (See Protocol 1). C4->D4

Caption: Common causes and solutions for broad NMR signals.

  • Poor Shimming: The most frequent cause. The "shims" are small magnetic coils that correct for inhomogeneities in the main magnetic field. If not properly adjusted, the entire spectrum will be broad. Modern spectrometers have automated shimming routines that are usually effective, but manual adjustment may be required.[2]

  • High Concentration: this compound has limited solubility. Creating an overly concentrated or near-saturated solution increases viscosity, which slows molecular tumbling and leads to broader lines.[3] Diluting the sample can often resolve this.

  • Paramagnetic Impurities: Dissolved oxygen (O₂) is paramagnetic and can cause significant line broadening. Other paramagnetic metal ions, often from glassware or reagents, have the same effect.[2][8]

  • Solid Particulates: Undissolved sample or dust will severely degrade magnetic field homogeneity, resulting in broad, distorted lineshapes.[9] Every sample should be filtered to prevent this.

Experimental Protocols

Protocol 1: Best Practices for NMR Sample Preparation

This protocol is designed to minimize contamination and ensure high-quality spectra.[8][10]

Materials:

  • High-quality 5 mm NMR tube and cap, cleaned and oven-dried.

  • Sample of this compound (5-10 mg for ¹H NMR).

  • High-purity deuterated solvent (e.g., CDCl₃, >99.8% D).

  • Clean glass vial and Pasteur pipette.

  • Small plug of glass wool (do not use cotton wool).

Procedure:

  • Weigh Sample: Accurately weigh 5-10 mg of your purified compound into a clean, dry glass vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent to the vial.

  • Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect against a bright light for any suspended particles. The solution should be completely clear.

  • Filter into NMR Tube: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Use this pipette to transfer the solution from the vial into the NMR tube. This will remove any microparticulates.

  • Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.

  • Label: Clearly label the NMR tube cap.

References

  • Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Western Sydney University.
  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Michigan State University.
  • SDSU NMR Facility. (n.d.). Common Problems. San Diego State University.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • University of Leicester, Department of Chemistry. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Unknown. (n.d.). NMR Sample Preparation Manual.
  • Alwsci. (2025). How To Prepare And Run An NMR Sample.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • SpectraBase. (n.d.). 1,1':2',1''-Terphenyl, 4-bromo-4'-(4-bromophenyl)-3'-phenyl- - Optional[13C NMR] - Chemical Shifts.
  • Unknown. (n.d.). NMR Chemical Shifts.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Reddit. (2025). Why are my NMR signals unexpectedly broad???.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di-.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • The OChem Whisperer. (2012). Guide to Solving NMR Questions.
  • Oakwood Chemical. (n.d.). This compound.
  • Google Patents. (n.d.). GB2041915A - The preparation of bromo-p-terphenyl derivatives.
  • CIOP. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
  • Chemsrc. (2025). This compound | CAS#:1762-84-1.
  • Chegg.com. (2018). Solved Interpret the H NMR for 4-bromo-4-methylchalcone.
  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • YouTube. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step.

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Technical Support Center: Enhancing the Long-Term Stability of 4-Bromo-p-terphenyl Based Devices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 4-Bromo-p-terphenyl and its derivatives in the development of advanced electronic devices. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the long-term stability of these devices. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs) on Device Stability

This section addresses common questions and concerns regarding the stability of devices fabricated using this compound as a precursor or a core component.

Q1: We are observing a rapid decline in the luminance and efficiency of our OLEDs synthesized using a this compound derivative. What are the likely causes?

A rapid decline in OLED performance is typically a multifaceted issue stemming from a combination of intrinsic and extrinsic factors.[1] For devices utilizing brominated compounds like this compound derivatives, specific degradation pathways should be considered.

  • Intrinsic Degradation: This refers to degradation caused by the inherent properties of the materials and the device operation itself.

    • Electrochemical Instability: The carbon-bromine (C-Br) bond in this compound can be susceptible to cleavage under electrical stress, leading to the formation of reactive radical species. This process, known as dehalogenation, can create defects in the organic layer that act as non-radiative recombination centers, quenching excitons and reducing device efficiency.[2][3]

    • Morphological Instability: Thin films of organic materials can undergo changes in their morphology, such as crystallization or phase segregation, during device operation. This can disrupt the interfaces between different layers, impeding charge transport and leading to performance degradation.

    • Exciton-Induced Degradation: High-energy excitons, particularly in blue-emitting devices, can lead to the photochemical breakdown of the organic materials over time.[4]

  • Extrinsic Degradation: This is caused by external factors, primarily:

    • Moisture and Oxygen Ingress: Organic materials, especially when subjected to an electric field, are highly susceptible to degradation from reactions with water and oxygen.[5] This can lead to the oxidation of the organic layers and corrosion of the electrodes, manifesting as "dark spots" that grow over time.

    • Residual Impurities: Impurities from the synthesis of this compound or other device components can act as charge traps or catalytic sites for degradation reactions.

Q2: What are "dark spots" and how can we prevent them in our this compound based devices?

Dark spots are non-emissive areas that appear and often grow during device operation. They are a classic sign of localized degradation.

  • Primary Cause: The formation of dark spots is most commonly attributed to the ingress of moisture and oxygen, which leads to the electrochemical degradation of the organic layers and/or the corrosion of the cathode.

  • Prevention Strategies:

    • Encapsulation: This is the most critical step in preventing dark spots. A robust encapsulation layer, such as glass-to-glass sealing with an epoxy resin or thin-film encapsulation (TFE), creates a barrier against environmental contaminants.

    • Inert Atmosphere Processing: Fabricating and testing your devices in a controlled inert atmosphere, such as a nitrogen-filled glovebox, minimizes exposure to moisture and oxygen from the outset.

    • Substrate and Material Purity: Ensure that your substrates are scrupulously clean and that all organic materials, including your this compound derivatives, are of high purity.[6]

Q3: We suspect that the C-Br bond in our material is a weak point. Are there molecular design strategies to improve the intrinsic stability of materials derived from this compound?

Yes, several molecular design strategies can enhance the stability of materials synthesized from this compound. The core idea is to sterically hinder or electronically stabilize the C-Br bond and the overall molecular structure.

  • Steric Hindrance: Introducing bulky substituent groups near the bromine atom can physically shield it from chemical attack and prevent intermolecular interactions that might promote degradation.

  • Electron-Withdrawing/Donating Groups: The strategic placement of electron-withdrawing or electron-donating groups on the terphenyl backbone can modify the electron density around the C-Br bond, potentially increasing its dissociation energy.

  • Rigidification of the Molecular Structure: Creating more rigid, planar molecular structures can improve morphological stability and reduce vibrational modes that might contribute to bond cleavage.

  • Deuteration: Replacing hydrogen atoms with deuterium at specific, vulnerable positions in the molecule can increase the bond strength due to the kinetic isotope effect. This has been shown to enhance the operational stability of OLEDs.[7][8]

Below is a diagram illustrating the potential degradation pathway of a this compound derivative and the points of intervention through molecular design.

cluster_0 Degradation Cascade cluster_1 Mitigation Strategies Initial_Material This compound Derivative Operational_Stress Electrical/Thermal/Photo Stress Initial_Material->Operational_Stress Bond_Cleavage C-Br Bond Cleavage (Dehalogenation) Operational_Stress->Bond_Cleavage Radical_Formation Formation of Terphenyl Radical and Bromine Radical Bond_Cleavage->Radical_Formation Secondary_Reactions Reactions with other molecules (e.g., host, dopant) Radical_Formation->Secondary_Reactions Defect_Formation Creation of Non-Radiative Centers (Quenchers) Secondary_Reactions->Defect_Formation Device_Failure Decreased Luminance & Efficiency Defect_Formation->Device_Failure Molecular_Design Improved Molecular Design Molecular_Design->Bond_Cleavage Increases Bond Dissociation Energy Encapsulation Device Encapsulation Encapsulation->Operational_Stress Shields from Moisture/Oxygen

Caption: Degradation pathway and mitigation points.

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues encountered during the fabrication and testing of this compound based devices.

Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Rapid Luminance Decay 1. Moisture/Oxygen Contamination: Compromised encapsulation or fabrication in a non-inert environment.[5] 2. Material Degradation: Intrinsic instability of the organic layers under electrical stress.[1] 3. Poor Film Morphology: Suboptimal deposition parameters leading to a disordered film with many charge traps.1. Verify Encapsulation: Inspect the encapsulation for any defects. Re-fabricate the device with improved sealing. 2. Inert Environment: Ensure all fabrication and testing steps are performed in a glovebox with low oxygen and moisture levels (<1 ppm). 3. Material Purification: Purify the this compound derivative and other organic materials using temperature gradient sublimation. 4. Optimize Deposition: Vary the deposition rate and substrate temperature to improve film quality.
Increase in Operating Voltage 1. Charge Trapping: Formation of defect states at interfaces or within the organic layers due to material degradation. 2. Interface Degradation: Delamination or chemical reactions at the interfaces between the organic layers and the electrodes.1. Characterize Interfaces: Use techniques like atomic force microscopy (AFM) to examine the surface morphology of each layer. 2. Insert Interlayers: Introduce charge injection or blocking layers to improve the electrical contact and prevent degradation at the interfaces.
Formation of Dark Spots 1. Particulate Contamination: Dust or other particles on the substrate creating pinholes in the film. 2. Localized Electrode Corrosion: Reaction of the cathode with moisture/oxygen that has penetrated the device.1. Substrate Cleaning: Implement a rigorous substrate cleaning protocol. 2. Improve Encapsulation: Use a high-quality sealant and consider adding a desiccant within the encapsulated device.
Inconsistent Device Performance 1. Inconsistent Film Thickness: Variations in the deposition rate or geometry. 2. Material Inhomogeneity: Impurities or batch-to-batch variations in the synthesized materials.1. Monitor Deposition: Use a quartz crystal microbalance to accurately control the thickness of each layer. 2. Material Characterization: Characterize each new batch of synthesized material (e.g., via NMR, HPLC, and thermal analysis) to ensure consistency.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for key experimental procedures aimed at improving the stability of your devices.

Protocol 1: High-Purity Material Purification via Temperature Gradient Sublimation

Rationale: The purity of the organic materials is paramount for achieving long device lifetimes.[6] Trace impurities can act as quenching sites or catalyze degradation reactions. Temperature gradient sublimation is a highly effective method for purifying organic semiconductors.

Materials and Equipment:

  • Crude this compound derivative

  • Three-zone tube furnace

  • Quartz tube with appropriate fittings

  • Vacuum pump capable of reaching <10^-5 Torr

  • Temperature controllers

Procedure:

  • Loading: Place the crude this compound derivative in a quartz boat and position it in the hottest zone of the tube furnace.

  • Evacuation: Assemble the sublimation apparatus and evacuate the quartz tube to a high vacuum (<10^-5 Torr).

  • Heating: Slowly ramp up the temperature of the three zones to create a temperature gradient along the tube. The temperature of the first zone should be sufficient to sublime the material without causing thermal decomposition. The other zones should be at progressively lower temperatures.

  • Sublimation and Deposition: The material will sublime in the hot zone and travel down the tube, with impurities of different volatilities depositing in different temperature zones. The purified material will deposit in a specific zone as a crystalline solid.

  • Collection: After the sublimation is complete, cool the furnace to room temperature under vacuum. Carefully collect the purified material from the appropriate zone in an inert atmosphere.

  • Analysis: Characterize the purified material using techniques like NMR, mass spectrometry, and HPLC to confirm its purity.

Protocol 2: Device Encapsulation using UV-Cured Epoxy

Rationale: A hermetic seal is essential to protect the sensitive organic layers from atmospheric moisture and oxygen, which are primary drivers of extrinsic degradation.[5]

Materials and Equipment:

  • Fabricated OLED device on a substrate

  • Glass cover lid

  • UV-curable epoxy resin with low permeability to water and oxygen

  • Epoxy dispenser

  • UV lamp with the appropriate wavelength for curing the epoxy

  • Glovebox with an inert atmosphere

Procedure (to be performed in a glovebox):

  • Epoxy Dispensing: Dispense a continuous bead of UV-curable epoxy around the perimeter of the active area of the device on the substrate.

  • Lid Placement: Carefully place the glass cover lid onto the epoxy bead, ensuring it makes uniform contact.

  • Curing: Transfer the device to a UV-curing station (still within the glovebox if possible, or in a sealed container for transfer). Expose the device to UV light for the time specified by the epoxy manufacturer to fully cure the resin.

  • Quality Control: Inspect the seal under a microscope to ensure it is free of bubbles and cracks.

The following diagram illustrates the workflow for fabricating a more stable organic electronic device, emphasizing the critical steps of material purification and device encapsulation.

cluster_0 Device Fabrication Workflow for Enhanced Stability Start Start: Crude this compound Derivative Purification Protocol 1: Temperature Gradient Sublimation Start->Purification Purity_Check Characterization (NMR, HPLC, etc.) Purification->Purity_Check Purity_Check->Purification Purity Not Met Substrate_Prep Substrate Cleaning & Preparation Purity_Check->Substrate_Prep Purity Confirmed Deposition Thin Film Deposition (in Glovebox) Substrate_Prep->Deposition Encapsulation Protocol 2: Device Encapsulation (in Glovebox) Deposition->Encapsulation Testing Device Testing & Lifetime Measurement Encapsulation->Testing End End: Stable Device Testing->End

Caption: Workflow for stable device fabrication.

By understanding the fundamental degradation mechanisms and implementing these rigorous troubleshooting and experimental protocols, researchers can significantly improve the long-term stability and performance of their this compound based devices, paving the way for new discoveries and applications in organic electronics.

IV. References

  • Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. PMC - NIH. Available at: [Link]

  • Practical iron-catalyzed dehalogenation of aryl halides. RSC Publishing. Available at: [Link]

  • (PDF) Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. ResearchGate. Available at: [Link]

  • Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. Semantic Scholar. Available at: [Link]

  • Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion. PubMed. Available at: [Link]

  • This compound: A Foundation for High-Performance Materials in Electronics and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Efficient Catalytic Dehalogenation of Aryl Halides Under Mild Conditions Using Reusable Reduced Graphene Oxide Loaded Simple Transition Metal–Organic Framework. ResearchGate. Available at: [Link]

  • Hydrodehalogenation of aryl halides. ResearchGate. Available at: [Link]

  • The novel organic emitters for high-performance narrow-band deep blue OLEDs. PolyU Institutional Research Archive. Available at: [Link]

  • Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal-Organic Framework MIL-53(Cr). PubMed. Available at: [Link]

  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. MDPI. Available at: [Link]

  • Improved positive polaron stability of the p-type host for long lifetime in phosphorescent organic light-emitting diodes. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • OLEDs: Degradation Mechanisms in Small-Molecule and Polymer Organic Light-Emitting Diodes (Adv. Mater. 34/2010). ResearchGate. Available at: [Link]

  • Understanding degradation of organic light-emitting diodes from magnetic field effects. Nature. Available at: [Link]

  • (PDF) Isotope Effect of Host Material on Device Stability of Thermally Activated Delayed Fluorescence Organic Light‐Emitting Diodes. ResearchGate. Available at: [Link]

  • Room temperature dehalogenation of (hetero)aryl halides with magnesium/methanol. Taylor & Francis Online. Available at: [Link]

  • The Blue Problem: OLED Stability and Degradation Mechanisms. PMC - NIH. Available at: [Link]

  • Operating lifetime of phosphorescent organic light emitting devices. ResearchGate. Available at: [Link]

  • Isotope Effect of Host Material on Device Stability of Thermally Activated Delayed Fluorescence Organic Light‐Emitting Diodes. NIH. Available at: [Link]

  • Stable Boron Emitters for OLEDs. ChemistryViews. Available at: [Link]

  • Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules. ResearchGate. Available at: [Link]

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Validation & Comparative

Molecular Structure and Physicochemical Properties: A Tale of Symmetry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Bromo-p-terphenyl and 4,4''-dibromo-p-terphenyl: Strategic Precursors for Advanced Functional Materials

As a Senior Application Scientist, the rational design of novel materials hinges on a foundational understanding of the precursor molecules. The choice of a starting material is not merely a matter of availability but a strategic decision that dictates the final architecture, properties, and performance of the target compound. Within the realm of organic electronics and materials science, the rigid, conjugated p-terphenyl scaffold is a cornerstone. Its utility is dramatically expanded through halogenation, which installs reactive handles for constructing more complex systems.

This guide provides an in-depth comparison of two pivotal derivatives: this compound (a monofunctional building block) and 4,4''-dibromo-p-terphenyl (a difunctional monomer). We will dissect their structural and physical differences, explore the nuances of their synthesis and reactivity, and provide field-proven experimental protocols to illustrate their distinct roles in creating next-generation materials. The core objective is to illuminate not just what these molecules are, but why a researcher would strategically choose one over the other to achieve a specific design outcome.

At first glance, the two molecules differ by a single bromine atom. However, this seemingly small change has profound implications for molecular symmetry, intermolecular interactions, and, consequently, physical properties. This compound is an asymmetric molecule, while 4,4''-dibromo-p-terphenyl possesses a C2 axis of symmetry.

Caption: Molecular structures of this compound and 4,4''-dibromo-p-terphenyl.

This fundamental difference in symmetry directly influences their packing in the solid state, leading to distinct thermal properties.

PropertyThis compound4,4''-dibromo-p-terphenylCausality and Implication
CAS Number 1762-84-1[1]17788-94-2[2]Unique identifiers for substance registration.
Molecular Formula C₁₈H₁₃Br[1]C₁₈H₁₂Br₂[2]The presence of a second bromine atom significantly alters reactivity and molecular weight.
Molecular Weight 309.21 g/mol [1][3]388.10 g/mol [2][4]Impacts reaction stoichiometry and physical properties like volatility.
Appearance White to off-white crystalline powder[3]White to light yellow solid[5]High purity solids, suitable for high-performance applications.
Melting Point ~232 °C[3]307-315 °C[2][5]The higher melting point of the dibromo compound reflects its greater symmetry, which allows for more efficient crystal packing and stronger intermolecular forces. This suggests higher thermal stability.

Synthesis Strategy: The Battle of Selectivity vs. Exhaustion

The synthesis of both compounds typically starts from the same commercially available precursor, p-terphenyl. The strategic difference lies in controlling the electrophilic bromination reaction.

  • Synthesis of this compound: The primary challenge is achieving mono-substitution at the para-position while minimizing the formation of the di-brominated byproduct and unreacted starting material. This requires careful control over stoichiometry (avoiding a large excess of the brominating agent) and reaction conditions.[6] The separation of the desired mono-bromo product from a mixture of starting material, di-bromo, and other isomers can be a significant purification challenge.

  • Synthesis of 4,4''-dibromo-p-terphenyl: The goal here is exhaustive bromination at the two terminal, electronically-equivalent para positions. The reaction is driven to completion by using a molar excess of liquid bromine and often higher temperatures and longer reaction times.[5][7] The high symmetry of the product facilitates its purification, as it tends to be less soluble and crystallizes out of the reaction mixture more readily than mono-brominated or other isomers.

A typical laboratory-scale synthesis for 4,4''-dibromo-p-terphenyl involves reacting p-terphenyl with at least two equivalents of liquid bromine in an organic solvent like bromobenzene at elevated temperatures (e.g., 100-110°C) for an extended period (24-48 hours).[5][7][8] The crude product is then typically isolated by precipitation in methanol, followed by recrystallization or refluxing in a solvent like toluene to remove impurities.[5][8]

Reactivity and Strategic Application: Asymmetric Extension vs. Symmetric Polymerization

The number of reactive C-Br bonds is the single most important factor defining the utility of these molecules. They are primarily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings, to form new C-C bonds.[9][10][11]

This compound: The End-Capper and Asymmetric Designer

With a single reactive site, this compound is the ideal choice for:

  • End-Capping: Terminating a polymer chain or functionalizing one end of a larger molecule.

  • Asymmetric Synthesis: Creating molecules with distinct functionalities at either end. This is critical for developing "push-pull" systems, where electron-donating and electron-withdrawing groups are installed on opposite sides of the conjugated core.[12][13] Such structures are highly desirable for non-linear optics, photoredox catalysis, and as emitters in Organic Light-Emitting Diodes (OLEDs).[12][13][14][15]

4,4''-dibromo-p-terphenyl: The Symmetric Linker and Polymer Precursor

Possessing two reactive sites, this molecule is a quintessential difunctional monomer used for:

  • Symmetric Elongation: Building larger, symmetric conjugated molecules by reacting both ends with the same coupling partner.

  • Oligomer and Polymer Synthesis: Acting as a repeating unit in step-growth polymerization to form well-defined oligomers and high-molecular-weight conjugated polymers, such as poly(p-phenylene)s.[9][16] These polymers are workhorse materials for organic field-effect transistors (OFETs) and other organic electronic devices.

  • Framework Materials: Serving as a rigid linear linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[17]

G cluster_0 This compound cluster_1 4,4''-dibromo-p-terphenyl A Mono-functional (1x C-Br) B Asymmetric Extension (End-capping) A->B Suzuki Coupling C Push-Pull Systems OLED Emitters Photocatalysts B->C Leads to D Di-functional (2x C-Br) E Symmetric Extension (Polymerization) D->E Suzuki Coupling F Conjugated Polymers MOF Linkers OFET Materials E->F Leads to G cluster_0 Path A: this compound cluster_1 Path B: 4,4''-dibromo-p-terphenyl cluster_2 Products start Prepare Reaction Vessel (Schlenk Flask) A1 Add this compound (1.0 eq) start->A1 B1 Add 4,4''-dibromo-p-terphenyl (1.0 eq) start->B1 A2 Add Phenylboronic Acid (1.1 eq) A1->A2 common_start Add Pd(PPh₃)₄ (2-5 mol%) Add K₂CO₃ (2.0 eq per Br) Add Solvent (e.g., Toluene/H₂O) A2->common_start B2 Add Phenylboronic Acid (2.2 eq) B1->B2 B2->common_start react Degas and Reflux under Argon (80-100 °C) common_start->react workup Reaction Workup (Phase Separation, Extraction) react->workup purify Purification (Column Chromatography, Recrystallization) workup->purify ProdA p-Quaterphenyl purify->ProdA From Path A ProdB 4,4''-Diphenyl-p-terphenyl purify->ProdB From Path B

Caption: Comparative workflow for Suzuki coupling using the two bromoterphenyl precursors.

Step-by-Step Laboratory Procedure

Materials & Reagents:

  • This compound OR 4,4''-dibromo-p-terphenyl

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, 200 proof

  • Deionized Water

  • Schlenk flask and condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromoterphenyl starting material (1.0 mmol scale).

    • For Path A: Use 309 mg of this compound.

    • For Path B: Use 388 mg of 4,4''-dibromo-p-terphenyl.

  • Reagent Addition: Under a positive pressure of Argon, add the following reagents:

    • Phenylboronic acid:

      • Path A: 134 mg (1.1 mmol, 1.1 eq)

      • Path B: 268 mg (2.2 mmol, 2.2 eq)

    • Potassium Carbonate (K₂CO₃):

      • Path A: 276 mg (2.0 mmol, 2.0 eq)

      • Path B: 552 mg (4.0 mmol, 4.0 eq)

    • Pd(PPh₃)₄ catalyst: ~35 mg (0.03 mmol, 3 mol%)

  • Solvent Addition: Add the solvent mixture: Toluene (10 mL), Ethanol (2 mL), and Water (2 mL).

  • Degassing: Seal the flask and subject the mixture to three cycles of vacuum-backfill with Argon to thoroughly remove any dissolved oxygen. This is a critical step for catalyst longevity.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., toluene or chlorobenzene) to yield the pure product.

Conclusion: A Strategic Choice in Material Design

The decision to use this compound versus 4,4''-dibromo-p-terphenyl is a clear illustration of function-oriented molecular design.

  • Choose this compound when the goal is to create asymmetric, discrete molecules . Its single reactive handle allows for precise, mono-functionalization, making it an invaluable tool for synthesizing advanced materials like OLED emitters, non-linear optical chromophores, and specialized liquid crystals. [6][14]

  • Choose 4,4''-dibromo-p-terphenyl when the objective is to build extended, symmetric systems . Its difunctional nature makes it an essential monomer for the synthesis of high-performance conjugated polymers for organic electronics and a rigid linker for constructing porous crystalline frameworks like MOFs. [9][17] Ultimately, these two molecules are not competitors but complementary tools in the synthetic chemist's arsenal. A deep understanding of their respective strengths and reactivities empowers researchers to strategically construct complex molecular architectures with precisely tailored properties for the most demanding of modern applications.

References

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  • p-Terphenyl (purified by sublim
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  • Synthesis method for 4-bromo-o-phenylenediamine. (2013).
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  • 4,4''-Dibromo-p-terphenyl, 98% 1 g | Buy Online. Thermo Scientific Acros.
  • 4,4''-Dibromo-p-terphenyl 17788-94-2. Tokyo Chemical Industry Co., Ltd.(JP).
  • Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl deriv
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A Comparative Guide to 4-Bromo-p-terphenyl and p-Terphenyl for Scintillation Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of radiation detection, the choice of scintillator material is paramount to experimental success. Organic scintillators are prized for their fast response times and cost-effectiveness.[1] For decades, p-terphenyl has been a foundational component, valued for its efficient fluorescence.[2] However, the strategic modification of this classic molecule, resulting in 4-Bromo-p-terphenyl, presents an intriguing alternative with distinct performance characteristics. This guide provides an in-depth, objective comparison of these two materials, supported by experimental insights, to inform your selection for specific research applications.

At a Glance: Core Performance Metrics

The introduction of a bromine atom to the p-terphenyl structure fundamentally alters its interaction with ionizing radiation and subsequent light emission. This is primarily due to the "heavy atom effect," where the presence of a high-Z element like bromine (Z=35) increases the probability of X-ray interaction and influences the excited-state decay pathways.[3]

Performance Metricp-TerphenylThis compoundRationale for Difference
Light Yield High (~35,000 photons/MeV)[4]Potentially LowerThe heavy bromine atom can introduce non-radiative decay pathways (quenching), which compete with fluorescence and may reduce the overall number of emitted photons.
Decay Time Fast (~1-5 ns)[5][6]Potentially Faster or More ComplexBromine enhances spin-orbit coupling, promoting intersystem crossing from singlet to triplet states. This can shorten the prompt fluorescence lifetime but may also introduce a slower phosphorescence component.
X-ray Absorption ModerateSignificantly HigherThe X-ray absorption cross-section of a material is highly dependent on the atomic number (Z) of its constituent atoms.[7] Bromine's high Z-number substantially increases the material's efficiency in stopping X-rays.[3]
Pulse Shape Discrimination (PSD) GoodPotentially EnhancedThe heavy atom effect can alter the ratio of fast (fluorescence) to slow (delayed fluorescence/phosphorescence) light emission, which is the basis for discriminating between different particle types like neutrons and gamma rays.[8][9]
The Heavy Atom Effect: A Deeper Dive

The primary differentiator between these two scintillators is the bromine atom in this compound. This substitution is not merely an addition but a functional modification that leverages the principles of atomic physics to alter the material's performance.

  • Increased X-ray Interaction: The probability of photoelectric absorption, a key interaction mechanism for lower-energy X-rays and gamma rays, scales approximately as Z⁴⁻⁵. By incorporating bromine (Z=35) into the molecular structure, this compound presents a much larger cross-section for interacting with incident radiation compared to the purely hydrocarbon-based p-terphenyl (composed of Carbon, Z=6, and Hydrogen, Z=1).[3][7] This makes it inherently more efficient at detecting X-rays.

  • Altered Luminescence Pathways: Upon excitation by radiation, a scintillator molecule reaches a short-lived excited singlet state (S₁). In standard p-terphenyl, the dominant decay path is a rapid return to the ground state (S₀) via the emission of a fluorescent photon. However, the bromine atom in this compound enhances spin-orbit coupling . This quantum mechanical effect facilitates a typically "forbidden" transition from the singlet state (S₁) to an excited triplet state (T₁), a process known as intersystem crossing.

This alternative decay pathway has two major consequences:

  • Fluorescence Quenching: As intersystem crossing competes with fluorescence, it can lead to a reduction in the prompt light yield.

  • Potential for Enhanced PSD: The decay from the triplet state back to the ground state is much slower (phosphorescence or delayed fluorescence). The interaction of different types of particles (e.g., neutrons vs. gamma rays) can populate these singlet and triplet states in different ratios. An enhanced triplet population due to the heavy atom could create a more distinct difference in the slow component of the light pulse, thereby improving the ability to discriminate between particle types.[8][9]

Experimental Workflows for Scintillator Characterization

To empirically validate the performance of these scintillators, standardized, self-validating protocols are essential.

The light yield, or the number of photons produced per unit of energy deposited, is a critical measure of a scintillator's efficiency.[10] A common method is to compare the scintillator's response to a known radioactive source against a reference scintillator with a well-characterized light yield.

Objective: To quantify and compare the relative light yield of p-terphenyl and this compound.

Methodology:

  • Sample Preparation: Optically couple the scintillator crystal (e.g., p-terphenyl) to the window of a photomultiplier tube (PMT) using optical grease. This minimizes light loss due to reflections at the interface.[11] Wrap the sides of the crystal with a reflective material like aluminized mylar to maximize internal light collection.[4][12]

  • Source Placement: Position a gamma-ray source, such as ¹³⁷Cs, at a fixed distance from the scintillator. ¹³⁷Cs provides a clean energy spectrum with a distinct photopeak corresponding to 662 keV.

  • Data Acquisition: Connect the PMT output to a preamplifier, followed by a shaping amplifier.[13] The amplifier output is then fed into a multichannel analyzer (MCA) to record the energy spectrum.

  • Spectrum Analysis: Identify the Compton edge in the recorded spectrum. The position of the Compton edge (in channel number) is directly proportional to the light yield of the scintillator for the energy deposited by Compton electrons.[14]

  • Comparison: Repeat the measurement under identical conditions (geometry, electronics settings) with the this compound crystal.

  • Calculation: The relative light yield can be determined by the ratio of the Compton edge channel numbers for the two scintillators. For an absolute measurement, a reference scintillator with a known light yield (e.g., Anthracene or a calibrated plastic scintillator) must be used.[14]

Diagram: Workflow for Light Yield Measurement

LightYieldWorkflow cluster_setup Experimental Setup cluster_electronics Signal Processing cluster_analysis Data Analysis Source ¹³⁷Cs Source Scintillator Scintillator (p-terphenyl or This compound) Source->Scintillator Gamma Rays PMT Photomultiplier Tube (PMT) Scintillator->PMT Scintillation Photons PreAmp Preamplifier PMT->PreAmp Amp Shaping Amplifier PreAmp->Amp Amplified Pulse MCA Multichannel Analyzer (MCA) Amp->MCA Shaped Pulse Spectrum Energy Spectrum MCA->Spectrum Analysis Identify Compton Edge & Calculate Yield Spectrum->Analysis

Caption: Experimental workflow for measuring scintillator light yield.

Decay time is a measure of how long the scintillation process takes, which dictates the detector's ability to handle high count rates and its timing resolution.[15] The delayed coincidence or single-photon counting method is a robust technique for this measurement.[16][17]

Objective: To measure and compare the fluorescence decay time components of p-terphenyl and this compound.

Methodology:

  • Setup: Use a two-PMT coincidence setup. The scintillator is placed between the two PMTs. A radioactive source (e.g., ⁶⁰Co) is used to irradiate the scintillator.

  • "Start" Signal: The first PMT (PMT-1) is fully coupled to the scintillator to detect the initial burst of photons from a scintillation event, providing a high-amplitude "start" signal.

  • "Stop" Signal: The second PMT (PMT-2) is optically attenuated (e.g., by covering its photocathode with a pinhole mask) so that it detects, on average, only a single photon per scintillation event.[16] This provides the "stop" signal.

  • Timing Electronics: The "start" signal is sent to the start input of a Time-to-Digital Converter (TDC) or a time-to-amplitude converter (TAC). The "stop" signal is sent to the stop input.

  • Data Acquisition: The TDC/TAC measures the time difference between the start of the scintillation event and the arrival of a subsequent single photon. This is repeated for many thousands of events.

  • Histogram Analysis: The collected time differences are binned into a histogram. The resulting distribution directly maps the probability of photon emission over time. The decay time constant (τ) is extracted by fitting an exponential function of the form I(t) ~ e^(-t/τ) to the tail of this histogram.[17]

Diagram: Workflow for Decay Time Measurement

DecayTimeWorkflow cluster_setup Coincidence Setup cluster_electronics Timing Electronics cluster_analysis Data Analysis Source ⁶⁰Co Source Scintillator Scintillator Sample Source->Scintillator PMT2 PMT-2 (Stop) (Single Photon) Scintillator->PMT2 PMT1 PMT-1 (Start) PMT1->Scintillator TDC Time-to-Digital Converter (TDC) PMT1->TDC 'Start' Signal PMT2->TDC 'Stop' Signal Histogram Time Difference Histogram TDC->Histogram Fit Exponential Fit (Extract Decay Time) Histogram->Fit

Caption: Single-photon counting method for decay time measurement.

Application-Specific Recommendations

The choice between this compound and p-terphenyl is not about which is universally "better," but which is better suited for a specific application.

  • Choose p-Terphenyl for:

    • High Light Yield Applications: When maximizing the signal-to-noise ratio is critical, such as in calorimetry or when detecting low-energy beta particles, the potentially higher light output of p-terphenyl is advantageous.[4]

    • General Purpose Scintillation Counting: For routine applications where high efficiency and a simple, fast decay profile are sufficient, p-terphenyl is a reliable and well-understood choice.[2][18]

  • Choose this compound for:

    • X-ray and Low-Energy Gamma Detection: The significantly enhanced X-ray absorption makes it a superior candidate for applications in medical imaging or security screening where efficient detection of X-rays is the primary goal.[3][19]

    • Neutron-Gamma Discrimination (PSD): In mixed radiation fields, such as those encountered in nuclear non-proliferation monitoring or reactor physics, the potentially enhanced PSD capability of this compound could be a decisive advantage for cleanly separating neutron signals from a gamma-ray background.[20]

    • Building Block for Advanced Materials: Its reactive bromine atom makes it a valuable intermediate for synthesizing more complex conjugated molecules for OLEDs and other organic electronics.[21]

Conclusion

While p-terphenyl remains a benchmark organic scintillator with high light output and a fast response, this compound emerges as a specialized, high-performance alternative. Its development is a clear example of "heavy atom engineering," where targeted chemical modification is used to enhance specific properties.[3] The introduction of bromine boosts X-ray stopping power and alters the excited-state dynamics, potentially improving pulse shape discrimination at the likely cost of some light yield. The optimal choice, therefore, depends on a careful analysis of the experimental requirements: prioritize maximum photon count with p-terphenyl, or enhanced X-ray sensitivity and particle discrimination with this compound.

References

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  • Heavy-atom engineering of thermally activated delayed fluorophores for high-performance X-ray imaging scintillators. (2022).
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  • Light yield of binary p-terphenyl composite scintillators with different grain size irradiated by 0.662 MeV photons of gamma radiation (squares) and by 4.97 MeV alpha particles (stars).
  • Light Output Function and Pulse-Shape Discrimination Capability of p-Terphenyl Organic Scintillator in Wide Neutron Energy Range of 1.1 to 19 MeV. (2024). MDPI. [Link]
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  • Measurement of Decay Time Constant of a Plastic Scintillator by a Delayed Coincidence Method. [Link]
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  • Digital n-γ Pulse Shape Discrimination in Organic Scintillators with a High-Speed Digitizer. (2019). Journal of Nuclear Science and Technology. [Link]
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  • This compound: A Foundation for High-Performance Materials in Electronics and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Comparative Guide to Bromo- vs. Iodo-terphenyls in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a cornerstone of efficient and successful organic synthesis. For drug development and materials science, terphenyl scaffolds are valuable building blocks, and their functionalization often relies on robust cross-coupling methodologies.[1][2] This guide provides an in-depth comparative analysis of bromo- and iodo-terphenyls in palladium-catalyzed cross-coupling reactions, offering insights into their reactivity, synthetic accessibility, and practical applications to inform your experimental design.

The Decisive Role of the Halogen: A Fundamental Overview

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength.[3] The generally accepted trend in reactivity is Ar-I > Ar-Br > Ar-Cl >> Ar-F, which is inversely correlated with their bond dissociation energies.[3]

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Table 1: Average bond dissociation energies for carbon-halogen bonds.[4][5][6][7]

The weaker carbon-iodine bond in iodo-terphenyls facilitates the crucial oxidative addition step in the catalytic cycle, generally leading to faster reactions and milder conditions compared to their bromo- counterparts.[3][8][9]

Synthesis and Accessibility: A Practical Consideration

The choice between bromo- and iodo-terphenyls also hinges on their synthetic accessibility.

Bromination of Terphenyls: The direct bromination of p-terphenyl can be achieved using liquid bromine, often in an organic solvent like bromobenzene, at elevated temperatures.[10] This method, while direct, can sometimes lead to challenges in controlling regioselectivity, especially with substituted terphenyls.[11]

Iodination of Terphenyls: The synthesis of iodo-terphenyls can be more nuanced. While direct iodination methods exist, they can be less straightforward than bromination.[12][13] One common approach involves the use of mercuric oxide and iodine with the parent arene. Alternative routes, such as Sandmeyer reactions from corresponding anilines or metal-halogen exchange reactions, provide more controlled methods for introducing iodine at specific positions.

In general, bromo-terphenyls are often more readily accessible and cost-effective starting materials. However, the potentially higher reactivity of iodo-terphenyls can justify the additional synthetic effort in many cases.

Comparative Performance in Key Cross-Coupling Reactions

The distinct reactivities of bromo- and iodo-terphenyls manifest clearly in their performance across various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In this reaction, the higher reactivity of iodo-terphenyls is often a distinct advantage.

Aryl HalideCatalyst SystemConditionsYieldReference
4-Iodo-p-terphenylPd(PPh₃)₄, K₂CO₃Water, 50°C, 1.5 h99%[14]
4-Bromo-p-terphenylPd(PPh₃)₄, K₂CO₃Toluene/Water, 80°C, 12 hHigh[15]

As the data suggests, iodo-terphenyls can undergo Suzuki-Miyaura coupling under milder conditions and often in shorter reaction times.[14] However, recent advances in ligand design have led to highly active catalyst systems that can efficiently couple less reactive aryl bromides, and even chlorides, narrowing the performance gap.[3][15] It is worth noting that under certain conditions with specific palladium/phosphine catalyst systems, aryl iodides have shown surprisingly poor reactivity at lower temperatures compared to their bromide counterparts, suggesting a more complex interplay of factors beyond just the C-X bond strength.[16][17]

Heck Coupling

In the Heck reaction, which forms a new carbon-carbon bond between an aryl halide and an alkene, a similar trend in reactivity is generally observed.

Aryl HalideCatalyst SystemConditionsOutcomeReference
Aryl IodidePd(OAc)₂, PPh₃DMF, Et₃N, 100°CGenerally faster reaction rates[18][19]
Aryl BromidePd(OAc)₂, PPh₃DMF, Et₃N, 100°CSlower reaction rates, may require higher catalyst loading[18][19][20]

For aryl iodides in the Heck reaction, the rate-determining step can involve the dissociation of a C-H bond, whereas for aryl bromides, the slow dissolution of palladium aggregates can be rate-limiting.[18][19] This highlights that while the initial C-X bond activation is crucial, other steps in the catalytic cycle can also influence the overall reaction efficiency.

Sonogashira Coupling

The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is another cornerstone of cross-coupling chemistry. The reactivity trend of Ar-I > Ar-Br is particularly pronounced in this reaction.[21]

Aryl HalideCatalyst SystemConditionsYieldReference
Aryl IodidesPd/Cu, various ligandsMild conditions, often room temp.High[22][23]
Aryl BromidesPd/Cu, various ligandsOften require elevated temperaturesGenerally lower than iodides[22][23][24]

Aryl iodides typically provide higher yields under milder conditions in Sonogashira couplings.[22] While copper-free and room-temperature conditions have been developed for aryl bromides, these often require specialized ligands and conditions.[23] The choice between bromo- and iodo-terphenyls in Sonogashira reactions will often depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Mechanistic Insights: The "Why" Behind the Reactivity Difference

The enhanced reactivity of iodo-terphenyls stems from the lower energy barrier for the oxidative addition of the C-I bond to the Pd(0) catalyst.[8][9] This is the first and often rate-determining step in the catalytic cycle.[25]

Oxidative Addition cluster_energy Pd(0)L2 Pd(0)L2 Transition_State [Ar--Pd(L)2--X]‡ Pd(0)L2->Transition_State Oxidative Addition Ar-X Ar-X (Bromo- or Iodo-terphenyl) Ar-X->Transition_State Ar-Pd(II)(X)L2 trans-ArPd(X)L2 Transition_State->Ar-Pd(II)(X)L2 Energy_Label Energy Reactants Reactants Products Products

Caption: Generalized oxidative addition step in palladium-catalyzed cross-coupling.

DFT studies have shown that the activation of C-X bonds by palladium is influenced by both the decreasing C-X bond strength and increasingly favorable electrostatic interactions as you move down the halogen group from F to I.[8][9] While oxidative addition is a critical factor, it is not the sole determinant of overall catalytic efficiency. Other factors, such as the stability of palladium intermediates and the rates of subsequent steps like transmetalation and reductive elimination, can also play a significant role.[26][27]

Experimental Protocols: A Practical Guide

The following are representative, generalized protocols for a Suzuki-Miyaura coupling. Note: These are starting points and should be optimized for specific substrates and desired outcomes.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Terphenyl

Objective: To compare the reactivity of a bromo- vs. iodo-terphenyl in a Suzuki-Miyaura coupling reaction.

Materials:

  • Bromo- or Iodo-terphenyl (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo- or iodo-terphenyl, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water to the flask.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow Start Start Reactant_Addition Add Reactants to Schlenk Flask (Terphenyl Halide, Boronic Acid, Catalyst, Base) Start->Reactant_Addition Solvent_Addition Add Solvents (Toluene/Water) Reactant_Addition->Solvent_Addition Reaction Heat and Stir under Inert Atmosphere Solvent_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Quench, Extract, Dry, and Concentrate Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification End Characterize Final Product Purification->End

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making an Informed Decision

The choice between bromo- and iodo-terphenyls in cross-coupling reactions is a nuanced decision that requires careful consideration of several factors:

  • Reactivity: Iodo-terphenyls are generally more reactive, allowing for milder reaction conditions and potentially higher yields, especially in challenging couplings.

  • Cost and Availability: Bromo-terphenyls are often more commercially available and cost-effective.

  • Catalyst System: The development of highly active palladium catalysts has expanded the utility of less reactive aryl bromides.

  • Substrate Scope and Functional Group Tolerance: The milder conditions often possible with iodo-terphenyls can be advantageous when working with sensitive functional groups.

For initial explorations and cost-sensitive applications, bromo-terphenyls are an excellent starting point, especially with modern, highly active catalyst systems. For syntheses requiring high efficiency, mild conditions, or for substrates that are otherwise unreactive, the superior reactivity of iodo-terphenyls often justifies their higher cost and potentially more involved synthesis. Ultimately, the optimal choice will depend on the specific goals of the research and the practical constraints of the project.

References

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A-Senior-Application-Scientist's-Guide-to-Validating-the-Purity-of-Synthesized-4-Bromo-p-terphenyl-by-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of advanced materials, particularly for applications in organic electronics like OLEDs, the purity of chemical intermediates is paramount.[1] 4-Bromo-p-terphenyl is a key building block in these applications, and its utility is directly tied to its purity.[1] This guide provides an in-depth, scientifically grounded approach to validating the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the method development, provide a detailed experimental protocol, and compare HPLC with other analytical techniques.

The Critical Role of Purity for this compound

This compound (C18H13Br) is a solid organic compound with a melting point of approximately 232°C.[2] It serves as a crucial intermediate in the synthesis of more complex organic molecules, where the bromine atom acts as a reactive site for functionalization, often through cross-coupling reactions.[1] The presence of impurities can significantly hinder these subsequent reactions and negatively impact the performance of the final product.

Common synthesis routes for this compound, such as the bromination of p-terphenyl or Suzuki-Miyaura cross-coupling reactions, can introduce a variety of impurities.[3][4] These may include unreacted starting materials (e.g., p-terphenyl, 4-bromobiphenyl), byproducts from side reactions (e.g., homocoupling products like 4,4''-Dibromo-p-terphenyl), and residual catalysts or reagents.[5][6] Therefore, a robust analytical method to confirm the purity of the synthesized this compound is essential.

HPLC Method Development: A Rational Approach

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it ideal for purity analysis.[7][8] A reversed-phase HPLC method is particularly well-suited for non-polar compounds like this compound.[9][10][11]

2.1. The Causality Behind Experimental Choices

Our method development is guided by the physicochemical properties of this compound and its potential impurities.

  • Stationary Phase Selection: As this compound is a non-polar aromatic compound, a non-polar stationary phase is the logical choice.[9] A C18 (octadecylsilyl) column is the workhorse for reversed-phase HPLC and provides excellent hydrophobicity for retaining such analytes.[9][10] For potentially closely related impurities, a phenyl-hexyl column could offer alternative selectivity due to π-π interactions with the aromatic rings of the analytes.[12]

  • Mobile Phase Composition: A mixture of water and an organic solvent is standard for reversed-phase HPLC.[9] Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.[10] An isocratic elution (constant mobile phase composition) is often sufficient for purity analysis of a single compound and its closely related impurities. A gradient elution (varying mobile phase composition) can be employed for more complex mixtures or to reduce analysis time.[10][13]

  • Detection Wavelength: this compound contains a chromophore (the terphenyl system) that absorbs UV light. A UV detector is therefore a suitable and cost-effective choice. To determine the optimal wavelength for detection, a UV scan of the analyte should be performed. For polyphenyls, a wavelength of around 254 nm or 280 nm is often a good starting point as it provides a good response for many aromatic compounds.[12][14] A photodiode array (PDA) detector can be beneficial as it allows for the simultaneous monitoring of a range of wavelengths and can provide information about peak purity.

Experimental Workflow and Protocol

The following workflow outlines the steps for validating the purity of this compound by HPLC.

Caption: A streamlined workflow for HPLC purity validation.

3.1. Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard (of known purity)

  • Synthesized this compound sample

  • HPLC-grade acetonitrile and water

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for non-polar aromatic compounds.[9][10]
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v)A common mobile phase for reversed-phase separation of non-polar analytes.[14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[14]
Detection UV at 254 nmA wavelength where many aromatic compounds exhibit strong absorbance.[14]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard, at the same concentration.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Data Analysis and Interpretation

The primary output from the HPLC analysis is a chromatogram, which is a plot of detector response versus time.

  • Purity Calculation: The purity of the synthesized sample is typically determined by the area percent method. This assumes that all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • Peak Identification: The main peak in the sample chromatogram should have the same retention time as the peak in the standard chromatogram. Any other peaks are considered impurities.

  • Peak Purity (with PDA): If a PDA detector is used, the UV spectrum of the main peak in the sample can be compared to that of the standard to confirm its identity and assess its purity.

Comparison with Alternative Purity Validation Techniques

While HPLC is a powerful tool, other techniques can also be used to assess the purity of organic compounds. Each has its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a mobile and stationary phase.[7]High resolution, quantitative, automated.Requires specialized equipment and method development.
Melting Point Pure crystalline solids have a sharp melting point.[7][15]Simple, inexpensive, provides a quick indication of purity.[7]Insensitive to small amounts of impurities, not suitable for amorphous solids or liquids.[8]
Thin-Layer Chromatography (TLC) Similar to HPLC but on a flat plate.[7]Fast, inexpensive, good for reaction monitoring.Not quantitative, lower resolution than HPLC.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.[8]Provides detailed structural information, can be quantitative (qNMR).Less sensitive than HPLC for impurity detection, requires expensive equipment.[16]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[8]Highly sensitive, provides molecular weight information.Not inherently quantitative without an internal standard, may not separate isomers.
Troubleshooting Common HPLC Issues
IssuePotential CauseSolution
Peak Tailing Secondary interactions with the stationary phase, column overload.Use a different column (e.g., with end-capping), reduce sample concentration.
Broad Peaks Low column efficiency, extra-column volume.Check for column degradation, ensure proper connections.
Shifting Retention Times Changes in mobile phase composition, temperature fluctuations, column degradation.Prepare fresh mobile phase, use a column oven, replace the column if necessary.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents, flush the injector.
Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring the quality and performance of downstream products. Reversed-phase HPLC offers a robust, reliable, and quantitative method for this purpose. By carefully selecting the stationary phase, mobile phase, and detection parameters based on the chemical properties of the analyte, a highly effective analytical method can be developed and implemented. While other techniques can provide complementary information, HPLC remains the gold standard for purity determination in many research and industrial settings.

References

  • Chemsrc. (2025). This compound.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds.
  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • PubChem. (n.d.). 4,4''-Dibromo-p-terphenyl.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?
  • Google Patents. (n.d.). The preparation of bromo-p-terphenyl derivatives.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chromatography Forum. (2006). How do you perform purity analysis?
  • Royal Society of Chemistry. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
  • Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • PubChemLite. (n.d.). This compound (C18H13Br).
  • International Journal of Environmental Analytical Chemistry. (n.d.). Analysis of polychlorinated biphenyls in transformer oils by automated online coupling reversed phase liquid chromatography-gas chromatography using the through oven transfer adsorption desorption (TOTAD) Interface.
  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS.
  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • ResearchGate. (n.d.). p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography.

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A Comparative Guide to the Electronic Properties of 4-Bromo-p-terphenyl Isomers for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the precise engineering of molecular properties is paramount for innovation. In the realm of organic electronics, p-terphenyl and its derivatives are foundational building blocks for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)[1]. The introduction of a bromine atom to the p-terphenyl backbone offers a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex conjugated systems with tailored electronic characteristics. However, the seemingly subtle variation in the position of this single bromine atom can significantly influence the electronic landscape of the molecule.

This guide provides an in-depth comparison of the electronic properties of three key isomers of bromo-p-terphenyl: 2-bromo-p-terphenyl, 3-bromo-p-terphenyl, and 4-bromo-p-terphenyl. We will delve into the structural nuances that differentiate these isomers and explore how these differences translate into distinct electronic behaviors. This comparison is supported by a combination of established experimental protocols and robust computational methodologies, providing a comprehensive framework for understanding and selecting the optimal isomer for specific applications in organic electronics.

The Structural Foundation: How Isomerism Dictates Electronic Behavior

The electronic properties of conjugated organic molecules are intrinsically linked to their molecular geometry. For p-terphenyl isomers, the dihedral angles between the constituent phenyl rings are a critical factor. A more planar structure generally leads to better π-orbital overlap, facilitating charge transport and altering the energy levels of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The position of the bromine atom influences these dihedral angles through steric hindrance. In 2-bromo-p-terphenyl , the bromine atom is located on an outer phenyl ring in the ortho position relative to the central ring. This substitution induces a significant twist in the molecule. The dihedral angles between the central phenyl ring and the outer phenyl and bromophenyl rings are reported to be 33.47° and 66.35°, respectively[2]. This pronounced deviation from planarity is expected to disrupt π-conjugation, leading to a larger HOMO-LUMO gap.

For 3-bromo-p-terphenyl , with the bromine in the meta position, the steric hindrance is less pronounced compared to the ortho isomer. This should result in smaller dihedral angles and, consequently, more effective π-conjugation than in the 2-bromo isomer.

In the case of This compound , the bromine atom is in the para position, exerting the least steric influence on the inter-ring dihedral angles. This arrangement allows for a more planar conformation, promoting extended π-conjugation across the molecule. This enhanced conjugation is anticipated to lower the HOMO-LUMO gap.

G cluster_isomers Bromo-p-terphenyl Isomers cluster_properties Structural & Electronic Properties 2-Bromo 2-Bromo-p-terphenyl (Ortho) StericHindrance Steric Hindrance 2-Bromo->StericHindrance High 3-Bromo 3-Bromo-p-terphenyl (Meta) 3-Bromo->StericHindrance Moderate 4-Bromo This compound (Para) 4-Bromo->StericHindrance Low Planarity Molecular Planarity StericHindrance->Planarity inversely affects PiConjugation π-Conjugation Planarity->PiConjugation directly affects HOMOLUMO HOMO-LUMO Gap PiConjugation->HOMOLUMO inversely affects

Figure 1: Relationship between isomeric structure and electronic properties.

Comparative Analysis of Electronic Properties

Experimental Determination of Electronic Properties

To empirically compare the electronic properties of the 2-bromo, 3-bromo, and this compound isomers, the following experimental workflow is recommended:

G cluster_workflow Experimental Workflow Synthesis Synthesis of Isomers Purification Purification & Characterization Synthesis->Purification CV Cyclic Voltammetry (CV) Purification->CV UVVis UV-Vis Spectroscopy Purification->UVVis Data Data Analysis & Comparison CV->Data UVVis->Data

Figure 2: Proposed experimental workflow for comparative analysis.

1. Synthesis of Bromo-p-terphenyl Isomers:

The synthesis of each isomer can be achieved via Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds[3][4].

  • 2-Bromo-p-terphenyl: This isomer can be synthesized by the palladium-catalyzed cross-coupling of 4-biphenylboronic acid with 1-bromo-2-iodobenzene[2].

  • 3-Bromo-p-terphenyl: A potential route involves the Suzuki coupling of 3-bromophenylboronic acid with 4-bromoiodobenzene or a similar strategy employing a suitable combination of boronic acids/esters and haloarenes[3][5].

  • This compound: This can be prepared through the bromination of p-terphenyl or via Suzuki coupling, for instance, between 4-bromophenylboronic acid and 4-iodobiphenyl.

2. Cyclic Voltammetry (CV):

Cyclic voltammetry is an essential electrochemical technique to determine the HOMO and LUMO energy levels of a molecule.

  • Protocol:

    • Dissolve the purified bromo-p-terphenyl isomer in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials.

    • Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Data Analysis:

    • The HOMO energy level can be estimated from the onset of the first oxidation peak using the formula: EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV

    • The LUMO energy level can be estimated from the onset of the first reduction peak using the formula: ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV

    • The electrochemical bandgap is then calculated as the difference between the LUMO and HOMO energies.

3. UV-Vis Spectroscopy:

UV-Vis absorption spectroscopy provides information about the optical bandgap of the material.

  • Protocol:

    • Prepare dilute solutions of the purified isomers in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis:

    • The optical bandgap (Eg) can be estimated from the onset of the absorption spectrum using the equation: Eg = 1240 / λonset (eV), where λonset is the wavelength at the absorption edge in nanometers.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) calculations provide a powerful theoretical framework to complement and rationalize experimental findings.

  • Methodology:

    • Geometry Optimization: The molecular geometry of each isomer should be optimized using a suitable functional and basis set, such as B3LYP/6-31G(d,p). This will provide the optimized structures and the predicted dihedral angles.

    • Electronic Properties: Using the optimized geometries, single-point energy calculations can be performed to determine the energies of the HOMO and LUMO. The HOMO-LUMO gap can then be calculated.

    • Molecular Orbital Visualization: The spatial distribution of the HOMO and LUMO can be visualized to understand the nature of the electronic transitions and the extent of π-conjugation.

G cluster_dft DFT Workflow Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Energy Single-Point Energy Calculation Opt->Energy Orbitals Molecular Orbital Analysis Energy->Orbitals Properties HOMO/LUMO Energies & Bandgap Orbitals->Properties

Figure 3: Proposed computational workflow using Density Functional Theory.

Predicted Trends and Comparative Summary

Based on the structural considerations and general principles of organic electronics, we can predict the following trends in the electronic properties of the bromo-p-terphenyl isomers.

Property2-Bromo-p-terphenyl (Ortho)3-Bromo-p-terphenyl (Meta)This compound (Para)
Steric Hindrance HighModerateLow
Molecular Planarity LowModerateHigh
π-Conjugation DisruptedPartially DisruptedExtended
HOMO Energy Level Lower (more negative)IntermediateHigher (less negative)
LUMO Energy Level Higher (less negative)IntermediateLower (more negative)
HOMO-LUMO Gap LargestIntermediateSmallest
Conductivity LowestIntermediateHighest

Rationale:

  • HOMO-LUMO Gap: The greater the π-conjugation, the smaller the energy difference between the HOMO and LUMO. Therefore, the 4-bromo isomer is expected to have the smallest bandgap, making it a better candidate for applications requiring lower energy electronic transitions.

  • Conductivity: Enhanced π-conjugation and molecular planarity facilitate intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. Consequently, this compound is predicted to exhibit the highest charge carrier mobility and conductivity.

Conclusion and Outlook

The isomeric position of the bromine atom on the p-terphenyl scaffold is a critical design parameter that significantly modulates the electronic properties of the resulting molecule. While this compound is a well-utilized building block in organic electronics due to its favorable planar structure and extended conjugation, the 2-bromo and 3-bromo isomers offer alternative electronic profiles that may be advantageous for specific applications. The disrupted conjugation in the 2-bromo isomer, for instance, could be beneficial in applications where a wider bandgap and blue-shifted emission are desired.

This guide provides a comprehensive framework for the systematic comparison of these important isomers. By following the outlined synthetic, experimental, and computational protocols, researchers can obtain the necessary data to make informed decisions in the design and selection of materials for next-generation organic electronic devices. The interplay between molecular structure and electronic function underscored here is a fundamental principle that will continue to drive innovation in materials science.

References

  • Avula, S. K., Rehman, N. U., Anwar, M. U., Aalthani, G., Csuk, R., & Al-Harrasi, A. (2022). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Natural Product Research, 36(2), 566-570. [Link]
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  • Sh, K. H., Lee, S., Kim, Y., & Kim, J. (2010). 2-Bromo-p-terphenyl. Acta Crystallographica Section E: Structure Reports Online, 66(4), o743. [Link]
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A Comparative Guide to OLED Emitters: Assessing the Foundational 4-Bromo-p-terphenyl Scaffold Against High-Performance Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Bromo-p-terphenyl's role in the landscape of Organic Light-Emitting Diode (OLED) materials. Rather than evaluating it as a standalone, state-of-the-art emitter—a role it seldom plays—we will assess its core p-terphenyl chromophore as a foundational benchmark. This allows us to objectively compare its intrinsic properties against sophisticated, high-efficiency emitters that are often synthesized from such building blocks. This analysis is designed for researchers and materials scientists seeking to understand the fundamental principles of emitter design and performance.

Introduction: The Quest for Efficient Blue Emitters

The performance of full-color OLED displays and solid-state lighting is critically dependent on the efficiency and stability of the blue-emitting materials used.[1] Achieving a deep blue color with high quantum efficiency and a long operational lifetime remains one of the primary challenges in OLED technology.[2] Emitter materials are broadly categorized into three generations: fluorescent (Gen 1), phosphorescent (Gen 2), and Thermally Activated Delayed Fluorescence (TADF) (Gen 3).[1][3] While fluorescent emitters are known for their stability, their theoretical internal quantum efficiency (IQE) is limited to 25%. Phosphorescent and TADF materials can, in principle, harvest both singlet and triplet excitons, enabling a theoretical IQE of up to 100%.[3][4]

In this context, molecules like this compound are not typically the final, optimized emitter. Instead, they serve as crucial intermediates or building blocks.[5] The rigid, aromatic p-terphenyl backbone provides an excellent structural foundation, while the bromine atom offers a reactive site for synthetic chemists to build more complex, functional molecules through cross-coupling reactions.[5][6] This guide will therefore evaluate the fundamental photophysical properties of the unsubstituted p-terphenyl chromophore and contrast them with advanced emitters to illuminate the design strategies that lead to superior performance.

Part 1: The Foundational Scaffold: this compound

This compound is a stable organic compound featuring a linear chain of three benzene rings. Its significance in OLED research stems from its utility as a synthetic precursor.[5] The bromine atom can be readily substituted using catalytic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach various functional groups, such as donor and acceptor moieties, which are essential for tuning the electronic properties and emission characteristics of the final molecule.[7]

While not used as a primary emitter in high-performance devices, the underlying p-terphenyl structure is fluorescent. Its photophysical properties provide a baseline for understanding the performance of more complex derivatives.

Expected Photophysical Properties of the p-Terphenyl Chromophore:

  • Absorption: p-Terphenyl exhibits a strong absorption peak in the ultraviolet region, typically around 276 nm.[8][9]

  • Emission: It emits light in the deep-blue/violet region, with an emission peak around 338-340 nm when dissolved in a non-polar solvent like cyclohexane.[8][9]

  • Quantum Yield: The photoluminescence quantum yield (PLQY) of p-terphenyl is quite high, approximately 0.93, indicating that the molecule is an efficient fluorophore.[9]

  • Exciton Utilization: As a conventional fluorophore, it can only utilize singlet excitons for light emission, capping its maximum theoretical internal quantum efficiency (IQE) at 25%.[4]

The limitations of using a simple hydrocarbon like p-terphenyl directly in an OLED device include poor charge injection/transport properties and a tendency for molecules to pack closely in the solid state (π-π stacking), which can lead to aggregation-caused quenching and a decrease in efficiency.

Part 2: Performance Benchmarking Against Advanced Emitters

To contextualize the performance of the basic p-terphenyl scaffold, we compare it to two classes of advanced blue emitters: a multifunctional fluorescent emitter and a high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitter. The data presented below is synthesized from published results on state-of-the-art materials.

Performance Metric p-Terphenyl (Baseline) Advanced Fluorescent Emitter (e.g., Pyrene-Benzimidazole Derivative) [10]TADF Emitter (e.g., Multi-Donor/Acceptor Type) [11]
Emission Mechanism FluorescenceFluorescenceThermally Activated Delayed Fluorescence (TADF)
Max. External Quantum Efficiency (EQE) < 5% (Estimated)~4.3%21.0%
CIE Coordinates (x, y) Deep Blue (Estimated)(0.148, 0.130)Sky Blue (0.18, 0.36)
Max. Luminance (cd/m²) Low (Estimated)290 cd/m² @ 7.5V5210 cd/m²
Lifetime (LT50 @ 1000 cd/m²) Very Short (Estimated)Not Reported~800 hours (for similar single-layer blue TADF systems)[12]

Analysis of Performance Differences:

  • External Quantum Efficiency (EQE): The most striking difference is the EQE. The TADF emitter vastly outperforms the fluorescent materials. This is because its unique molecular design allows it to harvest non-emissive triplet excitons by converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC), pushing the theoretical efficiency limit from 25% to 100%.[3][13] The advanced fluorescent emitter, while still limited by the 25% singlet ceiling, shows improved performance over the basic terphenyl scaffold due to better charge balance and solid-state morphology achieved through molecular design.[10]

  • Color Purity (CIE Coordinates): The pyrene-benzimidazole derivative demonstrates excellent deep-blue color purity, which is crucial for achieving a wide color gamut in displays.[1][10] The example TADF emitter provides a sky-blue emission. While perhaps less ideal for the "deep blue" primary, its high efficiency makes it valuable, and the color can be tuned through further molecular engineering.

  • Luminance and Lifetime: Advanced emitters are designed for enhanced stability and high brightness. The incorporation of bulky side groups, as seen in the pyrene-benzimidazole compound, can prevent molecular aggregation, improving solid-state emission and device lifetime.[10] TADF systems have historically faced stability challenges, but recent advances in materials design are leading to devices with impressive operational lifetimes.[12]

Part 3: Experimental Validation Protocols

To empirically validate the performance of any new emitter, a standardized fabrication and characterization workflow is essential. The following protocols describe a self-validating system for producing and testing multilayer OLED devices.

Protocol 1: OLED Fabrication via Thermal Evaporation

This protocol describes the fabrication of a standard phosphorescent or fluorescent OLED structure. The causality behind each layer is to ensure efficient charge injection, transport, and recombination within the emissive layer.

1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). This rigorous cleaning is critical to remove organic and particulate contamination, ensuring good film adhesion and preventing electrical shorts. c. Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes. This step removes final organic residues and increases the work function of the ITO, which improves hole injection.

2. Hole Transport Layer (HTL) Deposition: a. For a solution-processed HTL, spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) at 5000 rpm for 30 seconds.[14] b. Anneal the substrates at 120°C for 15 minutes in a nitrogen environment to remove residual water and solvent. PEDOT:PSS helps to smooth the ITO surface and reduce the energy barrier for hole injection.[14]

3. Organic Layer Deposition (in High Vacuum < 10⁻⁶ Torr): a. Transfer the substrates to a vacuum thermal evaporation chamber. b. Hole-Injecting/Transporting Layer: Evaporate a 40 nm layer of a suitable hole-transporting material like N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD). c. Emissive Layer (EML): Co-evaporate the emitter material with a host material. For example, evaporate a 20 nm layer of a host like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with the emitter at a specific concentration (e.g., 6 wt%). The host-guest system prevents emitter aggregation and facilitates efficient energy transfer. d. Hole-Blocking/Electron-Transporting Layer (HBL/ETL): Evaporate a 30 nm layer of a material like Tris(8-hydroxyquinolinato)aluminium (Alq3). This layer confines holes within the EML, preventing them from leaking to the cathode, thereby increasing the probability of radiative recombination.

4. Cathode Deposition: a. Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to lower the electron injection barrier. b. Follow with a 100 nm layer of Aluminum (Al) to form the reflective cathode.

5. Encapsulation: a. Immediately transfer the completed device to a nitrogen-filled glovebox. b. Encapsulate the device using a glass lid and UV-curable epoxy. This is a critical step to prevent ingress of oxygen and moisture, which rapidly degrade the organic materials and the reactive cathode.[14]

Protocol 2: OLED Performance Characterization

This workflow outlines the key measurements to determine the efficiency and stability of the fabricated device.

1. Current-Voltage-Luminance (J-V-L) Measurement: a. Connect the device to a source measure unit (SMU) and a calibrated photodetector (spectroradiometer or photodiode). b. Apply a forward voltage sweep (e.g., 0 to 10 V) and simultaneously record the current density (J) flowing through the device and the luminance (L) emitted from the active pixel area.[15] This provides fundamental information on the device's turn-on voltage, conductivity, and brightness.

2. Efficiency Calculations: a. Current Efficiency (η_c): Calculate from the L-J data using the formula η_c = L / J, expressed in candela per ampere (cd/A). b. Power Efficiency (η_p): Calculate from the L-J-V data using η_p = π * L / (J * V), expressed in lumens per watt (lm/W). The factor of π assumes a Lambertian emission profile. c. External Quantum Efficiency (EQE): Measure the electroluminescence (EL) spectrum using a spectroradiometer inside an integrating sphere. The integrating sphere captures all emitted light, which is necessary for an accurate EQE calculation. The EQE is the ratio of photons emitted to electrons injected.[13][16]

3. Electroluminescence (EL) Spectrum and CIE Coordinates: a. Record the EL spectrum at a standard operating brightness (e.g., 1000 cd/m²). b. From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates to precisely quantify the emitted color.

4. Operational Lifetime Measurement: a. Stress the device at a constant DC current that corresponds to a desired initial luminance (L₀), for example, 1000 cd/m².[16] b. Continuously monitor the luminance over time. c. The lifetime is reported as LT₅₀ or LT₉₅, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.[16]

Part 4: Visualizing the Workflows

A visual representation of the experimental processes can clarify the sequence and relationship between different stages.

OLED_Characterization cluster_electrical Electrical & Optical Tests cluster_stability Stability Test cluster_results Performance Metrics Dev Fabricated OLED Device T1 J-V-L Measurement Dev->T1 T2 EL Spectrum & CIE Dev->T2 T3 EQE Measurement (Integrating Sphere) Dev->T3 S1 Constant Current Stress Dev->S1 R1 Current & Power Efficiency T1->R1 R2 Color Coordinates T2->R2 R3 External Quantum Efficiency T3->R3 S2 Monitor Luminance Decay S1->S2 R4 Operational Lifetime (LT50) S2->R4

Caption: Workflow for comprehensive OLED characterization.

Conclusion

While this compound is not a competitive standalone emitter for modern OLEDs, its underlying p-terphenyl structure serves as an invaluable scaffold in materials science. The analysis shows that the journey from a basic fluorescent hydrocarbon to a state-of-the-art emitter involves sophisticated molecular engineering. Key strategies include the incorporation of functional groups to improve charge transport, the use of bulky substituents to prevent aggregation, and the design of molecules that can harness triplet excitons via mechanisms like TADF. By understanding the limitations of foundational structures, researchers can better appreciate and strategically design the next generation of high-performance emitters that will continue to drive innovation in display and lighting technologies.

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The Strategic Advantage of 4-Bromo-p-terphenyl in Next-Generation Organic Electronics: A Comparative Benchmark Study

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of high-performance organic electronics, the molecular architecture of the semiconductor layer is paramount. For researchers, scientists, and drug development professionals venturing into this domain, the selection of precursor molecules dictates the ultimate performance, stability, and processability of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This guide provides an in-depth technical comparison of organic semiconductors derived from 4-Bromo-p-terphenyl against established benchmark materials, offering a critical analysis of their performance metrics and the underlying scientific principles.

This compound: A Versatile Precursor for Advanced Organic Semiconductors

This compound is a pivotal intermediate in the synthesis of advanced organic electronic materials.[1] Its rigid, π-conjugated p-terphenyl backbone provides a robust framework for efficient charge transport. The strategic placement of a bromine atom offers a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki coupling, enabling the synthesis of a diverse library of functionalized p-terphenyl derivatives.[1][2] This functionalization is not merely an academic exercise; it is a crucial strategy to fine-tune the electronic and physical properties of the resulting semiconductor, including its energy levels (HOMO/LUMO), solubility, and solid-state packing.

The core hypothesis is that by judiciously selecting the moieties to be coupled to the this compound core, one can engineer materials that potentially surpass the performance of existing organic semiconductors. This guide will benchmark these potential derivatives against the current titans of p-type organic semiconductors: Pentacene, Rubrene, and Poly(3-hexylthiophene) (P3HT).

Benchmarking Performance: A Comparative Analysis

The performance of an organic semiconductor in an OFET is primarily characterized by its charge carrier mobility (μ), which dictates the switching speed of the transistor, and the on/off ratio, which is a measure of the device's ability to switch between its conductive and non-conductive states. The following table summarizes the typical performance of our benchmark materials.

Organic SemiconductorCharge Carrier Mobility (μ) [cm²/Vs]On/Off RatioProcessing Method
Pentacene Up to 5.5[3][4]> 10⁶Vacuum Deposition
Rubrene Up to 40 (single crystal)[5][6]> 10⁶Single Crystal Growth, Vacuum Deposition
P3HT (Regioregular) 0.01 - 0.1[7]> 10⁵Solution Processing (Spin-coating, Printing)
p-Terphenyl (unsubstituted) ~10⁻² - 10⁻¹~10⁵Vacuum Deposition

Table 1: Performance characteristics of benchmark p-type organic semiconductors.

The unsubstituted p-terphenyl core, while demonstrating respectable charge transport, serves as a baseline. The key to unlocking superior performance lies in the functionalization enabled by the bromo-substituent. For instance, the introduction of electron-donating or withdrawing groups can modulate the HOMO and LUMO energy levels, facilitating more efficient charge injection from the electrodes.[8] Furthermore, the addition of bulky side chains can enhance solubility, making the material compatible with cost-effective solution-based processing techniques like spin-coating and inkjet printing.[9]

Experimental Protocols: From Synthesis to Device Characterization

To provide a practical framework for researchers, this section details the essential experimental workflows.

Synthesis of a Functionalized p-Terphenyl Derivative via Suzuki Coupling

The following protocol outlines a general procedure for the synthesis of a functionalized p-terphenyl, a common route for derivatives of this compound.

reagents This compound Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) reaction Suzuki Coupling Reaction (Inert Atmosphere, Reflux) reagents->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Functionalized p-Terphenyl Derivative purification->product

Synthetic workflow for a functionalized p-terphenyl.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired arylboronic acid (1.1 equivalents) in a degassed solvent mixture of toluene, ethanol, and water.

  • Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, typically potassium carbonate (2 equivalents).

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure functionalized p-terphenyl derivative.

Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

The following diagram illustrates the typical workflow for fabricating and testing a bottom-gate, top-contact OFET.

substrate Substrate Preparation (Doped Si wafer with SiO₂ dielectric layer) deposition Organic Semiconductor Deposition (Spin-coating or Vacuum Deposition) substrate->deposition electrode Source/Drain Electrode Deposition (Thermal Evaporation through Shadow Mask) deposition->electrode annealing Thermal Annealing (Optimize film morphology) electrode->annealing characterization Electrical Characterization (Probe station, Semiconductor Parameter Analyzer) annealing->characterization

OFET fabrication and characterization workflow.

Step-by-Step Methodology:

  • Substrate Preparation: Begin with a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide layer (acting as the gate dielectric). Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Organic Semiconductor Deposition: Deposit a thin film of the synthesized p-terphenyl derivative onto the SiO₂ surface. For solution-processable materials, this is typically done by spin-coating a solution of the semiconductor in a suitable organic solvent. For less soluble materials, thermal evaporation under high vacuum is employed.

  • Source and Drain Electrode Deposition: Deposit the source and drain electrodes (typically gold) onto the organic semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.

  • Thermal Annealing: Anneal the completed device at a temperature below the melting point of the organic semiconductor to improve the crystallinity and morphology of the film, which can enhance charge transport.

  • Electrical Characterization: Characterize the OFET using a probe station connected to a semiconductor parameter analyzer. Measure the output and transfer characteristics to determine the charge carrier mobility and the on/off ratio.

Causality in Experimental Choices and Self-Validation

The choice of a Suzuki coupling reaction is predicated on its high tolerance for a wide range of functional groups, allowing for extensive chemical modification of the p-terphenyl core.[2] The selection of the deposition method (spin-coating vs. vacuum deposition) is dictated by the solubility of the synthesized semiconductor, a direct consequence of its molecular structure. Thermal annealing is a critical step as it promotes molecular ordering, which is essential for efficient intermolecular charge hopping, the primary mechanism of charge transport in many organic semiconductors.[10]

The OFET characterization process is inherently self-validating. The extraction of key performance parameters like mobility and on/off ratio from the experimental current-voltage curves provides a direct and quantitative measure of the semiconductor's performance. Reproducibility across multiple devices fabricated under identical conditions further validates the experimental protocol.

Conclusion and Future Outlook

While this compound itself is not a semiconductor, it is an exceptionally valuable building block for the synthesis of high-performance organic semiconductors.[1][11] By leveraging well-established synthetic methodologies like the Suzuki coupling, a vast chemical space of functionalized p-terphenyls can be explored. The ultimate goal is to develop materials that combine the high charge carrier mobility of crystalline materials like rubrene with the solution processability of polymers like P3HT.

Future research should focus on establishing a clearer structure-property relationship for this class of materials. Systematic studies that vary the electronic nature and steric bulk of the substituents on the p-terphenyl core will be instrumental in rationally designing next-generation organic semiconductors. The protocols and benchmark data presented in this guide provide a solid foundation for researchers to embark on this exciting endeavor.

References

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A Comparative Guide to the Synthetic Routes of 4-Bromo-p-terphenyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced organic synthesis, particularly in the development of pharmaceuticals and high-performance materials, the terphenyl scaffold serves as a crucial building block. Among its derivatives, 4-Bromo-p-terphenyl is a key intermediate, offering a reactive handle for further molecular elaboration through cross-coupling reactions. This guide provides a comparative analysis of the primary synthetic strategies to access this versatile compound, offering insights into the mechanistic underpinnings and practical considerations for each route. The information presented herein is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction to this compound and its Synthetic Significance

This compound is a para-substituted terphenyl, a class of compounds known for their rigid, linear geometry and extended π-conjugation. These structural features are highly desirable in materials science for applications in organic light-emitting diodes (OLEDs) and as liquid crystals. In medicinal chemistry, the terphenyl core can act as a scaffold to mimic and disrupt protein-protein interactions or to position pharmacophores in a defined spatial arrangement. The bromine atom at the 4-position provides a strategic point for diversification, enabling the synthesis of a wide array of more complex molecules through established carbon-carbon and carbon-heteroatom bond-forming reactions.

The selection of a synthetic route to this compound is a critical decision that can significantly impact the overall efficiency, scalability, and cost-effectiveness of a research or development program. This guide will explore and compare four principal synthetic methodologies:

  • Direct Bromination of p-Terphenyl

  • Suzuki-Miyaura Cross-Coupling

  • Negishi Cross-Coupling

  • Ullmann Condensation

Each of these routes will be evaluated based on their reaction mechanisms, experimental protocols, yields, purities, and overall practicality in a laboratory setting.

Direct Bromination of p-Terphenyl

The most straightforward conceptual approach to this compound is the direct electrophilic bromination of commercially available p-terphenyl. This method relies on the activation of the aromatic rings of the terphenyl backbone towards electrophilic attack.

Mechanistic Rationale

In the presence of a bromine source and often a Lewis acid catalyst, an electrophilic bromine species is generated. This electrophile is then attacked by the electron-rich π-system of one of the terminal phenyl rings of p-terphenyl. The para-position is generally favored due to steric hindrance at the ortho-positions and the electronic directing effects of the other phenyl groups. However, a significant challenge with this method is controlling the selectivity. Over-bromination to yield dibromo- and polybrominated terphenyls is a common side reaction. Furthermore, bromination can occur at other positions on the aromatic rings, leading to a mixture of isomers that can be difficult to separate.[1]

Experimental Protocol: Monobromination of p-Terphenyl
  • Materials: p-Terphenyl, Bromine, an inert solvent (e.g., a halogenated solvent), and optionally a Lewis acid catalyst (e.g., Iron(III) bromide).

  • Procedure:

    • Dissolve p-terphenyl in a suitable inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from light.

    • Slowly add a solution of bromine in the same solvent to the stirred solution of p-terphenyl at a controlled temperature (often room temperature or slightly below). The molar ratio of bromine to p-terphenyl should be carefully controlled to favor monobromination.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the excess bromine with a reducing agent solution (e.g., sodium thiosulfate).

    • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to isolate this compound from unreacted starting material and polybrominated byproducts.

A patent for the synthesis of 4-bromobiphenyl describes reacting biphenyl with bromine in a solvent medium containing an organosulfur compound, amide, or nitrile to achieve high yields of the monobrominated product, which could be adapted for p-terphenyl.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. This palladium-catalyzed reaction offers a highly efficient and versatile route to this compound, typically by coupling a di-halogenated benzene with an appropriate arylboronic acid or by coupling two different aryl halides. A particularly attractive approach involves the regioselective coupling of 1,4-dibromobenzene with one equivalent of 4-bromophenylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 1,4-dibromobenzene) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species (e.g., 4-bromophenylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For the selective monocoupling of a dihaloarene, careful control of stoichiometry and reaction conditions is essential to minimize the formation of the double-coupled product.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Materials: 1,4-Dibromobenzene, 4-Bromophenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Procedure:

    • To a degassed mixture of the solvent, add 1,4-dibromobenzene, 4-bromophenylboronic acid (typically in a slight excess, e.g., 1.1 equivalents), and the base.

    • Add the palladium catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to the desired temperature (often between 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

A study on the sequential Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene has demonstrated the feasibility of regioselective monocoupling, which provides a strong basis for the synthesis of unsymmetrical p-terphenyls.[3][4]

Negishi Cross-Coupling

The Negishi cross-coupling is another powerful palladium- or nickel-catalyzed reaction for the formation of C-C bonds.[5][6] This method utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts, often allowing for milder reaction conditions. A plausible route to this compound via Negishi coupling would involve the reaction of 4-bromophenylzinc chloride with 1,4-dibromobenzene.

Mechanistic Rationale

Similar to the Suzuki coupling, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: A Pd(0) or Ni(0) catalyst reacts with the aryl halide.

  • Transmetalation: The organozinc reagent transfers its organic group to the metal center. This step is typically faster than in the Suzuki coupling and does not require a base.

  • Reductive Elimination: The two organic fragments are coupled to form the final product, and the active catalyst is regenerated.

The higher reactivity of organozinc reagents can be advantageous but also necessitates stricter anhydrous reaction conditions as they are sensitive to moisture.

Experimental Protocol: Negishi Coupling
  • Materials: 1,4-Dibromobenzene, 4-Bromophenylzinc chloride (prepared in situ from 4-bromophenylmagnesium bromide and zinc chloride), and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppp)).

  • Procedure:

    • Preparation of 4-Bromophenylzinc chloride: In a flame-dried flask under an inert atmosphere, prepare 4-bromophenylmagnesium bromide from 4-dibromobenzene and magnesium turnings in anhydrous THF. In a separate flask, add anhydrous zinc chloride and dissolve it in anhydrous THF. Cool the Grignard reagent to 0 °C and slowly add the zinc chloride solution. Stir the mixture to form the organozinc reagent.

    • Coupling Reaction: In another flame-dried flask under an inert atmosphere, dissolve 1,4-dibromobenzene and the catalyst in anhydrous THF.

    • Slowly add the freshly prepared 4-bromophenylzinc chloride solution to the reaction mixture at room temperature or slightly elevated temperature.

    • Monitor the reaction by TLC or GC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Detailed procedures for the preparation of organozinc reagents and their use in Negishi couplings are available in the literature, providing a solid foundation for this synthetic approach.[8]

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of biaryl compounds from aryl halides.[9][10] While it has been largely superseded by the more versatile and milder palladium-catalyzed methods, it can still be a viable option, particularly for large-scale synthesis where cost of the catalyst is a major consideration. The synthesis of this compound via an Ullmann reaction could be envisioned by coupling 4-bromobiphenyl with 1,4-diiodobenzene, where the higher reactivity of the C-I bond would be exploited.

Mechanistic Rationale

The mechanism of the Ullmann reaction is not as definitively established as that of the palladium-catalyzed cross-couplings. It is generally believed to involve the formation of an organocopper intermediate. The reaction typically requires high temperatures (often >200 °C) and a stoichiometric or near-stoichiometric amount of copper, often in the form of a highly activated copper powder.[11] Modern modifications of the Ullmann reaction utilize copper salts and ligands to facilitate the reaction under milder conditions.[12]

Experimental Protocol: Ullmann Condensation
  • Materials: 4-Bromobiphenyl, 1,4-Diiodobenzene, Copper powder (activated), and a high-boiling solvent (e.g., dimethylformamide (DMF) or nitrobenzene).

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a reflux condenser, combine 4-bromobiphenyl, 1,4-diiodobenzene, and activated copper powder in a high-boiling solvent.

    • Heat the mixture to a high temperature (e.g., 180-220 °C) with vigorous stirring for several hours to days.

    • Monitor the reaction progress by TLC or GC.

    • After cooling, filter the reaction mixture to remove the copper and copper salts.

    • Remove the solvent by distillation (often under reduced pressure or by steam distillation if nitrobenzene is used).

    • Extract the residue with a suitable organic solvent.

    • Wash the organic extract, dry it, and remove the solvent.

    • Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

Parameter Direct Bromination Suzuki-Miyaura Coupling Negishi Coupling Ullmann Condensation
Starting Materials p-Terphenyl, BromineDihaloarenes, Arylboronic acidsDihaloarenes, Organozinc reagentsAryl halides, Copper
Catalyst Lewis Acid (optional)Palladium complexesPalladium or Nickel complexesCopper
Reaction Conditions Mild to moderateMild to moderateMildHarsh (high temperatures)
Typical Yields Variable, often moderateGood to excellentGood to excellentLow to moderate
Selectivity Poor (isomers, polybromination)Good to excellent (regiocontrollable)Good to excellentModerate (can have side reactions)
Functional Group Tolerance LimitedExcellentGoodLimited
Scalability Potentially scalable, but purification is a challengeHighly scalableScalable, but requires anhydrous conditionsScalable, but harsh conditions are a drawback
Cost-Effectiveness Potentially low raw material cost, but purification costs can be highHigher catalyst cost, but high efficiencyReagent preparation adds cost and complexityLow catalyst cost, but low efficiency and high energy consumption

Visualizing the Synthetic Pathways

Direct Bromination Workflow

G p_terphenyl p-Terphenyl reaction Electrophilic Aromatic Substitution p_terphenyl->reaction bromine Bromine (Br2) + Lewis Acid (optional) bromine->reaction crude_product Crude Product Mixture (this compound, isomers, polybrominated byproducts) reaction->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product This compound purification->final_product G cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling aryl_boronic 4-Bromophenylboronic Acid coupling Cross-Coupling Reaction aryl_boronic->coupling organozinc 4-Bromophenylzinc Chloride organozinc->coupling dihaloarene 1,4-Dibromobenzene dihaloarene->coupling catalyst Pd or Ni Catalyst catalyst->coupling product This compound coupling->product

Sources

A Comparative Guide to the Charge Transport Properties of 4-Bromo-p-terphenyl: A Theoretical and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics, the rational design and validation of novel semiconductor materials are paramount for advancing technologies such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). 4-Bromo-p-terphenyl emerges as a molecule of interest, serving as a versatile building block for larger conjugated systems due to its rigid p-terphenyl core and the reactive bromine substituent.[1] This guide provides a comprehensive validation of the charge transport properties of this compound, placing it in context with its parent molecule, p-terphenyl, and a benchmark high-performance organic semiconductor, pentacene. While direct experimental charge mobility data for this compound is not extensively reported, this guide synthesizes available experimental data for analogous compounds with robust theoretical insights to project its performance.

The Critical Role of Charge Transport in Organic Semiconductors

The efficiency and performance of organic electronic devices are fundamentally dictated by the charge transport characteristics of the constituent organic semiconductor materials. Key parameters governing this performance include:

  • Charge Carrier Mobility (μ): A measure of how quickly charge carriers (holes or electrons) move through the material under the influence of an electric field. Higher mobility generally leads to higher device operating speeds and lower power consumption.

  • Charge Injection Efficiency: The ease with which charge carriers are injected from the electrodes into the organic semiconductor. This is influenced by the energy alignment between the electrode work function and the frontier molecular orbitals (HOMO and LUMO) of the organic material.

  • Environmental Stability: The ability of the material to maintain its performance under ambient conditions, as exposure to oxygen and moisture can degrade many organic semiconductors.

Comparative Analysis of Charge Transport Properties

To provide a comprehensive validation, we compare the known properties of p-terphenyl and pentacene with the theoretically inferred properties of this compound.

MaterialMolecular StructureHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]Charge Transport Anisotropy
p-Terphenyl [Insert Molecular Structure of p-terphenyl]~0.80 (in c' direction)[1]0.34 (a-direction), 1.2 (b-direction), 0.25 (c'-direction)[1]Anisotropic
This compound [Insert Molecular Structure of this compound]Theoretically PredictedTheoretically PredictedTheoretically Predicted
Pentacene [Insert Molecular Structure of Pentacene]0.1 - 1.5 (Thin Film FET)[2], up to 35 (Single Crystal)[3]~0.036 - 0.23 (TIPS-pentacene)[4]Highly Anisotropic

Note: The charge transport in organic single crystals is often highly anisotropic, meaning the mobility varies significantly along different crystallographic axes.

The Influence of Bromination on Charge Transport: A Theoretical Framework

The introduction of a bromine atom onto the p-terphenyl backbone is expected to modulate its charge transport properties through several key mechanisms:

  • Molecular Packing: The bulky bromine atom can alter the intermolecular packing in the solid state. This can either enhance or hinder π-orbital overlap between adjacent molecules, which is a critical factor for efficient charge hopping.

  • Electronic Properties: Bromine is an electron-withdrawing group, which can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This can impact the charge injection barrier from the electrodes and the intrinsic stability of the material.

  • Reorganization Energy (λ): The introduction of a substituent can affect the reorganization energy, which is the energy required for the molecule to relax its geometry upon gaining or losing a charge. A lower reorganization energy is generally favorable for higher charge mobility. Theoretical studies on halogenated organic semiconductors suggest that the effect of substitution on reorganization energy can be complex and depends on the specific molecular structure.[5][6]

  • Intermolecular Electronic Coupling (t): The electronic coupling between adjacent molecules determines the ease of charge transfer. Halogen bonding, a non-covalent interaction involving the bromine atom, could introduce additional pathways for electronic coupling, potentially influencing charge transport.

Some studies on brominated triphenylamine derivatives have shown a significant enhancement in hole mobility compared to their non-brominated counterparts.[7][8] This suggests that the strategic placement of bromine atoms can be a viable strategy for improving the performance of hole-transporting materials.

Experimental Methodologies for Characterizing Charge Transport

The validation of charge transport properties relies on a suite of specialized experimental techniques. Below are the detailed protocols for three common methods.

Time-of-Flight (TOF) Photoconductivity Measurement

The TOF technique directly measures the drift mobility of charge carriers in a material.

Experimental Workflow:

  • Sample Preparation: A thick film (typically > 1 µm) of the organic semiconductor is sandwiched between two electrodes, with at least one being semi-transparent.

  • Carrier Generation: A short pulse of light with energy greater than the bandgap of the material is used to generate electron-hole pairs near the transparent electrode.

  • Charge Drift: An applied electric field separates the charge carriers, causing one type of carrier (either electrons or holes, depending on the field polarity) to drift across the film.

  • Signal Detection: The transient photocurrent generated by the moving charge carriers is measured as a function of time.

  • Mobility Calculation: The transit time (tT) of the carriers across the film of thickness (L) under an applied voltage (V) is determined from the photocurrent transient. The mobility (µ) is then calculated using the equation: µ = L² / (V * tT)

Diagram of a Time-of-Flight (TOF) Experimental Setup:

TOF_Setup cluster_sample Sample Assembly Transparent_Electrode Transparent Electrode (e.g., ITO) Organic_Layer This compound Film Counter_Electrode Counter Electrode (e.g., Al) Oscilloscope Oscilloscope Counter_Electrode->Oscilloscope Photocurrent Signal Laser Pulsed Laser Laser->Transparent_Electrode Light Pulse Voltage_Source Voltage Source Voltage_Source->Transparent_Electrode Voltage_Source->Counter_Electrode OFET Substrate Substrate (e.g., Si) Gate_Electrode Gate Electrode Substrate->Gate_Electrode Dielectric Dielectric Layer (e.g., SiO2) Gate_Electrode->Dielectric Source Source Electrode Dielectric->Source Drain Drain Electrode Dielectric->Drain Organic_Semiconductor This compound (Active Layer) Source->Organic_Semiconductor Drain->Organic_Semiconductor

Caption: Structure of a bottom-gate, bottom-contact Organic Field-Effect Transistor (OFET).

Space-Charge Limited Current (SCLC) Method

The SCLC method is used to determine the bulk mobility of a material in a simple diode structure.

Experimental Workflow:

  • Device Fabrication: A single-carrier device is fabricated by sandwiching the organic semiconductor between two electrodes with appropriate work functions to ensure ohmic injection of one type of charge carrier.

  • J-V Measurement: The current density (J) is measured as a function of the applied voltage (V).

  • Mobility Calculation: In the trap-free SCLC regime, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * εr * µ * (V² / L³) where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, and L is the film thickness. The mobility can be extracted by fitting the J-V characteristics to this equation.

Conclusion and Future Outlook

While direct experimental data for the charge transport properties of this compound remains to be fully elucidated, this guide provides a robust framework for its validation. By comparing with the well-characterized p-terphenyl and the high-performance benchmark pentacene, and by leveraging theoretical insights into the effects of bromination, we can anticipate that this compound holds promise as a tunable organic semiconductor material. The bromine substituent offers a synthetic handle for further functionalization and provides a means to modulate the material's electronic properties and solid-state packing. Future experimental work employing the detailed methodologies outlined in this guide is crucial to precisely quantify the hole and electron mobilities of this compound and to fully unlock its potential in next-generation organic electronic devices.

References

  • Effect of Halogen Substituents on Charge Transport Properties of n-type Organic Semiconductors: A Theoretical Study. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.4c02521]
  • Effect of impurities on the mobility of single crystal pentacene. Applied Physics Letters. [URL: https://pubs.aip.org/aip/apl/article/84/16/3061/501308/Effect-of-impurities-on-the-mobility-of-single]
  • On the mechanism of charge transport in pentacene. The Journal of Chemical Physics. [URL: https://pubs.aip.org/aip/jcp/article/129/4/044704/859712/On-the-mechanism-of-charge-transport-in-pentacene]
  • Review on Charge Carrier Transport in Inorganic and Organic Semiconductors. MDPI. [URL: https://www.mdpi.com/2079-4991/13/18/2591]
  • Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/tc/c5tc01490a]
  • Effect of Halogen Substituents on Charge Transport Properties of n-type Organic Semiconductors: A Theoretical Study. ResearchGate. [URL: https://www.researchgate.net/publication/380727142_Effect_of_Halogen_Substituents_on_Charge_Transport_Properties_of_n-type_Organic_Semiconductors_A_Theoretical_Study]
  • This compound: A Foundation for High-Performance Materials in Electronics and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/4-bromo-p-terphenyl-a-foundation-for-high-performance-materials-in-electronics-and-beyond-68755675.html]
  • Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Request PDF. [URL: https://www.researchgate.
  • Temperature dependence of carrier generation, and transport in para‐terphenyl above and below the 180 °K phase transition. The Journal of Chemical Physics. [URL: https://pubs.aip.
  • Hole (a) and electron (b) mobility of TIPS-pentacene single crystals on various polymer dielectrics. ResearchGate. [URL: https://www.researchgate.net/figure/Hole-a-and-electron-b-mobility-of-TIPS-pentacene-single-crystals-on-various_fig4_262590214]
  • Comparative study of charge transport in p-Sexiphenyl versus pentacene. Benchchem. [URL: https://www.benchchem.com/product/b1068]

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Cross-Validation of Experimental and Computational Data for 4-Bromo-p-terphenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Corroborative Analysis

In the realm of materials science and drug development, the precise characterization of molecular structures is paramount. 4-Bromo-p-terphenyl is a significant organic intermediate, primarily utilized as a foundational building block for advanced materials in electronics, such as Organic Light-Emitting Diodes (OLEDs).[1] Its rigid, π-conjugated system and the reactive bromine atom make it a versatile precursor for creating larger, functionalized molecules through cross-coupling reactions.[1] The ultimate performance of these high-value materials is directly contingent on the purity and exact structural properties of the precursors.[1]

To achieve an unequivocal understanding of a molecule like this compound, relying on a single analytical method is insufficient. Experimental data, while providing a tangible measurement of a bulk sample's properties, can be influenced by factors such as crystalline packing, solvent effects, and impurities. Conversely, computational methods, like Density Functional Theory (DFT), model the molecule in a controlled, often in-vacuo, environment, offering profound insights into its intrinsic electronic and geometric properties.

This guide presents a framework for the cross-validation of experimental and computational data for this compound. By synergistically employing both approaches, we can achieve a higher degree of confidence in structural assignments, understand the nuances of molecular behavior, and build a robust, self-validating system of characterization. This correlative methodology is essential for researchers aiming to push the boundaries of materials science and rational drug design.

Part 1: Experimental Characterization Workflow

The experimental analysis of this compound involves a multi-technique approach to elucidate its physical, structural, and spectroscopic properties. The causality behind this workflow is to build a complete empirical profile of the molecule, from its basic physical constants to its detailed atomic arrangement and electronic behavior.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization S Synthesis (e.g., Bromination of p-terphenyl) P Physicochemical (MP, BP) S->P Purified Sample X SC-XRD (3D Structure) S->X Purified Sample N NMR Spectroscopy (¹H, ¹³C Connectivity) S->N Purified Sample I FT-IR Spectroscopy (Functional Groups) S->I Purified Sample U UV-Vis Spectroscopy (Electronic Transitions) S->U Purified Sample

Caption: Experimental workflow for the synthesis and characterization of this compound.

Synthesis Protocol

A common and established method for synthesizing this compound is through the direct bromination of commercially available p-terphenyl.[2]

Protocol: Electrophilic Bromination of p-Terphenyl

  • Dissolution: Dissolve p-terphenyl in a suitable inert solvent (e.g., a chlorinated solvent like dichloromethane or chloroform) in a flask protected from light.

  • Catalyst Addition: Introduce a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine.

  • Bromination: Add a stoichiometric equivalent of liquid bromine (Br₂) dropwise to the solution at a controlled temperature (typically room temperature or slightly below) with constant stirring. The reaction is an electrophilic aromatic substitution.

  • Quenching: After the reaction is complete (monitored by TLC or GC), quench the reaction by adding a reducing agent solution (e.g., sodium bisulfite) to neutralize excess bromine.

  • Work-up & Purification: Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent like toluene, to yield pure this compound as a white crystalline solid.[2]

Physicochemical and Spectroscopic Data

The following table summarizes the key experimental data points for this compound. These values serve as the primary benchmarks for our computational validation.

PropertyExperimental ValueTechnique Used
Molecular Formula C₁₈H₁₃BrElemental Analysis / Mass Spectrometry
Molecular Weight 309.20 g/mol Mass Spectrometry
Melting Point (MP) 232 °CDifferential Scanning Calorimetry (DSC) / MP Apparatus
Boiling Point (BP) 441.9 ± 14.0 °C (Predicted)Not specified
Appearance White to Almost white powder/crystalVisual Inspection
UV-Vis λmax Data available (Solvent: Methanol)UV-Vis Spectrophotometry
FT-IR Characteristic peaks for aromatic C-H, C=C, C-BrFourier-Transform Infrared Spectroscopy
¹H & ¹³C NMR Characteristic shifts for terphenyl scaffoldNuclear Magnetic Resonance Spectroscopy

Experimental Spectroscopy Protocols:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS). This is the gold standard for determining the chemical environment and connectivity of protons and carbons.

  • FT-IR Spectroscopy: The spectrum is recorded using a KBr pellet method or with an ATR accessory.[4] This technique is crucial for identifying the vibrational modes of functional groups, such as aromatic C-H stretches (~3100-3000 cm⁻¹) and C=C stretches (~1600-1450 cm⁻¹), and the C-Br stretch (typically < 700 cm⁻¹).

  • UV-Vis Spectroscopy: The spectrum is recorded by dissolving the compound in a UV-transparent solvent (e.g., methanol or cyclohexane). It reveals information about the electronic transitions within the π-conjugated system.

Part 2: Computational Modeling Workflow

Computational chemistry, specifically Density Functional Theory (DFT), provides a powerful predictive tool to calculate molecular properties from first principles. The logic is to generate a theoretical dataset that is directly comparable to the experimental results.

DFT Methodology

The choice of functional and basis set is critical for obtaining accurate results. For organic molecules containing halogens, the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of accuracy and computational cost.[5][6]

Protocol: DFT Calculation Setup

  • Structure Input: Build the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This output provides the theoretical IR spectrum.

  • NMR Calculation: Use the optimized geometry to calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[4] The calculated absolute shieldings are then converted to chemical shifts relative to TMS, which must be calculated at the same level of theory.

  • Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference (HOMO-LUMO gap) is related to the electronic excitation energy, which can be correlated with the UV-Vis spectrum via Time-Dependent DFT (TD-DFT).

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Part 3: The Cross-Validation Framework

This is the critical stage where the two datasets are compared. The goal is not just to see if the numbers match, but to understand why they might differ and what those differences reveal about the molecule.

Cross_Validation cluster_exp Experimental Data cluster_comp Computational Data (DFT) Exp_Geom SC-XRD (Bond Lengths, Angles) Validation Cross-Validation & Discussion Exp_Geom->Validation Exp_IR FT-IR (Vibrational Frequencies) Exp_IR->Validation Exp_NMR NMR (Chemical Shifts) Exp_NMR->Validation Exp_UV UV-Vis (λmax) Exp_UV->Validation Comp_Geom Optimized Geometry (Bond Lengths, Angles) Comp_Geom->Validation Comp_IR Calculated Frequencies (Scaled) Comp_IR->Validation Comp_NMR GIAO Calculation (Chemical Shifts) Comp_NMR->Validation Comp_UV TD-DFT (λmax from HOMO-LUMO) Comp_UV->Validation

Caption: Logical workflow for the cross-validation of experimental and computational data.

Structural Geometry Comparison

The most direct comparison is between the bond lengths and angles from single-crystal X-ray diffraction (SCXRD) and the DFT-optimized geometry.

  • Expected Correlation: A high degree of correlation is expected. For example, calculated C-C bond lengths in similar aromatic systems have shown excellent agreement with experimental values.[7]

  • Points of Analysis: Pay close attention to the dihedral angles between the phenyl rings. In the crystal lattice (experimental), these angles are influenced by intermolecular packing forces (e.g., π-stacking). The DFT calculation, representing an isolated molecule, may predict a slightly different, lower-energy twist angle. This discrepancy itself is a valuable piece of data, quantifying the impact of the crystalline environment on molecular conformation.

Spectroscopic Correlation

FT-IR Spectrum:

  • Causality: DFT calculates harmonic frequencies, which are typically higher than the anharmonic frequencies measured experimentally. Therefore, a scaling factor (e.g., ~0.96 for B3LYP) is applied to the computational data for a more accurate comparison.[5]

  • Validation: A successful validation will show a strong linear correlation between the scaled computational frequencies and the experimental peaks. This confirms the vibrational mode assignments and validates the computed force field for the molecule.

NMR Spectra:

  • Validation: The calculated ¹H and ¹³C chemical shifts (using the GIAO method) should reproduce the experimental trends. For instance, the deshielded aromatic protons and the carbons attached to the bromine atom should be correctly predicted. A plot of experimental vs. calculated chemical shifts should yield a straight line with a slope close to 1.

UV-Vis Spectrum:

  • Validation: The maximum absorption wavelength (λmax) from the experimental spectrum can be compared to the electronic transition energy calculated by TD-DFT. A good match validates the calculated HOMO-LUMO gap and provides confidence in the model's description of the molecule's electronic structure.

Summary of Corroborative Data
ParameterExperimental Data (Expt.)Computational Prediction (Comp.)Discussion Points
Geometry
C-Br Bond Length (Å)From SCXRDB3LYP/6-311++G(d,p)Compare absolute values.
Inter-ring Dihedral AngleFrom SCXRDB3LYP/6-311++G(d,p)Discrepancies may indicate crystal packing effects vs. gas-phase minimum.
Spectroscopy
Key FT-IR Peaks (cm⁻¹)e.g., ~1480, ~1000, ~830Scaled FrequenciesConfirm vibrational assignments.
¹H NMR Shifts (ppm)e.g., ~7.3 - 7.8GIAO Calculated ShiftsCheck for linear correlation (R² > 0.99).
¹³C NMR Shifts (ppm)e.g., ~121 - 141GIAO Calculated ShiftsValidate carbon environment assignments.
UV-Vis λmax (nm)From ExperimentTD-DFT CalculationCorrelate with HOMO-LUMO gap; validates electronic structure.

Conclusion

The cross-validation of experimental and computational data provides a comprehensive and trustworthy characterization of this compound. This synergistic approach moves beyond simple data collection to a deeper understanding of molecular properties. Experimental results provide the real-world benchmark, while computational analysis offers an idealized model that helps to deconvolute intrinsic molecular properties from environmental effects. For researchers in drug development and materials science, adopting this dual-pronged strategy is not just best practice—it is essential for ensuring the accuracy, reliability, and predictive power of their scientific findings.

References

  • The preparation of bromo-p-terphenyl derivatives.
  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]
  • Electronic Structure and Reactivity Insights into a Brom-Phenyl Derivative via DFT Calculations.
  • This compound (C18H13Br). PubChemLite. [Link]
  • This compound: A Foundation for High-Performance Materials in Electronics and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. RASAYAN Journal of Chemistry. [Link]
  • Structural diversity and biological activity of natural p-terphenyls. PubMed Central. [Link]
  • 4-Bromophenyl ether. NIST WebBook. [Link]
  • This compound | 1762-84-1. Chemsrc. [Link]
  • Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. PubMed Central. [Link]
  • Phenol, 4-bromo-. NIST WebBook. [Link]
  • Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis.
  • Ab-initio study of 2-(3-bromo phenyl)1,3-dithian by density functional theory. Journal of Chemical and Pharmaceutical Research. [Link]
  • Solved The following IR Spectrum, 1H NMR Spectrum and 13C. Chegg.com. [Link]
  • IR spectrum of p -terphenyl below and above the phase transition pressure.
  • A User Guide to Modern NMR Experiments.
  • First Principles Density Functional Theory Investigation on the Structural, Energetic and Electronic Properties of 6–Bromo–4–Oxo–4H–Chromene–3–Carbaldehyde.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

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A Comparative Guide to the Liquid Crystalline Properties of Terphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The p-Terphenyl Core as a Foundational Mesogen

In the landscape of advanced materials, the quest for molecules with precisely tunable properties is paramount. For researchers and professionals in display technology and drug development, liquid crystals (LCs) represent a class of materials where molecular architecture dictates macroscopic function. The p-terphenyl scaffold, a rigid, rod-like structure composed of three collinearly linked benzene rings, serves as an exceptional mesogenic core.[1][2] Its inherent anisotropy and chemical stability make it a foundational building block for high-performance liquid crystal materials.[1][2]

However, the true potential of p-terphenyl is unlocked through chemical modification. The addition of various functional groups—from simple alkyl chains to strongly polar cyano and electronegative fluoro substituents—dramatically alters the intermolecular forces, leading to a rich diversity of liquid crystalline phases and properties. This guide provides an in-depth comparison of key terphenyl derivatives, grounded in experimental data, to elucidate the critical structure-property relationships that govern their mesomorphic behavior.

The Impact of Substitution on Mesophase Behavior: A Comparative Analysis

The transition from a crystalline solid to an isotropic liquid is not always direct. For mesogenic molecules like terphenyls, it often involves one or more intermediate liquid crystal phases. The stability, temperature range, and type of these mesophases—primarily the nematic (N) and various smectic (Sm) phases—are exquisitely sensitive to molecular structure.[3][4]

The Influence of Terminal Alkyl/Alkoxy Chains

The addition of flexible alkyl or alkoxy chains to the termini of the rigid terphenyl core is a fundamental strategy for inducing and controlling liquid crystallinity. These chains influence mesophase behavior through two primary mechanisms:

  • Lowering Melting Points: The conformational flexibility of alkyl chains disrupts efficient crystal packing, reducing the energy required to transition from the solid (Cr) state and often lowering the melting temperature (T_m).[5]

  • Stabilizing Mesophases: The chains contribute to the overall anisotropy of the molecule. As chain length increases, van der Waals interactions between adjacent molecules are enhanced, which tends to stabilize the mesophase and increase the clearing temperature (T_c), the point at which the material becomes an isotropic liquid.[6]

However, this stabilization is not uniform across all mesophase types. Longer alkyl chains promote a greater degree of ordering and micro-segregation, often favoring the formation of more ordered smectic phases (e.g., Smectic A, Smectic C) over the less ordered nematic phase.[6] Furthermore, branching in the alkyl chain can significantly depress liquid crystal transition temperatures compared to their linear n-alkyl counterparts, albeit with a potential increase in viscosity.[7]

Table 1: Effect of Alkyl Chain Length on Transition Temperatures of 4-Alkyl-4''-cyano-p-terphenyls

Compound (n-alkyl)Melting Point (Cr → N/Sm) (°C)Clearing Point (N/Sm → I) (°C)Mesophase(s)
4-Pentyl-4''-cyano-p-terphenyl (5CT)105240N
4-Heptyl-4''-cyano-p-terphenyl (7CT)95226.5N
Branched-chain derivativesMarked depression in LC transitionsLowered relative to n-alkylN, Sm

Note: Data synthesized from available literature. Actual values can vary based on purity and measurement conditions.[7]

The Role of the Terminal Cyano Group: Engineering High Polarity

The introduction of a terminal cyano (-C≡N) group is a cornerstone of modern liquid crystal design, particularly for display applications. Its large dipole moment profoundly impacts the material's properties:

  • Mesophase Stabilization: The strong dipole-dipole interactions enhance molecular ordering, leading to very stable mesophases with high clearing points.[8] Cyano-substituted biphenyls and terphenyls are well-known for exhibiting wide-range nematic and smectic A phases.[7][8]

  • Dielectric Anisotropy: The cyano group imparts a large positive dielectric anisotropy (Δε), a critical parameter for driving the electro-optic switching in twisted nematic (TN) and other display modes.

  • Phase Behavior: The combination of a rigid core, a polar cyano group, and a flexible alkyl chain often results in rich polymesomorphism, with compounds exhibiting both nematic and smectic phases.[8] For instance, the 4-alkoxy-4''-cyano-p-terphenyl series shows both nematic and smectic A phases, with smectic C phases appearing for longer chain lengths (n=7, 8).[8]

The position of the cyano group is also critical. When placed as a lateral substituent on the central ring, it can lead to very low melting points, with the specific mesophase exhibited (Smectic C, Smectic A, or Nematic) being highly dependent on the terminal groups.[9]

Table 2: Phase Transitions of Representative Cyano-Terphenyl Derivatives (°C)

DerivativeStructureCr → SmSm → NN → IReference
4-Alkoxy-4''-cyano-p-terphenylsAlkoxy-(Ph)₃-CNVariesVaries>200[8]
Fluorine tail-terminated CTsF-(CH₂)nO-(Ph)₃-CNDepressedDepressedLowered[10][11]
Lateral Cyano-terphenylsAlkyl-(Ph-CN-Ph)-AlkylVery LowVariesVaries[9]

(Ph)₃ represents the p-terphenyl core. "Varies" indicates a strong dependence on alkyl chain length. "Depressed" indicates a lowering of transition temperatures compared to non-fluorinated analogues.

The Impact of Lateral Fluoro Substituents: Fine-Tuning Physical Properties

Attaching one or more fluorine atoms laterally to the terphenyl core is a sophisticated strategy for optimizing LC materials for high-performance displays.[12][13] Fluorine's unique combination of high electronegativity and small size allows for precise tuning of physical properties without dramatically increasing molecular volume.[14][15]

Key effects of lateral fluorination include:

  • Reduced Melting Point and Viscosity: The lateral fluorine atom disrupts the co-planar arrangement of the phenyl rings, hindering efficient crystal packing and lowering melting points.[12] This disruption also reduces intermolecular friction, leading to lower rotational viscosity—a crucial factor for achieving fast switching times in displays.[12][16]

  • Enhanced Nematic Phase Stability: Fluorination often suppresses the formation of more ordered smectic phases, thereby widening the operational temperature range of the nematic phase.[12] The position of the fluorine atom plays a critical role; substitution on the central benzene ring can provide the widest nematic temperature range.[12]

  • Modified Dielectric Anisotropy: Lateral fluorine atoms introduce a dipole moment perpendicular to the long molecular axis, which can be used to generate negative dielectric anisotropy (Δε < 0), essential for vertically aligned (VA) display modes.[14]

  • Clearing Point Depression: As the number of lateral fluorine atoms increases, the clearing temperature tends to decrease due to the disruption of molecular linearity and packing.[13]

Diagram 1: Influence of Substituents on Terphenyl Properties

G cluster_core p-Terphenyl Core cluster_mods Structural Modifications cluster_props Resulting Properties Core Rigid, Anisotropic Scaffold Alkyl Terminal Alkyl/Alkoxy Chains Cyano Terminal Cyano Group Fluoro Lateral Fluoro Group P3 Induces Mesomorphism Controls Phase Type (N vs. Sm) Alkyl->P3 Governs P2 High T_c Stable N and SmA Phases High Positive Δε Cyano->P2 Creates P1 Lower T_m Wider Nematic Range Lower Viscosity Fluoro->P1 Fine-tunes

Caption: Relationship between terphenyl modifications and properties.

Essential Experimental Characterization Protocols

To reliably compare and validate the properties of these derivatives, standardized characterization is essential. The following protocols for Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) represent a self-validating workflow for thermotropic liquid crystal analysis.[17][18]

Protocol 1: Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

Objective: To precisely determine the temperatures and enthalpy changes (ΔH) of phase transitions (e.g., Crystal → Nematic, Nematic → Isotropic).

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the terphenyl derivative into a standard aluminum DSC pan.

    • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring sharp, well-defined transition peaks.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan compensates for the heat capacity of the pan itself.

  • Initial Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 30-40 °C above).

    • Causality: This initial scan serves to erase the sample's prior thermal history, ensuring that subsequent measurements reflect the intrinsic material properties.

  • Controlled Cooling Scan: Cool the sample at the same controlled rate (10 °C/min) to a temperature below its crystallization or glass transition point.

    • Causality: Observing transitions on cooling is critical for identifying enantiotropic phases (stable on both heating and cooling) versus monotropic phases (stable only on cooling). The rate must be controlled as crystallization kinetics can be rate-dependent.

  • Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min).

    • Causality: This second heating scan is the primary source of quantitative data. It is performed on a sample with a consistent thermal history, making the results highly reproducible. Phase transition temperatures are typically reported from this scan.

  • Data Analysis: Identify endothermic peaks (on heating) or exothermic peaks (on cooling) in the heat flow curve. The onset temperature of a peak is typically reported as the transition temperature, and the integrated area under the peak corresponds to the enthalpy of the transition.

Protocol 2: Mesophase Identification via Polarized Optical Microscopy (POM)

Objective: To visually identify the type of liquid crystal phase by observing its unique optical texture.

Methodology:

  • Sample Preparation: Place a small amount of the terphenyl derivative on a clean glass microscope slide. Cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarized light microscope. This allows for precise temperature control while observing the sample.

  • Observation on Cooling: Heat the sample to its isotropic liquid state, where the field of view under crossed polarizers will be completely dark (extinction). Then, cool the sample slowly (e.g., 1-5 °C/min).

    • Causality: Cooling slowly from the isotropic melt allows for the formation of well-defined, characteristic textures as the liquid crystal phase nucleates and grows.

  • Texture Identification:

    • Nematic (N) Phase: As the nematic phase appears, droplets will emerge from the dark isotropic liquid. Upon coalescing, they form a characteristic "schlieren" texture with dark brushes or a "marbled" appearance.[13][19] These textures arise from variations in the local director orientation.

    • Smectic A (SmA) Phase: This phase often grows from the nematic phase upon further cooling. It is characterized by a "focal-conic fan" texture.[8] Applying mechanical shear (e.g., by gently moving the coverslip) can align the layers, resulting in a homeotropic texture, which appears dark under crossed polarizers.

    • Smectic C (SmC) Phase: This tilted smectic phase also exhibits a focal-conic texture, but the schlieren texture within it is distinct from the nematic phase, often showing brushes terminating at point defects of strength s=±1.[9]

  • Correlation with DSC: Correlate the temperatures at which these textural changes occur with the transition temperatures identified by DSC to definitively assign each thermal event to a specific phase transition.

Diagram 2: Workflow for LC Characterization

G cluster_dsc Quantitative Thermal Analysis cluster_pom Qualitative Phase Identification Start Synthesized Terphenyl Derivative DSC Run DSC Protocol (Heat-Cool-Heat Cycle) Start->DSC POM Prepare Sample on Hot Stage Start->POM GetData Obtain Transition Temps (T_m, T_c) & Enthalpies (ΔH) DSC->GetData Cool Cool from Isotropic Melt POM->Cool Correlate Correlate DSC & POM Data GetData->Correlate Observe Observe Texture Formation (Schlieren, Focal-Conic, etc.) Cool->Observe Identify Identify Mesophase Type (N, SmA, SmC) Observe->Identify Identify->Correlate Result Confirmed Structure-Property Relationship Correlate->Result

Caption: Integrated workflow for liquid crystal characterization.

Conclusion

The liquid crystalline properties of terphenyl derivatives are a direct and tunable consequence of their molecular architecture. By strategically selecting terminal and lateral substituents, researchers can engineer materials with specific characteristics. Terminal alkyl chains are fundamental for inducing mesomorphism, while polar cyano groups are essential for creating thermally stable phases with high dielectric anisotropy for display applications. Lateral fluoro-substitution offers a powerful method for fine-tuning key physical parameters, such as viscosity and melting point, to meet the exacting demands of modern technology. The systematic application of analytical techniques like DSC and POM provides the robust experimental data needed to build reliable structure-property relationships, guiding the rational design of the next generation of advanced liquid crystal materials.

References

  • Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. (Source: Not specified)
  • Synthesis and Characterization of Liquid Crystal Trimers Based on Laterally Attached Terphenyls. Taylor & Francis Online.
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  • Synthesis of new mesomorphic terphenyl derivatives: the influence of terphenylene and functional fragments on the mesomorphic properties and ligand exchange on quantum dots. Liquid Crystals - Taylor & Francis.
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  • DSC thermograms of the terphenyls. The inset shows a POM texture...
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  • Nematic and Smectic Phases: Dynamics and Phase Transition.
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  • Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Deriv
  • Synthesis of fluoro substituted quaterphenyl liquid crystals.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-Bromo-p-terphenyl in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, the selection of precursor materials is a critical decision that balances device performance with manufacturing scalability. The pursuit of high-efficiency, long-lasting Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is often constrained by the cost and synthetic accessibility of high-purity organic semiconductors.[1] This guide provides an in-depth assessment of 4-Bromo-p-terphenyl (CAS 1762-84-1), a key molecular building block, analyzing its utility, performance potential, and economic viability compared to established alternatives. As a foundational intermediate, its strategic use is pivotal for innovation in the electronics sector.[1]

The Strategic Role of this compound: A Molecular Linchpin

This compound is a rigid, aromatic compound composed of three phenyl rings in a para linkage, with a bromine atom providing a reactive site for further chemical modification.[1] This structure is not typically used as a functional layer itself but serves as a crucial intermediate for synthesizing more complex, high-performance conjugated molecules.[1] Its terphenyl backbone provides a robust, thermally stable core with favorable electronic properties, while the bromine atom is an ideal handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This allows for the creation of extended π-conjugated systems essential for charge transport and light emission in organic electronic devices.[1]

The quality of the final electronic device is directly linked to the purity of the intermediates used.[1] Therefore, sourcing high-purity (≥99.0%) this compound is a prerequisite for fabricating reliable and high-performance devices.[1]

Synthesis, Purification, and Cost Analysis

The economic viability of any material begins with its synthesis. The cost of this compound is influenced by the starting materials, the complexity of the reaction, and the required purification steps.

Synthesis Pathway: A common and efficient method for creating p-terphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction involves the coupling of an aryl halide (like 1,4-dibromobenzene) with an aryl boronic acid (like phenylboronic acid) in the presence of a palladium catalyst and a base. The synthesis of this compound itself can be achieved through the bromination of p-terphenyl.[6] However, controlling the selectivity to obtain the mono-brominated product is key to achieving high yields and simplifying purification. More advanced, ligand-free heterogeneous catalysis methods are being developed to improve the efficiency and reduce the cost of synthesizing p-terphenyl derivatives.[2][4]

Cost Factors:

  • Catalyst Loading: Palladium catalysts, while highly effective, are expensive. Syntheses that minimize catalyst loading or utilize more cost-effective catalyst systems (e.g., heterogeneous Pd/C) are economically advantageous.[4]

  • Ligands: Phosphine ligands, often used in Suzuki couplings, can add significant cost. Ligand-free protocols represent a substantial cost-saving measure.[5]

  • Purification: Achieving the high purity required for organic electronics often involves multiple recrystallization or sublimation steps, which increases processing time and reduces overall yield, thereby adding to the final cost.

  • Economies of Scale: The per-unit price of this compound is significantly lower when purchased in bulk, making it a cost-effective option for large-scale manufacturing.[7]

For laboratory-scale research, prices can range from approximately $10 for 250mg to $13 for 5g.[8] Industrial-scale pricing is considerably lower and subject to negotiation with manufacturers.[7]

Workflow for Synthesis of a Functional p-Terphenyl Derivative

The following diagram illustrates a generalized workflow for synthesizing a functional material for an OLED host or transport layer, starting from this compound.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_purification Purification cluster_product Final Product A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl Boronic Acid (e.g., Carbazole-based) B->C D Column Chromatography C->D Crude Product E Recrystallization D->E F Gradient Sublimation E->F G High-Purity Functional p-Terphenyl Derivative F->G Purified Product (≥99.5%)

Caption: Synthetic workflow for a high-purity p-terphenyl derivative.

Performance Comparison with Alternative Materials

The ultimate test of cost-effectiveness lies in device performance. Materials derived from this compound are often designed for use as Hole Transport Layers (HTL), Electron Transport Layers (ETL), or host materials in the emissive layer of an OLED.[1][9] Here, we compare the properties of benchmark materials for these applications.

The choice of a hole transport material is critical for achieving high efficiency and a long operational lifetime in OLEDs.[10] Similarly, the electron transport layer is crucial for controlling charge injection, transport, and recombination.[11]

Material Primary Application Charge Mobility (cm²/Vs) Glass Transition Temp. (Tg, °C) Typical Device Efficiency Relative Cost
NPB HTL~10⁻⁴96GoodModerate
TAPC HTL~10⁻²152ExcellentHigh
Alq₃ ETL / Emitter~10⁻⁶175GoodLow
TPBi ETL~10⁻⁵125Very GoodModerate-High
p-Terphenyl Derivatives HTL / ETL / HostVariable (design-dependent)Typically >100Potentially ExcellentModerate

Data compiled from various sources for illustrative comparison.[10][12][13][14]

Analysis of Alternatives:

  • For Hole Transport: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) are industry benchmarks.[10] TAPC offers significantly higher hole mobility, which can lead to better device efficiency, but its cost is also higher.[10] Derivatives of this compound can be functionalized with hole-transporting moieties (like triarylamines) to create materials that could potentially match TAPC's performance at a more competitive price point, owing to the accessible terphenyl core.

  • For Electron Transport: Tris(8-hydroxyquinolinato)aluminium (Alq₃) is a classic, low-cost ETL material, but its mobility is relatively low.[11] Materials like 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) offer better performance but at a higher cost. The rigid p-terphenyl core is well-suited for building electron-deficient molecules for ETL applications, offering a pathway to high-performance, thermally stable materials.

The key advantage of the this compound platform is its versatility. Through judicious chemical design, the terphenyl core can be adapted to create bespoke materials for various functions within an OLED stack, potentially reducing the number of different intermediates a manufacturer needs to source.

Experimental Protocols

To ensure a fair and objective comparison, standardized experimental procedures are essential. The following protocols outline the fabrication and characterization of a multi-layer OLED device.

Protocol 1: OLED Device Fabrication

This protocol describes the fabrication of a standard phosphorescent OLED structure using thermal evaporation.

  • Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/sq). b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a high-purity nitrogen gun. d. Immediately treat the substrates with UV-ozone for 10 minutes to increase the work function of the ITO and improve hole injection.

  • Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr). b. Deposit the organic layers and metal cathode sequentially without breaking the vacuum. c. Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN at a rate of 0.1 Å/s. d. Hole Transport Layer (HTL): Deposit 40 nm of the material to be tested (e.g., NPB, TAPC, or a p-terphenyl derivative) at a rate of 0.2 Å/s. e. Emissive Layer (EML): Co-deposit a host material (e.g., CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃) with a 6% doping concentration. The total thickness should be 20 nm, deposited at a rate of 0.2 Å/s for the host and pro-rata for the dopant. f. Electron Transport Layer (ETL): Deposit 30 nm of the material to be tested (e.g., Alq₃, TPBi, or a p-terphenyl derivative) at a rate of 0.2 Å/s. g. Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at a rate of 0.05 Å/s.

  • Cathode Deposition: a. Deposit 100 nm of Aluminum (Al) at a rate of 0.5 Å/s to form the cathode. The active area of the device is defined by the overlap of the ITO anode and the Al cathode (typically 4 mm²).

  • Encapsulation: a. Transfer the completed device to a nitrogen-filled glovebox. b. Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.

Device Characterization Workflow

The following diagram outlines the logical flow for characterizing the performance of the fabricated OLED devices.

G cluster_fab Device Fabrication cluster_char Characterization cluster_data Data Analysis A Fabricated OLED Device B J-V-L Measurement (Current-Voltage-Luminance) A->B C Electroluminescence Spectrum Measurement A->C D Lifetime Measurement (Constant Current) A->D E Calculate Current Efficiency (cd/A) B->E F Calculate Power Efficiency (lm/W) B->F G Calculate External Quantum Efficiency (EQE, %) B->G H Determine CIE Coordinates C->H I Determine LT50 / LT90 D->I

Caption: Workflow for comprehensive OLED device characterization.

Protocol 2: Device Performance Characterization
  • Current-Voltage-Luminance (J-V-L) Measurement: a. Use a programmable source meter and a calibrated silicon photodiode or a spectroradiometer. b. Apply a forward voltage bias to the device, sweeping from 0 V to 10 V in steps of 0.1 V. c. Simultaneously record the current density (J) flowing through the device and the luminance (L) emitted.

  • Efficiency Calculations: a. From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %). Assume a Lambertian emission profile for EQE calculation.

  • Electroluminescence (EL) Spectrum: a. At a constant driving voltage (e.g., 7 V), measure the EL spectrum using a spectroradiometer. b. From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Operational Lifetime: a. Drive the device at a constant DC current corresponding to an initial luminance of 1000 cd/m². b. Monitor the luminance over time. The lifetime is typically defined as the time it takes for the luminance to decay to 50% (LT50) or 90% (LT90) of its initial value.

Conclusion: A Versatile and Economical Platform

This compound stands out not as a high-performance material in itself, but as a highly valuable and cost-effective foundational block for creating such materials. Its primary advantage is its synthetic versatility, allowing for the creation of a wide range of functional molecules for different layers within an organic electronic device. While benchmark materials like TAPC may offer superior performance in specific applications, the ability to develop custom p-terphenyl derivatives presents a compelling opportunity to achieve a competitive performance-to-cost ratio.

For researchers and developers, the key lies in intelligent molecular design. By attaching appropriate functional groups to the terphenyl core via the reactive bromine handle, it is possible to fine-tune properties such as charge mobility, energy levels, and thermal stability. This adaptability makes this compound a strategically important intermediate for the next generation of low-cost, high-efficiency organic electronics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Foundation for High-Performance Materials in Electronics and Beyond.
  • Butt, M. S., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives. Natural Product Research, 36(2), 566-570.
  • Butt, M. S., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Taylor & Francis Online.
  • Al-Zoubi, R. M., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis Online.
  • Avula, S. K., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. ResearchGate.
  • Xuzhou B&C Chem Co Ltd. (2018). Method for synthesizing 4,4'-dibromo p-terphenyl. Patsnap.
  • Oestreich, M., et al. (2002). Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. ResearchGate.
  • Garrido-Cid, F., et al. (2022). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications.
  • Garrido-Cid, F., et al. (2022). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications.
  • ChemRxiv. (2025). Photophysical properties of functionalized terphenyls and implications to photoredox catalysis.
  • Uddin, R., et al. (2025). Comprehensive Analysis for Low-cost and Highly Efficient Perovskite Solar Cells Using SCAPS-1D with Inexpensive Hole Transport Material, Electron Transport Material and Back Contact Considering the Toxicity. ResearchGate.
  • MDPI. (2025). Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review.
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  • Raftani, M., et al. (2020). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science, 11(4), 933-946.
  • Chemsrc. This compound | CAS#:1762-84-1.
  • Fung, M. K., et al. (2007). Electron Transport Materials for Organic Light-Emitting Diodes. ACS Publications.
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  • ResearchGate. (2015). Comparison of the charge carrier mobility as a function of temperature...
  • MDPI. (2020). Structural, Electrical and Optical Properties of Pyrrolo[1,2-i][1][15] Phenanthroline-Based Organic Semiconductors.

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A Comparative Guide to 4-Bromo-p-terphenyl: Performance and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Bromo-p-terphenyl (CAS: 1762-84-1), a pivotal intermediate in the development of high-performance organic materials. We will objectively explore its applications in Organic Light-Emitting Diodes (OLEDs), Liquid Crystal Displays (LCDs), organic scintillators, and its broader role in organic synthesis, comparing its performance with key alternatives supported by experimental data.

Introduction to this compound: A Versatile Molecular Scaffold

This compound is an aromatic hydrocarbon composed of three phenyl rings linked in a para configuration, with a bromine atom substituting one of the terminal rings. This structure is not a mere curiosity of organic chemistry; it is a meticulously designed building block for advanced materials.[1][2] The rigid, extended π-conjugated system of the terphenyl backbone imparts crucial properties like high thermal stability and efficient charge transport.[2] Crucially, the bromine atom serves as a highly versatile reactive handle, enabling chemists to construct more complex molecular architectures through a variety of cross-coupling reactions.[1][2] This combination of a stable core and a reactive site makes this compound an indispensable intermediate in sectors ranging from electronics to pharmaceuticals.[1][3][4]

The quality of this intermediate is paramount, as minor impurities can drastically alter the performance of the final device or compound.[1] Therefore, sourcing high-purity (≥99.0%) this compound is a critical first step in the research and manufacturing pipeline.[1]

Application in Organic Light-Emitting Diodes (OLEDs)

The most significant application of this compound is as a precursor for materials used in OLEDs.[1] OLED devices are multi-layered structures of organic semiconductors that emit light upon the recombination of electrons and holes.[1] The performance of these devices—efficiency, color purity, and lifespan—is dictated by the molecular design of the materials in each layer.

Role and Performance

This compound is expertly suited for synthesizing the advanced conjugated molecules required for the emissive and charge-transport layers of an OLED.[1] The bromine atom allows for its facile incorporation into larger molecular systems using powerful synthetic tools like the Suzuki-Miyaura and Buchwald-Hartwig palladium-catalyzed cross-coupling reactions.[5] This enables the creation of:

  • Host Materials: The terphenyl core provides a high-energy triplet state, which is essential for efficient phosphorescent OLEDs.

  • Emitting Materials (Emitters): By coupling this compound with other chromophores, developers can tune the emission color and improve quantum efficiency.[5]

  • Electron Transport Layer (ETL) Materials: Functionalizing the terphenyl structure with electron-withdrawing groups can produce materials with excellent electron mobility.[5]

The primary advantage of using this compound over simpler building blocks like 4-Bromobiphenyl is the extended conjugation and rigidity of the terphenyl backbone. This leads to materials with better thermal stability and more defined molecular packing in thin films, which is crucial for efficient charge transport.

Comparative Performance Data

While specific performance data for a single device can be proprietary, we can compare the typical performance of material classes derived from terphenyl precursors to other common blue emitters.

Material ClassTypical Emission Max (nm)Photoluminescent Quantum Yield (PLQY)CIE Coordinates (x, y)Precursor Analogy
Diphenylamino Terphenyls410-430~99%y < 0.1This compound based
Pyrene-Benzimidazoles~450-(0.15, 0.13)Alternative π-extended systems
Indenopyrazine Derivatives440-468-(0.17, 0.15) - (0.19, 0.30)Alternative heterocyclic systems

Table 1: Comparison of blue-emitting OLED material classes. Data adapted from analogous systems synthesized via Suzuki coupling strategies.[5]

The data indicates that terphenyl-based structures are capable of achieving deep blue emission with very high quantum yields, a critical requirement for high-performance displays.

Experimental Workflow: Synthesis of an OLED Precursor

The following diagram and protocol illustrate a typical Suzuki-Miyaura coupling reaction, a cornerstone technique for utilizing this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Functionalized p-Terphenyl (OLED Material) This compound->Product + Arylboronic_Acid Arylboronic Acid (or Ester) Arylboronic_Acid->Product + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol: Synthesis of an Aryl-Substituted p-Terphenyl Derivative[5][6]

  • Inert Atmosphere: Charge a Schlenk flask with this compound (1.0 mmol), the desired arylboronic acid or ester (1.1 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to remove all oxygen.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water). Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol).

  • Reaction: Heat the mixture (typically 60-90 °C) and stir under the inert atmosphere for 12-24 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the final high-purity material.

Application in Liquid Crystal Displays (LCDs)

While OLEDs are gaining market share, LCD technology remains dominant. This compound serves as a precursor for specific liquid crystal molecules that are crucial for high-performance displays.[7]

Role and Performance

The core of LCD technology relies on materials that can exist in a liquid crystalline phase, where molecules have some orientational order. The properties of these materials, such as birefringence (Δn) and dielectric anisotropy (Δε), determine the display's contrast, response time, and power consumption.[8]

This compound is used to synthesize liquid crystal compounds like 4"-n-pentyl-4-cyano-p-terphenyl.[7] The rigid p-terphenyl core is advantageous because it:

  • Enhances Birefringence: The extended aromatic structure contributes to a high Δn, which allows for thinner display cells, leading to faster response times.[8]

  • Improves Phase Stability: The molecular rigidity helps in maintaining the liquid crystalline phase over a broad temperature range, which is essential for device reliability.

Compared to the historically significant cyanobiphenyls, terphenyl-based liquid crystals offer a path to higher performance, particularly for advanced display modes like fringe-field switching (FFS).[4][7][8]

LCD_Molecule cluster_core p-Terphenyl Core P1 Phenyl P2 Phenyl P1->P2 P3 Phenyl P2->P3 Alkyl Flexible Alkyl Chain (e.g., Pentyl) Alkyl->P1 Tail Group Cyano Polar Cyano Group (-C≡N) Cyano->P3 Head Group

Caption: General structure of a terphenyl-based liquid crystal.

Application in Organic Scintillators

Organic scintillators are materials that emit light upon interaction with ionizing radiation, making them essential detectors in nuclear physics, medical imaging, and security applications.[9] p-Terphenyl itself is a well-known organic scintillator, and its derivatives are actively researched to optimize performance.[9][10]

Role and Performance

In a scintillator, the material absorbs energy from radiation and re-emits it as a flash of light, which is then detected by a photomultiplier tube (PMT).[10] Key performance metrics include:

  • Light Yield: The number of photons produced per unit of energy absorbed.

  • Decay Time: The speed at which the light is emitted. A fast decay time allows for high count rates and precise timing.

p-Terphenyl is used as a primary fluorescent dopant in both liquid and plastic scintillators.[9] It is highly efficient at converting absorbed energy into UV/blue light. The introduction of a bromine atom in this compound can modulate these properties. While heavy atoms like bromine can sometimes quench fluorescence, they can also be used to enhance other properties, such as intersystem crossing, which is relevant for certain types of detectors.

Comparative Performance Data
Scintillator MaterialTypeLight Yield (% of Anthracene)Decay Time (ns)Key Application
Doped p-Terphenyl Organic Crystal~85% (High LY)[10]3-4[11]α, β, neutron detection[11]
Anthracene (C₁₄H₁₀) Organic Crystal100% (Reference)~30β counting, spectroscopy[11]
Stilbene (C₁₄H₁₂) Organic Crystal~60%~4Fast neutron detection (PSD)[11]
NaI(Tl) Inorganic Crystal~230%~230γ spectroscopy (High Z)

Table 2: Comparison of common scintillator materials. Doped p-terphenyl often shows a light yield comparable to the best organic scintillators with a much faster response.[10][11]

The primary advantage of p-terphenyl-based scintillators is their exceptionally fast decay time combined with a high light output, making them superior to stilbene for applications requiring both speed and efficiency.[11]

Broader Applications in Organic Synthesis & Pharmaceuticals

Beyond specific devices, this compound is a valuable building block for creating complex organic molecules. Its utility stems from the predictable reactivity of the carbon-bromine bond in cross-coupling reactions.[1][2]

This has found application in medicinal chemistry, where the terphenyl scaffold can be used to position functional groups in three-dimensional space to interact with biological targets. For example, terphenyl-based structures have been synthesized and evaluated as small-molecule inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical pathway in cancer immunotherapy.[12][13] In this context, the bromine atom is the key synthetic handle used to build out the complex molecule through sequential Suzuki couplings.[12]

Organic_Synthesis cluster_reactions Cross-Coupling Reactions cluster_products Resulting Molecular Classes BTP This compound Suzuki Suzuki (+ Boronic Acid) BTP->Suzuki Buchwald Buchwald-Hartwig (+ Amine) BTP->Buchwald Heck Heck (+ Alkene) BTP->Heck Sonogashira Sonogashira (+ Alkyne) BTP->Sonogashira OLED OLED Materials Suzuki->OLED LC Liquid Crystals Suzuki->LC Pharma Pharmaceutical Scaffolds Suzuki->Pharma Polymers Conjugated Polymers Suzuki->Polymers Buchwald->OLED Buchwald->Pharma Heck->Polymers Sonogashira->Polymers

Caption: Synthetic versatility of this compound.

Conclusion

This compound is a cornerstone intermediate for high-performance organic materials. Its rigid terphenyl backbone provides thermal stability and desirable optoelectronic properties, while the reactive bromine atom unlocks a vast chemical space through modern cross-coupling reactions. In OLEDs, it enables the synthesis of highly efficient and stable emitters and host materials. For LCDs, it is a precursor to liquid crystals with the high birefringence and stability needed for next-generation displays. Its parent structure is a leading organic scintillator material, offering a rare combination of high light yield and fast response. This versatility, extending into the synthesis of complex pharmaceutical intermediates, cements this compound's role as a critical component in advancing technology across multiple scientific disciplines.

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A Comparative Guide to the Cytotoxicity of Brominated vs. Non-Brominated Terphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of the cytotoxic profiles of brominated and non-brominated terphenyls. While direct comparative in vitro cytotoxicity data for polybrominated terphenyls (PBTs) versus their non-brominated parent compounds is limited in publicly accessible literature, this document synthesizes available toxicological data for terphenyls, their hydrogenated and chlorinated analogues, and the closely related polybrominated diphenyl ethers (PBDEs) to provide a comprehensive overview. The insights herein are intended to guide researchers in understanding the potential cellular impacts of these aromatic compounds.

Introduction: Terphenyls and the Impact of Bromination

Terphenyls are a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups. The isomers, ortho-, meta-, and para-terphenyl, find use in various industrial applications, including as heat transfer fluids and dye carriers. The non-brominated forms of terphenyls exhibit a baseline level of toxicity. Acute oral toxicity studies in rats have shown LD50 values of 1900 mg/kg for ortho-terphenyl, 2400 mg/kg for meta-terphenyl, and over 10,000 mg/kg for para-terphenyl, with prolonged ingestion potentially leading to liver and kidney damage[1][2]. Hydrogenated terphenyls have also been evaluated for subchronic toxicity, with observed effects including increased liver and kidney weights in animal studies[3][].

Bromination of terphenyls yields polybrominated terphenyls (PBTs), which have been used as flame retardants. This halogenation significantly alters the physicochemical properties of the parent compound, often leading to increased persistence, lipophilicity, and bioaccumulation potential. While specific cytotoxicity data for PBTs is scarce, the extensive research on other brominated flame retardants, such as PBDEs, provides a strong basis for understanding their likely mechanisms of cellular toxicity. The addition of bromine atoms is generally associated with an increase in toxic potential.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of both non-brominated and, more significantly, brominated aryl hydrocarbons are often mediated by common cellular pathways. The degree of toxicity is influenced by the number and position of the halogen atoms.

Oxidative Stress

A primary mechanism of cytotoxicity for many halogenated aromatic compounds is the induction of oxidative stress. The metabolism of these compounds can lead to the excessive production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. This imbalance can cause damage to vital cellular components, including lipids, proteins, and DNA. Studies on polychlorinated biphenyls (PCBs), which are structurally similar to PBTs, have demonstrated that exposure can lead to increased intracellular levels of superoxide and hydrogen peroxide, resulting in growth inhibition and cell death[5]. It is highly probable that PBTs induce cytotoxicity through similar oxidative stress pathways.

Mitochondrial Dysfunction

Mitochondria are key targets for cytotoxic compounds. The disruption of mitochondrial function can lead to a cascade of events, including the loss of mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors. For instance, the commercial PCB mixture Aroclor 1254 has been shown to induce mitochondrial dysfunction in rat hepatocytes and human sperm, leading to decreased cell viability[6][7]. This suggests that PBTs may also exert their cytotoxic effects by compromising mitochondrial integrity.

Endocrine Disruption and Receptor-Mediated Toxicity

Many halogenated hydrocarbons, including PBDEs, are known endocrine disruptors. They can interfere with hormone signaling pathways, including those of thyroid and steroid hormones, by interacting with their receptors[8][9]. This can lead to a range of toxicological endpoints, from developmental defects to cancer. The structural similarity of PBTs to these compounds suggests a potential for similar endocrine-disrupting activities, which can contribute to their overall cytotoxicity.

The following diagram illustrates the proposed signaling pathways involved in the cytotoxicity of brominated aryl hydrocarbons, which are likely applicable to PBTs.

Cytotoxicity_Pathways cluster_0 Cellular Exposure cluster_1 Cellular Response cluster_2 Cytotoxic Outcomes Brominated Terphenyl Brominated Terphenyl ROS Production ROS Production Brominated Terphenyl->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Brominated Terphenyl->Mitochondrial Dysfunction Endocrine Receptor Interaction Endocrine Receptor Interaction Brominated Terphenyl->Endocrine Receptor Interaction Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Altered Gene Expression Altered Gene Expression Endocrine Receptor Interaction->Altered Gene Expression Cell Death Cell Death Oxidative Stress->Cell Death Apoptosis->Cell Death Altered Gene Expression->Cell Death

Caption: Proposed signaling pathways for brominated terphenyl cytotoxicity.

Comparative Cytotoxicity Data

While direct, side-by-side comparative studies are lacking, we can infer the relative cytotoxicity from available data on related compounds.

Compound ClassIsomer/CongenerEndpointModel SystemKey FindingsReference
Non-Brominated Terphenyls ortho-terphenylAcute Oral ToxicityRatLD50: 1900 mg/kg[1]
meta-terphenylAcute Oral ToxicityRatLD50: 2400 mg/kg[1]
para-terphenylAcute Oral ToxicityRatLD50: >10,000 mg/kg[1]
Hydrogenated TerphenylsSubchronic Inhalation/Oral ToxicityRatIncreased liver and kidney weights at high doses.[3]
Halogenated Analogues Polychlorinated Terphenyls (Aroclor 5460)General ToxicityReviewStructurally and chemically similar to PCBs, with associated health concerns.[10]
Polybrominated Biphenyls (PBBs)In Vitro FertilizationMouseReduced IVF rates at higher dosages.[11]
Polybrominated Diphenyl Ethers (PBDEs)Various (Hepatotoxicity, Neurotoxicity, etc.)Various (in vivo, in vitro)Wide range of toxic effects, often mediated by oxidative stress and endocrine disruption.[8][12]

Based on the general principles of halogenated hydrocarbon toxicology, it is reasonable to hypothesize that the cytotoxicity of terphenyls increases with the degree of bromination. The increased lipophilicity and persistence of PBTs would likely lead to greater cellular accumulation and more pronounced adverse effects compared to their non-brominated counterparts.

Experimental Protocols for Assessing Cytotoxicity

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13][14][15][16]

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Exposure: Treat cells with various concentrations of the test compounds (brominated and non-brominated terphenyls) and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[17][18][19][20][21]

Principle: Viable cells incorporate and bind Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • NR Staining: Remove the treatment medium and add medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL).

  • Incubation: Incubate the plate for 2-3 hours at 37°C.

  • Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.[22][23][24][25][26]

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

The following diagram outlines the general workflow for these in vitro cytotoxicity assays.

Cytotoxicity_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay Execution cluster_3 Data Acquisition & Analysis A Cell Seeding in 96-well Plate B Overnight Incubation for Adherence A->B C Exposure to Test Compounds (Brominated vs. Non-Brominated Terphenyls) B->C D MTT Assay (Metabolic Activity) C->D E Neutral Red Assay (Lysosomal Integrity) C->E F LDH Assay (Membrane Integrity) C->F G Spectrophotometric Measurement D->G E->G F->G H Calculation of Cell Viability/ Cytotoxicity (%) G->H

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

The available toxicological data on non-brominated terphenyls and structurally related halogenated aromatic compounds strongly suggest that bromination increases the cytotoxic potential of the terphenyl molecule. The likely mechanisms underpinning this enhanced toxicity include the induction of oxidative stress, mitochondrial dysfunction, and disruption of endocrine signaling pathways.

To definitively establish the comparative cytotoxicity, direct in vitro studies employing a range of cell lines and a battery of cytotoxicity assays are essential. Future research should focus on:

  • Direct Comparative Studies: Performing dose-response analyses of a series of PBTs with varying degrees of bromination alongside their non-brominated terphenyl counterparts.

  • Mechanistic Investigations: Elucidating the specific cellular pathways affected by PBTs, including the generation of ROS, mitochondrial toxicity, and receptor-mediated effects.

  • Advanced Cell Models: Utilizing more complex in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better recapitulate in vivo conditions.

By undertaking such studies, the scientific community can gain a clearer understanding of the risks associated with PBTs and make more informed decisions regarding their regulation and the development of safer alternatives.

References

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A Comparative Guide to Validating the Structure of 4-Bromo-p-terphenyl Derivatives using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of materials science and medicinal chemistry, the precise structural elucidation of molecules is paramount. For derivatives of 4-Bromo-p-terphenyl, a versatile building block in organic electronics and pharmaceutical research, an unambiguous determination of their three-dimensional atomic arrangement is crucial for understanding their physicochemical properties and biological activity.[1][2] This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural validation, alongside complementary analytical techniques, supported by experimental insights and protocols.

The this compound scaffold, with its rigid, conjugated system and a reactive bromine atom, serves as a foundational structure for creating a multitude of derivatives with tailored functionalities.[1][2] The bromine atom, in particular, offers a strategic site for modifications through cross-coupling reactions, enabling the synthesis of complex molecules for applications such as Organic Light-Emitting Diodes (OLEDs).[2] Given that even subtle structural variations can significantly impact a compound's performance, rigorous structural validation is not just a procedural step but a cornerstone of reliable research and development.[3]

The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is widely regarded as the most powerful technique for determining the precise atomic structure of crystalline compounds.[4] This method provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions within the crystal lattice.[4][5]

The journey from a synthesized this compound derivative to its fully characterized crystal structure is a multi-step process that demands careful execution.

Objective: To obtain a high-resolution crystal structure of a this compound derivative for unambiguous structural validation.

1. Synthesis and Purification:

  • Synthesize the this compound derivative using an appropriate method, such as a Suzuki or other palladium-catalyzed cross-coupling reaction.[6]

  • Purify the compound to a high degree (≥99.0%) using techniques like column chromatography and recrystallization.[2][6] The purity is critical as impurities can hinder crystal growth.

2. Crystal Growth:

  • Challenge: Growing single crystals of sufficient size and quality for X-ray diffraction can be a significant bottleneck.[7][8]

  • Strategies:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or a mixture with a co-solvent like hexane) to form a near-saturated solution.[6][9] Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. This vial is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble.[9] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

    • Temperature Gradient: Slowly cool a saturated solution of the compound to induce crystallization.

3. Data Collection:

  • Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • The crystal is then placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[10]

  • The crystal is rotated during data collection to capture a complete set of diffraction data from all possible orientations.[10]

4. Structure Solution and Refinement:

  • The collected diffraction data (a series of spots of varying intensity) are processed to determine the unit cell dimensions and space group of the crystal.[10]

  • The initial positions of the atoms are determined using direct methods or Patterson methods.

  • The atomic positions and other parameters are then refined to achieve the best possible fit between the calculated and observed diffraction data.[6] The quality of the final structure is assessed by metrics such as the R-factor.

Workflow for X-ray Crystallographic Structure Validation

X-ray Crystallography Workflow Figure 1: Experimental Workflow for SCXRD cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation Refinement->Validation

Caption: Workflow for validating the structure of this compound derivatives using SCXRD.

Comparative Analysis with Other Techniques

While SCXRD provides the most definitive structural information, it is not always feasible, particularly if suitable single crystals cannot be obtained.[7] In such cases, a combination of other analytical techniques is essential for comprehensive structural validation.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[4][5]Unambiguous and definitive structural determination.Requires high-quality single crystals, which can be difficult to grow.[7][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), providing insights into molecular connectivity and conformation in solution.[12]Excellent for determining the molecular skeleton and relative positions of atoms in solution. Non-destructive.Does not provide precise bond lengths or angles. Can be difficult to interpret for complex molecules without 2D NMR techniques.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[6][13]High sensitivity and accuracy in determining molecular weight.Provides no direct information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule based on their vibrational frequencies.Quick and simple method for functional group analysis.Provides limited information about the overall molecular structure.

Logical Workflow for Comprehensive Structure Validation

Comprehensive Structure Validation Figure 2: Integrated Approach to Structure Validation Start Synthesized Compound NMR NMR Spectroscopy (Connectivity) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR InitialData Initial Structural Hypothesis NMR->InitialData MS->InitialData IR->InitialData Crystallization Attempt Crystallization InitialData->Crystallization SCXRD SCXRD Analysis Crystallization->SCXRD Success NoCrystals Spectroscopic Characterization Only Crystallization->NoCrystals Failure FinalStructure Validated Structure SCXRD->FinalStructure

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount in maintaining a safe and compliant laboratory environment. For specialized compounds such as 4-Bromo-p-terphenyl, a halogenated aromatic hydrocarbon, adherence to strict disposal protocols is not merely a matter of regulatory compliance but a critical component of responsible scientific practice. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While the toxicological properties of this compound have not been exhaustively investigated, its classification and the nature of similar halogenated compounds necessitate a cautious approach.[1]

Key Hazards:

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1]

  • Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3][4] Discharge into drains or the environment must be strictly avoided.[1][5]

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity May be harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[2]
Skin Irritation Causes skin irritation.Wear protective gloves.[2]
Eye Irritation Causes serious eye irritation.Wear eye protection.[2]
Respiratory Irritation May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area. Avoid breathing dust.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to mitigate the risks of exposure during handling and disposal. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be inspected prior to use and changed immediately upon contamination. Use proper glove removal technique to avoid skin contact.[1]
Body Chemical-resistant laboratory coat.A fully buttoned, long-sleeved lab coat is required.[6]
Respiratory Particle respirator (e.g., N95) or higher-level respirator as needed.For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use appropriate cartridges (e.g., OV/AG/P99).[1]

Spill Management and Decontamination

In the event of an accidental spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Don Appropriate PPE: Before addressing the spill, don the full PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[1][7] Place the swept material into a suitable, closed container for disposal.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as contaminated waste.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse contaminated glassware and equipment with an appropriate organic solvent to dissolve any residual this compound. Collect this rinse as halogenated organic waste.

  • Secondary Wash: Wash with soap and water.

  • Final Rinse: Rinse with deionized water.

Waste Segregation and Disposal Workflow

Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice. This compound waste, being a halogenated organic compound, must be collected separately from non-halogenated waste streams.[8][9]

WasteDisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Weigh Boats, Contaminated Paper Towels) Halogenated_Solid Designated Hazardous Solid Waste Container (Halogenated) Solid_Waste->Halogenated_Solid Segregate Liquid_Waste Liquid Waste (Solutions, Rinsates) Halogenated_Liquid Designated Hazardous Liquid Waste Container (Halogenated) Liquid_Waste->Halogenated_Liquid Segregate Unused_Product Surplus/Unused This compound Unused_Product->Halogenated_Solid Segregate EHS_Pickup Arrange Pickup by Environmental Health & Safety (EHS) Halogenated_Solid->EHS_Pickup Halogenated_Liquid->EHS_Pickup Licensed_Disposal Transfer to Licensed Waste Disposal Company EHS_Pickup->Licensed_Disposal Incineration High-Temperature Incineration with Scrubber & Afterburner Licensed_Disposal->Incineration

Waste Segregation and Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is high-temperature incineration.[1] This method is preferred for halogenated organic compounds as it ensures complete destruction of the molecule, preventing the release of persistent pollutants into the environment. The inclusion of an afterburner and scrubber in the incineration process is critical for neutralizing hazardous combustion byproducts like hydrogen bromide.

Procedural Steps:

  • Waste Characterization: Accurately identify and quantify all waste containing this compound.

  • Segregation: Collect all waste streams (solid, liquid, and unused product) contaminated with this compound in separate, clearly labeled, and sealed containers.[1][5] These containers should be designated for "Halogenated Organic Waste."[8][9]

  • Labeling: Ensure all waste containers are labeled with the full chemical name ("this compound"), the approximate quantity, and the appropriate hazard symbols.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The waste must be handled by a licensed professional waste disposal company.[1][10] This ensures that the final disposal is conducted in compliance with all local, state, and federal regulations.

  • Incineration: The licensed facility will transport the waste for disposal, typically via chemical incineration equipped with an afterburner and scrubber.[1]

DisposalDecisionTree Start Generated Waste Containing This compound Is_Contaminated Is the material contaminated? Start->Is_Contaminated Solid_Liquid Is it solid or liquid waste? Is_Contaminated->Solid_Liquid Yes Solid_Container Place in sealed, labeled 'Halogenated Solid Waste' container. Solid_Liquid->Solid_Container Solid Liquid_Container Place in sealed, labeled 'Halogenated Liquid Waste' container. Solid_Liquid->Liquid_Container Liquid Store_Securely Store in designated hazardous waste area. Solid_Container->Store_Securely Liquid_Container->Store_Securely Contact_EHS Contact EHS for disposal. Store_Securely->Contact_EHS

Decision Tree for this compound Waste Handling.

Regulatory Framework

The disposal of this compound falls under regulations governing halogenated organic compounds. While specific regulations may vary by jurisdiction, the principles of cradle-to-grave responsibility for hazardous waste apply. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management. It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • MSDS of this compound. (2018-12-07).
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Hazardous Waste Segregation. Unknown Source.
  • Halogenated Solvents Safety Information. Washington State University.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.

Sources

A Researcher's Guide to the Safe Handling of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and materials science. Among these, 4-Bromo-p-terphenyl, a halogenated aromatic hydrocarbon, presents unique handling challenges. This guide provides a comprehensive, field-tested framework for its safe management in a laboratory setting. Our objective is to empower researchers with the knowledge to not only prevent exposure but also to understand the rationale behind each procedural step, ensuring a culture of safety and scientific integrity.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound (CAS No. 1762-84-1) is classified primarily as harmful if swallowed [1][2]. While comprehensive toxicological data is limited, its structure as a polycyclic aromatic hydrocarbon (PAH) and a halogenated compound warrants a cautious approach. PAHs as a class are associated with potential carcinogenic effects, and inhalation of dust or fumes is a primary route of exposure for these compounds[3]. Skin contact is a secondary but significant exposure route[3]. Therefore, our safety protocols are designed to mitigate risks from ingestion, inhalation, and dermal absorption.

Before beginning any work, a thorough risk assessment must be conducted. This involves evaluating the scale of the experiment, the potential for dust or aerosol generation, and the duration of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create an impermeable barrier between the researcher and the chemical. Standard laboratory attire, including a long-sleeved lab coat and closed-toe shoes, is a prerequisite.

PPE CategorySpecification & Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side shields. If there is a splash hazard, a full-face shield should be worn in addition to goggles. This is to prevent airborne particles from contacting the eyes.
Hand Protection For incidental contact (e.g., weighing), nitrile gloves are acceptable. For extended handling or direct contact, double-gloving or using gloves with superior chemical resistance, such as Viton or Polyvinyl Alcohol (PVA), is required. Butyl rubber gloves are not recommended as they perform poorly with aromatic and halogenated hydrocarbons[4][5]. Gloves must be inspected for integrity before each use and disposed of immediately after contamination[4].
Respiratory Protection All handling of this compound powder must be conducted within a certified chemical fume hood to control dust. If engineering controls are insufficient, or for spill cleanup, a respirator is mandatory. A half-mask or full-face respirator equipped with a combination cartridge for organic vapors (black color-coded) and a P100 particulate filter (magenta color-coded) is recommended to protect against both vapor and airborne particulates[6][7].
Body Protection A professional lab coat is required. For large-scale operations or situations with a high risk of contamination, a disposable protective suit (e.g., Tyvek) should be worn over personal clothing.
Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, sequential protocol minimizes the risk of exposure and cross-contamination. The following workflow is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_sds->prep_ppe prep_hood 3. Prepare Fume Hood prep_ppe->prep_hood handle_weigh 4. Weigh Compound prep_hood->handle_weigh handle_exp 5. Perform Experiment handle_weigh->handle_exp clean_decon 6. Decontaminate Surfaces & Glassware handle_exp->clean_decon clean_waste 7. Segregate & Contain Waste clean_decon->clean_waste clean_ppe 8. Doff & Dispose of PPE clean_waste->clean_ppe clean_wash 9. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A logical workflow for the safe handling of this compound.

Step 1: Review Safety Data Sheet (SDS) Before any work begins, thoroughly read and understand the SDS for this compound[1]. Pay close attention to hazard statements and emergency procedures.

Step 2: Don Appropriate PPE Equip yourself with the personal protective equipment outlined in the table above. Ensure your respirator, if required, has been fit-tested.

Step 3: Prepare the Work Area Ensure a chemical fume hood is operational and the work area is clean and free of clutter. Place a plastic-backed absorbent pad on the work surface to contain any minor spills. All necessary equipment should be placed within the fume hood before introducing the chemical.

Step 4: Weighing the Compound

  • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

  • Use anti-static weigh boats or paper to prevent the powder from scattering.

  • Tare the balance with the empty weigh boat.

  • Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust clouds.

  • Close the primary container immediately after dispensing.

Step 5: Performing the Experiment

  • Keep the fume hood sash at the lowest possible height that still allows for comfortable work.

  • If heating the compound, be aware that this may increase its volatility, reinforcing the need for excellent ventilation.

  • All transfers and reactions should be conducted in closed or covered vessels to the greatest extent possible.

Step 6: Decontamination

  • Wipe down the work area within the fume hood with a suitable solvent (e.g., acetone), collecting the wipes as hazardous waste.

  • Rinse all contaminated glassware with a solvent. This rinsate is considered hazardous and must be collected for disposal[1].

Disposal Plan: Managing Halogenated Waste

Improper disposal of halogenated compounds poses a significant environmental risk. A dedicated and clearly defined waste stream is crucial.

Step 1: Waste Segregation

  • This compound is a halogenated organic compound . All waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container[1][8][9].

  • Never mix halogenated waste with non-halogenated waste. This is critical for proper disposal and cost management[8].

  • Solid waste (contaminated gloves, wipes, weigh boats) should be collected separately from liquid waste.

Step 2: Waste Collection and Labeling

  • Use a chemically compatible waste container (e.g., polyethylene) with a secure, tight-fitting lid[10].

  • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organics," and the full chemical name "this compound"[1]. Do not use abbreviations.

  • Keep the waste container closed at all times, except when adding waste.

Step 3: Final Disposal

  • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[5]. Incineration at high temperatures is a common disposal method for such compounds[2].

By embedding these protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring the safety of personnel and the integrity of your research environment.

References

  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
  • MSDS of this compound. Capot Chemical Co., Ltd. [Link]
  • OSHA Glove Selection Chart.
  • Glove Selection Guide. University of South Alabama. [Link]
  • 3M Respir
  • 3M Respir
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]
  • NIOSH Manual of Analytical Methods - 5506. Centers for Disease Control and Prevention. [Link]
  • Cartridge Selection. Northwestern University Environmental Health and Safety. [Link]
  • POLYNUCLEAR AROMATIC HYDROCARBONS by HPLC 5506. Centers for Disease Control and Prevention. [Link]
  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respir
  • POLYNUCLEAR AROMATIC HYDROCARBONS by GC 5515. Centers for Disease Control and Prevention. [Link]
  • Polycyclic Arom

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.